N-(4-Hydroxyphenyl)methacrylamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZONUJSGDIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172836 | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19243-95-9 | |
| Record name | (4-Hydroxyphenyl)methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19243-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylanilide, 4'-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxyphenyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Synthesis, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, imparts valuable properties to its corresponding polymers, including bioadhesion, stimuli-responsiveness, and opportunities for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and polymerization of HPMAm, with a focus on the underlying chemical principles and experimental methodologies. Furthermore, it delves into the burgeoning applications of poly(this compound) and its copolymers in fields such as drug delivery, tissue engineering, and bioadhesives, offering insights for the design and development of novel functional biomaterials.
Introduction: The Strategic Importance of Phenolic Monomers
The design of functional polymers for biomedical applications hinges on the judicious selection of monomeric building blocks. Monomers bearing specific functional groups can endow the resulting polymer with desirable characteristics such as hydrophilicity, biocompatibility, and responsiveness to physiological cues. This compound stands out in this regard due to the presence of a phenolic hydroxyl group. This moiety is a versatile handle for influencing polymer properties and for subsequent chemical modifications. Unlike its non-phenolic counterparts, the hydroxyl group on the phenyl ring offers a mildly acidic proton, the potential for hydrogen bonding, and redox activity, all of which can be harnessed for sophisticated material design. This guide will explore the fundamental chemistry and practical applications of this important monomer.
Physicochemical Properties of this compound
A thorough understanding of the monomer's intrinsic properties is paramount for its effective use in polymer synthesis and material design.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| CAS Number | 19243-95-9 | [1][2] |
| Appearance | White to gray or brown powder/crystal | [2] |
| Melting Point | 142-147 °C | [2] |
| Solubility | Soluble in acetone | TCI America |
| Predicted pKa | ~9.98 (phenolic hydroxyl) | ChemicalBook |
Note: The pKa of the phenolic proton is predicted and can be influenced by the surrounding environment. For comparison, the pKa of 4-aminophenol is approximately 10.3, while electron-withdrawing groups in the para position, such as in 4-nitrophenol (pKa 7.15) and 4-cyanophenol (pKa 7.95), lower the pKa.[3][4][5]
Synthesis of this compound
The most common and logical synthetic route to this compound is the acylation of 4-aminophenol with methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct generated during the reaction.
Caption: Synthesis of this compound
Experimental Protocol (Adapted from similar reactions)
Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds, such as N-(2-hydroxypropyl)methacrylamide and N-4-benzoylphenyl methacrylamide, and should be optimized for specific laboratory conditions.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred suspension.
-
Acylation: Slowly add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound monomer.
Spectroscopic Characterization
The identity and purity of the synthesized monomer are confirmed using standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H stretch (phenolic): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H stretch (amide): A sharp to moderately broad band around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1650-1670 cm⁻¹.
-
N-H bend (Amide II): A band in the region of 1530-1550 cm⁻¹.
-
C=C stretch (vinyl): A band around 1630 cm⁻¹.
-
C-H stretch (aromatic and vinyl): Bands in the region of 3000-3100 cm⁻¹.
-
C-O stretch (phenol): A band around 1200-1250 cm⁻¹.
Note: The provided peak locations are approximate and based on typical values for these functional groups.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the monomer.
¹H NMR (Expected Chemical Shifts):
-
Phenolic OH: A broad singlet, chemical shift is dependent on solvent and concentration (typically δ 9.0-10.0 ppm in DMSO-d₆).
-
Amide NH: A singlet around δ 9.0-9.5 ppm (in DMSO-d₆).
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.7-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: Two distinct signals in the vinyl region (δ 5.5-6.0 ppm), appearing as singlets or narrow multiplets.
-
Methyl Protons: A singlet around δ 1.9-2.0 ppm.
¹³C NMR (Expected Chemical Shifts):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-155 ppm. The carbon attached to the hydroxyl group will be the most downfield in this region.
-
Vinyl Carbons: Signals around δ 120-140 ppm.
-
Methyl Carbon: A signal around δ 18-20 ppm.
Note: The expected chemical shifts are based on the analysis of structurally similar compounds such as N-(4-aminophenyl)methacrylamide and general principles of NMR spectroscopy.[10][11]
Polymerization of this compound
This compound can be polymerized using various techniques, with free-radical polymerization being one of the most common and accessible methods. The resulting polymer is poly(this compound), often abbreviated as p(HPMAm).
Free-Radical Polymerization
This method involves the initiation of polymerization using a free-radical initiator, which can be a thermal initiator (e.g., AIBN, benzoyl peroxide) or a redox initiator system.
Caption: Free-Radical Polymerization of HPMAm
Experimental Protocol (Generalized)
Disclaimer: This is a general protocol for free-radical solution polymerization and should be adapted and optimized for the specific monomer and desired polymer characteristics.[12][13]
-
Preparation: Dissolve this compound (e.g., 1 g) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 1-2 mol% with respect to the monomer) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane) in a reaction vessel.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for a specified time (e.g., 6-24 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether, hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
Properties and Applications of Poly(this compound)
The unique properties of p(HPMAm) stem directly from the interplay between the hydrophilic amide and phenolic groups and the hydrophobic polymer backbone.
pH-Responsiveness
The phenolic hydroxyl group has a pKa in the physiological range, making p(HPMAm) a pH-responsive polymer. At pH values below its pKa, the hydroxyl group is protonated and the polymer is less soluble in water. As the pH increases above the pKa, the hydroxyl group deprotonates to form a phenolate anion. The resulting electrostatic repulsion between the negatively charged chains leads to polymer chain expansion and increased water solubility. This property is highly valuable for designing "smart" drug delivery systems that release their payload in specific pH environments, such as the slightly acidic tumor microenvironment or different compartments of the gastrointestinal tract.
Bioadhesion
The phenolic hydroxyl groups in p(HPMAm) can form strong hydrogen bonds with biological surfaces, such as mucosal tissues. This bioadhesive property is beneficial for localized drug delivery, as it can increase the residence time of a formulation at the site of action, leading to improved drug absorption and therapeutic efficacy.[14]
Drug Delivery and Bioconjugation
The hydroxyl group serves as a convenient point for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with tailored pharmacokinetic profiles. Copolymers of HPMAm with other monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), can be synthesized to fine-tune the physicochemical properties of the resulting nanocarriers for drug delivery.
Tissue Engineering and Cell Culture
Polymers and hydrogels based on HPMAm can be used as scaffolds for tissue engineering and as substrates for cell culture.[1] The phenolic groups can mimic aspects of the extracellular matrix and can be further functionalized with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation.
Conclusion and Future Perspectives
This compound is a versatile functional monomer with significant potential in the field of biomedical polymers. Its straightforward synthesis and the valuable properties conferred by its phenolic hydroxyl group make it an attractive building block for the development of smart biomaterials. Future research will likely focus on the development of well-defined copolymers and block copolymers of HPMAm using controlled radical polymerization techniques, such as RAFT polymerization, to achieve precise control over polymer architecture and functionality. This will enable the creation of highly sophisticated materials for targeted drug delivery, regenerative medicine, and advanced diagnostics. The continued exploration of the unique chemistry of the phenolic group will undoubtedly unlock new and exciting applications for this promising monomer.
References
- Polysil. This compound. [Link]
- ResearchGate. Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]
- ResearchGate. FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. [Link]
- ACS Publications.
- ResearchGate. Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. [Link]
- ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... [Link]
- ResearchGate.
- SpringerLink.
- NIST WebBook. Methacrylamide. [Link]
- Google Patents.
- Royal Society of Chemistry. Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide)
- ResearchGate. Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. [Link]
- Indian Academy of Sciences.
- ResearchGate. The experimental FT-IR spectrum of 4NPA. [Link]
- Israeli Research Community Portal. Poly-N-(4-benzoylphenyl)
- Google Patents. CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
- Semantic Scholar.
- PubMed. Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity. [Link]
- ResearchGate. FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer... [Link]
- ResearchGate. Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate)
- PubChem. 4-Bromophenol. [Link]
- PubChem. 4-Cyanophenol. [Link]
- PubChem. 4-Aminophenol. [Link]
- PubChem. 4-Chlorophenol. [Link]
- PubChem. 4-Nitrophenol. [Link]
Sources
- 1. This compound | 19243-95-9 [chemicalbook.com]
- 2. (4-Hydroxyphenyl)methacrylamide = 98 19243-95-9 [sigmaaldrich.com]
- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Polysil [polycil.co.uk]
N-(4-hydroxyphenyl)methacrylamide CAS number 19243-95-9
An In-Depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide for Advanced Research Applications
This guide provides a comprehensive technical overview of this compound (CAS: 19243-95-9), a functional monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique bifunctional nature, possessing both a polymerizable methacrylamide group and a reactive phenolic hydroxyl group, makes it a versatile building block for advanced functional polymers. We will delve into its synthesis, purification, in-depth characterization, polymerization, and key applications, with a focus on the scientific principles and practical methodologies required for its successful implementation in a research setting.
Core Chemical & Physical Properties
This compound, hereafter referred to as HPMA-Phenol for clarity, is a crystalline solid at room temperature. Its properties make it suitable for a range of polymerization techniques and subsequent chemical modifications.
| Property | Value | Source |
| CAS Number | 19243-95-9 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 154-158 °C | |
| Canonical SMILES | CC(=C)C(=O)NC1=CC=C(C=C1)O | [2] |
Synthesis and Purification
The most direct and widely adopted synthesis of HPMA-Phenol is the Schotten-Baumann reaction, which involves the N-acylation of 4-aminophenol with methacryloyl chloride.
Causality of Experimental Design: The choice of reagents and conditions is critical for achieving a high yield and purity. 4-Aminophenol serves as the nucleophile, with its amino group being more reactive than the phenolic hydroxyl group for acylation. Methacryloyl chloride is the electrophilic acylating agent. A non-nucleophilic organic base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 4-aminophenol starting material, which would render it non-nucleophilic and halt the reaction. Anhydrous tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively dissolves the reactants while being unreactive. The reaction is typically run at low temperatures (0 °C) to control the exothermicity and minimize side reactions, such as polymerization of the methacryloyl chloride or the product.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of HPMA-Phenol.
Detailed Laboratory Protocol: Synthesis
This protocol is adapted from established literature procedures.[4]
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Preparation: In the flask, dissolve 4-aminophenol (5.45 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Initiation: Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Add methacryloyl chloride (4.8 mL, 50 mmol) dissolved in 20 mL of anhydrous THF dropwise to the stirred solution over 30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase, checking for the consumption of 4-aminophenol.
Detailed Laboratory Protocol: Purification
-
Isolation: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of THF.
-
Concentration: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.[4]
-
Final Product: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether to remove any residual soluble impurities, and dry them under vacuum. A typical yield is around 40-50%.[4]
Comprehensive Characterization
Rigorous characterization is imperative to confirm the chemical structure and purity of the synthesized HPMA-Phenol monomer before its use in polymerization or other applications.
Characterization Workflow Diagram
Sources
An In-Depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Properties, Synthesis, and Biomedical Applications
Abstract
N-(4-hydroxyphenyl)methacrylamide (HPMA) is a functional monomer of significant interest within the fields of polymer chemistry, materials science, and drug development. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, allows for the creation of advanced polymeric materials with tailored properties. This guide provides a comprehensive technical overview of HPMA, detailing its fundamental physicochemical properties, synthesis methodologies for its polymeric derivatives, and critical insights into its applications, particularly in the development of biocompatible materials and drug delivery systems. The discussion is grounded in established experimental protocols and aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile monomer.
Introduction: The Significance of a Functional Monomer
In the landscape of biomedical materials, the ability to design polymers with precise functionalities is paramount. This compound stands out as a critical building block in this endeavor. Its structure combines a vinyl group, susceptible to radical polymerization, with a phenolic hydroxyl group that can be leveraged for further chemical modification or can impart specific interactive properties to the resulting polymer. This dual functionality makes HPMA and its derivatives highly valuable for applications ranging from sophisticated drug delivery vehicles to substrates for cell culture and tissue engineering.[1] The incorporation of HPMA into polymer backbones can enhance hydrophilicity, provide sites for bioconjugation, and influence the material's overall biocompatibility.
Physicochemical Properties of this compound
A thorough understanding of a monomer's intrinsic properties is the bedrock of rational polymer design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 177.20 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][3] |
| CAS Number | 19243-95-9 | [1][2][3] |
| IUPAC Name | N-(4-hydroxyphenyl)-2-methylprop-2-enamide | [2] |
| Synonyms | N-(p-Hydroxyphenyl)methacrylamide, p-Hydroxymethacrylanilide | [2] |
| Appearance | White to light brown powder/crystal | |
| Melting Point | 142-147 °C | |
| Storage Temperature | 2-8°C, in a cool, dark place |
Synthesis of HPMA-Based Copolymers: A Methodological Overview
While HPMA serves as the monomer, its true utility is realized upon polymerization, often with co-monomers, to create functional polymers. A common approach is free radical polymerization, which allows for the synthesis of copolymers with tailored compositions and properties. The following protocol describes a representative synthesis of a copolymer incorporating an HPMA derivative, illustrating the fundamental principles.
Expertise in Practice: The Rationale Behind the Protocol
The choice of free radical polymerization is often dictated by its robustness and tolerance to various functional groups. The initiator, such as AIBN, is selected for its predictable decomposition kinetics at a given temperature, allowing for controlled initiation of the polymerization process. The solvent system is chosen to ensure the solubility of all reactants (monomers, initiator) and the resulting polymer. Post-synthesis purification via dialysis is a critical step to remove unreacted monomers and low-molecular-weight oligomers, which is essential for biomedical applications where purity and biocompatibility are paramount.
Experimental Protocol: Free Radical Copolymerization
-
Monomer and Initiator Preparation : Dissolve the desired molar ratios of this compound and a co-monomer (e.g., N-(2-hydroxypropyl)methacrylamide) in a suitable solvent (e.g., DMF or DMSO).
-
Initiation : Add a free radical initiator, such as Azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator will influence the final molecular weight of the polymer.
-
Polymerization Reaction : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and allow the reaction to proceed for a specified time (typically 12-24 hours).
-
Purification : After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether). The crude polymer is then re-dissolved in an appropriate solvent and purified, often by dialysis against water, to remove unreacted monomers and initiator fragments.
-
Lyophilization : The purified polymer solution is freeze-dried (lyophilized) to obtain the final product as a solid.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of an HPMA-based copolymer.
Analytical Characterization: Ensuring Quality and Consistency
The characterization of the synthesized polymer is a self-validating step to confirm its structure, molecular weight, and purity. A combination of analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the incorporation of the monomers into the polymer backbone and to determine the copolymer composition.[4]
-
Gel Permeation Chromatography (GPC) : GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer, which are critical parameters for drug delivery applications.[4]
-
Differential Scanning Calorimetry (DSC) : DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.[4]
Visualization of the Analytical Workflow
Caption: Standard analytical workflow for HPMA copolymer characterization.
Applications in Drug Development and Research
Polymers derived from HPMA, particularly poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA), are renowned for their use in creating polymer-drug conjugates.[5][6] These systems enhance the therapeutic index of cytotoxic drugs by altering their pharmacokinetics.
Mechanism of Action: The EPR Effect
HPMA-based polymer-drug conjugates are designed to be large enough to avoid rapid renal clearance, thus prolonging their circulation time in the bloodstream.[5] This extended circulation allows them to preferentially accumulate in solid tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors permit these large polymer conjugates to enter and be retained in the tumor microenvironment, leading to targeted drug delivery.[5]
Drug and Gene Delivery Systems
HPMA has been incorporated into more complex delivery systems. For instance, chitosan modified with this compound has been developed as a carrier for both drugs (like curcumin) and genes.[7][8][9][10] These modified chitosan nanoparticles demonstrated enhanced transfection efficiency in cancer cells and sustained drug release, highlighting the versatility of the HPMA moiety in creating sophisticated delivery vehicles.[7][8][9][10]
Visualization of a Polymer-Drug Conjugate Concept
Caption: Conceptual diagram of an HPMA-based polymer-drug conjugate.
Biocompatibility and Safety Profile
A critical requirement for any material intended for biomedical use is its biocompatibility. Copolymers based on HPMA and its close analog, N-(2-hydroxypropyl)methacrylamide, have been extensively studied and are generally considered to be biocompatible, non-toxic, and non-immunogenic.[5][6][11]
-
Low Cytotoxicity : Studies using MTT assays on various cell lines have shown high cell viability (often >95%) even at high concentrations of PHPMA-based polymers, indicating their low cytotoxicity.[11]
-
Non-Immunogenicity : In vivo studies have demonstrated that these copolymers elicit a very weak immune response, which is crucial for preventing adverse reactions upon administration.[12]
-
Improved Biocompatibility of Devices : Polyacrylamide-based hydrogel coatings, which share structural similarities with HPMA polymers, have been shown to significantly improve the biocompatibility of implanted medical devices by reducing the foreign body response.[13][14]
For handling the monomer itself, standard laboratory safety precautions should be observed. It is classified as harmful if swallowed.[15] Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the powder in a well-ventilated area.
Conclusion and Future Outlook
This compound is a highly valuable monomer that serves as a cornerstone for the development of advanced functional polymers for biomedical applications. Its unique combination of a polymerizable group and a modifiable phenolic moiety provides a versatile platform for creating materials with precisely controlled properties. From enhancing the efficacy of cancer chemotherapy through polymer-drug conjugates to serving as a component in gene delivery systems and biocompatible coatings, the impact of HPMA is significant and expanding. Future research will likely focus on creating even more complex and "smart" HPMA-based polymers that can respond to specific biological stimuli, further advancing the fields of targeted drug delivery and regenerative medicine.
References
- Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. PubMed. [Link]
- Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- N-(4-hydroxyphenyl)acrylamide | C9H9NO2 | CID 36830. PubChem - NIH. [Link]
- Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC - NIH. [Link]
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. [Link]
- A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging. PMC - NIH. [Link]
- Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics.
- Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. PMC - NIH. [Link]
- Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. PubMed. [Link]
- Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. IOPscience. [Link]
- Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics.
- Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro. PubMed. [Link]
- New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PMC - PubMed Central. [Link]
Sources
- 1. This compound | 19243-95-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merit.url.edu [merit.url.edu]
- 10. merit.url.edu [merit.url.edu]
- 11. A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 19243-95-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Comprehensive Technical Guide to the Solubility of N-(4-hydroxyphenyl)methacrylamide in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of N-(4-hydroxyphenyl)methacrylamide (HPMA), a functionalized monomer with significant potential in biomedical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of HPMA's behavior in various organic solvents. While quantitative solubility data for HPMA is not extensively available in public literature, this guide synthesizes known physicochemical properties, theoretical solubility principles, and established experimental methodologies to empower researchers in their formulation and process development endeavors. A comparative analysis with the parent compound, acrylamide, is provided to offer contextual insights into the solubility behavior of this important methacrylamide derivative.
Introduction: The Significance of this compound (HPMA)
This compound (HPMA), also known as N-(p-hydroxyphenyl)methacrylamide, is a versatile monomer that combines a polymerizable methacrylamide group with a functional phenol moiety.[1][2] This unique structure makes it a valuable building block for the synthesis of advanced polymers with tailored properties for applications such as drug delivery systems, hydrogels for tissue engineering, and photoresists for lithography.[3] The success of these applications is intrinsically linked to the ability to dissolve and process HPMA in suitable organic solvents. Understanding its solubility is therefore a critical prerequisite for rational solvent selection, optimizing reaction conditions for polymerization, and developing robust purification and formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The key properties of HPMA are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Melting Point | 142-147 °C | [4] |
| Appearance | White to gray to brown powder/crystal | [3] |
| CAS Number | 19243-95-9 | [4] |
The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting amide group, coupled with an aromatic ring and a non-polar methyl group, results in a molecule with a nuanced polarity. This complex structure suggests that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polarity, in this context, encompasses a range of intermolecular forces, including:
-
Van der Waals forces: Weak, non-specific attractions between molecules.
-
Dipole-dipole interactions: Attractive forces between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).
HPMA's structure allows for all three types of interactions. The phenolic hydroxyl group and the amide N-H group are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. Therefore, solvents that can effectively engage in these interactions are more likely to be good solvents for HPMA.
Solubility Profile of this compound
Based on available literature and supplier information, the solubility of HPMA in organic solvents can be summarized as follows. It is important to note that quantitative data is sparse, and the information is primarily qualitative.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility of HPMA |
| Acetone | 5.1 | 20.7 | Soluble[3] |
| Methanol | 5.1 | 32.7 | Data not available |
| Ethanol | 4.3 | 24.5 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data not available |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data not available |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Data not available |
The known solubility in acetone, a polar aprotic solvent, is consistent with the theoretical principles discussed. Acetone's carbonyl group can act as a hydrogen bond acceptor for HPMA's hydroxyl and amide protons. To provide a point of reference, the quantitative solubility of the parent, unsubstituted compound, acrylamide, is presented below.
Table 2: Quantitative Solubility of Acrylamide
| Solvent | Solubility ( g/100 mL) | Source |
| Water (30°C) | 215 | [6] |
| Methanol | 155 | [6] |
| Ethanol | 86 | [6] |
| Acetone | 63.1 | [6] |
The high solubility of acrylamide in polar protic solvents like water, methanol, and ethanol is due to its ability to form strong hydrogen bonds. The introduction of the bulky, more hydrophobic 4-hydroxyphenyl group in HPMA is expected to decrease its solubility in highly polar solvents like water and increase its affinity for solvents with some aromatic or less polar character, while still retaining solubility in polar organic solvents that can accommodate hydrogen bonding.
Experimental Determination of Solubility: A Methodological Overview
For researchers requiring precise, quantitative solubility data for HPMA in specific solvents, experimental determination is necessary. The "shake-flask" method is a widely accepted and robust technique for this purpose.[7]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating a surplus of the solid solute with the solvent of interest until the solution is saturated.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and preliminary experiments are often needed to determine the required equilibration time.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles. Filtration should be performed at the equilibration temperature to prevent precipitation.
-
Quantification: Accurately measure the concentration of HPMA in the clear, saturated supernatant. This can be achieved using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying the analyte.
-
UV-Vis Spectroscopy: Applicable if HPMA has a distinct chromophore and the solvent does not interfere with the measurement. A calibration curve must be prepared.
-
Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue. This method is less sensitive and requires a non-volatile solute.
-
Diagram of the Shake-Flask Solubility Determination Workflow:
Workflow for determining the solubility of HPMA using the shake-flask method.
Factors Influencing the Solubility of HPMA
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like recrystallization for purification.
-
Solvent Polarity and Hydrogen Bonding Capacity: As previously discussed, a solvent's ability to match the polarity and engage in hydrogen bonding with HPMA is a primary determinant of solubility.
-
Purity of HPMA: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion and Future Directions
This compound is a monomer of growing importance, and a thorough understanding of its solubility is paramount for its effective utilization. While qualitative data indicates its solubility in acetone, this guide highlights the significant need for comprehensive, quantitative solubility studies across a range of common organic solvents. The experimental protocols and theoretical considerations presented herein provide a robust framework for researchers to generate this critical data. Future work should focus on the systematic experimental determination of HPMA's solubility in solvents such as methanol, ethanol, DMSO, and DMF, as a function of temperature. Such data will be invaluable for the continued development of novel polymers and materials based on this versatile monomer.
References
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- This compound (C10H11NO2). PubChemLite. [Link]
Sources
- 1. N-(4-Hydroxyphenyl)acrylamide | 34443-04-4 [sigmaaldrich.com]
- 2. This compound | 19243-95-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound | 19243-95-9 [chemicalbook.com]
- 4. (4-Hydroxyphenyl)methacrylamide = 98 19243-95-9 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of N-(4-Hydroxyphenyl)methacrylamide
An In-depth Technical Guide to the ¹H NMR Spectrum of N-(4-Hydroxyphenyl)methacrylamide
Abstract
This compound (HPMAm) is a critical monomer in the synthesis of advanced functional polymers, particularly for biomedical applications such as drug delivery systems and hydrogels.[1][2] Its precise chemical structure dictates the physicochemical properties and ultimate performance of these materials. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as an indispensable tool for the unequivocal structural verification and purity assessment of HPMAm. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of the spectrum, present a detailed, peak-by-peak interpretation, outline a validated experimental protocol for data acquisition, and discuss advanced spectral considerations.
Introduction
The Significance of this compound
This compound is a bifunctional monomer featuring a polymerizable methacrylamide group and a reactive phenolic hydroxyl group.[3] This unique architecture makes it a valuable building block in polymer chemistry. The methacrylamide moiety allows for its incorporation into polymer backbones via free-radical polymerization, while the phenolic hydroxyl group offers a site for further chemical modification, conjugation with bioactive molecules, or participation in hydrogen bonding to modulate material properties.[3] Consequently, HPMAm-based polymers are extensively investigated for applications requiring biocompatibility and specific functionalities, including cell expansion substrates and gene carriers.[2][4]
The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[5] It operates by probing the magnetic properties of hydrogen nuclei (protons) within a molecule. By analyzing the chemical shift, integration, and spin-spin coupling patterns of the NMR signals, one can determine the number of different types of protons, their relative abundance, and their connectivity, thereby confirming the compound's identity and purity. For a monomer like HPMAm, ¹H NMR is crucial for verifying that the synthesis was successful and that no isomeric side products were formed.
Molecular Structure and Proton Environments
The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. Understanding these environments is the first step in interpreting the spectrum.
Caption: Molecular structure of this compound with distinct proton environments labeled.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
Before analyzing an experimental spectrum, we can predict the expected signals based on fundamental NMR principles. This theoretical framework is essential for accurate spectral assignment.
| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Hₐ | Phenolic Hydroxyl (-OH) | 4.0 - 8.0 (broad, solvent dependent)[6] | Singlet (s) | 1H |
| Hᵦ, Hᵦ' | Aromatic (ortho to -NH) | 7.0 - 7.5 | Doublet (d) | 2H |
| Hᵦ, Hᵦ' | Aromatic (ortho to -OH) | 6.7 - 7.0 | Doublet (d) | 2H |
| H꜀ | Methyl (-CH₃) | ~2.0 | Singlet (s) | 3H |
| HᏧ | Amide (-NH) | 8.0 - 10.0 (broad, solvent dependent)[7][8] | Singlet (s) | 1H |
| Hₑ | Vinylic (=CH₂) | 5.0 - 6.0 | Singlet (s) or Multiplet (m) | 2H |
The Aromatic Region (Hᵦ)
Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[9][10] In HPMAm, the para-substitution pattern creates a symmetrical A'A'B'B' system. The two protons ortho to the electron-donating hydroxyl group are chemically equivalent and will be shifted upfield relative to benzene (δ ≈ 7.3 ppm).[11] Conversely, the two protons ortho to the more electron-withdrawing methacrylamide group will be shifted downfield. This results in two distinct signals, each integrating to two protons. Due to coupling with their adjacent neighbors (ortho-coupling), both signals are expected to appear as doublets with a typical coupling constant (³JHH) of 7-10 Hz.[11]
The Vinylic Protons (Hₑ)
The two protons on the terminal double bond (=CH₂) are vinylic protons, typically found in the 4.5-6.5 ppm range.[12] Although they are attached to the same carbon, they can be chemically non-equivalent due to restricted rotation and the anisotropic effect of the nearby carbonyl group. They will appear as two separate, closely spaced signals. They do not have adjacent protons to couple with, so they are often observed as sharp singlets or as very narrow multiplets due to long-range coupling.[13]
The Methyl Protons (H꜀)
The methyl group is attached to an sp²-hybridized carbon of the double bond. These protons are expected to resonate around 1.9-2.1 ppm. Since there are no protons on the adjacent carbon, this signal will appear as a sharp singlet, integrating to three protons.[14]
The Labile Protons: Amide (HᏧ) and Phenolic (Hₐ)
The amide (-NH) and phenolic (-OH) protons are "labile," meaning they can exchange with each other and with trace amounts of water or acid in the solvent. This exchange process often leads to signal broadening. Their chemical shifts are highly dependent on solvent, temperature, and concentration.[15][16]
-
Amide Proton (HᏧ): The C-N bond in amides has partial double-bond character, which can lead to rotational isomers and further signal complexity.[8][17] In a non-hydrogen-bonding solvent like CDCl₃, the signal may be sharp, while in a hydrogen-bonding solvent like DMSO-d₆, it is typically a broader singlet found significantly downfield (often > 9.0 ppm).[7]
-
Phenolic Proton (Hₐ): The hydroxyl proton signal also varies but is typically found between 4-8 ppm for phenols.[6] Its appearance as a sharp or broad singlet depends on the rate of chemical exchange. A key technique for confirming both Hₐ and HᏧ signals is D₂O exchange, where adding a drop of deuterium oxide to the NMR tube results in the disappearance of these signals as the protons are replaced by non-signal-producing deuterium.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality spectral data. This section outlines a validated methodology for the ¹H NMR analysis of this compound.
Causality in Experimental Design: Solvent Selection
The choice of deuterated solvent is the most critical experimental parameter.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves HPMAm. Crucially, DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the -NH and -OH protons. This results in sharper, more distinct signals for these labile protons, making their identification and integration more reliable.[15]
-
Deuterated Chloroform (CDCl₃): While a common NMR solvent, it is less ideal for HPMAm. The compound's solubility may be limited, and the labile proton signals are often very broad or may not be observed at all due to faster chemical exchange.[18]
Step-by-Step Sample Preparation
This protocol is designed to minimize impurities and ensure sample homogeneity, which is critical for accurate shimming and high-resolution spectra.[19][20]
-
Glassware Preparation: Ensure a high-quality 5 mm NMR tube and a small sample vial are clean and completely dry to prevent contamination from residual solvents or water.[21]
-
Sample Weighing: Accurately weigh 10-15 mg of this compound directly into the clean, dry vial.[18]
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is recommended) to the vial.[20] Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is critical; suspended particles will degrade spectral quality.[19]
-
Filtration and Transfer: To remove any dust or insoluble impurities, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette. Use this filter to transfer the sample solution from the vial into the NMR tube.[21]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.
Caption: Experimental workflow for preparing an NMR sample of HPMAm.
Instrument Parameters and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[22]
-
Acquisition: Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The signals corresponding to Hₐ (-OH) and HᏧ (-NH) should significantly decrease in intensity or disappear entirely.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the distinct chemical shifts, integration values, and coupling patterns for the aromatic, vinylic, methyl, amide, and phenolic protons is essential for any scientist working with this important monomer. By following a validated experimental protocol, particularly with the judicious choice of DMSO-d₆ as the solvent, researchers can obtain high-quality, reproducible spectra. This enables confident structural confirmation, purity assessment, and quality control, which are foundational steps for the successful development of advanced polymers for scientific and therapeutic applications.
References
- University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Abraham, R. J., et al. (2009). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 47(11), 995-1006.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.
- LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85.
- Barrett, A. G. M., et al. (n.d.). Vinyl coupling constants in the ¹H NMR relevant to the constitution of dimer 63. ResearchGate.
- LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. (n.d.). (a) ¹H NMR of amide protons of 3 series at a concentration of ~10 mM.
- Bai, D. (2023). ¹H NMR Spectrum of Amide Compounds. University Chemistry.
- University of Wisconsin-Madison. (n.d.). Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- LibreTexts Chemistry. (2020). 12.2: Predicting A ¹H-NMR Spectrum from the Structure.
- LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- PubChemLite. (n.d.). This compound (C10H11NO2).
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- ResearchGate. (n.d.). The amide proton region of the ¹H NMR spectra: in DMSO-d₆.
- University of California, Davis. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- PubMed. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube.
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol.
- LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- National Institutes of Health. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties.
- MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C₃N₄ and CuPc/g-C₃N₄ Catalysts for Efficient Degradation of Chlorinated Phenols.
- University of Colorado Boulder. (n.d.). Coupling in ¹H NMR.
- National Institutes of Health. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- ResearchGate. (n.d.). Fig. S1 ¹H NMR spectra of each compound, including HPMA.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000020).
- ResearchGate. (n.d.). Figure S1. ¹H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 19243-95-9 [chemicalbook.com]
- 3. CAS 19243-95-9: (4-Hydroxyphenyl)methacrylamide [cymitquimica.com]
- 4. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
- 22. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the FTIR Spectroscopy of N-(4-Hydroxyphenyl)methacrylamide Monomer
This guide provides a comprehensive technical overview of the synthesis and Fourier-Transform Infrared (FTIR) spectroscopic analysis of the N-(4-Hydroxyphenyl)methacrylamide (HPMAm) monomer. It is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in the creation of advanced polymers and biomaterials. This document offers field-proven insights into the causality behind experimental choices and provides self-validating protocols for the synthesis and characterization of HPMAm.
Introduction: The Significance of this compound and the Role of FTIR
This compound (HPMAm) is a functionalized monomer of significant interest in the fields of biomaterials and polymer chemistry.[1] Its structure, incorporating a polymerizable methacrylamide group and a phenolic hydroxyl group, allows for the synthesis of polymers with tailored properties such as hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These characteristics make HPMAm a valuable building block for hydrogels, drug delivery systems, and other biomedical applications.[2]
The precise chemical structure and purity of the HPMAm monomer are critical for achieving the desired properties in the final polymeric material. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of HPMAm. It provides a unique vibrational fingerprint of the molecule, allowing for the confirmation of its synthesis and the identification of key functional groups. This guide will delve into the synthesis of HPMAm and the detailed interpretation of its FTIR spectrum.
Synthesis of this compound (HPMAm)
The synthesis of HPMAm is typically achieved through the acylation of 4-aminophenol with methacryloyl chloride or methacrylic anhydride in the presence of a base. The hydroxyl group of the 4-aminophenol is less nucleophilic than the amino group, leading to preferential N-acylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-substituted acrylamides and methacrylamides.[3][4]
Materials:
-
4-Aminophenol
-
Methacryloyl chloride (or Methacrylic anhydride)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol in the anhydrous solvent.
-
Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methacryloyl chloride in the anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a solid.
FTIR Spectroscopy of this compound: A Detailed Analysis
The FTIR spectrum of HPMAm provides a wealth of information about its molecular structure. The following sections detail the expected vibrational modes and their corresponding absorption frequencies.
Sample Preparation and Data Acquisition
For accurate and reproducible FTIR analysis of the solid HPMAm monomer, the Attenuated Total Reflectance (ATR) technique is highly recommended.
Experimental Protocol: FTIR-ATR Analysis of HPMAm
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal is collected.
-
Sample Application: Place a small amount of the purified, dry HPMAm powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: Process the obtained spectrum, which may include baseline correction and normalization if required for comparative analysis.
Interpretation of the FTIR Spectrum of HPMAm
The FTIR spectrum of HPMAm can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | O-H Stretch (phenolic) | -OH | Strong, Broad |
| ~3250 | N-H Stretch (amide) | -NH- | Medium, Broad |
| ~3100-3000 | C-H Stretch (aromatic & vinyl) | Ar-H, =C-H | Medium to Weak |
| ~2950-2850 | C-H Stretch (methyl) | -CH₃ | Weak |
| ~1660 | C=O Stretch (Amide I) | -C=O | Strong |
| ~1620 | C=C Stretch (vinyl) | C=C | Medium |
| ~1540 | N-H Bend & C-N Stretch (Amide II) | -NH-, -C-N- | Medium |
| ~1510 & ~1440 | C=C Stretch (aromatic ring) | Ar C=C | Medium to Strong |
| ~1240 | C-O Stretch (phenolic) | Ar-O | Strong |
| ~940 | =C-H Out-of-plane bend (vinyl) | =CH₂ | Medium |
| ~830 | C-H Out-of-plane bend (aromatic) | Ar-H (para-substituted) | Strong |
Detailed Peak Analysis:
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad and strong absorption band is expected around 3300 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group (-OH). This broadening is a result of intermolecular hydrogen bonding. Overlapping with this, a medium-intensity, broad peak around 3250 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.
-
C-H Stretching Region (3100-2800 cm⁻¹): Weaker to medium intensity peaks between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring and the vinyl group. The C-H stretching of the methyl group on the methacrylamide moiety will appear as weak absorptions in the 2950-2850 cm⁻¹ range.
-
Carbonyl and Double Bond Region (1700-1500 cm⁻¹):
-
Amide I Band: A strong and sharp absorption peak around 1660 cm⁻¹ is a hallmark of the C=O stretching vibration of the secondary amide group. This is one of the most prominent peaks in the spectrum.
-
C=C Stretching: The stretching vibration of the vinyl C=C double bond is expected to appear as a medium intensity peak around 1620 cm⁻¹.
-
Amide II Band: A medium intensity peak around 1540 cm⁻¹ is attributed to the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.
-
Aromatic C=C Stretching: Two or more medium to strong intensity peaks are expected in the 1510 cm⁻¹ and 1440 cm⁻¹ regions, corresponding to the skeletal C=C stretching vibrations within the aromatic ring.
-
-
Fingerprint Region (below 1500 cm⁻¹):
-
C-O Stretching: A strong absorption band around 1240 cm⁻¹ is characteristic of the C-O stretching vibration of the phenolic group.
-
Out-of-Plane Bending: A medium intensity peak around 940 cm⁻¹ can be assigned to the out-of-plane bending of the vinyl =C-H bonds. A strong peak around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-substituted aromatic ring, providing clear evidence of the substitution pattern.
-
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of HPMAm and the workflow for its synthesis and characterization.
Caption: Molecular Structure of this compound.
Caption: Workflow for the Synthesis and FTIR Characterization of HPMAm.
Conclusion
FTIR spectroscopy is a powerful and essential tool for the characterization of the this compound monomer. This guide has provided a detailed protocol for the synthesis of HPMAm and a comprehensive analysis of its expected FTIR spectrum. By understanding the characteristic vibrational frequencies of the key functional groups, researchers can confidently verify the successful synthesis and purity of this important monomer, ensuring the quality and reproducibility of their downstream polymeric materials. The combination of a robust synthetic protocol and a thorough spectroscopic analysis provides a solid foundation for the development of novel biomaterials and advanced polymer systems.
References
- Chen, W.-Q., Ya, Q., & Duan, X.-M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o145–o146. [Link]
- Jaiswal, S., Mehrotra, S., Sharma, S., Kumar, A., & Dutta, P. K. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75–85. [Link]
- PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide.
- Riem, M., Meißner, T., & Heinze, T. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2559. [Link]
Sources
- 1. This compound | 19243-95-9 [chemicalbook.com]
- 2. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Thermal Properties of N-(4-Hydroxyphenyl)methacrylamide Polymers
This technical guide provides a comprehensive overview of the thermal properties of polymers derived from N-(4-Hydroxyphenyl)methacrylamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of polymer thermal analysis with specific insights into the behavior of this promising class of materials. We will delve into the critical thermal characteristics that govern the stability, processing, and application of these polymers, particularly in contexts sensitive to temperature, such as biomedical and pharmaceutical formulations.
Introduction: The Significance of this compound Polymers
This compound (HPMAm) polymers are a subject of growing interest in the biomedical field. The phenolic hydroxyl group offers a versatile site for further functionalization, making these polymers attractive for drug delivery systems, tissue engineering scaffolds, and biocompatible materials. The thermal properties of these polymers are paramount, as they dictate the upper and lower temperature limits for their synthesis, storage, and in-vivo application. Understanding the glass transition temperature (Tg) and thermal decomposition profile is crucial for ensuring the material's integrity and performance.
This guide will provide a detailed examination of these thermal properties, grounded in established analytical techniques. While direct, extensive literature on the homopolymer of this compound is emerging, we will draw upon data from structurally similar and copolymerized systems to build a robust understanding.
Foundational Concepts in Polymer Thermal Analysis
Before delving into the specifics of poly(this compound), it is essential to understand the primary techniques used to characterize the thermal behavior of polymers.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in determining the glass transition temperature (Tg), which is the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.[2] The output is a TGA curve, which plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
The interplay between these two techniques provides a comprehensive picture of a polymer's thermal profile.
Glass Transition Temperature (Tg) of Poly(this compound) and Related Polymers
The glass transition temperature is a critical parameter that defines the operational range of a polymer. Below Tg, the polymer is in a glassy state with limited chain mobility. Above Tg, the polymer chains have sufficient energy to move past one another, leading to a softer, more flexible material.[1]
For poly(methacrylamides), the Tg is significantly influenced by the structure of the side chain. Bulky side groups that hinder chain rotation tend to increase the Tg. In the case of poly(this compound), the rigid phenyl ring and the potential for hydrogen bonding through the hydroxyl group are expected to result in a relatively high Tg.
While specific data for the homopolymer is not extensively reported, we can infer its behavior by examining related structures. For instance, copolymers containing N-phenyl methacrylamide have been synthesized and their thermal properties investigated.[3] The introduction of a bulky aromatic group generally increases the rigidity of the polymer backbone, leading to a higher glass transition temperature.[4] For example, the Tg of poly(4-nitrophenyl methacrylate) is reported to be 195°C, and this value increases with its content in copolymers, indicating that the bulky, polar side group significantly restricts chain mobility.[4]
Table 1: Glass Transition Temperatures of Related Polymers
| Polymer | Glass Transition Temperature (Tg) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~105-125°C | [5] |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~130-140°C | [6] |
| Poly(4-nitrophenyl methacrylate) | 195°C | [4] |
| Poly(this compound) | Expected to be high (>150°C) | Inferred |
Based on these comparisons, it is reasonable to hypothesize that the homopolymer of this compound will exhibit a high Tg, likely exceeding 150°C. This high Tg would render it a rigid, glassy material at physiological temperatures, a property that can be advantageous for certain biomedical applications requiring structural integrity.
Experimental Protocol: Determination of Glass Transition Temperature by DSC
This protocol outlines the standard procedure for measuring the Tg of a polymer sample using Differential Scanning Calorimetry.
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried to remove any residual solvent or absorbed water, as these can plasticize the polymer and artificially lower the measured Tg.
-
Accurately weigh 5-10 mg of the polymer into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min). The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.
-
Caption: Workflow for Tg determination using DSC.
Thermal Stability and Decomposition of Poly(this compound)
The thermal stability of a polymer is a measure of its ability to resist bond cleavage and degradation at elevated temperatures. For polymers intended for biomedical applications, particularly those that may undergo heat sterilization or are processed at high temperatures, understanding the decomposition profile is critical.
Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability. The onset of decomposition is often taken as the temperature at which a small amount of weight loss (e.g., 5%) occurs.
The thermal stability of poly(methacrylamides) is influenced by the nature of the N-substituent. In general, polymers with aromatic side groups tend to exhibit higher thermal stability due to the inherent stability of the aromatic ring and the potential for char formation. Studies on poly(N-phenyl methacrylamide) have shown that it undergoes a multi-step degradation process, with initial degradation temperatures reported to be relatively low, though the main decomposition occurs at much higher temperatures.[7] Copolymers of N-phenyl methacrylamide have been shown to be amorphous and exhibit a thermal decomposition temperature higher than 500°C.[7]
For poly(this compound), the presence of the phenolic hydroxyl group may influence the degradation mechanism. It could potentially participate in crosslinking reactions at elevated temperatures, which might enhance char yield and overall thermal stability. The decomposition of similar polyacrylamides has been shown to produce a variety of products, including nitriles and amides, through complex reaction pathways.[8][9]
Table 2: Thermal Decomposition Data for Related Polymers (from TGA)
| Polymer | Onset Decomposition Temp. (Tonset) | Temperature of Max. Weight Loss (Tmax) | Reference |
| Poly(N-isopropylacrylamide) | ~325°C | ~390°C | [10] |
| Cationic Polyacrylamide Copolymers | Decomposes in three steps | Varies with cationicity | [11] |
| Poly(N-phenyl methacrylamide) | >300°C (main decomposition) | Varies | [7] |
| Poly(this compound) | Expected to be >300°C | - | Inferred |
It is anticipated that poly(this compound) will demonstrate good thermal stability, with significant decomposition occurring above 300°C.
Experimental Protocol: Determination of Thermal Stability by TGA
This protocol describes the standard procedure for evaluating the thermal stability of a polymer using TGA.
-
Sample Preparation:
-
Ensure the polymer sample is dry.
-
Accurately weigh 5-10 mg of the polymer into a TGA crucible (typically ceramic or platinum).
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Place the crucible containing the sample onto the TGA balance.
-
-
Thermal Program:
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600-800°C) where complete decomposition is expected.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset decomposition temperature (the temperature at which significant mass loss begins).
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum rate of weight loss.
-
Caption: Workflow for thermal stability analysis using TGA.
Conclusion and Future Outlook
The thermal properties of this compound polymers are critical to their successful application in drug development and materials science. Based on the analysis of structurally related polymers, it is projected that poly(this compound) possesses a high glass transition temperature and good thermal stability. These characteristics are advantageous for applications requiring a rigid, stable material.
Future research should focus on the direct synthesis and characterization of the homopolymer to validate these projections. Furthermore, the investigation of copolymers of this compound with other functional monomers will be crucial for tuning the thermal properties to meet the demands of specific applications. A thorough understanding of the structure-property relationships will enable the rational design of novel polymers with tailored thermal behavior for advanced biomedical applications.
References
- ResearchGate. (n.d.). TGA thermograms (A, C) and DTG curves (B, D) of copolymer...
- ACS Publications. (2021). Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates.
- ResearchGate. (n.d.). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide).
- ResearchGate. (n.d.). Thermogravimetric Analysis Data of Homo-and Copolymers of TBPA and GMA.
- ResearchGate. (n.d.). TGA curves of homopolymers, copolymer, and polymer blends obtained....
- National Institutes of Health. (n.d.). HPMA copolymers: Origins, early developments, present, and future.
- ResearchGate. (n.d.). Glass Transition Temperatures of High-Density Poly(methyl methacrylate) Brushes.
- ResearchGate. (n.d.). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination.
- Taylor & Francis Online. (n.d.). Thermal degradation of polymers – Knowledge and References.
- ResearchGate. (n.d.). (PDF) Thermal decomposition of acrylamide from polyacrylamide.
- PubMed. (1988). Thermal behavior of poly hydroxy ethyl methacrylate (pHEMA) hydrogels.
- DergiPark. (n.d.). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties.
- MDPI. (n.d.). Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles.
- ResearchGate. (n.d.). Synthesis and Characterization of Antibacterial and Temperature Responsive Methacrylamide Polymers.
- National Institutes of Health. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.
- ResearchGate. (n.d.). (PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate).
- YouTube. (2025). What Is The Glass Transition Temperature Of A Polymer? - Physics Frontier.
- ResearchGate. (n.d.). Thermal decomposition behavior and mechanism study of cationic polyacrylamide.
- ResearchGate. (n.d.). Poly[N-(2-hydroxypropyl)methacrylamide]. IV. Heterogeneous polymerization.
- ResearchGate. (n.d.). (PDF) Thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers prepared via RAFT polymerization.
- ResearchGate. (n.d.). Synthesis and Properties of Poly(N‐isopropylacrylamide‐co‐acrylamide) Hydrogels.
Sources
- 1. youtube.com [youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles [mdpi.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Rationale for N-(4-Hydroxyphenyl)methacrylamide in Advanced Applications
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Hydroxyphenyl)methacrylamide for Advanced Drug Development
This guide provides a comprehensive overview of the physical and chemical properties of this compound (4-HPM), a functional monomer with significant potential in the fields of biomaterials and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in the design of novel therapeutic systems.
This compound is a bifunctional molecule featuring a polymerizable methacrylamide group and a reactive phenolic hydroxyl group. This unique combination of functionalities makes it an attractive building block for the synthesis of "smart" polymers with tunable properties. The methacrylamide moiety allows for its incorporation into polymer chains via various polymerization techniques, including controlled radical polymerization methods that offer precise control over molecular weight and architecture.[1] The phenolic hydroxyl group provides a versatile handle for post-polymerization modification, such as the conjugation of drugs, targeting ligands, or imaging agents. Furthermore, the phenolic group can impart antioxidant properties and influence the polymer's solubility and interaction with biological systems.[2]
The presence of both a hydrogen bond donor (phenol and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, influencing the material properties of the resulting polymers. These characteristics are particularly relevant in the design of drug delivery systems where controlled release, biocompatibility, and specific targeting are paramount.
Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of 4-HPM is essential for its effective application.
Identification and Core Descriptors
| Property | Value | Source(s) |
| IUPAC Name | N-(4-hydroxyphenyl)-2-methylprop-2-enamide | [3] |
| Synonyms | This compound, N-(p-Hydroxyphenyl)methacrylamide, p-Hydroxymethacrylanilide | [4] |
| CAS Number | 19243-95-9 | [5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [5] |
| Molecular Weight | 177.20 g/mol | [5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 142-147 °C | [4] |
| Solubility | Soluble in acetone, ethanol, and other polar organic solvents. | [6][7] |
| Storage | Store in a cool, dry, and dark place. Recommended storage at 2-8°C. | [4] |
Synthesis and Characterization
The synthesis of 4-HPM is typically achieved through the acylation of p-aminophenol with methacryloyl chloride. This reaction is a standard method for the formation of amides and can be performed under relatively mild conditions.
Synthetic Protocol: Schotten-Baumann Reaction
The synthesis of this compound can be effectively carried out using a modified Schotten-Baumann reaction. This method involves the reaction of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram of the Synthesis Workflow:
Caption: Synthesis of 4-HPM via Schotten-Baumann Reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve p-aminophenol in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Basification: Add a base, such as triethylamine or an aqueous solution of sodium hydroxide, to the reaction mixture to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0-5°C). Slowly add a solution of methacryloyl chloride in the same solvent dropwise to the stirred mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Workup: Quench the reaction with water. If an organic solvent was used, separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Spectroscopic Characterization
The structure and purity of the synthesized 4-HPM can be confirmed using various spectroscopic techniques.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~9.5 (s, 1H): Phenolic -OH proton. The chemical shift of this proton is concentration-dependent and it will exchange with D₂O.
-
~9.0 (s, 1H): Amide N-H proton.
-
~7.4 (d, 2H): Aromatic protons ortho to the amide group.
-
~6.7 (d, 2H): Aromatic protons meta to the amide group.
-
~5.7 (s, 1H): One of the vinyl protons (=CH₂).
-
~5.4 (s, 1H): The other vinyl proton (=CH₂).
-
~1.9 (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~166: Amide carbonyl carbon (C=O).
-
~154: Aromatic carbon attached to the hydroxyl group.
-
~141: Quaternary vinyl carbon (C=CH₂).
-
~132: Aromatic carbon attached to the nitrogen.
-
~122: Aromatic carbons ortho to the amide group.
-
~120: Vinyl carbon (=CH₂).
-
~115: Aromatic carbons meta to the amide group.
-
~18: Methyl carbon (-CH₃).
The FTIR spectrum of 4-HPM will exhibit characteristic absorption bands corresponding to its functional groups.
Expected FTIR (KBr, cm⁻¹) Vibrational Modes:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | O-H stretch | Phenolic hydroxyl |
| ~3300 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic and Vinyl |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1630 | C=C stretch | Vinyl |
| ~1540 | N-H bend (Amide II) | Amide |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
Reactivity and Polymerization
The dual functionality of 4-HPM dictates its chemical reactivity, offering opportunities for both polymerization and post-polymerization modification.
Reactivity of the Functional Groups
-
Methacrylamide Group: The vinyl group of the methacrylamide moiety is susceptible to radical polymerization, allowing for the formation of high molecular weight polymers. This polymerization can be initiated by thermal or photochemical initiators. Controlled radical polymerization techniques, such as Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined architectures and low polydispersity.[9]
-
Phenolic Hydroxyl Group: The phenolic -OH group is nucleophilic and can undergo a variety of reactions, including etherification, esterification, and Williamson ether synthesis. This allows for the covalent attachment of various molecules to the polymer backbone after polymerization. The phenolic hydroxyl also possesses antioxidant properties due to its ability to donate a hydrogen atom to scavenge free radicals.[10]
-
Michael Addition: The α,β-unsaturated carbonyl system of the methacrylamide group can potentially undergo Michael addition reactions with nucleophiles, although this is less common than radical polymerization under typical polymerization conditions.[6][11]
Diagram of 4-HPM Reactivity:
Caption: Reactivity of this compound.
Polymerization for Drug Delivery Applications
The polymerization of 4-HPM, often in copolymerization with other monomers, is a key strategy for developing advanced drug delivery systems. For instance, copolymerization with hydrophilic monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) can yield water-soluble polymers with pendant phenolic groups.[12] These polymers can then be functionalized with drugs through linkages that are stable in the bloodstream but cleavable in the target microenvironment (e.g., the acidic environment of a tumor).
Polymerization Protocol (General): Free Radical Polymerization
-
Monomer and Initiator Solution: Dissolve this compound and any comonomers in a suitable solvent (e.g., dimethylformamide, water, or a mixture).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) to prevent inhibition of the polymerization by oxygen.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80°C for AIBN) and allow the polymerization to proceed for a set time.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or methanol).
-
Purification: Collect the polymer by filtration and purify by redissolving and reprecipitating multiple times to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum.
Thermal Properties
The thermal stability of 4-HPM and its corresponding polymers is a critical parameter for processing and application.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the glass transition temperature (Tg) of poly(4-HPM). The Tg is a key parameter that defines the transition from a glassy, rigid state to a more rubbery, flexible state. The Tg of a polymer is influenced by factors such as molecular weight, chain stiffness, and intermolecular interactions. The strong hydrogen bonding capabilities of the phenolic and amide groups in poly(4-HPM) are expected to result in a relatively high Tg.
Applications in Drug Development
The unique properties of 4-HPM make it a valuable monomer for the development of sophisticated drug delivery systems.
-
Polymer-Drug Conjugates: The phenolic hydroxyl group serves as a convenient point of attachment for chemotherapeutic agents, creating polymer-drug conjugates. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to tumor tissues via the enhanced permeability and retention (EPR) effect.[12]
-
Stimuli-Responsive Systems: The phenolic group can also be used to create pH-responsive systems. For example, drugs can be attached via acid-labile linkers that are stable at physiological pH but cleave in the acidic environment of tumors or endosomes, leading to targeted drug release.
-
Bioadhesive Materials: The catechol-like structure of the hydroxyphenyl group can contribute to adhesive properties, making polymers containing 4-HPM potentially useful for mucoadhesive drug delivery systems that prolong contact time with mucosal surfaces.[3]
-
Gene Delivery: Copolymers containing 4-HPM have been investigated for their potential in gene delivery. The phenolic groups can enhance the buffering capacity of the polymer, which is beneficial for endosomal escape of the genetic material.[6][7][13]
Conclusion
This compound is a versatile functional monomer with a unique combination of a polymerizable methacrylamide group and a reactive phenolic hydroxyl group. These features, coupled with its well-defined physicochemical properties, make it a highly promising building block for the design of advanced materials for drug delivery and other biomedical applications. The ability to precisely control the architecture of polymers incorporating 4-HPM through controlled polymerization techniques, combined with the versatility of post-polymerization modification, opens up a vast design space for the creation of next-generation therapeutic systems. Further research into the specific biological interactions and in vivo performance of 4-HPM-based polymers will undoubtedly unlock their full potential in the field of drug development.
References
- Jaiswal, S., Dutta, P. K., Kumar, S., Koh, J., Lee, M. C., Lim, J. W., ... & Garg, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85. [Link]
- Jaiswal, S., Dutta, P. K., Kumar, S., Koh, J., Lee, M. C., Lim, J. W., ... & Garg, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- Jaiswal, S., Dutta, P. K., Kumar, S., Koh, J., Lee, M. C., Lim, J. W., ... & Garg, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. PubMed. [Link]
- Etrych, T., Kovář, L., Strohalm, J., Chytil, P., Říhová, B., & Ulbrich, K. (2011). HPMA copolymer–based nanomedicines in controlled drug delivery. Journal of Controlled Release, 154(3), 241-248. [Link]
- McCormick, C. L., & Lowe, A. B. (2004). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 42(12), 2993-3003.
- INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 11(08).
- Kumar, N., & Goel, N. (2019). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of food science and technology, 56(9), 4025–4033.
- Zhang, Y., Chen, J., Zhang, L., Wu, X., & Chen, F. (2016). Structure-guided unravelling: Phenolic hydroxyls contribute to reduction of acrylamide using multiplex quantitative structure-activity relationship modelling. Food chemistry, 210, 219-226.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
- ResearchGate. (n.d.). FTIR spectra of acrylamide (AM) monomer.
- Liechty, W. B., Kryscio, D. R., Slaughter, B. V., & Peppas, N. A. (2010). Polymers for drug delivery systems. Annual review of chemical and biomolecular engineering, 1, 149–173.
- S. K. Rath, U. Suryanarayan, D. S. Reddy, K. V. Rao, & T. K. K. Srinivasan. (2000). Polymerization Kinetics.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide.
- Plessis, C., Arzamendi, G., Leiza, J. R., Schoonbrood, H. A. S., Charmot, D., & Asua, J. M. (2000). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- Request PDF. (n.d.). Poly(N-(2-hydroxypropyl)methacrylamide)-based nanotherapeutics.
- Calarco, A., Giovagnoli, S., & Rossi, C. (2020). Poly(N-isopropylacrylamide)
- Happ, M., Schulze, S., Thomas, S., & Wessling, M. (2022). Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis for Increased Adhesive Properties. Polymers, 14(9), 1836.
- Convertine, A. J., Ayres, N., Scales, C. W., Lowe, A. B., & McCormick, C. L. (2004). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules, 5(4), 1177–1180.
- La Spina, R., & D'Amore, M. (2018). Characterization of Nanocomposites by Thermal Analysis. MDPI. [Link]
- ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....
- Murugesan, S., & Scheibel, T. (2020). Copolymer/Clay Nanocomposites for Biomedical Applications.
- ResearchGate. (n.d.). Poly(N-(2-hydroxypropyl)methacrylamide).
- ResearchGate. (n.d.). FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer....
- Zhu, Y., Yang, B., Chen, S., & Li, J. (2017).
- YouTube. (2020, April 20). 04.17 DSC Thermal Analysis of Polymers.
- ResearchGate. (n.d.). (PDF) Thermal decomposition of acrylamide from polyacrylamide.
- SpectraBase. (n.d.). Methacrylamide - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (PDF) Thermal decomposition behavior and mechanism study of cationic polyacrylamide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | 19243-95-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. merit.url.edu [merit.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polymerization Reactivity of N-(4-Hydroxyphenyl)methacrylamide: A Mechanistic and Practical Exploration
An In-depth Technical Guide for Researchers
Abstract
N-(4-Hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer of significant interest, particularly in the development of advanced biomaterials for drug delivery, tissue engineering, and diagnostics.[1] Its structure, featuring a polymerizable methacrylamide group and a reactive phenolic hydroxyl moiety, imparts unique properties to the resulting polymers. However, this same phenolic group introduces considerable complexity into its polymerization behavior. This guide provides a comprehensive technical overview of the reactivity of HPMAm in polymerization. We will dissect the fundamental challenges and opportunities presented by its molecular structure, explain the causality behind experimental choices for achieving controlled polymerization, and provide field-proven protocols for its use. This document is intended for researchers, polymer chemists, and drug development professionals seeking to harness the potential of HPMAm-based polymers.
Introduction: The Duality of this compound
This compound (HPMAm) is a crystalline solid with the molecular formula C₁₀H₁₁NO₂.[1][2] Its structure is analogous to the well-studied N-(2-hydroxypropyl) methacrylamide (HPMA), a monomer renowned for producing biocompatible polymers that have advanced into clinical trials as drug carriers.[3][4][5] The key distinction and the central theme of this guide is the substitution of HPMA's aliphatic hydroxyl group with a phenolic hydroxyl group in HPMAm.
This phenolic group is a double-edged sword:
-
A Functional Handle: It provides a convenient site for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or imaging agents.[5][6] It also imparts antioxidant properties to the polymer.[7]
-
A Reactivity Challenge: Phenols are notorious inhibitors or retarders of free-radical polymerization.[8][9] They can donate a hydrogen atom to a propagating radical, terminating the chain and forming a stable, non-propagating phenoxyl radical.
Understanding and controlling this dual nature is paramount to successfully synthesizing well-defined, functional polymers from HPMAm.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Powder | |
| Melting Point | 142-147 °C | |
| Synonyms | N-(p-Hydroxyphenyl)methacrylamide, p-Hydroxymethacrylanilide |
Monomer Synthesis Pathway
The synthesis of HPMAm typically follows a standard Schotten-Baumann reaction. It involves the acylation of 4-aminophenol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This approach is well-documented for analogous monomers like N-(4-benzoylphenyl) methacrylamide[10] and N-(4-bromophenyl)-2-methacrylamide.[11]
Caption: Synthesis of HPMAm via acylation of 4-aminophenol.
Causality: The reaction is performed at low temperatures to minimize side reactions, such as the polymerization of methacryloyl chloride or Michael addition. An anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acid chloride. The base is essential for driving the reaction to completion by scavenging the generated HCl.
The Core Challenge: Reactivity in Radical Polymerization
The Inhibitory Effect of the Phenolic Group
In a standard free-radical polymerization, initiated by agents like AIBN, the phenolic hydroxyl group of HPMAm can act as a chain transfer agent or inhibitor. The propagating polymer radical can abstract the weakly-bound phenolic hydrogen, terminating the polymer chain and creating a resonance-stabilized phenoxyl radical.
Caption: Inhibition pathway via hydrogen abstraction from the phenolic group.
This scavenging effect leads to several undesirable outcomes:
-
Induction Periods: The polymerization may not start until all radical inhibitors (like residual oxygen or the monomer itself) are consumed.[9]
-
Low Molecular Weights: Premature chain termination limits the achievable polymer chain length.
-
Reduced Polymerization Rates: The concentration of propagating radicals is lowered, slowing the overall reaction.[8]
While this inhibitory effect is a significant hurdle, successful polymerization of similar phenolic monomers without protecting the hydroxyl group has been reported, suggesting a delicate kinetic balance.[12] This is often achieved by using higher initiator concentrations or by leveraging more robust polymerization techniques.
Controlled Radical Polymerization: The Path to Precision
To overcome the challenges of conventional free-radical polymerization and synthesize well-defined polymers for biomedical applications, controlled/living radical polymerization (CRP) techniques are essential. Reversible-Addition Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for functional monomers like HPMAm.[13]
The RAFT Mechanism: RAFT polymerization introduces a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization. The propagating radicals reversibly add to the CTA, forming a dormant species. This process establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing all chains to grow simultaneously and leading to polymers with predictable molecular weights and low dispersity (Đ or PDI).
Caption: The general mechanism of RAFT polymerization.
Why RAFT is a superior choice for HPMAm:
-
Tolerance to Functional Groups: RAFT is known for its high tolerance to a wide variety of functional groups, including hydroxyls.
-
Aqueous Compatibility: Many RAFT systems are designed to work in aqueous or alcoholic media, which are suitable solvents for HPMAm and its resulting polymer.[13][14]
-
Control over Architecture: RAFT allows for the synthesis of block copolymers, enabling the creation of amphiphilic structures for self-assembly into nanoparticles or micelles.[3][5]
Experimental Protocols & Workflow
This section provides a validated, step-by-step methodology for the RAFT polymerization of HPMAm.
Materials & Reagents
| Reagent | Purpose | Supplier Example |
| This compound (HPMAm) | Monomer | Tokyo Chemical Industry (TCI)[15][16] |
| 4,4′-Azobis(4-cyanovaleric acid) (V-501) | Thermal Initiator | Sigma-Aldrich |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | RAFT CTA | Sigma-Aldrich |
| 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) | Solvent | Fisher Scientific |
| Deuterium Oxide (D₂O) | NMR Solvent | Cambridge Isotope Labs |
Workflow for RAFT Polymerization of HPMAm
Caption: Experimental workflow for a typical RAFT polymerization.
Detailed Step-by-Step Protocol
Objective: To synthesize poly(HPMAm) with a target degree of polymerization (DP) of 50 and a molecular weight (Mw) of ~8.8 kDa.
-
Reagent Calculation:
-
HPMAm: (50 DP) * (1 eq CTA) * (177.20 g/mol ) = 8.86 g
-
CPADB (CTA): (1 eq) * (279.38 g/mol ) = 279.38 mg
-
V-501 (Initiator): (0.2 eq, for a [CTA]/[I] ratio of 5) * (280.28 g/mol ) = 56.06 mg
-
Solvent (e.g., DMSO): To achieve a 20% w/v monomer concentration, ~44 mL.
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add HPMAm (8.86 g), CPADB (279.38 mg), V-501 (56.06 mg), and DMSO (44 mL).
-
Seal the flask with a rubber septum.
-
-
Deoxygenation (Critical Step):
-
Freeze the reaction mixture by placing the flask in a liquid nitrogen bath until completely solid.[17]
-
Once frozen, apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You will see bubbles of dissolved gas escape.[17]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.[17]
-
After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the flask into a preheated oil bath set to 70 °C.
-
Start stirring and let the reaction proceed for the desired time (e.g., 6-24 hours).
-
-
Termination and Purification:
-
To stop the polymerization, remove the flask from the oil bath and cool it in an ice-water bath.
-
Expose the reaction mixture to air by removing the septum.
-
Slowly add the viscous polymer solution dropwise into a large beaker of cold, stirring diethyl ether (~500 mL) to precipitate the polymer.
-
Isolate the polymer by filtration or decantation.
-
To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., methanol) and re-precipitate. Repeat twice.
-
Dry the final polymer product in a vacuum oven at room temperature overnight.
-
Polymer Characterization: Validating Success
After synthesis, it is crucial to characterize the polymer to confirm its structure, molecular weight, and dispersity.
-
¹H NMR Spectroscopy: Confirms the disappearance of monomer vinyl peaks (~5.5-6.5 ppm) and the appearance of the broad polymer backbone peaks (~1.0-2.5 ppm), verifying polymerization.
-
Gel Permeation Chromatography (GPC): Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For a controlled RAFT polymerization, Đ should be low (typically < 1.3).[18]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), a key thermal property of the polymer.[10]
Table 2: Example GPC Data for a Controlled RAFT Polymerization of HPMAm
| [M]₀/[CTA]₀ | Conversion (%) | Mn (Theoretical) (kDa) | Mn (GPC) (kDa) | Đ (Mw/Mn) |
| 50:1 | 92 | 8.3 | 8.1 | 1.15 |
| 100:1 | 89 | 15.9 | 15.5 | 1.18 |
| 200:1 | 85 | 30.3 | 28.9 | 1.24 |
This is illustrative data based on typical RAFT polymerization kinetics, where experimental molecular weight closely tracks the theoretical value and dispersity remains low.
Applications in Drug Development
The true value of poly(HPMAm) lies in its potential for biomedical applications, mirroring the success of its cousin, pHPMA.[3] The polymer's water solubility, biocompatibility, and functional phenolic side chains make it an excellent candidate for:
-
Polymer-Drug Conjugates: The hydroxyl group can be used to covalently attach anticancer drugs or other therapeutic agents via stimuli-responsive linkers (e.g., pH-sensitive hydrazones), enabling controlled release in the target tissue.[3][19][20]
-
Targeted Delivery Systems: Targeting moieties, such as antibodies or peptides, can be conjugated to the polymer to direct the drug cargo specifically to cancer cells or sites of inflammation, improving efficacy and reducing side effects.[20]
-
Gene Carriers: The polymer backbone can be modified with cationic groups to complex with nucleic acids (pDNA, siRNA) for gene delivery applications, similar to how chitosan-HPMAm conjugates have been used.[21][22][23]
Conclusion
The polymerization of this compound presents a fascinating challenge in polymer science. The inherent inhibitory nature of its phenolic hydroxyl group necessitates a departure from conventional free-radical methods. By employing controlled radical techniques, specifically RAFT polymerization, researchers can overcome these hurdles to synthesize well-defined, functional polymers. The protocols and mechanistic insights provided in this guide offer a robust framework for developing novel poly(HPMAm)-based materials. The ability to precisely control the architecture of these polymers opens up a vast design space for creating next-generation nanomedicines and advanced biomaterials.
References
- Jaiswal, S., Dubey, P. K., Chhabra, S., Ko, D. J., Lee, M. C., Lim, J. W., Shambhavi, & Kumar, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75–85. [Link]
- ResearchGate. (2021). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Request PDF. [Link]
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)
- Schäfer, T., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC - NIH. [Link]
- Koziolová, E., et al. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. [Link]
- ResearchGate. (n.d.).
- Fujisawa, S., & Kadoma, Y. (1992).
- ResearchGate. (n.d.). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. [Link]
- Israeli Research Community Portal. (n.d.). Poly-N-(4-benzoylphenyl)
- ResearchGate. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. [Link]
- YouTube. (2022).
- PubChem. (n.d.). This compound. [Link]
- POLITesi. (2015).
- Li, C., et al. (2024).
- Lee, B. K., et al. (2020). Recent advances in polymeric drug delivery systems. PMC - NIH. [Link]
- Sailaja, A. K. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
- Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]
- Macromolecules. (n.d.).
- ResearchGate. (n.d.). Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. [Link]
- Kim, H., et al. (2021). Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Formation of Lignin Nanoparticles. MDPI. [Link]
- MDPI. (n.d.). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. [Link]
- Caló, E., & Khutoryanskiy, V. V. (2015). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC - NIH. [Link]
- ResearchGate. (n.d.). Multifunctional Poly[N-(2-hydroxypropyl)methacrylamide] Copolymers via Postpolymerization Modification and Sequential Thiol–Ene Chemistry. [Link]
- ResearchGate. (2008). Copolymerization ofN-(4-bromophenyl)
- ResearchGate. (n.d.).
- Lee, S. B., Russell, A. J., & Matyjaszewski, K. (2003). ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)
Sources
- 1. This compound | 19243-95-9 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPMA based nanoparticles for drug delivery applications [politesi.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 19243-95-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 16. This compound | 19243-95-9 | TCI Deutschland GmbH [tcichemicals.com]
- 17. youtube.com [youtube.com]
- 18. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 19. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. merit.url.edu [merit.url.edu]
An In-depth Technical Guide to the Hydrolytic Stability of Methacrylamide Monomers
Introduction: The Critical Role of Hydrolytic Stability in Advanced Applications
Methacrylamide monomers and their corresponding polymers are foundational materials in a multitude of high-performance applications, ranging from biomedical devices and drug delivery systems to dental adhesives and specialty coatings. Their utility is intrinsically linked to their chemical robustness, particularly their resistance to hydrolysis. Unlike their methacrylate analogs, which contain a comparatively labile ester linkage, the amide bond in methacrylamides offers significantly enhanced stability in aqueous environments.[1][2] This superior hydrolytic stability is not merely an incremental improvement but a critical enabling feature, ensuring the long-term integrity and performance of materials in physiological and other challenging aqueous conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the hydrolytic stability of methacrylamide monomers is paramount for the rational design of durable and reliable materials.
This in-depth technical guide provides a detailed exploration of the hydrolytic stability of methacrylamide monomers. We will delve into the chemical mechanisms of their degradation under both acidic and basic conditions, elucidate the key factors that influence their stability, and present robust experimental protocols for the accurate assessment of their hydrolytic behavior. Furthermore, we will discuss the profound implications of this stability in the context of drug delivery, where controlled degradation and predictable release kinetics are of utmost importance.
The Chemical Underpinnings of Methacrylamide Stability
The enhanced stability of the amide bond in methacrylamides compared to the ester bond in methacrylates is a direct consequence of fundamental principles of organic chemistry. The nitrogen atom of the amide possesses a lone pair of electrons that can participate in resonance with the carbonyl group. This delocalization of electron density strengthens the carbon-nitrogen bond and reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions.
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of methacrylamides proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps, ultimately leading to the cleavage of the carbon-nitrogen bond and the formation of methacrylic acid and the corresponding amine.
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Mechanism of Base-Catalyzed Hydrolysis
In basic media, the hydrolysis of methacrylamides is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion, is generally the rate-determining step due to the poor leaving group ability of the amide anion. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion.
Caption: Base-Catalyzed Hydrolysis Mechanism.
Factors Influencing Hydrolytic Stability
The rate of methacrylamide hydrolysis is not a fixed parameter but is influenced by a combination of environmental and structural factors. A thorough understanding of these factors is crucial for predicting and controlling the stability of methacrylamide-based materials.
-
pH: The pH of the aqueous environment is a primary determinant of the hydrolysis rate. Both strongly acidic and strongly basic conditions accelerate the degradation of methacrylamides, albeit through different mechanisms as described above. Near-neutral pH conditions generally result in the highest stability.
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This temperature dependence is particularly important for applications involving thermal sterilization or use in elevated temperature environments.
-
Substituents: The nature of the substituents on the amide nitrogen (N-substituted methacrylamides) and the α-carbon can significantly impact hydrolytic stability.
-
Steric Hindrance: Bulky substituents near the amide bond can sterically hinder the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.
-
Electronic Effects: Electron-donating groups on the nitrogen atom can increase the electron density of the amide bond, making it more resistant to nucleophilic attack. Conversely, electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, accelerating hydrolysis.
-
| Monomer | Remaining Monomer (%) after 17 days at pH 1 | Half-life (days) at pH 1 |
| HEMAM (unsubstituted) | 89.1 ± 0.01 | 101 |
| 2-methyl HEMAM (β-CH₃ substituted) | 83.5 ± 0.5 | 68.8 |
| 1-methyl HEMAM (α-CH₃ substituted) | 65.4 ± 1.3 | 27.7 |
Data adapted from[2]
Interestingly, a study on the effect of side-group methylation showed that the addition of α- or β-methyl groups to hydroxyethyl methacrylamide (HEMAM) increased the rate of hydrolysis under acidic conditions.[2] This counterintuitive result highlights the complex interplay of steric and electronic factors that can influence stability.
Experimental Assessment of Hydrolytic Stability
The quantitative evaluation of hydrolytic stability is essential for material characterization and for predicting in-service performance. Several analytical techniques can be employed to monitor the degradation of methacrylamide monomers over time.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing hydrolytic stability.
Detailed Experimental Protocols
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the hydrolysis of methacrylamide monomers. It allows for the simultaneous quantification of the parent monomer and its degradation products.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the methacrylamide monomer of known concentration in a suitable deuterated solvent (e.g., D₂O). To study the effect of pH, prepare a series of buffer solutions (e.g., phosphate or citrate buffers) with the desired pH values using D₂O.
-
Sample Preparation: In an NMR tube, mix a known volume of the monomer stock solution with a known volume of the desired buffer solution to achieve the final target concentration and pH.
-
Initial Spectrum Acquisition (t=0): Immediately after mixing, acquire a ¹H NMR spectrum. This will serve as the baseline measurement. Key parameters for acquisition include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure quantitative results, and the use of a water suppression pulse sequence (e.g., presaturation) if working in H₂O/D₂O mixtures.
-
Incubation: Incubate the NMR tube at a constant, controlled temperature (e.g., 37°C or 50°C) in a temperature-controlled NMR probe or a separate incubator.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected rate of hydrolysis).
-
Data Analysis: Integrate the characteristic proton signals of the methacrylamide monomer (e.g., the vinyl protons) and the hydrolysis products (e.g., the corresponding protons on methacrylic acid). The percentage of remaining monomer at each time point can be calculated from the relative integrals of these signals. Plot the percentage of remaining monomer versus time to determine the hydrolysis kinetics.
HPLC is a highly sensitive and versatile technique for separating and quantifying the components of a mixture, making it ideal for stability studies. A stability-indicating method is one that can accurately measure the decrease in the concentration of the active substance due to degradation.[3][4][5][6]
Step-by-Step Methodology:
-
Method Development and Validation:
-
Column Selection: Start with a robust, reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A common mobile phase for methacrylamide and its acidic degradation product is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of the methacrylamide monomer.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by subjecting the monomer to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation). The HPLC method must be able to resolve the parent monomer peak from all degradation product peaks.[5][6]
-
-
Sample Preparation for Stability Study: Prepare a stock solution of the methacrylamide monomer in a suitable solvent. Dilute this stock solution with the desired aqueous buffer (at a specific pH) to the final concentration for the stability study.
-
Incubation: Store the sample solutions in a temperature-controlled environment (e.g., an oven or water bath).
-
Time-Point Analysis: At predetermined time intervals, withdraw an aliquot of the sample solution, quench the reaction if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system.
-
Quantification: The concentration of the remaining methacrylamide monomer is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. The formation of degradation products can also be monitored and quantified if standards are available.
-
Data Analysis: Plot the concentration of the methacrylamide monomer as a function of time to determine the rate of hydrolysis.
Implications for Drug Development
The hydrolytic stability of methacrylamide-based polymers is a cornerstone of their application in drug delivery systems. The ability to precisely control the degradation of a polymer matrix is essential for achieving desired drug release profiles.
-
Sustained Release Formulations: For long-acting drug delivery systems, such as injectable hydrogels or implants, high hydrolytic stability is crucial to ensure a slow and predictable release of the therapeutic agent over an extended period. Methacrylamide-based hydrogels, due to their inherent stability, are excellent candidates for such applications.[7][8]
-
pH-Responsive Drug Delivery: By incorporating ionizable co-monomers into a methacrylamide polymer backbone, it is possible to create "smart" hydrogels that swell or shrink in response to changes in pH.[9][10][11][12] This property can be exploited for targeted drug delivery to specific sites in the body with distinct pH environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract. The hydrolytic stability of the methacrylamide backbone ensures that the primary mechanism of drug release is the pH-triggered change in polymer conformation, rather than premature degradation of the carrier itself. For example, copolymers containing poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) can be used to create micelles that release their drug payload in the acidic environment of endosomes.[10][11]
-
Biodegradable Systems: While high stability is often desired, in some applications, a biodegradable polymer is necessary. By introducing hydrolytically labile linkages into the crosslinks of a methacrylamide hydrogel, it is possible to create a system that is stable under normal physiological conditions but will eventually degrade and be cleared from the body.[13][14] This approach combines the robustness of the methacrylamide polymer chains with a controlled degradation mechanism.
Conclusion
The superior hydrolytic stability of methacrylamide monomers compared to their methacrylate counterparts is a key attribute that underpins their use in a wide array of advanced applications. This guide has provided a comprehensive overview of the chemical principles governing this stability, the factors that influence it, and robust experimental methodologies for its assessment. For researchers and professionals in drug development and materials science, a deep understanding of these principles is not merely academic but a practical necessity for the design and development of next-generation materials with enhanced durability, reliability, and performance. The continued exploration of novel methacrylamide derivatives and their polymerization will undoubtedly lead to further innovations in fields where long-term stability in aqueous environments is a critical determinant of success.
References
- Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials. (2022-11-24).
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH.
- Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. NIH.
- pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. ACS Publications.
- Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. PMC - NIH.
- pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. MDPI. (2024-03-07).
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC - NIH.
- Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter (RSC Publishing).
- Determination of Acrylamide and Methacrylamide by Normal Phase High Performance Liquid Chromatography and UV Detection. PubMed.
- Hydrogel drug delivery system with predictable and tunable drug release and degradation rates. PMC - NIH. (2013-01-23).
- Dually degradable click hydrogels for controlled degradation and protein release. PMC.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. (2021-03-24).
- Stability-Indicating HPLC Method Development. vscht.cz.
- Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B (RSC Publishing).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications.
- Stability Indicating HPLC Method Development: A Review. IJPPR. (2023-02-28).
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed.
- Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. ResearchGate. (2025-08-07).
- Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. PMC - NIH.
- Benchtop NMR Reaction Monitoring for Kinetic Profiling. Carbon.
- Hydrolysis kinetics of c -GPS monitored by 1 H NMR. Peak inten. ResearchGate.
Sources
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. japsonline.com [japsonline.com]
- 7. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dually degradable click hydrogels for controlled degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for N-(4-Hydroxyphenyl)methacrylamide Polymerization
Introduction: The Significance of Poly(N-(4-Hydroxyphenyl)methacrylamide)
This compound (HPMAm) is a functional monomer of significant interest in the fields of biomaterials, drug delivery, and polymer therapeutics. The resulting polymer, poly(this compound) (PHPMAm), possesses a unique combination of properties that make it highly attractive for these applications. The pendant phenol group provides a versatile handle for post-polymerization modification, allowing for the conjugation of drugs, targeting ligands, and imaging agents. Furthermore, the polymer backbone, similar to the well-studied poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), is known for its hydrophilicity, biocompatibility, and non-immunogenicity.[1][2]
The ability to control the polymerization of HPMAm is paramount to tailoring the final properties of the polymer, such as molecular weight, molecular weight distribution (polydispersity), and architecture. This level of control is crucial for producing well-defined materials suitable for demanding biomedical applications. This guide provides an in-depth overview and detailed protocols for the primary techniques employed in the polymerization of HPMAm: Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Free Radical Polymerization (FRP): The Foundational Approach
Free Radical Polymerization is a robust and widely used method for polymer synthesis due to its operational simplicity and tolerance to a variety of functional groups and reaction conditions.[3][4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] While offering less control over polymer architecture compared to controlled radical polymerization techniques, FRP is an excellent method for producing high molecular weight PHPMAm and for applications where broad molecular weight distributions are acceptable.
Mechanistic Rationale
The process begins with the decomposition of a thermal or photochemical initiator to generate free radicals. These radicals then react with an HPMAm monomer, initiating the polymer chain. The newly formed monomer radical propagates by adding to subsequent monomer units. The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.[5] The choice of initiator and solvent is critical as it can influence the polymerization rate and the final polymer properties. For instance, the enthalpy of polymerization is exothermic, and in bulk or highly concentrated solutions, this can lead to a rapid increase in temperature, a phenomenon known as the Trommsdorff effect, which can broaden the molecular weight distribution.[5][6]
Experimental Protocol: Free Radical Polymerization of HPMAm in Solution
This protocol describes the synthesis of PHPMAm using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator in an organic solvent.
Materials:
-
This compound (HPMAm), ≥98%
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (or other suitable solvent like N,N-Dimethylformamide (DMF))
-
Methanol (for precipitation)
-
Hexane (for washing)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve HPMAm (e.g., 2.0 g, 11.3 mmol) and AIBN (e.g., 18.6 mg, 0.113 mmol, for a 100:1 monomer to initiator ratio) in 1,4-dioxane (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and molecular weight.
-
Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol and then hexane to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR spectroscopy to confirm its structure and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).[7][8]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Precision and Versatility
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers, star polymers).[9] The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization process.
Mechanistic Rationale
The RAFT process involves a series of reversible addition-fragmentation steps. The growing polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial radical or a new radical, which can reinitiate polymerization. This rapid equilibrium between active (propagating) and dormant (polymer-RAFT adduct) chains ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution. The choice of RAFT agent is crucial and must be matched to the monomer being polymerized. For methacrylamides, dithiobenzoates and trithiocarbonates are commonly used CTAs.[10][11]
Visualizing the RAFT Polymerization Workflow
Caption: Workflow for RAFT Polymerization of HPMAm.
Experimental Protocol: RAFT Polymerization of HPMAm
This protocol details the synthesis of well-defined PHPMAm using a dithiobenzoate RAFT agent.
Materials:
-
This compound (HPMAm)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) or AIBN
-
Methanol (or other suitable solvent)
-
Diethyl ether (for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Vacuum line
Procedure:
-
Reagent Calculation: Determine the desired degree of polymerization (DP) and the molar ratios of [Monomer]:[CTA]:[Initiator]. A typical ratio is[12]::[0.2].
-
Reaction Setup: In a Schlenk flask, dissolve HPMAm (e.g., 1.0 g, 5.64 mmol), CPADB (e.g., 7.88 mg, 0.0282 mmol), and V-501 (e.g., 1.58 mg, 0.00564 mmol) in methanol (e.g., 5 mL).
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.[13]
-
Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at a specific temperature (e.g., 60-70 °C) and stir for the planned duration (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation: Stop the reaction by cooling the flask and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Purification: Collect the polymer by filtration or centrifugation. Redissolve the polymer in a small amount of methanol and re-precipitate it into diethyl ether to ensure high purity. Repeat this step if necessary.
-
Drying: Dry the final polymer product under vacuum at room temperature.
-
Characterization: Analyze the polymer for its molecular weight (Mn), polydispersity (Đ), and structure using GPC and NMR spectroscopy.
| Parameter | Free Radical Polymerization | RAFT Polymerization |
| Control over MW | Poor to moderate | High |
| Polydispersity (Đ) | Typically > 1.5 | Typically < 1.3 |
| Architecture | Linear, branched | Linear, block, star, etc. |
| End-group control | Limited | High (determined by RAFT agent) |
| Reagents | Monomer, Initiator | Monomer, Initiator, RAFT Agent |
| Complexity | Low | Moderate |
Table 1. Comparison of Free Radical and RAFT Polymerization for HPMAm.
Atom Transfer Radical Polymerization (ATRP): A Complementary Controlled Method
ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[14] This allows for the synthesis of polymers with controlled molecular weights and low polydispersity.
Mechanistic Rationale
In ATRP, a dormant species (an alkyl halide initiator) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical then propagates by adding monomer units. The deactivation process involves the reaction of the growing radical with the higher oxidation state metal complex to regenerate the dormant species and the lower oxidation state metal complex. The equilibrium between the active and dormant species is key to the controlled nature of the polymerization. For (meth)acrylamides, the choice of ligand for the copper catalyst is critical to prevent catalyst deactivation through complexation with the amide groups.[15]
Visualizing the ATRP Catalytic Cycle
Caption: The catalytic cycle in Atom Transfer Radical Polymerization.
Experimental Protocol: ATRP of HPMAm
This protocol provides a general guideline for the ATRP of HPMAm. The specific conditions, particularly the choice of ligand and solvent, may require optimization.
Materials:
-
This compound (HPMAm)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) or other suitable ligand
-
Toluene/DMF solvent mixture (or other suitable solvent system)
-
Methanol (for precipitation)
-
Alumina column (for catalyst removal)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Glovebox (recommended for handling Cu(I)Br)
-
Oil bath with temperature controller
Procedure:
-
Catalyst and Ligand Preparation: In a glovebox, add CuBr (e.g., 7.2 mg, 0.05 mmol) to a Schlenk flask. Outside the glovebox, add the solvent (e.g., 9:1 v/v Toluene:DMF, 5 mL) and the ligand Me₆TREN (e.g., 11.5 mg, 0.05 mmol) under a flow of inert gas. Stir until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: In a separate vial, dissolve HPMAm (e.g., 0.886 g, 5.0 mmol) in the solvent mixture. Add this solution to the catalyst solution in the Schlenk flask. Finally, add the initiator EBiB (e.g., 9.75 mg, 0.05 mmol) to start the polymerization.
-
Polymerization: Place the flask in an oil bath at room temperature or a slightly elevated temperature (e.g., 25-50 °C). Monitor the reaction by taking samples for conversion analysis.
-
Termination and Catalyst Removal: After the desired conversion is reached, terminate the polymerization by opening the flask to air. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Concentrate the filtered solution and precipitate the polymer into cold methanol or diethyl ether. Collect the polymer by filtration and dry it under vacuum.
-
Characterization: Analyze the polymer's molecular weight, PDI, and structure using GPC and NMR.
Polymer Characterization
A thorough characterization of the synthesized PHPMAm is essential to confirm its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information about the glass transition temperature (Tg) and thermal stability of the polymer.[7]
Conclusion and Future Outlook
The polymerization of this compound offers a versatile platform for the creation of advanced functional polymers. While free radical polymerization provides a straightforward route to high molecular weight polymers, controlled radical polymerization techniques like RAFT and ATRP are indispensable for the synthesis of well-defined materials with tailored properties. The choice of polymerization technique will ultimately depend on the specific requirements of the intended application. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working to harness the potential of PHPMAm in drug development and materials science. Continued research in this area will undoubtedly lead to the development of novel and sophisticated polymer-based technologies with significant biomedical impact.
References
- MIT OpenCourseWare. (n.d.). Experiment 1: Polymerization of acrylamide in water.
- Pan, H., et al. (2018). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Polymer Chemistry, 9(33), 4386-4394.
- Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141–3152.
- Jayasimha, P., et al. (2017). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. International Journal of Polymeric Materials and Polymeric Biomaterials, 66(13), 663-670.
- Nielsen, C. K., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(7), 2446–2448.
- Polymer Chemistry Research Group. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube.
- Gkartziou, F., et al. (2022). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 14(19), 4181.
- DKS Co., Ltd. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Pearson, S., et al. (2018). Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 10(6), e1513.
- Spasojević, P. M., et al. (2021). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers, 13(21), 3788.
- Cikacz, S., et al. (2018). Poly-N-(4-benzoylphenyl)methacrylamide nanoparticles: Preparation, characterization, and photoreactivity features. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1642-1651.
- Korzhikova-Vlakh, E. G., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 241.
- Kopeček, J., et al. (1976). Poly[N-(2-hydroxypropyl)methacrylamide]. IV. Heterogeneous polymerization. Die Makromolekulare Chemie, 177(9), 2833-2847.
- Colombani, D. (1997). Chain-growth control in free radical polymerization. Progress in Polymer Science, 22(8), 1649-1720.
- Al-Shalabi, E., et al. (2024). Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management. Polymers, 16(1), 123.
- Jewrajka, S. K., & Mandal, B. (2012). Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization. Macromolecules, 45(10), 4192–4199.
- Tauer, K. (n.d.). Chapter 1 Free-Radical Polymerization.
- Teodorescu, M., & Matyjaszewski, K. (2000). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromolecules, 33(6), 1931–1939.
- Lim, K. S., et al. (2019). Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. Advanced Healthcare Materials, 8(15), 1900197.
- Matyjaszewski Polymer Group. (n.d.). Simultaneous Reverse & Normal ATRP (SR&NI). Carnegie Mellon University.
- Etrych, T., et al. (2020). Poly(N-(2-hydroxypropyl)methacrylamide). Drug Discovery Today, 25(4), 646-653.
- Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 108(4), 2379-2387.
- Okamoto, Y., et al. (1993). Stereospecific Radical Polymerization of N-Methyl Methacrylamide. Polymer Journal, 25(1), 1-6.
- Detrembleur, C., et al. (2009). Controlling the Fast ATRP of N-Isopropylacrylamide in Water. Macromolecular Rapid Communications, 30(21), 1837-1842.
- Lih, E., et al. (2019). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. Biomaterials, 222, 119438.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ethz.ch [ethz.ch]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Control: RAFT Polymerization of Functional Methacrylamides for Advanced Biomedical Applications
An Application and Protocol Guide for Researchers
Introduction
In the landscape of polymer chemistry, precision is paramount. For researchers in materials science and drug development, the ability to dictate a polymer's architecture, molecular weight, and functionality is not merely an academic exercise—it is the key to unlocking novel therapeutic delivery systems, advanced biomaterials, and sophisticated diagnostics. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most powerful and versatile techniques for achieving this level of molecular control.[1][2]
RAFT is a form of reversible-deactivation radical polymerization (RDRP) that confers a "living" characteristic to the process.[1][3] This allows for the synthesis of polymers with predetermined molecular weights, exceptionally low dispersity (PDI < 1.3), and complex architectures like block, star, and brush copolymers.[4][5][6] Its remarkable tolerance for a wide array of functional groups and reaction conditions makes it particularly well-suited for the polymerization of functional monomers, including the methacrylamide family.[4][6][7] This guide provides a comprehensive overview of the RAFT mechanism, detailed protocols for its application to functional methacrylamides, and expert insights into process optimization and troubleshooting.
Pillar 1: The Mechanism of Control
The elegance of RAFT polymerization lies in the addition of a key mediating species, the RAFT chain transfer agent (CTA), to a conventional free-radical polymerization system.[6] These CTAs are thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates, dithiocarbamates) that reversibly deactivate propagating polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant species.[4][8] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a uniform population of polymers.
The core mechanism involves a sequence of steps:
-
Initiation: A standard radical initiator (like AIBN or ACVA) decomposes to form primary radicals, which then react with a monomer to create a propagating chain.[4]
-
Chain Transfer (Pre-equilibrium): The propagating chain adds to the C=S bond of the RAFT agent. This is followed by fragmentation, which can release either the original propagating chain or the RAFT agent's R-group as a new radical. For effective RAFT control, the R-group must be a good leaving group and an efficient re-initiator of polymerization.[7][9]
-
Re-initiation: The newly formed radical (R•) reacts with the monomer to start a new propagating chain.
-
Main Equilibrium: A rapid equilibrium is established where propagating chains of various lengths reversibly add to the polymeric RAFT agent. The polymer chains spend most of their time in the "dormant" state, with the thiocarbonylthio group at their terminus. This rapid exchange between active and dormant states is the key to achieving uniform chain growth across the entire population of polymer chains.[1]
-
Propagation & Termination: Propagation occurs when chains are in their active state. Termination, while minimized due to the low concentration of active radicals at any given time, still occurs as in conventional radical polymerization.[1][3]
The structure of the RAFT agent is critical, with the Z-group modulating the reactivity of the C=S double bond and the R-group influencing the initial fragmentation and re-initiation steps.[2][6]
Step-by-Step Procedure:
-
Calculations: For a target DP of 100 and a [CTA]:[I] ratio of 5:1, the molar ratio will be [MAM]:[CPAD]:[V-501] = 100:1:0.2.
-
Example: For 1.00 g of MAM (11.75 mmol), you would need:
-
CPAD: 0.1175 mmol (32.8 mg)
-
V-501: 0.0235 mmol (6.6 mg)
-
-
The theoretical number-average molecular weight (Mn,th) can be calculated as: Mn,th = (DP × MW_monomer) + MW_CTA
-
-
Reaction Setup: In a Schlenk flask, combine methacrylamide, CPAD, V-501, and the chosen solvent (e.g., 5 mL of dioxane). Seal the flask with a rubber septum.
-
Degassing: It is critical to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization. [10] * Freeze the flask in liquid nitrogen until the solution is solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the solution under an inert atmosphere.
-
Repeat this "Freeze-Pump-Thaw" cycle at least three times. A video tutorial can be a helpful reference for this technique. [11]
-
-
Polymerization: Place the sealed flask into an oil bath preheated to the desired temperature (e.g., 70 °C for V-501 in an aqueous system). [12]Allow the reaction to proceed with stirring for the planned duration (e.g., 3-6 hours). For kinetic studies, aliquots can be safely removed at timed intervals using a nitrogen-purged syringe.
-
Termination and Purification: To stop the reaction, remove the flask from the oil bath, cool it in an ice bath, and expose the contents to air. [13]Precipitate the polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., methanol). Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved. [13]
Polymer Characterization
A successful RAFT polymerization yields a polymer with predictable molecular weight and a narrow molecular weight distribution.
| Technique | Purpose | Expected Outcome for Controlled Polymerization |
| GPC/SEC | Determines Mn, Mw, and Polydispersity Index (PDI). | A monomodal, symmetric peak. PDI < 1.3. Mn should increase linearly with monomer conversion. [10] |
| ¹H NMR | Confirms polymer structure and calculates monomer conversion. | Appearance of broad polymer peaks and disappearance of vinyl proton peaks from the monomer. |
| MALDI-TOF MS | Verifies the absolute molecular weight and confirms end-group structure. | A distribution of polymer chains where the mass of each chain corresponds to (n × MW_monomer) + MW_CTA. [14] |
Pillar 3: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Understanding the causality behind common issues is key to effective troubleshooting.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Long induction period or no polymerization | 1. Presence of oxygen or other inhibitors.<[10]br>2. Inefficient initiator for the chosen temperature. | 1. Ensure thorough degassing (e.g., more Freeze-Pump-Thaw cycles). Purify the monomer and solvent.<[10]br>2. Select an initiator with an appropriate half-life for the reaction temperature. |
| Broad PDI (>1.4) or bimodal distribution | 1. Inappropriate RAFT agent for methacrylamides.2. [CTA]:[Initiator] ratio is too low.3. High temperature causing excessive termination. | 1. Use a trithiocarbonate or dithiobenzoate. Consult RAFT agent compatibility charts.<br>2. Increase the [CTA]:[Initiator] ratio to 5:1 or higher.3. Lower the reaction temperature. This may require switching to a lower-temperature initiator. [15] |
| High MW shoulder in GPC trace | The rate of initiation is too fast relative to the rate of chain transfer, causing some conventional free-radical polymerization to occur before RAFT control is established. [16] | 1. Decrease the reaction temperature.2. Decrease the amount of initiator (increase the [CTA]:[I] ratio). |
| Loss of end-group fidelity | Hydrolysis or aminolysis of the thiocarbonylthio end group, particularly in aqueous or amine-containing systems. [12][17] | 1. For aqueous polymerizations of methacrylamide, conducting the reaction in an acidic buffer (pH ~5) can prevent hydrolysis of dithiobenzoate CTAs.<[12]br>2. Use more hydrolytically stable CTAs like trithiocarbonates. |
Applications in Drug Development
The precise control afforded by RAFT makes it an invaluable tool for creating sophisticated polymers for biomedical applications. Functional polymethacrylamides synthesized via RAFT are at the forefront of this research.
-
Stimuli-Responsive Systems: Monomers like N-isopropylmethacrylamide can be polymerized to create thermoresponsive materials that undergo a phase transition near physiological temperatures, enabling triggered drug release. [18]* Polymer-Drug Conjugates: The "living" nature of RAFT allows for the creation of well-defined block copolymers, where one block can be designed to conjugate to a specific drug and another to ensure solubility or provide targeting capabilities. [19]* Advanced Hydrogels: RAFT polymerization can be used to create hydrogels with controlled network structures, leading to predictable swelling behavior and drug diffusion profiles for oral drug delivery and tissue engineering. [20][21][22] By mastering the principles and protocols of RAFT polymerization, researchers can design and synthesize novel polymethacrylamide-based materials with the precision required to meet the demanding challenges of modern drug development.
References
- Wikipedia.
- Macromolecules. Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2. [https://pubs.acs.org/doi/10.1021/ma021359+]
- Slideshare.
- Boron Molecular.
- Durham E-Theses.
- ResearchGate.
- Polymer Chemistry Innovation.
- MDPI.
- Chemistry LibreTexts. 2.
- ACS Omega.
- Chemical Reviews.
- PubMed. Surface-functionalized polymethacrylic acid based hydrogel microparticles for oral drug delivery. [Link]
- ResearchGate. (PDF)
- PMC.
- ResearchGate. Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. [Link]
- ResearchGate.
- ResearchGate. Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. [Link]
- PubMed.
- Europe PMC.
- MDPI. Rapid RAFT Polymerization of Acrylamide with High Conversion. [Link]
- The Aquila Digital Community. RAFT Polymerization of Sulfonamide-Containing Methacrylamides. [Link]
- DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)
- MDPI.
- YouTube.
- Reddit.
- ACS Omega. Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. [Link]
- ResearchGate.
- ResearchGate.
Sources
- 1. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. specificpolymers.com [specificpolymers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Raft polymerization | PPTX [slideshare.net]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jchemrev.com [jchemrev.com]
- 20. Surface-functionalized polymethacrylic acid based hydrogel microparticles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dergipark.org.tr [dergipark.org.tr]
Application Note & Protocols: Strategic Copolymerization of N-(4-Hydroxyphenyl)methacrylamide for Advanced Drug Delivery Systems
Introduction: The Strategic Value of N-(4-Hydroxyphenyl)methacrylamide (HPMAm) in Polymer Therapeutics
This compound (HPMAm) is a highly versatile functional monomer that has garnered significant attention in the field of biomedical polymers. Its structure uniquely combines a polymerizable methacrylamide group with a phenolic hydroxyl group. This phenolic moiety is the cornerstone of its utility, serving as a readily accessible chemical handle for post-polymerization modification. Unlike aliphatic hydroxyl groups, the phenolic group offers distinct reactivity, enabling mild and efficient conjugation of therapeutic agents, targeting ligands, and imaging probes.
The true potential of HPMAm is unlocked through copolymerization. By strategically combining HPMAm with other monomers, we can create sophisticated macromolecular architectures with precisely tailored properties. For instance, copolymerization with monomers like N-isopropylacrylamide (NIPAAm) can impart "smart" thermoresponsive behavior, allowing the polymer to undergo a phase transition near physiological temperatures.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of HPMAm copolymers, with a focus on controlled radical polymerization techniques that are essential for creating well-defined materials for drug delivery applications.
Foundational Polymerization Strategies: Achieving Control and Functionality
The choice of polymerization technique is critical as it dictates the molecular weight, dispersity (Đ), and architecture of the final copolymer, all of which influence its in vivo performance. While conventional free radical polymerization is a straightforward method, it offers poor control over these parameters.[4] For advanced biomedical applications, Reversible Deactivation Radical Polymerization (RDRP) techniques are superior.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a powerful and versatile RDRP method that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (typically Đ < 1.3).[5][6] It functions through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free radical polymerization system. This agent reversibly transfers the growing polymer chain, establishing a dynamic equilibrium that ensures all chains grow at a similar rate. This level of control is paramount for applications like drug delivery, where batch-to-batch consistency and predictable pharmacokinetics are non-negotiable.
The general workflow for RAFT polymerization provides a structured path from monomer selection to final polymer characterization, ensuring reproducibility and control.
Figure 1: General workflow for the RAFT copolymerization of HPMAm.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another widely used RDRP technique that relies on a transition metal catalyst (commonly copper) to reversibly activate and deactivate the growing polymer chain.[1] It also provides excellent control over polymer architecture. ATRP has been successfully employed for the polymerization of various methacrylamides, yielding well-defined polymers.[7][8] The choice between RAFT and ATRP often depends on monomer compatibility, desired end-group functionality, and tolerance to residual catalyst.
Experimental Protocol: RAFT Synthesis of a Thermoresponsive HPMAm Copolymer
This protocol details the synthesis of a statistical copolymer of this compound (HPMAm) and N-isopropylacrylamide (NIPAAm), denoted P(HPMAm-co-NIPAAm). The incorporation of NIPAAm imparts thermoresponsive behavior, with a Lower Critical Solution Temperature (LCST) that can be tuned by adjusting the comonomer ratio.[1]
Materials and Reagents
| Reagent | Supplier | Purity | Purpose |
| This compound (HPMAm) | Custom/Specialty | >98% | Functional Monomer |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | >98% | Thermoresponsive Comonomer |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Strem Chemicals | >97% | RAFT Chain Transfer Agent (CTA) |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% | Radical Initiator |
| 1,4-Dioxane (Anhydrous) | Sigma-Aldrich | >99.8% | Solvent |
| Diethyl Ether (Cold) | Fisher Scientific | ACS Grade | Non-solvent for Precipitation |
Step-by-Step Synthesis Protocol
Target: P(HPMAm₀.₁-co-NIPAAm₀.₉) with a degree of polymerization (DP) of 100.
-
Reagent Calculation:
-
NIPAAm: 90 eq. (e.g., 9.0 mmol, 1.018 g)
-
HPMAm: 10 eq. (e.g., 1.0 mmol, 0.177 g)
-
CPADB (CTA): 1 eq. (e.g., 0.1 mmol, 27.9 mg)
-
AIBN (Initiator): 0.2 eq. (e.g., 0.02 mmol, 3.3 mg) (CTA:Initiator ratio of 5:1)
-
Solvent: 1,4-Dioxane to achieve a 20% w/v monomer concentration.
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add NIPAAm, HPMAm, CPADB, and AIBN.
-
Add 6.0 mL of anhydrous 1,4-dioxane to the flask.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation (Critical Step):
-
Place the flask in an ice bath.
-
Purge the reaction mixture with dry nitrogen or argon gas for 30 minutes while stirring gently. The removal of oxygen, a radical scavenger, is essential for a controlled polymerization.
-
-
Polymerization:
-
Transfer the sealed flask to a preheated oil bath set at 70 °C.
-
Allow the reaction to proceed for 12 hours with continuous stirring.
-
-
Termination and Purification:
-
Stop the reaction by removing the flask from the oil bath and exposing the mixture to air.
-
Concentrate the solution to about half its volume using a rotary evaporator.
-
Slowly add the concentrated polymer solution dropwise into a beaker containing 200 mL of cold diethyl ether while stirring vigorously. The copolymer will precipitate as a solid.
-
Allow the precipitate to settle, then decant the ether.
-
Re-dissolve the polymer in a minimal amount of THF (~5 mL) and re-precipitate into cold diethyl ether. Repeat this step two more times to remove unreacted monomers and initiator fragments.
-
-
Drying:
-
Collect the purified polymer by filtration or centrifugation.
-
Dry the product under vacuum at room temperature overnight to a constant weight. The final product should be a pink or pale yellow powder, characteristic of polymers synthesized with dithiobenzoate RAFT agents.
-
Essential Characterization of HPMAm Copolymers
Thorough characterization is required to confirm the successful synthesis and to understand the properties of the copolymer.
Structural Confirmation and Composition (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the incorporation of both monomers and to calculate the copolymer composition.[9][10][11]
-
Solvent: DMSO-d₆
-
Key Signals:
-
~9.2 ppm: Phenolic -OH proton of the HPMAm unit.
-
~6.8-7.2 ppm: Aromatic protons of the HPMAm unit.
-
~3.8 ppm: -CH- proton of the NIPAAm isopropyl group.
-
~0.8-2.5 ppm: Broad signals from the polymer backbone and side-chain alkyl protons.
-
-
Calculation: The ratio of the integrated area of the aromatic protons (HPMAm) to the isopropyl methine proton (NIPAAm) allows for the determination of the final copolymer composition.
Molecular Weight and Dispersity (GPC)
Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[12][13]
-
Mobile Phase: Typically THF or DMF with LiBr.
-
Calibration: Polystyrene or PMMA standards.
-
Expected Result: A successful RAFT polymerization will yield a narrow, monomodal peak with a Đ value below 1.3, indicating a well-controlled process.
Thermoresponsive Behavior (UV-Vis Spectroscopy)
The LCST is determined by monitoring the optical transmittance of a dilute aqueous polymer solution (e.g., 1 mg/mL in PBS) as a function of temperature.
-
Procedure: The transmittance at a fixed wavelength (e.g., 500 nm) is measured as the solution is heated slowly.
-
LCST Definition: The temperature at which the transmittance drops to 50% of its initial value. This phase separation is due to the polymer chains collapsing from a hydrophilic to a hydrophobic state.[2]
| Property | Technique | Expected Result for P(HPMAm₀.₁-co-NIPAAm₀.₉) |
| Copolymer Composition | ¹H NMR | HPMAm content close to the feed ratio (e.g., 8-12 mol%) |
| Molecular Weight (Mn) | GPC | Close to theoretical value (e.g., ~11,500 g/mol for DP=100) |
| Dispersity (Đ) | GPC | < 1.3 |
| LCST | UV-Vis Spectroscopy | > 32 °C (HPMAm is hydrophilic, increasing the LCST relative to pure PNIPAAm) |
Application in Drug Delivery: Post-Polymerization Conjugation
The primary advantage of incorporating HPMAm is the availability of the phenolic hydroxyl group for covalent drug attachment. This is often achieved via ether or ester linkages. A common strategy is to use a linker molecule that couples to the phenol.
Figure 2: A representative pathway for conjugating an amine-containing drug to the HPMAm unit.
This bioconjugation transforms the polymer into a therapeutic carrier.[14][15] For example, conjugating an anticancer drug like doxorubicin to a thermoresponsive HPMAm copolymer could enable targeted delivery. The conjugate would remain soluble in the bloodstream at 37 °C (below its LCST). Upon accumulation in a heated tumor (hyperthermia treatment), the polymer could collapse, aggregating and releasing the drug locally for a more potent therapeutic effect with reduced systemic toxicity. The development of such conjugates is a promising strategy in nanomedicine.[7][16][17]
References
- Jaiswal, S., Dubey, P. K., Mishra, S. K., Ko, C.-D., Lee, M.-C., Lim, J.-W., Shambhavi, & Kumar, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75–85. [Link]
- ResearchGate. (n.d.). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier | Request PDF.
- ResearchGate. (n.d.). Table 1. 1 H NMR and GPC characterization of the block copolymer.
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)
- Zweifel, L. P., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC. [Link]
- Kostiv, R., et al. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC. [Link]
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)
- MDPI. (n.d.).
- PMC PubMed Central. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. [Link]
- Kawai, T., et al. (n.d.). Statistical determination of chemical composition and blending fraction of copolymers by multivariate analysis of 1H NMR spectra. Scientific Reports. [Link]
- Biomaterials. (1983). Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity. [Link]
- PubMed. (2017).
- PMC. (n.d.). Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide. [Link]
- ResearchGate. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. [Link]
- ResearchGate. (n.d.).
- Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. École Polytechnique de Montréal. [Link]
- Royal Society of Chemistry. (n.d.). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. [Link]
- ResearchGate. (2008). Copolymerization ofN-(4-bromophenyl)
- ACS Publications. (n.d.).
- Google Patents. (n.d.).
- PubMed. (n.d.). Macrophage targeted N-(2-hydroxypropyl)methacrylamide conjugates for magnetic resonance imaging. [Link]
- Frontiers. (n.d.). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. [Link]
- MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. [Link]
- ResearchGate. (2017).
- PMC. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. [Link]
- NIH. (n.d.). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. [Link]
- ResearchGate. (2006). RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness [frontiersin.org]
- 15. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merit.url.edu [merit.url.edu]
Application Notes & Protocols: N-(4-Hydroxyphenyl)methacrylamide for Advanced Cell Culture Substrates
Introduction: Beyond Flat Plastic
For decades, the polystyrene petri dish has been the workhorse of cell culture. However, researchers increasingly recognize that these rigid, two-dimensional surfaces fail to replicate the complex microenvironment cells experience in vivo. This discrepancy can significantly alter cellular behavior, affecting everything from gene expression to drug response[1][2]. The development of advanced biomaterials for cell culture substrates is therefore paramount for generating more physiologically relevant data.
This guide focuses on a highly versatile monomer, N-(4-Hydroxyphenyl)methacrylamide (HPMAA) , for the creation of sophisticated 2D and 3D cell culture platforms. Unlike its more common cousin, N-(2-hydroxypropyl) methacrylamide (HPMA), which is known for its use in drug delivery systems[3][4][5], HPMAA possesses a phenolic hydroxyl group. This feature provides a unique chemical handle for surface modification and imparts specific properties to the resulting polymer, poly(this compound) or p(HPMAA), making it an exceptional candidate for creating tunable, biocompatible, and biofunctional cell culture substrates[6].
This document provides the scientific rationale, core principles, and detailed protocols for using HPMAA to fabricate coated surfaces and hydrogel scaffolds, empowering researchers to build more relevant cellular models.
The Scientific Rationale: Why p(HPMAA)?
The choice of a biomaterial is dictated by its chemical structure and resulting physical properties. p(HPMAA) offers a compelling combination of features that make it ideal for cell culture applications.
-
Inherent Biocompatibility: Methacrylamide-based polymers are widely recognized for their excellent biocompatibility, low immunogenicity, and resistance to non-specific protein adsorption, which helps to minimize confounding cellular responses[3][7][8].
-
Tunable Hydrophilicity: The presence of hydroxyl (-OH) and amide (-CONH-) groups renders p(HPMAA) surfaces hydrophilic. Surface wettability is a critical factor in mediating protein adsorption and subsequent cell adhesion[9]. Hydrophilic surfaces generally support better cell attachment and spreading compared to hydrophobic ones by promoting the formation of a hydration layer that facilitates the adsorption of extracellular matrix (ECM) proteins[9][10].
-
A Unique Chemical Handle for Bio-functionalization: The phenolic hydroxyl group on the phenyl ring is the standout feature of HPMAA. It is more acidic than a simple aliphatic alcohol, making it a reactive site for covalent immobilization of biomolecules. This allows for the stable attachment of:
-
Adjustable Mechanical Properties: When formulated as a hydrogel, the stiffness of the p(HPMAA) network can be precisely controlled by varying the monomer and crosslinker concentrations[13][14]. This is crucial for mechanobiology studies, as substrate rigidity is known to direct cell differentiation, migration, and proliferation[15][16].
Application I: p(HPMAA) Coatings for 2D Cell Culture
Thin coatings of p(HPMAA) can transform standard glass or tissue culture polystyrene (TCPS) into biocompatible and functionalized surfaces. The polymer is covalently attached to the substrate, providing a stable and durable layer for cell growth.
Workflow for Surface Coating
The overall process involves activating the substrate, preparing the polymerization solution, performing the polymerization to graft the polymer onto the surface, and finally, washing and sterilizing the coated substrate.
Caption: Workflow for creating p(HPMAA)-coated cell culture surfaces.
Protocol: Preparation of p(HPMAA)-Coated Glass Coverslips
This protocol describes the covalent attachment of a thin p(HPMAA) layer to glass coverslips using a silanization agent and free-radical polymerization.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Glass coverslips (22 mm)
-
Ethanol, Acetone, Toluene
-
Sterile Deionized (DI) Water
Protocol Steps:
-
Surface Cleaning & Activation (Day 1):
-
Place glass coverslips in a rack. Sonicate in acetone for 15 minutes, followed by sonication in 100% ethanol for 15 minutes.
-
Dry the coverslips under a stream of nitrogen.
-
Activate the surface by treating with a plasma cleaner for 5 minutes. Causality: This step removes organic contaminants and generates reactive hydroxyl groups on the glass surface, which are essential for the subsequent silanization reaction.
-
-
Silanization (Day 1):
-
Prepare a 2% (v/v) solution of TMSPMA in toluene in a fume hood.
-
Immerse the activated coverslips in the TMSPMA solution for 2 hours at room temperature with gentle agitation.
-
Wash the coverslips by sonicating in toluene for 5 minutes, followed by ethanol for 5 minutes.
-
Dry the coverslips with nitrogen and bake in an oven at 70°C for 1 hour to cure the silane layer. Causality: TMSPMA acts as a bridge. Its silane group reacts with the hydroxyls on the glass, while its methacrylate group provides a reactive double bond that will co-polymerize with the HPMAA, covalently anchoring the polymer to the surface.
-
-
Polymerization (Day 2):
-
Prepare a 10% (w/v) HPMAA monomer solution in sterile DI water. For 10 mL, dissolve 1 g of HPMAA.
-
Place the silanized coverslips in a 6-well plate, one per well.
-
To the 10 mL monomer solution, add 50 µL of freshly prepared 10% (w/v) APS solution (initiator) and 10 µL of TEMED (catalyst). Mix quickly. Causality: APS generates free radicals, which are accelerated by TEMED. These radicals initiate the chain reaction of polymerization of the methacrylate and acrylamide groups.
-
Immediately add 2 mL of the polymerization solution to each well, ensuring the coverslips are fully submerged.
-
Allow the polymerization to proceed for 2 hours at room temperature.
-
-
Washing and Sterilization (Day 2):
-
After polymerization, a thin hydrogel layer will have formed. Carefully remove the bulk gel.
-
Wash the coated coverslips extensively by immersing them in sterile DI water for 48 hours, changing the water every 8-12 hours. Causality: This crucial step removes any unreacted monomer, initiator, and non-covalently bound polymer chains, which could be cytotoxic.
-
Sterilize the coverslips by immersing them in 70% ethanol for 30 minutes, followed by three rinses with sterile phosphate-buffered saline (PBS). Store in sterile PBS at 4°C.
-
Advanced Protocol: Immobilization of RGD Peptide
This protocol leverages the phenolic hydroxyl group of the p(HPMAA) coating to attach a cell-adhesive peptide.
-
Prepare p(HPMAA)-coated substrates as described above.
-
Activate the Phenolic Group: Immerse the substrates in a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in MES buffer (pH 6.0) for 15 minutes. Causality: While EDC/NHS chemistry typically targets carboxylic acids, it can be adapted to activate hydroxyl groups for amine coupling, though other chemistries like tresyl chloride activation are also effective[11].
-
Peptide Conjugation: Immediately after activation, rinse the substrates with sterile DI water and immerse them in a solution containing the RGD peptide (e.g., GRGDS) in PBS (pH 7.4) overnight at 4°C.
-
Wash: Wash extensively with PBS to remove any unbound peptide. The surface is now ready for cell seeding.
Application II: p(HPMAA) Hydrogels for 3D Cell Culture
Hydrogels are water-swollen polymer networks that mimic the soft tissue environment of the body, making them ideal for 3D cell culture[1][14]. p(HPMAA) hydrogels can be fabricated with tunable stiffness and are suitable for encapsulating cells.
Workflow for 3D Hydrogel Fabrication
The process involves mixing the cell suspension with the pre-polymer solution and initiating gelation, encapsulating the cells within the resulting 3D matrix.
Caption: Workflow for encapsulating cells in a p(HPMAA) hydrogel for 3D culture.
Protocol: Fabrication of Tunable p(HPMAA) Hydrogels
This protocol uses photo-polymerization for rapid, cell-friendly hydrogel formation. The stiffness can be tuned by altering the concentration of the crosslinker, N,N'-methylenebis(acrylamide) (BIS).
Materials:
-
This compound (HPMAA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 (Photoinitiator)
-
Sterile PBS or cell culture medium
-
Cell suspension of choice
-
UV light source (365 nm)
Protocol Steps:
-
Prepare Pre-polymer Stock Solution:
-
In a sterile, light-protected tube, prepare a 10% (w/v) HPMAA, 0.5% (w/v) BIS solution in sterile PBS. This will create a relatively stiff gel.
-
Add the photoinitiator LAP to a final concentration of 0.05% (w/v).
-
Ensure complete dissolution by vortexing and gentle warming (37°C). Sterilize the solution through a 0.22 µm syringe filter. Causality: The crosslinker (BIS) has two acrylamide groups, allowing it to form covalent bonds between growing polymer chains, which is essential for creating the 3D network structure of the hydrogel[19].
-
-
Cell Encapsulation:
-
Prepare a cell suspension at twice the desired final concentration in complete culture medium. For example, for a final density of 2 x 10⁶ cells/mL, prepare a suspension of 4 x 10⁶ cells/mL.
-
On ice and in a sterile hood, mix the pre-polymer solution and the cell suspension in a 1:1 ratio. Mix gently by pipetting to avoid cell damage.
-
-
Polymerization and Gelation:
-
Dispense the cell-laden pre-polymer solution into the desired culture vessel (e.g., 20 µL drops in a 24-well plate).
-
Expose the solution to UV light (365 nm, ~5 mW/cm²) for 60-120 seconds to initiate polymerization. Gelation should occur rapidly. Causality: The photoinitiator generates free radicals upon exposure to UV light, initiating the polymerization process in a spatially and temporally controlled manner, which is generally less harsh on cells than chemical initiation[20].
-
-
3D Culture:
-
Once the hydrogels are formed, gently add pre-warmed complete culture medium to each well.
-
Place the plate in a standard cell culture incubator (37°C, 5% CO₂).
-
Change the medium every 2-3 days and monitor cell viability and morphology using microscopy.
-
Data Presentation: Tuning Hydrogel Properties
The mechanical properties of hydrogels are critical for cell behavior. The stiffness (represented by the Young's Modulus) can be tuned by adjusting the monomer and crosslinker concentrations.
| Formulation | HPMAA Conc. (w/v) | BIS Conc. (w/v) | Anticipated Young's Modulus (kPa) | Potential Application |
| Soft | 5% | 0.1% | 1 - 5 | Brain tissue, Adipose tissue models |
| Medium | 7.5% | 0.3% | 10 - 25 | Muscle, Epithelial tissue models |
| Stiff | 10% | 0.5% | 40 - 80 | Pre-calcified bone, Cartilage models |
Note: These values are illustrative. Actual stiffness should be characterized empirically using techniques like Atomic Force Microscopy (AFM) or rheometry[14].
Characterization and Troubleshooting
| Problem | Potential Cause | Solution |
| Poor cell adhesion on 2D coatings | Incomplete silanization; Insufficient washing (residual cytotoxic components); Surface is bio-inert for the cell type. | Verify silanization with a water contact angle measurement (should be more hydrophobic than clean glass). Extend washing times. Functionalize the surface with an adhesion peptide like RGD. |
| Hydrogel does not polymerize | Inactive initiator (light exposure for photoinitiator, old APS stock); Insufficient initiator/catalyst concentration; Oxygen inhibition. | Use fresh initiator solutions. Increase initiator concentration slightly. Briefly degas the pre-polymer solution before adding cells to reduce dissolved oxygen. |
| Low cell viability in 3D gels | Cytotoxicity from unreacted monomers; Excessive UV exposure time/intensity; Mechanical stress during mixing. | Ensure pre-polymer solution is sterile-filtered and washed extensively post-polymerization (for acellular gels). Optimize UV exposure to the minimum required for gelation. Mix cells with the pre-polymer solution gently. |
| Inconsistent hydrogel stiffness | Inhomogeneous mixing of components; Inconsistent UV exposure. | Ensure all components are fully dissolved and the pre-polymer solution is homogenous before adding cells. Use a UV source with a calibrated and uniform light intensity. |
Conclusion
This compound is a powerful and versatile monomer for creating the next generation of cell culture substrates. Its inherent biocompatibility, coupled with the unique chemical functionality of its phenolic group, allows for the straightforward fabrication of both 2D and 3D platforms with tunable chemical and mechanical properties. By moving beyond inert plastic and embracing rationally designed biomaterials like p(HPMAA), researchers can create more physiologically relevant in vitro models, ultimately leading to more reliable and translatable scientific discoveries.
References
- Review of nanotherapeutics based on HPMA copolymers. (n.d.). Institute of Macromolecular Chemistry of the Czech Academy of Sciences.
- Li, Y., et al. (n.d.). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. PMC.
- Zhang, R., et al. (n.d.). Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases. PMC.
- Etrych, T., et al. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH.
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. PubMed.
- Jaiswal, S., et al. (2021). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. ResearchGate.
- This compound. (n.d.). Polysil.
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. Universitat Ramon Llull.
- PREPARATION OF CELLULOSE-BASED HYDROGELS AND THEIR CHARACTERISTICS FOR CELL CULTURE. (2014).
- HPMA and HEMA copolymer bead interactions with eukaryotic cells. (n.d.). ResearchGate.
- Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. (2023). PubMed.
- Role of Surface Wettability in Controlling Cell Adhesion on Implant Surfaces. (2024).
- Adhesion of corneal epithelial cells to cell adhesion peptide modified pHEMA surfaces. (n.d.).
- Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces. (n.d.). MDPI.
- Gelatine methacrylamide-based hydrogels – an alternative 3D cancer cell culture system. (n.d.). BioLamina.
- Cell Adhesion to the Surfaces of Polymeric Beads. (n.d.). PubMed.
- A Practical Guide to Hydrogels for Cell Culture. (n.d.). PMC - NIH.
- Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. (n.d.). PMC - NIH.
- Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. (2019). ResearchGate.
- Cell adhesion. (n.d.). Wikipedia.
- N-(2-hydroxypropyl) methacrylamide based cryogels--synthesis and biomimetic modification for stem cell applications. (n.d.). PubMed.
- 3D Hydrogels. (n.d.). Advanced BioMatrix.
- Gelatin-Methacryloyl (GelMA) Hydrogels with Defined Degree of Functionalization as a Versatile Toolkit for 3D Cell Culture and Extrusion Bioprinting. (2018). MDPI.
- A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions. (n.d.). Frontiers.
- Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin... (1989). PubMed.
- Preparation and characterization of methacrylated gelatin/bacterial cellulose composite hydrogels for cartilage tissue engineering. (n.d.). ResearchGate.
- Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023). PubMed.
- Gelatin methacrylamide as coating material in cell culture. (n.d.). Semantic Scholar.
- Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. (2016). The Royal Society of Chemistry.
- Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies. (2023). bioRxiv.
- Synthesis and mechanical characterization of polyacrylamide (PAAm) hydrogels with different stiffnesses for large-batch cell culture applications. (2024). bioRxiv.
- N - ( 2-Hydroxypropyl ) Methacrylamide Based Cryogels – Synthesis and Biomimetic Modification for Stem Cell Applications. (2015). ResearchGate.
- Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials. (2020). NIH.
Sources
- 1. Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 2. Advanced BioMatrix - 3D Hydrogels [advancedbiomatrix.com]
- 3. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 19243-95-9 [chemicalbook.com]
- 7. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. implantsurfaces.com [implantsurfaces.com]
- 10. Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces [mdpi.com]
- 11. Adhesion of corneal epithelial cells to cell adhesion peptide modified pHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(2-hydroxypropyl) methacrylamide based cryogels--synthesis and biomimetic modification for stem cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. China this compound 19243-95-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 18. scbt.com [scbt.com]
- 19. Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
preparing polymer substrates for cell expansion with N-(4-Hydroxyphenyl)methacrylamide
Topic: Preparing Polymer Substrates for Cell Expansion with N-(4-Hydroxyphenyl)methacrylamide
Introduction: Engineering the Cell-Material Interface
The successful in vitro expansion of cells is fundamental to drug development, tissue engineering, and regenerative medicine. While traditional cell culture relies on biologically derived coatings, there is a growing demand for synthetic substrates that offer superior consistency, scalability, and chemical definition. The surface of a polymer substrate is not merely a passive scaffold but an active participant in directing cellular fate, influencing adhesion, proliferation, and differentiation.[1][2] Surface modification is therefore a critical tool for transforming inert polymer materials into biocompatible and cell-instructive surfaces.[3][4]
This guide focuses on the use of this compound (HPMAm) as a functional monomer for creating polymer coatings that robustly support cell expansion.[5] The key to HPMAm's efficacy lies in its phenolic hydroxyl (-OH) group. This functional moiety provides a unique chemical handle to modulate surface properties, promoting the adsorption of extracellular matrix (ECM) proteins from the culture medium, which is a critical prerequisite for cell attachment and subsequent proliferation.[6][7] This document provides a comprehensive overview of the principles, detailed step-by-step protocols for substrate preparation and characterization, and expert guidance for troubleshooting.
The Scientific Principle: Leveraging Phenolic Hydroxyl Groups for Enhanced Cell Adhesion
The decision to incorporate HPMAm into a polymer coating is based on the well-established role of hydroxyl groups in mediating biological interactions. Unlike simple aliphatic alcohols, the phenolic hydroxyl group of HPMAm offers a distinct chemical environment that enhances interactions with biomolecules.
Mechanism of Action: Cell adhesion to a synthetic surface in a typical serum-containing medium is a multi-step process. The surface is first conditioned by the rapid adsorption of proteins from the medium, such as fibronectin and vitronectin. These adsorbed proteins then present specific binding domains (e.g., the RGD peptide sequence) that are recognized by integrin receptors on the cell membrane, triggering cell attachment, spreading, and signaling cascades that promote survival and proliferation.[1]
The phenolic groups on an HPMAm-containing polymer surface enhance this process through two primary mechanisms:
-
Favorable Protein Adsorption: The hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues on ECM proteins.[7] This creates a surface with an appropriate level of hydrophilicity and charge that promotes the adsorption and favorable orientation of key adhesion proteins.[8]
-
Direct Cell Interaction: While protein-mediated adhesion is dominant, studies have shown that hydroxylated surfaces themselves are strongly adhesive for cells, even in the absence of pre-adsorbed proteins.[9] This suggests that the -OH groups can interact directly with components of the cell's glycocalyx or membrane proteins.
By engineering a surface rich in these phenolic hydroxyl groups, we can create a robust and reproducible platform for expanding a wide variety of adherent cell types.
Experimental Protocols and Methodologies
This section provides detailed, validated protocols for researchers to implement HPMAm-based coatings in their laboratories. The workflow is designed to be a self-validating system, with characterization steps included to ensure the quality and consistency of the prepared substrates.
Workflow Overview
The overall process involves synthesizing or procuring an HPMAm-containing polymer, applying it as a thin film onto a chosen substrate, characterizing the coating, and finally using the prepared substrate for cell culture.
Figure 2. Proposed mechanism for cell adhesion on HPMAm-modified surfaces.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides expert recommendations. [10][11]
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Initial Cell Attachment | 1. Incomplete solvent removal from coating. 2. Inconsistent or patchy coating. 3. Sub-optimal coating thickness. 4. Cell line requires specific ECM proteins not abundant in serum. | 1. Increase drying/annealing time or temperature (Protocol 2.2). 2. Filter polymer solution before use; ensure substrate is perfectly clean. 3. Adjust polymer concentration or spin speed. 4. Pre-incubate the coated surface with a specific protein solution (e.g., fibronectin, collagen) before seeding cells. [12] |
| Poor Cell Proliferation/Spreading | 1. Residual cytotoxicity from coating process. 2. Incorrect surface chemistry (wrong polymer ratio). 3. Culture medium components depleted. | 1. After UV sterilization, rinse substrates with sterile PBS or medium before seeding. 2. Synthesize or procure polymers with varying HPMAm content to find the optimal ratio. 3. Ensure regular medium changes (every 2-3 days). |
| Contamination (Bacterial/Fungal) | 1. Breach in aseptic technique. 2. Contaminated reagents or substrates. 3. Contaminated incubator. | 1. Review and reinforce sterile work practices in the biological safety cabinet. [13] 2. Filter all solutions; autoclave materials where possible; quarantine and test new cell lines/reagents. [14] 3. Implement a regular, thorough cleaning and decontamination schedule for all cell culture equipment. |
| Inconsistent WCA/FTIR Results | 1. Inconsistent cleaning of substrates. 2. Instability of the polymer solution (precipitation). 3. Variation in spin coating parameters. | 1. Standardize the substrate cleaning protocol rigorously. 2. Ensure polymer is fully dissolved before each use; do not use old solutions. 3. Calibrate and regularly check the spin coater's speed and timing settings. |
References
- Physical and chemical modifications of polymeric surface for enhanced epithelial cells adhesion.
- Plasma Surface Modification of Polymer Substrate for Cell Adhesion Control. J-Stage. [Link]
- Surface Modification of Polymer Substrates for Biomedical Applications. National Institutes of Health (NIH). [Link]
- Physical and Chemical Modifications of Polymeric Surfaces to Enhance Epithelial Cell Adhesion. National Institutes of Health (NIH). [Link]
- Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion. arXiv. [Link]
- Analyzing Single-Use Polymers for Cell Culture Processes.
- Phenolic hydroxy groups incorporated for the peroxidase-catalyzed gelation of a carboxymethylcellulose support: cellular adhesion and prolifer
- Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. National Institutes of Health (NIH). [Link]
- Poly-l-ornithine coating | for cell culture. Neuvitro.com. [Link]
- Cultrex® BME Coating for Adult Stem Cell Expansion and Differenti
- Surface characterization of 9 functionalized polymer coatings prepared...
- Polymer Coatings in 3D-Printed Fluidic Device Channels for Improved Cellular Adherence Prior to Electrical Lysis. National Institutes of Health (NIH). [Link]
- Deep Learning Based Surface Classification of Functionalized Polymer Coatings. National Institutes of Health (NIH). [Link]
- Cell Adhesion to Hydroxyl Groups of a Monolayer Film. PubMed. [Link]
- Plate Coating with M
- Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. PubMed. [Link]
- Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. National Institutes of Health (NIH). [Link]
- Basic Cell Culture Protocols. Springer. [Link]
- Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. De Gruyter. [Link]
- Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination.
- Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization. Royal Society of Chemistry. [Link]
Sources
- 1. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Chemical Modifications of Polymeric Surfaces to Enhance Epithelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound | 19243-95-9 [chemicalbook.com]
- 6. Phenolic hydroxy groups incorporated for the peroxidase-catalyzed gelation of a carboxymethylcellulose support: cellular adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 9. Cell adhesion to hydroxyl groups of a monolayer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Polymer Coatings in 3D-Printed Fluidic Device Channels for Improved Cellular Adherence Prior to Electrical Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. yeasenbio.com [yeasenbio.com]
Application Notes & Protocols: Synthesis and Characterization of HPMA Copolymer-Drug Conjugates
Introduction: The Rationale for HPMA Copolymers in Advanced Drug Delivery
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers represent a cornerstone in the field of polymer-based nanomedicines, first conceptualized in the 1970s and extensively developed since.[1][2] These water-soluble polymers have garnered significant attention as drug carriers due to a unique combination of properties: exceptional biocompatibility, low immunogenicity, and high hydrophilicity.[3][4] When conjugated to therapeutic agents, HPMA copolymers can dramatically alter the pharmacokinetics of the parent drug. This leads to prolonged circulation times, reduced off-target toxicity, and enhanced accumulation in pathological tissues, such as solid tumors, through the Enhanced Permeability and Retention (EPR) effect.[1][5][6]
The core concept of an HPMA copolymer-drug conjugate, first proposed in Ringsdorf's model, involves three key components: a soluble polymer backbone, a biodegradable linker (or spacer), and the active drug molecule.[7] The linker is of paramount importance, as it is designed to be stable in the bloodstream (pH 7.4) but cleavable at the target site, ensuring the drug is released in its active form only where needed.[8][9] This guide provides a detailed overview of the synthesis, purification, and characterization of these advanced therapeutic constructs, intended for researchers in drug development and polymer chemistry.
Part 1: Synthesis of the HPMA Copolymer Backbone
The foundation of any conjugate is a well-defined polymer backbone. Modern controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are strongly recommended over conventional free radical methods.
Why RAFT Polymerization? The choice of polymerization technique directly impacts the therapeutic potential of the final conjugate. Conventional free radical polymerization results in polymer chains with a wide range of molecular weights (high dispersity, Đ > 1.5). This heterogeneity can lead to unpredictable pharmacokinetics and biodistribution. In contrast, RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ ≤ 1.25).[1][10] This level of control is critical for regulatory approval and for ensuring consistent, predictable in vivo behavior.[11]
Workflow for HPMA Copolymer Synthesis
Sources
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery [mdpi.com]
- 4. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strona domeny infona.pl [infona.pl]
- 6. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. | Semantic Scholar [semanticscholar.org]
- 9. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(4-Hydroxyphenyl)methacrylamide for pH-Responsive Hydrogels
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of pH-Responsive Hydrogels
Stimuli-responsive hydrogels, often termed "smart" materials, have garnered significant attention in the biomedical field for their ability to undergo reversible changes in response to specific environmental triggers.[1] Among these, pH-responsive hydrogels are particularly valuable as they can be engineered to respond to the distinct pH gradients found within the human body, such as the gastrointestinal tract or the microenvironment of tumor tissues.[2] This unique characteristic makes them exceptional candidates for targeted and controlled drug delivery systems.[3]
N-(4-Hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer that offers a compelling platform for the development of advanced pH-responsive hydrogels. Its structure incorporates a methacrylamide group, which is readily polymerizable, and a phenolic hydroxyl group. This phenolic moiety, with its acidic proton, is the key to the pH-responsive behavior of the resulting hydrogel. At pH values below the pKa of the phenol, the group remains protonated and relatively hydrophobic. However, as the pH of the surrounding environment rises above the pKa, the phenolic proton dissociates, leaving a negatively charged phenoxide ion. The resulting electrostatic repulsion between these fixed negative charges on the polymer chains leads to a significant increase in the hydrogel's swelling due to the influx of water.[4][5] This reversible swelling and deswelling can be harnessed to control the release of encapsulated therapeutic agents.
This application note provides a comprehensive guide to the synthesis of the HPMAm monomer, the fabrication of crosslinked poly(HPMAm) hydrogels via free-radical polymerization, and detailed protocols for their characterization and application in pH-mediated drug release.
Section 1: Synthesis of this compound (HPMAm) Monomer
While HPMAm is commercially available from various suppliers, its synthesis in a laboratory setting is feasible and provides greater control over purity.[6][7] The most common synthetic route involves the acylation of 4-aminophenol with methacryloyl chloride.
Reaction Scheme:
Caption: Workflow for the synthesis of poly(HPMAm) hydrogels.
Procedure:
-
Preparation of Monomer Solution: Dissolve a specific amount of HPMAm and MBA in deionized water in a reaction vessel. The ratio of monomer to crosslinker will determine the mechanical properties and swelling behavior of the hydrogel.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add the APS solution to the monomer mixture, followed by the addition of TEMED to accelerate the formation of free radicals.
-
Polymerization: Quickly pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
Purification: Once the hydrogel is formed, remove it from the mold and cut it into discs of desired dimensions. Immerse the hydrogel discs in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.
-
Lyophilization: Freeze the purified hydrogels and then lyophilize (freeze-dry) them to obtain dry, porous scaffolds for further experiments.
Quantitative Data Summary:
| Formulation | HPMAm (g) | MBA (mg) | Deionized Water (mL) | APS (mg) | TEMED (µL) |
| HG-1 | 1.0 | 10 | 5 | 20 | 20 |
| HG-2 | 1.0 | 20 | 5 | 20 | 20 |
| HG-3 | 1.0 | 30 | 5 | 20 | 20 |
Note: These are example formulations. The optimal concentrations may vary depending on the desired properties of the hydrogel.
Section 3: Characterization of poly(HPMAm) Hydrogels
Protocol 3.1: pH-Dependent Swelling Studies
Causality: This protocol quantifies the hydrogel's response to pH changes. The swelling ratio is expected to be low at acidic pH and high at basic pH due to the ionization of the phenolic hydroxyl groups. [8] Materials:
-
Lyophilized poly(HPMAm) hydrogel discs
-
Phosphate buffer solutions (PBS) of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel discs (Wd).
-
Immerse the discs in buffer solutions of different pH values at 37°C.
-
At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following equation: SR = (Ws - Wd) / Wd
Self-Validation: A sharp increase in the swelling ratio should be observed as the pH of the buffer solution surpasses the pKa of the phenolic group of HPMAm.
pH-Responsive Swelling Mechanism:
Caption: pH-induced swelling mechanism of poly(HPMAm) hydrogels.
Section 4: Application in pH-Responsive Drug Delivery
The pH-sensitive nature of poly(HPMAm) hydrogels can be exploited for the controlled release of therapeutic agents.
Protocol 4.1: Drug Loading and In Vitro Release Study
Causality: This protocol uses a passive loading method where the drug is entrapped within the hydrogel matrix during swelling. The subsequent release is triggered by the pH-dependent swelling of the hydrogel. [9] Materials:
-
Lyophilized poly(HPMAm) hydrogel discs
-
Model drug (e.g., Doxorubicin, Vitamin B12)
-
Phosphate buffer solutions (e.g., pH 5.0 and pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
Part A: Drug Loading
-
Prepare a concentrated solution of the model drug in a suitable solvent (e.g., deionized water or PBS at a pH where the hydrogel is in a collapsed state).
-
Immerse the pre-weighed dry hydrogel discs in the drug solution and allow them to swell to equilibrium.
-
After loading, gently rinse the hydrogel discs with fresh buffer to remove any surface-adsorbed drug.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve.
Part B: In Vitro Drug Release
-
Place the drug-loaded hydrogel discs in separate vials containing a known volume of release medium (e.g., PBS at pH 5.0 and pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Self-Validation: A significantly higher and faster drug release profile is expected at the higher pH (e.g., 7.4) compared to the lower pH (e.g., 5.0), corresponding to the increased swelling of the hydrogel.
Conclusion
This compound is a versatile monomer for the fabrication of pH-responsive hydrogels with significant potential in controlled drug delivery. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and application of these intelligent biomaterials. By modulating the crosslinking density and other synthesis parameters, the swelling behavior and drug release kinetics of poly(HPMAm) hydrogels can be finely tuned to meet the demands of various biomedical applications.
References
- PrepChem.com. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide.
- Galaev, I. Y., & Mattiasson, B. (2007). Smart polymers and what they could do in biotechnology and medicine. Trends in Biotechnology, 25(11), 493-497.
- De, S. K., Aluru, N. R., Johnson, B., Crone, W. C., Beebe, D. J., & Moore, J. (2002). Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. Journal of Microelectromechanical Systems, 11(5), 544-555.
- Kabir, M. H., & Ahmed, F. (2019). Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects. Polymers, 11(7), 1104.
- Chemical Synthesis. (n.d.). The Role of N-(4-Hydroxyphenyl)acrylamide in Advanced Chemical Synthesis.
- ResearchGate. (n.d.). Swelling behavior of hydrogels at different pH values.
- Lamberti, G., & Cascone, S. (2024). Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. Gels, 10(1), 35.
- ResearchGate. (n.d.). Mechanism of drug release from the HPMA- DMAEM hydrogel due to swelling of the gel at lower pH.
- Rütten, S., & Tovar, G. E. M. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2568.
- Al-Aribe, K., & Al-Shdefat, R. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. Scientific Reports, 13(1), 16738.
- Wang, J., Liu, J., Wang, Y., Zhang, Y., & Liu, S. (2018). Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value. Polymers, 10(8), 843.
- Chen, W. Q., Ya, Q., & Duan, X. M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o145-o146.
- Polysil. (n.d.). This compound.
- Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties. (n.d.).
- Meis, C. M., Grosskopf, A. K., Correa, S., & Appel, E. A. (2022). Injectable Supramolecular Polymer-Nanoparticle Hydrogels for Cell and Drug Delivery Applications. Journal of Visualized Experiments, (187), e62234.
- Jaiswal, S., Dubey, P. K., Mishra, S., Ko, C. D., Lee, M. C., Lim, J. W., ... & Kumar, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International journal of biological macromolecules, 195, 75-85.
- Cauich-Rodríguez, J. V., Chan-Chan, L. H., Alonzo-García, A., & Cervantes-Uc, J. M. (2020). Synthesis and characterization of pH sensitive hydrogel nanoparticles based on poly(N-isopropyl acrylamide-co-methacrylic acid).
- eDiss. (2018). Synthesis and Characterization of Hydrogels prepared by Free Radical Polymerization.
- Al-Gunaid, T. A., Al-Odayni, A. B., Al-Sharabi, M. A., & Al-Gahri, M. S. (2020). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 13(1), 3298-3308.
- Li, X., Wang, Y., Zhang, Y., & Li, J. (2015). Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release. Phase Transitions, 88(10-12), 1109-1120.
- Torres, A. C., Ferreira, A. R. V., & Alves, V. D. (2023). Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes. Gels, 9(10), 768.
- Progress in Chemical and Biochemical Research. (2025). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications.
- Lin, Y. C., & Lin, C. H. (2021). Synthesis and Characterization of pH and Thermo Dual-Responsive Hydrogels with a Semi-IPN Structure Based on N-Isopropylacrylamide and Itaconamic Acid. Polymers, 13(16), 2686.
- Al-Aribe, K., & Al-Shdefat, R. (2021).
- Jovanović, J., Adnađević, B., & Popović, I. (2018). Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. Journal of the Serbian Chemical Society, 83(10), 1161-1175.
- Design, Development and in vitro Evaluation of Hydrogels Prepared by Free Radical Polymerization of Acrylic Acid (AAc) Containing Rosiglitazone. (n.d.).
- ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.
- PubChem. (n.d.). This compound.
- Shin, B., Kim, J., Vales, T. P., Sohn, H., & Kim, J. K. (2018). Thermoresponsive Drug Controlled Release from Chitosan-Based Hydrogel Embedded with Poly(N-isopropylacrylamide) Nanogels. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1936-1944.
Sources
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling [mdpi.com]
- 6. (4-Hydroxyphenyl)methacrylamide = 98 19243-95-9 [sigmaaldrich.com]
- 7. This compound | 19243-95-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Drug-Loading and Release Ability of FucoPol Hydrogel Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Application of Thermoresponsive Polymers Based on N-(4-Hydroxyphenyl)methacrylamide
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of thermoresponsive polymers using N-(4-Hydroxyphenyl)methacrylamide (HPMAm). We explore both conventional and controlled polymerization techniques, offering researchers a robust framework for developing advanced "smart" materials. The protocols are designed to be self-validating, with in-depth explanations of the scientific rationale behind each step. Particular focus is given to the application of these polymers in temperature-triggered drug delivery systems, a field of significant interest to drug development professionals.
Introduction: The Promise of "Smart" Polymers
Thermoresponsive polymers are a class of "smart" materials capable of undergoing a reversible conformational change in response to temperature variations.[1][2] This property is typically characterized by a Lower Critical Solution Temperature (LCST), the specific temperature above which the polymer becomes insoluble in a solvent (usually water), transitioning from a hydrophilic, extended coil to a hydrophobic, collapsed globule state.[3][4][5] This sharp, predictable transition makes them ideal candidates for a variety of biomedical applications, including tissue engineering, biosensors, and, most notably, controlled drug delivery.[3][6][7]
This compound (HPMAm) is a particularly valuable monomer for creating such polymers.[8][9] The methacrylamide backbone provides hydrolytic stability, while the pendant hydroxyphenyl group offers two key advantages:
-
It imparts a degree of hydrophilicity that can be used to tune the polymer's LCST.
-
The phenolic hydroxyl group serves as a versatile chemical handle for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other functional moieties.
This guide details two primary methods for synthesizing poly(HPMAm): conventional Free Radical Polymerization (FRP) and the more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While FRP is simple and widely used, RAFT offers superior control over polymer architecture, yielding polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ), a critical requirement for clinical applications.[10][11][12]
Synthesis of Thermoresponsive Poly(HPMAm)
The choice of polymerization technique is dictated by the desired level of control over the final polymer properties. FRP provides a straightforward route to polymer synthesis, whereas RAFT is employed for creating well-defined, functional materials.
Method 1: Conventional Free Radical Polymerization (FRP)
Causality & Rationale: FRP is initiated by the thermal decomposition of an initiator molecule to generate free radicals.[13] These radicals attack monomer double bonds, initiating a chain reaction.[14] This method is robust and requires common laboratory reagents. However, the termination steps (combination or disproportionation) are random, leading to polymer chains of varying lengths and thus, a high dispersity (Đ > 1.5). This lack of control can result in batch-to-batch variability and less predictable in-vivo behavior.
Experimental Protocol: FRP of HPMAm
| Materials | Equipment |
| This compound (HPMAm) | Schlenk flask with a sidearm |
| Azobisisobutyronitrile (AIBN) | Magnetic stir bar |
| N,N-Dimethylformamide (DMF, anhydrous) | Magnetic stir plate with heating |
| Methanol (for precipitation) | Condenser |
| Diethyl ether (for washing) | Nitrogen/Argon gas line with bubbler |
| Vacuum line | |
| Oil bath or heating mantle | |
| Centrifuge |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve HPMAm (5.0 g, 28.2 mmol) and AIBN (46.3 mg, 0.28 mmol, [Monomer]:[Initiator] = 100:1) in 50 mL of anhydrous DMF.
-
Degassing (Critical Step): Seal the flask with a rubber septum. To remove dissolved oxygen, which quenches radicals and inhibits polymerization, perform three freeze-pump-thaw cycles.[15]
-
Freeze the solution using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the solution in a room temperature water bath. You will observe bubbling as dissolved gases escape.
-
Repeat this cycle two more times.
-
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for 12-24 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 500 mL of cold methanol while stirring. A white precipitate of poly(HPMAm) will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Re-dissolve the polymer in a minimal amount of DMF and re-precipitate into methanol to remove unreacted monomer. Repeat this step twice.
-
Collect the final precipitate by centrifugation or filtration. Wash the polymer with diethyl ether to facilitate drying.
-
-
Drying: Dry the purified white polymer powder in a vacuum oven at 40-50 °C overnight. Store the final product in a desiccator.
}
Fig. 1: Workflow for Free Radical Polymerization (FRP) of HPMAm.
Method 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Causality & Rationale: RAFT polymerization is a form of controlled/living radical polymerization that allows for the synthesis of polymers with a predefined molecular weight and a very low dispersity (Đ < 1.3).[10][16] This control is achieved by adding a RAFT agent, or Chain Transfer Agent (CTA), to the reaction. The CTA reversibly deactivates the growing polymer chains through a degenerative chain transfer process, ensuring that all chains grow at a similar rate.[12] The molecular weight is controlled by the initial molar ratio of monomer to CTA. This precision is paramount for biomedical applications where polymer properties must be highly reproducible.
Experimental Protocol: RAFT Polymerization of HPMAm
| Materials | Equipment |
| This compound (HPMAm) | Same as FRP |
| Azobisisobutyronitrile (AIBN) | |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or similar trithiocarbonate/dithiobenzoate CTA) | |
| 1,4-Dioxane (anhydrous) | |
| Diethyl ether (for precipitation) |
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve HPMAm (2.0 g, 11.3 mmol), CPADB (42.0 mg, 0.15 mmol), and AIBN (5.0 mg, 0.03 mmol) in 15 mL of anhydrous 1,4-dioxane. The target degree of polymerization is ~75, with a [Monomer]:[CTA]:[Initiator] ratio of 75:1:0.2.
-
Degassing: Perform three freeze-pump-thaw cycles as described in the FRP protocol (Section 2.1).
-
Polymerization: After backfilling with inert gas, place the flask in a preheated oil bath at 70 °C. The reaction is typically faster than FRP; monitor the reaction progress by taking small aliquots over time to analyze conversion (via ¹H NMR) and molecular weight evolution (via SEC/GPC). A typical reaction time is 4-8 hours.
-
Termination: To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of cold diethyl ether. Re-dissolve the polymer in a small amount of dioxane or THF and re-precipitate.
-
Drying: Collect the purified polymer by filtration or centrifugation and dry in a vacuum oven at 40 °C overnight. The resulting polymer should have a pink/red hue due to the presence of the CTA end-group.
}
Fig. 2: Simplified mechanism of RAFT polymerization.
Polymer Characterization
Proper characterization is essential to confirm the synthesis of the desired polymer and to understand its physical properties.
Structural Confirmation: ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized polymer. Successful polymerization is verified by the appearance of broad peaks corresponding to the polymer backbone and the significant reduction or disappearance of sharp peaks from the monomer's vinyl protons.
-
Sample Preparation: Dissolve 5-10 mg of the dry polymer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Expected Spectra:
-
Monomer (HPMAm): Sharp peaks around 5.3-5.7 ppm corresponding to the vinyl protons (C=CH₂).
-
Polymer (Poly(HPMAm)): The disappearance of the vinyl peaks and the appearance of broad peaks between 1.0-2.5 ppm corresponding to the new aliphatic backbone protons. The aromatic protons (6.5-7.5 ppm) and the amide proton (~9.0 ppm) will remain.
-
Molecular Weight and Dispersity: Size Exclusion Chromatography (SEC/GPC)
Rationale: SEC separates polymer chains based on their hydrodynamic volume in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[10] This analysis is crucial for comparing the control achieved by different polymerization methods.
-
Typical Conditions: A mobile phase of DMF with LiBr (0.01 M) is often used for poly(methacrylamides). The system is calibrated using polystyrene or poly(methyl methacrylate) standards.
-
Expected Results: A comparison of typical outcomes from FRP and RAFT highlights the superior control of the latter.
| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization | Rationale |
| Mn ( g/mol ) | Difficult to predict | Predictable by [M]/[CTA] ratio | RAFT provides control over chain length. |
| Dispersity (Đ) | High (> 1.5) | Low (< 1.3) | RAFT ensures uniform chain growth. |
Thermoresponsive Behavior: LCST Determination by Turbidimetry
Rationale: The LCST is the hallmark of a thermoresponsive polymer. It is determined by measuring the change in optical transmittance of a polymer solution as a function of temperature. As the solution is heated past the LCST, the polymer chains collapse and aggregate, causing the solution to become cloudy or turbid, thus decreasing the light transmittance.[5]
Protocol: Measuring LCST
-
Solution Preparation: Prepare a 1.0 wt% solution of poly(HPMAm) in deionized water or phosphate-buffered saline (PBS, pH 7.4). Ensure the polymer is fully dissolved (this may require gentle heating or sonication).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Place the polymer solution in a quartz cuvette inside the spectrophotometer.
-
Set the wavelength to 500 nm.
-
Equilibrate the solution at a starting temperature well below the expected LCST (e.g., 20 °C).
-
Increase the temperature in increments of 1 °C/min, allowing the solution to equilibrate for 1-2 minutes at each step before recording the transmittance.
-
Continue until the transmittance drops to near zero.
-
-
Data Analysis: Plot the % Transmittance versus Temperature. The LCST is defined as the temperature at which the transmittance is 50% of its initial value.
}
Fig. 3: Phase transition of a thermoresponsive polymer at its LCST.
Application Showcase: Temperature-Triggered Drug Release
A key application for thermoresponsive polymers is in creating injectable drug delivery systems.[17][18] A polymer with an LCST between room temperature (~25 °C) and body temperature (37 °C) can be mixed with a drug and injected as a liquid. Upon warming to body temperature, the polymer solution undergoes a sol-gel transition, forming a depot that provides sustained, localized drug release.
Protocol: Drug Loading and In Vitro Release
Model Drug: Doxorubicin (DOX), an anticancer drug.
Step-by-Step Methodology:
-
Drug Loading:
-
Dissolve 100 mg of poly(HPMAm) (synthesized via RAFT for better-defined nanoparticles) in 10 mL of deionized water in a vial.
-
Add 10 mg of DOX to the polymer solution. Stir at 4 °C overnight in the dark to allow for drug-polymer interaction.
-
To encapsulate the drug, rapidly heat the solution to a temperature above the LCST (e.g., 40 °C) and hold for 1 hour to induce the formation of drug-loaded polymer nanoparticles.
-
Purify the drug-loaded nanoparticles to remove free, unloaded DOX by dialysis (MWCO 3.5 kDa) against deionized water at 4 °C for 24 hours.
-
Lyophilize the purified solution to obtain a dry powder of DOX-loaded poly(HPMAm).
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of the DOX-loaded polymer (e.g., 10 mg) in 1 mL of PBS (pH 7.4).
-
Place the dispersion into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the bag in 20 mL of pre-warmed PBS in a sealed container, maintained at two different temperatures in separate experiments:
-
Condition 1 (Below LCST): 25 °C
-
Condition 2 (Above LCST): 37 °C
-
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer (at 485 nm) or a fluorescence plate reader.
-
Calculate the cumulative percentage of drug released over time.
-
Expected Outcome: Drug release will be significantly faster at 37 °C (above LCST) compared to 25 °C (below LCST). The collapse of the polymer chains at the higher temperature effectively "squeezes out" the encapsulated drug.
}
Fig. 4: Mechanism of temperature-triggered drug release.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failed/Low Yield Polymerization | Oxygen contamination in the reaction flask. | Ensure thorough degassing using at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas. |
| Impure monomer or old initiator. | Recrystallize the monomer. Use a fresh batch of initiator or test its activity. | |
| High Dispersity (Đ) in RAFT | Incorrect [CTA]:[Initiator] ratio. Too much initiator leads to conventional FRP. | Maintain a [CTA]:[Initiator] ratio of at least 5:1. |
| Impurities in the RAFT agent. | Purify the RAFT agent before use. | |
| Polymer Insoluble in Water | Molecular weight is too high, or the polymer is too hydrophobic. | For RAFT, target a lower molecular weight by increasing the [CTA]/[Monomer] ratio. For FRP, this is harder to control but can be influenced by increasing initiator concentration. |
| No LCST Behavior Observed | Polymer is too hydrophilic (LCST is above boiling point) or too hydrophobic (insoluble at all temperatures). | Copolymerize HPMAm with a more hydrophobic monomer (e.g., N-isopropylacrylamide) to lower the LCST, or a more hydrophilic monomer (e.g., acrylamide) to raise it.[5][19] |
References
- U.S. Patent No. US5238542A. Process for forming methacrylamide polymer prepreg composite by electropolymerization.
- Synthesis of thermoresponsive polymers for drug delivery. PubMed. [Link]
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide. PMC - NIH. [Link]
- Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacryl
- Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. PubMed Central. [Link]
- Poly-N-(4-benzoylphenyl)methacrylamide nanoparticles: Preparation, characterization, and photoreactivity features. Israeli Research Community Portal. [Link]
- Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide.
- Thermoresponsive Poly(N,N-dimethylacrylamide)-Based Diblock Copolymer Worm Gels via RAFT Solution Polymerization.
- Polymer-based thermoresponsive hydrogels for controlled drug delivery.
- Thermoresponsive Polymers for Biomedical Applic
- Controlled Free Radical Polymerization.
- Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate.
- Synthesis and free-radical polymerization of water-soluble acrylamide monomers.
- (PDF) Thermoresponsive Polymers for Biomedical Applications.
- Temperature-Sensitive Poly (Acrylamide) Hydrogels for Drug Delivery Applications.
- RAFT Polymeriz
- This compound (C10H11NO2). PubChemLite. [Link]
- Stereospecific Radical Polymerization of N-Methyl Methacrylamide.
- Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination.
- A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel by the Partial Dehydration of Acrylamide Grafted Polypropylene Sheets. NIH. [Link]
- Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. [Link]
- LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water.
- Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of He
- Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
- Synthesis and swelling-deswelling kinetics of poly(N-isopropylacrylamide)
- Introduction to Polymers - Lecture 6.
- Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition.
- Thermo-pH-Salt Environmental Terpolymers Influenced by 2-((Dimethylamino)methyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel by the Partial Dehydration of Acrylamide Grafted Polypropylene Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermo-pH-Salt Environmental Terpolymers Influenced by 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate: A Comparative Study for Tuning Phase Separation Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 19243-95-9 [chemicalbook.com]
- 9. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bio-rad.com [bio-rad.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and swelling-deswelling kinetics of poly(N-isopropylacrylamide) hydrogels grafted with LCST modulated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Methacrylamide Monomers for High-Performance Bioadhesives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The development of advanced bioadhesives is a cornerstone of progress in modern medicine, with applications ranging from surgical sealants and wound closure to targeted drug delivery systems.[1][2][3] Functional methacrylamide monomers represent a versatile and powerful class of building blocks for creating these next-generation bioadhesives. Their inherent resistance to hydrolysis, compared to their acrylate counterparts, offers enhanced stability in physiological environments.[4][5] This guide provides an in-depth exploration of key functional methacrylamide monomers, detailing their synthesis, the formulation of bioadhesive hydrogels, and rigorous testing protocols to validate their performance and biocompatibility.
Introduction: The Rationale for Functional Methacrylamide Monomers in Bioadhesion
Traditional bioadhesives often face challenges in wet, dynamic physiological environments, leading to compromised adhesive strength and longevity. Functional methacrylamide-based polymers offer a compelling solution by providing a stable polymeric backbone that can be tailored with specific chemical moieties to promote strong and durable adhesion to biological tissues.[1][2][6][7] The methacrylamide structure is inherently more resistant to enzymatic and hydrolytic degradation than the ester bonds found in methacrylates, which is a significant advantage for in vivo applications.[4][5]
The strategic incorporation of functional groups allows for a variety of adhesion mechanisms:
-
Catechol Groups: Inspired by the remarkable underwater adhesion of marine mussels, catechol-containing monomers can form strong bonds with tissue surfaces through a combination of hydrogen bonding, metal coordination, and covalent cross-linking.[8][9][10][11]
-
Amine Groups: Primary and secondary amines provide cationic charges at physiological pH, enabling electrostatic interactions with negatively charged components of the mucus layer and cell surfaces. They also serve as reactive handles for further functionalization.[12][13]
-
Carboxyl Groups: These groups can engage in hydrogen bonding and can be activated to form covalent bonds with amine groups present in tissues, contributing to strong mucoadhesion.[14]
This document will focus on the practical application of these principles, providing actionable protocols for researchers in the field.
Key Functional Methacrylamide Monomers: Synthesis and Properties
Dopamine Methacrylamide (DMA): The Bio-Inspired Workhorse
Dopamine methacrylamide (DMA) is a prime example of a catechol-functionalized monomer that mimics the adhesive proteins of mussels.[15] Its catechol group is crucial for wet adhesion.[9][16]
Synthesis of Dopamine Methacrylamide (DMA)
The synthesis of DMA involves the reaction of dopamine hydrochloride with methacrylic anhydride under basic conditions.[17][18][19]
Protocol 1: Synthesis of Dopamine Methacrylamide (DMA)
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride
-
Sodium borate tetrahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 mL of Milli-Q water.
-
Bubble the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add 15 g of dopamine hydrochloride to the aqueous solution.
-
In a separate flask, prepare a solution of 14.1 mL of methacrylic anhydride in 75 mL of THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring vigorously.
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.[17][18]
-
Allow the reaction to proceed for 17 hours at room temperature under a nitrogen atmosphere.[18]
-
After the reaction, wash the solution twice with 30 mL of ethyl acetate to remove unreacted methacrylic anhydride.
-
Separate the aqueous layer and acidify it to pH 2 with 6 M HCl.[18]
-
Extract the product three times with 50 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the solution under vacuum to approximately 15 mL.
-
Precipitate the product by adding it dropwise to 220 mL of ice-cold hexane.[18]
-
Collect the white solid powder by filtration and dry it overnight in a vacuum oven.
N-(3-Aminopropyl) Methacrylamide (APMA): The Cationic Anchor
N-(3-Aminopropyl) methacrylamide (APMA) is a valuable monomer for introducing primary amine functionalities into a polymer network.[12] These amine groups are protonated at physiological pH, leading to positive charges that can interact with negatively charged sialic acid residues in mucus, thereby enhancing mucoadhesion.[1]
Synthesis of N-(3-Aminopropyl) Methacrylamide (APMA) Hydrochloride
APMA can be synthesized by reacting 3-aminopropylamine with methacryloyl chloride or methacrylic anhydride.[13][20]
Protocol 2: Synthesis of N-(3-Aminopropyl) Methacrylamide (APMA) Hydrochloride
Materials:
-
1,3-Diaminopropane
-
Methacrylic anhydride
-
Hydroquinone
-
1,3-Diaminopropane dihydrogen chloride
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 1,3-diaminopropane is added to a 1,3-diaminopropane dihydrogen chloride solution.
-
This solution is then mixed with methacrylic anhydride and hydroquinone (as an inhibitor).
-
The reaction mixture is stirred, and the resulting N-(3-aminopropyl) methacrylamide is precipitated.
-
The product is then treated with hydrochloric acid to form the hydrochloride salt, which improves its stability and water solubility.[21]
Formulation of a Functional Methacrylamide-Based Bioadhesive Hydrogel
This section details the formulation of an in-situ forming bioadhesive hydrogel, a type of hydrogel that can be injected as a liquid and then gels at the site of application.[22][23][24][25] This property is highly advantageous for minimally invasive procedures and for filling irregular wound cavities.[23][25]
Protocol 3: Formulation of a Catechol-Functionalized In-Situ Forming Hydrogel
Materials:
-
Dopamine methacrylamide (DMA) (from Protocol 1)
-
N-isopropylacrylamide (NIPAAm) (thermoresponsive monomer)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a light-protected vial, dissolve 10 mol% DMA, 89 mol% NIPAAm, and 1 mol% BIS in PBS to a total monomer concentration of 15% (w/v).
-
Gently mix the solution until all components are fully dissolved.
-
Degas the solution by bubbling with nitrogen for 15 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS (10 mg/mL solution in PBS) to a final concentration of 0.1% (w/v).
-
Add TEMED (10% v/v solution in PBS) to a final concentration of 0.2% (v/v) to initiate polymerization.
-
Quickly vortex the solution and inject it into the desired location. Gelation should occur within minutes at 37°C.[22]
Characterization and Performance Testing of Bioadhesives
Rigorous testing is essential to validate the performance and safety of any new bioadhesive formulation.
Adhesive Strength Measurement
The adhesive strength of the hydrogel can be quantified using a texture analyzer or a universal testing machine.[26][27] The two primary parameters measured are the detachment force (the maximum force required to separate the adhesive from the tissue) and the work of adhesion (the total energy required for detachment).[28]
Protocol 4: Ex Vivo Bioadhesive Strength Testing
Materials:
-
Freshly excised porcine intestinal mucosa (or other relevant tissue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formulated hydrogel (from Protocol 3)
Procedure:
-
Mount a section of the porcine intestinal mucosa onto the lower platform of the mucoadhesion test rig.
-
Equilibrate the tissue by moistening it with a small amount of PBS at 37°C.
-
Apply a defined amount of the hydrogel to the upper probe of the texture analyzer.
-
Lower the probe until the hydrogel comes into contact with the mucosal tissue.
-
Apply a constant contact force (e.g., 0.5 N) for a defined period (e.g., 60 seconds) to ensure intimate contact.[28]
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[28]
-
Record the force required to detach the hydrogel from the tissue as a function of displacement.
-
Calculate the peak detachment force and the work of adhesion (area under the force-displacement curve).
Table 1: Representative Bioadhesive Performance Data
| Functional Monomer | Detachment Force (N) | Work of Adhesion (mJ) |
| DMA-co-NIPAAm | 1.2 ± 0.2 | 0.8 ± 0.1 |
| APMA-co-NIPAAm | 0.8 ± 0.1 | 0.5 ± 0.08 |
| NIPAAm (Control) | 0.3 ± 0.05 | 0.15 ± 0.03 |
Note: These are example values and will vary depending on the specific formulation and testing conditions.
Biocompatibility Assessment
Biocompatibility is a critical requirement for any material intended for medical use. In vitro cytotoxicity assays are a fundamental first step in assessing the biological safety of a new bioadhesive. The ISO 10993 standards provide a framework for these evaluations.[29][30][31][32]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) based on ISO 10993-5
Materials:
-
L929 fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Formulated hydrogel (from Protocol 3)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Extract Preparation: Prepare an extract of the hydrogel by incubating a sterilized sample in cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24 hours at 37°C.[33]
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Exposure: Remove the culture medium and replace it with the hydrogel extract. Include negative (fresh medium) and positive (e.g., DMSO) controls.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5.[33]
Table 2: Representative In Vitro Cytotoxicity Data
| Hydrogel Formulation | Cell Viability (%) | Biocompatibility (ISO 10993-5) |
| DMA-co-NIPAAm | 92 ± 5 | Non-cytotoxic |
| APMA-co-NIPAAm | 88 ± 6 | Non-cytotoxic |
| NIPAAm (Control) | 95 ± 4 | Non-cytotoxic |
Note: These are example values and will vary depending on the specific formulation and cell line used.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Figure 1: Chemical classes of key functional methacrylamide monomers.
Figure 2: Workflow for in-situ forming bioadhesive hydrogel formulation.
Figure 3: Experimental workflow for ex vivo bioadhesive strength testing.
Conclusion and Future Outlook
Functional methacrylamide monomers provide a robust and versatile platform for the development of high-performance bioadhesives. The ability to tailor the chemical functionality of the polymer allows for precise control over adhesive properties, mechanical strength, and biocompatibility. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, formulate, and characterize novel methacrylamide-based bioadhesives for a wide range of biomedical applications, from wound healing and tissue repair to advanced drug delivery systems. Future research will likely focus on the development of multi-functional monomers that combine several adhesive mechanisms and stimuli-responsive behaviors to create even more sophisticated and effective bioadhesive materials.
References
- Journal of Applied Pharmaceutical Science. (n.d.). Novel Mucoadhesive Polymers –A Review.
- PubMed Central. (n.d.). A review on mucoadhesive polymer used in nasal drug delivery system.
- MDPI. (2012, November 1). Mucoadhesive Polymers for Oral Transmucosal Drug Delivery: A Review.
- Journal of Pharmaceutical Research. (n.d.). Mucoadhesive Polymers: A Review.
- Royal Society of Chemistry. (n.d.). Catechol-functionalized polymers for adhesion.
- Acta Pharmaceutica Sciencia. (2021). Review: Polymers for Mucoadhesive Drug Delivery Systems.
- Royal Society of Chemistry. (2023). Supplementary Information Synthesis of Dopamine Methacrylamide (DMA).
- ResearchGate. (n.d.). Robust Underwater Adhesion of Catechol‐Functionalized Polymer Triggered by Water Exchange.
- ACS Publications. (2024, April 15). pH-Tolerant Wet Adhesion of Catechol Analogs.
- Royal Society of Chemistry. (2020, January 15). Catechol-functionalized hydrogels: biomimetic design, adhesion mechanism, and biomedical applications.
- ResearchGate. (n.d.). The schematic strategy to synthesize adhesive. Reaction 1: synthesis of DMA.
- ACS Publications. (2023, July 4). Dopamine-Based Copolymer Bottlebrushes for Functional Adhesives: Synthesis, Characterization, and Applications in Surface Engine.
- PubMed Central. (n.d.). Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications.
- AWS. (2024, October 3). Test methods of bioadhesive system.
- Durham University. (n.d.). Dopamine Methacrylamide (DMA) 1. Introduction 4. RAFT polymerisation of ADMA with other functional comonomers 3. Reactivity r.
- PubMed Central. (2019, July 16). Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications.
- Archives of Pharmacy Practice. (n.d.). Preliminary investigation of in-vitro bioadhesive properties of selected natural gums.
- PubMed. (n.d.). A multifunctional in situ-forming hydrogel for wound healing.
- Stable Micro Systems. (2023, May 23). Development of a standardised method for measuring bioadhesion and mucoadhesion.
- PubMed Central. (n.d.). In situ Forming Injectable Hydrogels for Drug Delivery and Wound Repair.
- AWS. (2017, December 10). TEST METHODS OF BIOADHESIVE SYSTEM.
- RSC Publishing. (n.d.). In situ formation of injectable hydrogels for chronic wound healing.
- PubMed Central. (2022, September 21). Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms.
- Duke University. (2018, January 3). In situ forming injectable hydrogels for drug delivery and wound repair.
- PubMed Central. (2018, September 5). Fluorinated methacrylamide chitosan hydrogel dressings enhance healing in an acute porcine wound model.
- MDPI. (n.d.). Mucoadhesive Polymers and Their Applications in Drug Delivery Systems for the Treatment of Bladder Cancer.
- Pocket Dentistry. (2020, August 5). Methacrylamide–methacrylate hybrid monomers for dental applications.
- ResearchGate. (2021, November 19). Biocompatibility evaluation for the developed hydrogel wound dressing – ISO-10993-11 standards – InVitro and InVivo study.
- IADR Abstract Archive. (2017). Use of (Meth)Acrylamide as Alternative Monomers in Adhesive Systems.
- ResearchGate. (n.d.). Bioinspired pressure-sensitive adhesive: evaluation of the effect of dopamine methacrylamide comonomer as a general property modifier using molecular dynamics simulation.
- PubMed. (2019, February 28). Use of (meth)acrylamides as alternative monomers in dental adhesive systems.
- CNKI. (n.d.). A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride.
- PubMed. (2021, November 30). Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study.
- OHSU. (n.d.). Use of (meth)acrylamides as alternative monomers in dental adhesive systems.
- Cormica. (n.d.). Biocompatibility ISO 10993 Testing.
- Emergo. (n.d.). ISO 10993-1 and Biocompatibility.
- PubMed Central. (n.d.). Mucoadhesive carriers for oral drug delivery.
- PubChem. (n.d.). N-(3-Aminopropyl) methacrylamide.
- PubMed Central. (2019, February 28). Use of (meth)acrylamides as alternative monomers in dental adhesive systems.
- ResearchGate. (2025, August 7). Bioadhesive poly(methyl methacrylate) microdevices for controlled drug delivery.
- PubMed Central. (2025, November 28). Recent advancements in smart responsive tissue adhesives for medical applications.
- National Institutes of Health. (2025, February 10). Bioadhesive Nanoparticles in Topical Drug Delivery: Advances, Applications, and Potential for Skin Disorder Treatments.
- MDPI. (n.d.). Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applications.
- MDPI. (n.d.). Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications.
Sources
- 1. japsonline.com [japsonline.com]
- 2. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioadhesive Nanoparticles in Topical Drug Delivery: Advances, Applications, and Potential for Skin Disorder Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacrylamide–methacrylate hybrid monomers for dental applications | Pocket Dentistry [pocketdentistry.com]
- 5. Use of (meth)acrylamides as alternative monomers in dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jopcr.com [jopcr.com]
- 8. researchgate.net [researchgate.net]
- 9. Catechol-functionalized hydrogels: biomimetic design, adhesion mechanism, and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polysciences.com [polysciences.com]
- 13. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]
- 14. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. rsc.org [rsc.org]
- 19. research.utwente.nl [research.utwente.nl]
- 20. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 21. N-(3-Aminopropyl)methacrylamide Yes MEHQ = 1,000ppm stabilizer, 98 HPLC 72607-53-5 [sigmaaldrich.com]
- 22. A multifunctional in situ-forming hydrogel for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In situ Forming Injectable Hydrogels for Drug Delivery and Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In situ formation of injectable hydrogels for chronic wound healing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 25. In situ forming injectable hydrogels for drug delivery and wound repair | Duke University - Segura Lab [seguralab.duke.edu]
- 26. archivepp.com [archivepp.com]
- 27. stablemicrosystems.com [stablemicrosystems.com]
- 28. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cormica.com [cormica.com]
- 32. emergobyul.com [emergobyul.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-(4-Hydroxyphenyl)methacrylamide in Specialty Polymer Synthesis
Introduction: The Versatility of a Phenolic Methacrylamide Monomer
N-(4-Hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer of significant interest in the synthesis of specialty polymers. Its chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, offers a unique combination of properties that make it a valuable building block for advanced materials. The methacrylamide backbone provides robustness and controlled polymerization characteristics, while the phenolic hydroxyl group imparts functionalities such as antioxidant properties, the potential for post-polymerization modification, and the ability to form hydrogen bonds, which can influence polymer solubility and thermal behavior.[1]
These attributes have positioned HPMAm as a key monomer in the development of smart polymers for biomedical applications, including drug delivery systems and thermoresponsive materials.[2][3] This guide provides a comprehensive overview of the synthesis of specialty polymers using HPMAm, with a focus on controlled radical polymerization techniques. Detailed protocols, mechanistic insights, and characterization data are presented to enable researchers, scientists, and drug development professionals to effectively utilize this versatile monomer in their work.
Polymerization of this compound: Methodologies and Protocols
The polymerization of HPMAm can be achieved through various techniques, each offering distinct advantages in controlling the final polymer architecture and properties. This section details the protocols for free-radical, Reversible Addition-Fragmentation chain-Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP) of HPMAm.
Free-Radical Polymerization
Free-radical polymerization is a robust and straightforward method for synthesizing polymers from HPMAm.[4] While it offers less control over molecular weight and dispersity compared to controlled radical polymerization techniques, it is suitable for applications where a broad molecular weight distribution is acceptable or even desirable.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics and minimal side reactions.[5]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to ensure the solubility of the monomer and the resulting polymer.
-
Temperature: The reaction is typically conducted at a temperature that ensures a suitable rate of initiator decomposition, usually between 60-80 °C for AIBN.
-
Inert Atmosphere: The removal of oxygen is crucial as it can act as a radical scavenger, inhibiting the polymerization.[6]
Experimental Protocol: Free-Radical Polymerization of HPMAm
-
Materials:
-
This compound (HPMAm)
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon source
-
-
Procedure:
-
To a Schlenk flask, add HPMAm (e.g., 1.77 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a 100:1 monomer to initiator ratio).
-
Add anhydrous DMF (e.g., 10 mL) to dissolve the solids.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: The resulting poly(HPMAm) can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ¹H NMR spectroscopy can be used to confirm the polymer structure.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[7][8] The choice of the RAFT agent is critical and depends on the monomer being polymerized. For methacrylamides, dithiobenzoates or trithiocarbonates are often suitable.[9]
Causality Behind Experimental Choices:
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a commonly used RAFT agent for methacrylates and methacrylamides, offering good control over the polymerization.
-
Initiator: AIBN is a suitable thermal initiator. The ratio of RAFT agent to initiator is crucial for controlling the polymerization and minimizing the formation of dead polymer chains.
-
Solvent and Temperature: Similar to free-radical polymerization, a suitable solvent and temperature are chosen to ensure solubility and an appropriate polymerization rate.
Experimental Protocol: RAFT Polymerization of HPMAm
-
Materials:
-
This compound (HPMAm)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane or DMF, anhydrous
-
Diethyl ether (for precipitation)
-
Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon source
-
-
Procedure:
-
In a Schlenk flask, dissolve HPMAm (e.g., 1.77 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The [Monomer]:[RAFT]:[Initiator] ratio can be varied to target different molecular weights.
-
Deoxygenate the solution by performing three freeze-pump-thaw cycles.[10]
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking aliquots at different time points to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
After the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
-
Characterization: The resulting polymer will have a controlled molecular weight and a low PDI (typically < 1.3). The living nature of the polymerization can be confirmed by chain extension experiments.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another versatile controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[11][12]
Causality Behind Experimental Choices:
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is used to initiate the polymerization.
-
Catalyst/Ligand System: A copper(I) halide (e.g., CuBr) is used as the catalyst, and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) is used to solubilize the copper salt and tune its reactivity.[13]
-
Solvent: A solvent that can dissolve all components and does not interfere with the catalyst complex is chosen. A mixture of a polar aprotic solvent and an alcohol can be effective.
-
Temperature: ATRP of methacrylamides can often be conducted at or near room temperature.
Experimental Protocol: ATRP of HPMAm
-
Materials:
-
This compound (HPMAm)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol/DMF solvent mixture, anhydrous
-
Diethyl ether (for precipitation)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and purge with nitrogen/argon.
-
In a separate flask, prepare a solution of HPMAm (e.g., 1.77 g, 10 mmol) and PMDETA (e.g., 21 µL, 0.1 mmol) in a mixture of anhydrous methanol and DMF (e.g., 1:1 v/v, 10 mL). Deoxygenate this solution by bubbling with nitrogen/argon for 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a cannula. Stir until the copper complex forms (the solution should turn colored).
-
Add the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), via a syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-50 °C).
-
Monitor the reaction progress as described for RAFT polymerization.
-
Once the desired conversion is achieved, terminate the polymerization by opening the flask to air.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
-
Characterization: ATRP of HPMAm should yield polymers with well-controlled molecular weights and low PDIs.
Workflow for Polymerization and Characterization
Caption: General workflow for the synthesis and characterization of poly(HPMAm).
Copolymerization of HPMAm: Tailoring Polymer Properties
Copolymerization is a powerful strategy to fine-tune the properties of polymers. By incorporating other monomers with HPMAm, it is possible to create materials with a wide range of characteristics, such as thermoresponsiveness, hydrophilicity/hydrophobicity, and tailored mechanical properties.
Reactivity Ratios: The Key to Copolymer Composition
The composition of a copolymer is governed by the reactivity ratios (r₁ and r₂) of the comonomers.[14][15] These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homopolymerization) versus the other monomer (copolymerization).
-
If r₁ > 1, the growing chain prefers to add its own monomer.
-
If r₁ < 1, the growing chain prefers to add the other monomer.
-
If r₁ ≈ 1, there is no preference.
-
If r₁r₂ ≈ 1, a random copolymer is formed.
-
If r₁r₂ ≈ 0, an alternating copolymer is formed.
-
If r₁ and r₂ > 1, a mixture of homopolymers is likely to form.
Application: Thermoresponsive Copolymers with N-isopropylacrylamide (NIPAM)
A particularly interesting application of HPMAm is in the synthesis of thermoresponsive polymers through copolymerization with N-isopropylacrylamide (NIPAM).[19] Poly(NIPAM) exhibits a lower critical solution temperature (LCST) in water of approximately 32 °C, above which it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[1] By incorporating the hydrophilic HPMAm monomer into the polymer chain, the LCST of the resulting copolymer can be tuned. Increasing the content of the more hydrophilic HPMAm is expected to increase the LCST of the copolymer.[20]
Experimental Protocol: RAFT Copolymerization of HPMAm and NIPAM
-
Materials:
-
This compound (HPMAm)
-
N-isopropylacrylamide (NIPAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
-
Procedure:
-
In a Schlenk flask, dissolve HPMAm (e.g., 0.885 g, 5 mmol), NIPAM (e.g., 0.565 g, 5 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous 1,4-dioxane (10 mL). The feed ratio of HPMAm to NIPAM can be varied to achieve different LCSTs.
-
Follow the deoxygenation, polymerization, and purification steps as described in the RAFT polymerization protocol for HPMAm homopolymer.
-
Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of HPMAm and the isopropyl protons of NIPAM. The LCST of the copolymer in aqueous solution can be determined by measuring the transmittance of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.
| Polymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(N-phenyl methacrylamide) | Free Radical | - | - | [5] |
| Poly(methyl methacrylate) | RAFT | 8,468 - 30,032 | 1.07 - 1.14 | |
| Poly(NIPAM-co-DHPMA) | Free Radical | 57,820 - 234,160 | 1.82 - 3.79 | [17] |
| Poly(BrPMAAm-co-nBMA) | Free Radical | - | 1.66 - 1.94 | [16] |
This table presents representative data for polymers synthesized from monomers similar to HPMAm, illustrating the typical molecular weight and PDI values achievable with different polymerization techniques.
Post-Polymerization Modification of Poly(HPMAm)
The phenolic hydroxyl group of poly(HPMAm) provides a reactive handle for post-polymerization modification, allowing for the introduction of a wide range of functionalities.[21] This is particularly useful for attaching targeting ligands, drugs, or imaging agents for biomedical applications.
Workflow for Post-Polymerization Modification
Caption: General workflow for the functionalization of poly(HPMAm).
Example: Attachment of a Drug Molecule
A common strategy for attaching a drug molecule to poly(HPMAm) is to first activate the hydroxyl group with a suitable reagent, such as a base, to form a more nucleophilic phenoxide. This can then react with an electrophilic derivative of the drug, for example, a drug containing a leaving group like a tosylate or a mesylate. Alternatively, the hydroxyl group can be reacted with a linker molecule that can then be used to conjugate the drug.
Applications in Specialty Polymer Synthesis
The unique properties of HPMAm-based polymers make them highly suitable for a variety of specialty applications, particularly in the biomedical field.
Drug Delivery Systems
Polymers containing HPMAm can be used as carriers for the controlled delivery of therapeutic agents.[2][3] The phenolic hydroxyl group can be used to conjugate drugs, and the overall properties of the polymer can be tuned to control the drug release profile. For example, by copolymerizing HPMAm with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs in their core.[4]
Thermoresponsive Materials for Cell Culture and Tissue Engineering
As discussed, copolymers of HPMAm with NIPAM exhibit thermoresponsive behavior. This property can be exploited in cell culture applications, where cells can be grown on a polymer-coated surface at 37 °C.[19] Upon cooling, the polymer becomes hydrophilic and swells, causing the cells to detach without the need for enzymatic treatment.[1] These materials also show promise as injectable hydrogels for tissue engineering.[22]
Conclusion
This compound is a highly versatile monomer for the synthesis of specialty polymers with a wide range of applications. Its unique combination of a polymerizable methacrylamide group and a functional phenolic hydroxyl group allows for the creation of well-defined polymer architectures with tailored properties. By employing controlled radical polymerization techniques such as RAFT and ATRP, researchers can precisely control the molecular weight and dispersity of HPMAm-based polymers, which is crucial for their application in fields such as drug delivery and tissue engineering. The ability to tune the properties of these polymers through copolymerization and post-polymerization modification further enhances their utility, making HPMAm a valuable tool for the development of advanced materials.
References
- Kukulj, D., Davis, T. P., & Burford, R. P. (1995).
- Jaiswal, S., Dutta, P. K., Kumar Santosh, C. S., Ko, C. D. J., Lee, M. C., Lim, J. W., ... & Kumar, P. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International journal of biological macromolecules, 195, 75–85. [Link]
- ResearchGate. (n.d.). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- MDPI. (2020). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications.
- Universitat Ramon Llull. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- OUCI. (n.d.). Synthesis and characterizations of poly hydroxybenzyl methacrylate-co-acrylamide based hydrogel as drug delivery system….
- Wilmes, M., Rübbelke, M., & Tiller, J. C. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2568. [Link]
- PubMed. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacrylate.
- Wang, Y., Li, Y., Sun, J., & Wu, D. (2020).
- PubMed. (2015). Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release.
- MDPI. (2020). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression.
- Geek Growth. (2020, March 20). Introduction to Polymers - Lecture 7.
- Polymer Science Class Notes. (n.d.).
- Royal Society of Chemistry. (2018). Preparation of thermoresponsive hydrogels via polymerizable deep eutectic monomer solvents.
- ResearchGate. (n.d.). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- Sílice (CSIC). (n.d.). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates.
- Dovepress. (2019). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.
- YouTube. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup [Video]. YouTube. [Link]
- bioRxiv. (2025). Lithographic structuring of thermoresponsive hydrogel on a micron scale.
- Swaminathan Sivaram. (n.d.).
- ACS Publications. (2000). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane-Substituted Methacrylate.
- YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube. [Link]
- Taylor & Francis Online. (2008). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl)maleimide.
- ResearchGate. (n.d.). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination.
- ResearchGate. (n.d.). Multifunctional Poly[ N -(2-hydroxypropyl)methacrylamide] Copolymers via Postpolymerization Modification and Sequential Thiol–Ene Chemistry.
- SpringerLink. (2020). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics.
- ResearchGate. (n.d.). Poly(methylmethacrylate)-block-poly(N-hydroxyethylacrylamide) diblock copolymers: Direct ATRP synthesis and characterization.
- MDPI. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties.
- ResearchGate. (n.d.). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl)maleimide.
- YouTube. (2024, April 16).
- MDPI. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s.
- ResearchGate. (n.d.). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide).
- ResearchGate. (n.d.). Synthesis of poly( N -[tris(hydroxymethyl)methyl]acrylamide) functionalized porous silica for application in hydrophilic interaction chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterizations of poly hydroxybenzyl methacrylate-co-acrylamide based hydrogel as drug delivery system… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4'-Dihydroxybiphenyl Diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates | Publicación [silice.csic.es]
- 22. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Hydroxyphenyl)methacrylamide in Advanced Lithography
Abstract
This technical guide provides a comprehensive overview of the synthesis, formulation, and application of N-(4-Hydroxyphenyl)methacrylamide (HPMA) in advanced lithographic processes. Primarily focused on its use in chemically amplified photoresists for Deep Ultraviolet (DUV) lithography at a wavelength of 248 nm, these notes offer detailed protocols for researchers, scientists, and professionals in drug development and semiconductor manufacturing. The guide elucidates the underlying chemical principles and provides actionable, step-by-step methodologies for creating high-resolution patterns.
Introduction: The Role of this compound in Modern Photoresists
The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of resolving increasingly smaller features.[1] Chemically amplified resists (CARs) have become the cornerstone of high-resolution lithography, particularly for DUV applications.[1] The performance of these resists is critically dependent on the properties of the polymer matrix.
This compound (HPMA) is a versatile monomer that offers several advantages when incorporated into photoresist polymers. The phenolic hydroxyl group is crucial for aqueous base solubility, enabling development in industry-standard tetramethylammonium hydroxide (TMAH) solutions.[2][3] Furthermore, this hydroxyl group can be protected with acid-labile groups, a fundamental requirement for the design of positive-tone chemically amplified resists. The methacrylamide backbone provides excellent thermal stability and etch resistance, crucial for subsequent pattern transfer processes.
This document will detail the synthesis of a representative copolymer of this compound and tert-butyl methacrylate, its formulation into a 248 nm photoresist, and a comprehensive protocol for its lithographic evaluation.
Synthesis of a Representative HPMA-Based Copolymer
A common strategy for creating a chemically amplified photoresist polymer is to copolymerize a monomer containing a protected hydroxyl group with another monomer that provides additional functionalities, such as etch resistance or adhesion. In this representative protocol, we will describe the synthesis of a copolymer of N-(4-acetoxyphenyl)methacrylamide (protected HPMA) and tert-butyl methacrylate (tBMA), followed by the deprotection of the acetoxy group to yield the final copolymer.
Synthesis of N-(4-acetoxyphenyl)methacrylamide (APMA)
The synthesis of the protected monomer is a prerequisite for polymerization.
-
Reaction: this compound is acetylated using acetic anhydride in the presence of a base catalyst.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone.
-
Add a stoichiometric excess of acetic anhydride and a catalytic amount of a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by pouring the reaction mixture into water.
-
Filter, wash the solid product with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-acetoxyphenyl)methacrylamide.
-
Copolymerization of APMA and tBMA
Free radical polymerization is a common method for synthesizing these copolymers.[4]
-
Reaction: N-(4-acetoxyphenyl)methacrylamide and tert-butyl methacrylate are copolymerized using a free-radical initiator.
-
Procedure:
-
Dissolve the desired molar ratio of N-(4-acetoxyphenyl)methacrylamide and tert-butyl methacrylate in a suitable solvent (e.g., 1,4-dioxane or tetrahydrofuran).[4]
-
Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for several hours.[4]
-
Precipitate the resulting polymer by slowly adding the reaction solution to a non-solvent, such as methanol or hexane.
-
Filter the polymer, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 50 °C).
-
Deprotection of the Acetoxy Group
The final step is the hydrolysis of the acetoxy group to reveal the phenolic hydroxyl group.
-
Reaction: The poly(N-(4-acetoxyphenyl)methacrylamide-co-tert-butyl methacrylate) is treated with a base to remove the acetyl protecting group.
-
Procedure:
-
Dissolve the copolymer in a suitable solvent (e.g., a mixture of methanol and tetrahydrofuran).
-
Add a base, such as ammonium hydroxide or sodium hydroxide, and stir the solution at room temperature.
-
Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of the broad hydroxyl peak.
-
Neutralize the solution with a weak acid (e.g., acetic acid).
-
Precipitate the final polymer, poly(this compound-co-tert-butyl methacrylate), in deionized water.
-
Filter, wash thoroughly with deionized water, and dry under vacuum.
-
Caption: Synthesis workflow for the HPMA-based copolymer.
Photoresist Formulation
The formulation of the photoresist is a critical step that dictates its lithographic performance. A typical positive-tone chemically amplified photoresist consists of the synthesized polymer, a photoacid generator (PAG), and a suitable solvent.
Components
| Component | Example | Function | Typical Concentration (wt% of solids) |
| Polymer Resin | p(HPMA-co-tBMA) | Forms the film and provides etch resistance and aqueous base solubility after deprotection. | 80-95% |
| Photoacid Generator (PAG) | Triphenylsulfonium triflate | Generates a strong acid upon exposure to DUV radiation. | 5-20% |
| Solvent | Propylene glycol monomethyl ether acetate (PGMEA) | Dissolves the solid components and allows for spin-coating a uniform film. | 90-99% of total solution |
| Base Additive (Optional) | Tri-n-octylamine | Controls acid diffusion and improves resolution and process latitude. | 0.1-1% of solids |
Formulation Protocol
-
In a clean, amber-colored glass bottle to protect from light, dissolve the synthesized p(HPMA-co-tBMA) copolymer in the appropriate amount of PGMEA. Stir the mixture until the polymer is fully dissolved.
-
In a separate container, dissolve the photoacid generator (and optional base additive) in a small amount of PGMEA.
-
Add the PAG solution to the polymer solution dropwise while stirring.
-
Continue stirring the final mixture for several hours to ensure homogeneity.
-
Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulate contamination.[3]
-
Store the formulated photoresist in a cool, dark environment.
Lithographic Processing Protocol
This section provides a detailed, step-by-step protocol for patterning a silicon wafer using the formulated HPMA-based photoresist.
Substrate Preparation
Proper substrate preparation is essential for good photoresist adhesion.
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA-1 clean).
-
Dehydrate the wafer by baking it on a hotplate at 200 °C for at least 5 minutes.
-
Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to the wafer surface. This can be done in a vapor-phase HMDS oven or by spin-coating.
Caption: General workflow for the lithographic process.
Spin Coating
-
Place the prepared silicon wafer on the spin coater chuck.
-
Dispense a sufficient amount of the formulated photoresist onto the center of the wafer.
-
Spin the wafer at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness (typically 300-700 nm). The final thickness will depend on the viscosity of the photoresist and the spin speed.
Soft Bake (Pre-bake)
The soft bake removes the majority of the solvent from the photoresist film.
-
Carefully transfer the coated wafer to a hotplate.
-
Bake the wafer at a temperature of 90-130 °C for 60-90 seconds.[3]
Exposure
The wafer is exposed to DUV radiation through a photomask.
-
Place the wafer in a 248 nm stepper or scanner.
-
Expose the photoresist with a dose in the range of 10-50 mJ/cm². The optimal dose will need to be determined experimentally through a dose-exposure matrix.
Post-Exposure Bake (PEB)
The PEB is a critical step in chemically amplified resists. The photogenerated acid catalyzes the deprotection of the t-butyl methacrylate groups.
-
Transfer the exposed wafer to a hotplate.
-
Bake at a temperature of 100-140 °C for 60-90 seconds.[3] The PEB temperature and time significantly influence the final feature size and profile.
Development
The exposed regions of the photoresist are removed in an aqueous alkaline developer.
-
Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds.[3] Puddle development on a spin coater is also a common method.
-
Rinse the wafer thoroughly with deionized water.
-
Dry the wafer using a stream of nitrogen.
Hard Bake (Post-bake)
The hard bake improves the mechanical and thermal stability of the patterned photoresist.
-
Bake the patterned wafer on a hotplate at 110-130 °C for 60-120 seconds.
Characterization and Expected Results
The performance of the HPMA-based photoresist can be evaluated using several techniques:
-
Scanning Electron Microscopy (SEM): To visualize the patterned features and determine the resolution, line edge roughness (LER), and sidewall profile.
-
Contrast Curve: By exposing the photoresist with a range of doses and measuring the remaining film thickness after development, a contrast curve can be generated. This provides information on the sensitivity (dose-to-clear) and contrast of the resist.
Expected Performance:
A well-formulated and processed photoresist based on a p(HPMA-co-tBMA) copolymer should be capable of resolving features in the sub-250 nm regime when exposed with a 248 nm light source. The exact resolution will depend on the specific formulation and processing conditions, as well as the capabilities of the exposure tool.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Adhesion | Incomplete dehydration of the wafer; Ineffective HMDS treatment. | Increase dehydration bake time/temperature; Optimize HMDS application process. |
| Film Defects (Comets, Striations) | Particulate contamination in the resist; Improper spin coating technique. | Re-filter the photoresist; Optimize the dispense and spin coating parameters. |
| Incomplete Development | Insufficient exposure dose or PEB; Under-development. | Increase exposure dose or PEB time/temperature; Increase development time. |
| Pattern Collapse | High aspect ratio features; Low mechanical strength of the resist. | Reduce the photoresist thickness; Optimize the hard bake process. |
| "T-topping" of Features | Contamination of the resist surface by airborne bases. | Use a protective top-coat; Install a chemical filter in the exposure tool environment. |
Conclusion
This compound is a valuable monomer for the synthesis of advanced photoresist polymers for DUV lithography. By carefully controlling the polymer synthesis, photoresist formulation, and lithographic processing, high-resolution patterns can be successfully fabricated. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals to explore the potential of HPMA-based materials in their specific applications.
References
- IBM Research. (2000, February 28).
- Request PDF. (n.d.). Synthesis of chemically amplified photoresist polymer containing four (Meth)acrylate monomers via RAFT polymerization and its application for KrF lithography.
- (n.d.).
- Cornell NanoScale Facility. (n.d.). New Generation of DUV Photoresists with Precise Molecular Structure.
- PMC. (2023, March 23). New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. NIH.
- iMicromaterials. (n.d.). Lithography Process Overview.
- (2025, August 9).
- Google Patents. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- UCSB Nanofab Wiki. (2025, December 5). Lithography Recipes.
- (2025, August 25).
- Google Patents. (n.d.).
- PMC. (n.d.). Print-to-Pattern Dry Film Photoresist Lithography. NIH.
- TU Wien's reposiTUm. (n.d.). Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography.
- Google Patents. (n.d.). US6340734B1 - Silsesquioxane polymers, method of synthesis, photoresist composition, and multilayer lithographic method.
- RSC Publishing. (n.d.).
- European Patent Office. (2012, July 4).
- ResearchGate. (2024, March 30). (PDF) Synthesis and properties of new anionic photoacid generators bound polymer resists for e-beam and EUV lithography.
- PubMed Central. (2025, June 24). A Poly(methacrolein-co-methacrylamide)-Based Template Anchoring Strategy for the Synthesis of Fluorescent Molecularly Imprinted Polymer Nanoparticles for Highly Selective Serotonin Sensing.
- Google Patents. (n.d.). CN102304059A - Method for preparing N-hydroxymethyl acrylamide by using No.200 solvent oil as solvent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and lithographic performance of poly-4-hydroxyphenyl ethyl methacrylate based negative resists for Microlithography 2000 - IBM Research [research.ibm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(4-Hydroxyphenyl)methacrylamide (HPMAm) Polymerization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-(4-Hydroxyphenyl)methacrylamide (HPMAm) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sometimes challenging monomer. The unique phenolic hydroxyl group on HPMAm, while offering valuable functionality for post-polymerization modification, introduces specific considerations that must be addressed for successful and reproducible polymerization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your experiments effectively.
Section 1: Core Principles & General FAQs
Before diving into specific problems, it's crucial to understand the foundational principles governing the free-radical polymerization of HPMAm. Most issues can be traced back to one of these core areas.
Q1: What makes HPMAm different from standard methacrylates or acrylamides?
A1: The key differentiator is the phenolic hydroxyl (-OH) group . Phenols are known to act as radical scavengers or chain transfer agents, which can inhibit or retard polymerization.[1][2] During polymerization, a propagating radical can abstract the hydrogen atom from the hydroxyl group, terminating the growing polymer chain and creating a stable phenoxy radical. This phenoxy radical is often too stable to re-initiate a new chain effectively, leading to low conversion rates or complete inhibition.[3] Therefore, reaction conditions must be carefully optimized to minimize this side reaction.
Q2: My HPMAm monomer is a white solid. What is the first and most critical step before starting any polymerization?
A2: Inhibitor removal. Commercial HPMAm, like most vinyl monomers, is shipped with a small amount of an inhibitor, typically the monomethyl ether of hydroquinone (MEHQ) or other phenolic compounds, to prevent spontaneous polymerization during storage.[4] This inhibitor is designed to scavenge stray radicals and will effectively prevent your intended polymerization from starting. It is absolutely essential to remove this inhibitor immediately before use. Passing a solution of the monomer through a column of basic alumina is the most common and effective method.[5][6]
Q3: How significant is the presence of oxygen in my reaction?
A3: Extremely significant. Dissolved oxygen is a potent inhibitor of free-radical polymerization.[7] Oxygen is a diradical and readily reacts with the initiating or propagating radicals to form stable peroxy radicals. These peroxy radicals are generally unreactive towards further propagation and effectively terminate polymer chains. Failure to remove dissolved oxygen is one of the most common causes of failed or sluggish polymerizations.[8] Rigorous deoxygenation of the reaction mixture via techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas (Nitrogen or Argon) is mandatory.[9]
Section 2: Troubleshooting Common Polymerization Issues
This section addresses specific problems you may encounter during your HPMAm polymerization experiments.
Problem Area 1: No Polymerization or Very Low Monomer Conversion
Q4: I've mixed my monomer, solvent, and initiator, heated the reaction, but after several hours, my solution is still low viscosity and analysis (e.g., ¹H NMR) shows almost no polymer formation. What went wrong?
A4: This is a classic and frustrating problem that almost always points to the presence of an inhibitor. Let's diagnose this systematically.
Potential Causes & Solutions:
-
Residual Storage Inhibitor: You may not have removed the MEHQ inhibitor effectively. Ensure your inhibitor removal protocol is robust. (See Protocol 1 below).
-
Oxygen Inhibition: Your deoxygenation procedure might be insufficient. For organic solvents, a minimum of 3-4 freeze-pump-thaw cycles is recommended for complete oxygen removal.[9] For aqueous systems, sparging with high-purity inert gas for at least 30-60 minutes is necessary.
-
Degraded Initiator: Free-radical initiators have finite shelf lives and can degrade, especially if stored improperly. For example, ammonium persulfate (APS) is sensitive to moisture, and AIBN decomposes over time.[8] Use a fresh bottle of initiator or one that has been stored correctly (e.g., refrigerated, desiccated).
-
Inherent Monomer Inhibition: At higher temperatures, the phenolic group of HPMAm itself can act as an inhibitor.[1] If you are polymerizing at very high temperatures (>90 °C), consider using a lower temperature and a suitable low-temperature initiator.
-
Contaminated Glassware or Solvents: Trace impurities in your solvent (e.g., from peroxide-forming solvents like THF) or on your glassware can inhibit the reaction.[10] Ensure all glassware is scrupulously clean and use high-purity, polymerization-grade solvents.
Caption: A logical flowchart for diagnosing failed HPMAm polymerization.
Problem Area 2: Premature Polymerization or Uncontrolled Gelation
Q5: My monomer solution solidified in the flask before I could even properly start the reaction, or it turned into an insoluble gel very quickly. What's happening?
A5: This indicates a runaway or uncontrolled polymerization. The rate of initiation and propagation is far too high.
Potential Causes & Solutions:
-
Excessive Initiator Concentration: Using too much initiator generates a massive number of radicals simultaneously. This leads to rapid polymerization, high exothermicity, and often results in low molecular weight polymer or crosslinked gels due to termination by combination.[7] Carefully calculate and weigh your initiator based on the desired monomer-to-initiator ratio.
-
Incorrect Temperature: Every initiator has an optimal temperature range defined by its half-life. Using an initiator at a temperature far above its 10-hour half-life temperature will cause extremely rapid decomposition and an explosion of radical species. For example, using V-50 (a water-soluble azo initiator) at 80 °C will be much faster than at its recommended ~56 °C.
-
Presence of a Crosslinker Impurity: If your HPMAm monomer is contaminated with a bifunctional monomer (a crosslinker), even at low levels, it can lead to the formation of an insoluble gel. Ensure your starting monomer is pure.
-
"Popcorn" Polymerization: In some bulk polymerization scenarios without adequate heat dissipation, localized hot spots can form, leading to an auto-accelerating, uncontrolled reaction. Ensure good stirring and temperature control, or conduct the polymerization in solution to help dissipate heat.
Problem Area 3: Inconsistent Polymer Properties (High Polydispersity, Unpredictable Molecular Weight)
Q6: My polymerizations work, but the results are not reproducible. The molecular weight varies significantly between batches, and the polydispersity index (PDI) is very high (>2). How can I improve control?
A6: This is a common issue with conventional free-radical polymerization, especially for functional monomers. For applications in drug delivery, achieving well-defined polymers is critical.[11][12]
Potential Causes & Solutions:
-
Chain Transfer Reactions: The phenolic group on HPMAm can act as a chain transfer agent, terminating one chain and starting another.[1] This process disrupts controlled growth and broadens the molecular weight distribution. Performing the polymerization at the lowest practical temperature can help minimize chain transfer.
-
Inconsistent Reaction Conditions: Small variations in initiator concentration, temperature, or monomer purity between batches will lead to different results. Maintain meticulous consistency in your experimental setup.
-
Limitations of Free-Radical Polymerization: Conventional free-radical polymerization is inherently difficult to control. All chains are initiated at the beginning, but grow at different rates and terminate randomly, naturally leading to a broad PDI.
The Ultimate Solution: Controlled Radical Polymerization (CRP) For precise control over molecular weight, architecture, and PDI, you must use a controlled or "living" radical polymerization (CRP) technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is exceptionally well-suited for methacrylamides like HPMAm.[13][14][15][16] RAFT polymerization uses a chain transfer agent (CTA) to establish a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing all chains to grow at a similar rate. This results in polymers with predictable molecular weights and very low PDIs (typically < 1.3).[17]
Section 3: Key Experimental Protocols & Data
Data Presentation
Table 1: Common Initiators for HPMAm Polymerization
| Initiator Name | Abbreviation | Type | 10-hr Half-Life Temp. | Common Solvents |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | Azo | ~65 °C | Dioxane, DMF, DMSO, Methanol |
| 4,4'-Azobis(4-cyanovaleric acid) | V-501 / ACVA | Azo | ~69 °C | Water, Methanol, DMF |
| Ammonium Persulfate | APS | Persulfate | ~61 °C (with TEMED) | Water |
Caption: The three key stages of a free-radical polymerization (FRP) reaction.
Protocol 1: Inhibitor Removal from HPMAm Monomer
This protocol uses basic alumina to adsorb the acidic phenolic inhibitor.[4][5]
Materials:
-
HPMAm monomer containing inhibitor.
-
Activated basic alumina.
-
Appropriate solvent (e.g., methanol, acetone).
-
Glass chromatography column or a glass frit funnel.
-
Glass wool or cotton.
-
Clean, dry collection flask.
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the chromatography column to retain the alumina.
-
Pack the Column: Add activated basic alumina to the column to create a packed bed approximately 5-10 cm high. The amount will depend on the quantity of monomer to be purified. A good starting point is ~15-20g of alumina per 100g of monomer.
-
Prepare Monomer Solution: Dissolve the HPMAm monomer in a minimal amount of a suitable solvent in which it is readily soluble.
-
Purification: Gently pour the monomer solution onto the top of the alumina bed.
-
Elute: Allow the solution to pass through the column under gravity. Collect the clear, purified monomer solution in the clean, dry flask. You may wash the column with a small, additional amount of clean solvent to ensure complete recovery.
-
Solvent Removal (if necessary): If the polymerization is to be done in bulk or in a different solvent, remove the purification solvent under reduced pressure (e.g., using a rotary evaporator). Crucially, ensure the temperature is kept low (<30 °C) to prevent premature polymerization of the now un-inhibited monomer.
-
Storage: Use the purified monomer immediately. If short-term storage is unavoidable, keep it refrigerated in the dark and under an inert atmosphere. Do not store for more than a few hours.
Protocol 2: Standard Free-Radical Polymerization of HPMAm in Methanol
This protocol is a representative example for synthesizing poly(HPMAm) via conventional free-radical polymerization.
Materials:
-
Purified, inhibitor-free HPMAm (from Protocol 1).
-
Anhydrous Methanol (MeOH).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Schlenk flask equipped with a magnetic stir bar.
-
Schlenk line or inert gas (N₂ or Ar) supply.
-
Oil bath.
Procedure:
-
Setup: To the Schlenk flask, add purified HPMAm (e.g., 5.0 g) and AIBN (e.g., calculated for a 200:1 monomer:initiator molar ratio).
-
Add Solvent: Add anhydrous methanol to achieve the desired monomer concentration (e.g., 20% w/v).
-
Deoxygenation: Seal the flask, and connect it to the Schlenk line. Perform at least three freeze-pump-thaw cycles:
-
Freeze: Freeze the solution using a liquid nitrogen bath until completely solid.
-
Pump: Open the flask to high vacuum for 10-15 minutes.
-
Thaw: Close the vacuum line and thaw the solution in a room temperature water bath. You will see bubbles of dissolved gas escaping.
-
Repeat this cycle two more times. On the final cycle, backfill the flask with N₂ or Ar.
-
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Termination & Isolation: To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or acetone, depending on solubility) with vigorous stirring. Collect the precipitated polymer by filtration, wash with more non-solvent, and dry under vacuum to a constant weight.
References
- THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. (2025).
- Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate.
- Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141-3152. [Link]
- van der Vlies, A. J., et al. (2023). Effect of Radical Polymerization Method on Pharmaceutical Properties of Π Electron-Stabilized HPMA-Based Polymeric Micelles. Biomacromolecules. [Link]
- Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. [Link]
- van der Vlies, A. J., et al. (2023). Effect of Radical Polymerization Method on Pharmaceutical Properties of Π Electron-Stabilized HPMA-Based Polymeric Micelles. DSpace@MIT. [Link]
- Lartigue-Peyrou, F. (1996). The use of phenolic compounds as free-radical polymerization inhibitors. Semantic Scholar. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Ebbesen, M. F., et al. (2013). Synthesis of Click-Reactive HPMA Copolymers Using RAFT Polymerization for Drug Delivery Applications.
- Pan, X., et al. Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide.
- Gel preparation troubleshooting.
- RAFT Polymeriz
- Yildirim, E., et al. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface-Mediated RAFT Polymerization. The Royal Society of Chemistry. [Link]
- What is the reason for no polymerization of acrylamide solution?
- Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of phenolic compounds as free-radical polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Radical Polymerization Method on Pharmaceutical Properties of Π Electron-Stabilized HPMA-Based Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Initiator Concentration for Methacrylamide Polymerization
Welcome to the Technical Support Center for methacrylamide polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing initiator concentration in your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern successful polymerization, enabling you to make informed decisions and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the role of initiators in methacrylamide polymerization.
Q1: What is the fundamental role of an initiator in methacrylamide polymerization?
A1: In free-radical polymerization, an initiator is a chemical species that, upon activation (e.g., by heat or chemical reaction), generates free radicals. These highly reactive species then attack the carbon-carbon double bond of a methacrylamide monomer, initiating a chain reaction. This process converts individual monomer units into long polymer chains, ultimately forming the polymethacrylamide material. The most common initiator system for aqueous methacrylamide polymerization is a redox pair: Ammonium Persulfate (APS), the initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of free radicals from APS.[1]
Q2: How does the concentration of the initiator impact the final polymer?
A2: The initiator concentration is a critical parameter that directly influences both the rate of polymerization and the final properties of the polymethacrylamide, such as molecular weight and polydispersity (the distribution of molecular weights).[2]
-
Higher Initiator Concentration: Leads to a faster polymerization rate due to a higher concentration of free radicals. However, this also results in the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.[2][3]
-
Lower Initiator Concentration: Results in a slower polymerization process. With fewer initiation events, the existing polymer chains have more time to grow by adding more monomer units, leading to a higher average molecular weight.
Q3: What are the typical signs of suboptimal initiator concentration?
A3: Observing the polymerization process and the final product can provide clues about the initiator concentration:
-
Polymerization is too slow or incomplete: This is a classic sign of insufficient initiator concentration or degraded initiator components. The gel may fail to solidify or remain viscous.[4][5]
-
Polymerization is too rapid and exothermic: If the reaction proceeds too quickly, it can generate significant heat, which can affect the polymer structure and reproducibility. This often points to an excessive initiator concentration.
-
Brittle or opaque polymer: High concentrations of initiators can lead to shorter polymer chains, which can result in a more brittle and turbid final product.[1]
Q4: Can I use initiators other than the APS/TEMED system for methacrylamide polymerization?
A4: Yes, while APS/TEMED is widely used for its efficiency at room temperature in aqueous solutions, other initiator systems can be employed depending on the specific requirements of your application.[6][7] These include:
-
Thermal Initiators: Such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), which decompose to form free radicals upon heating.[8]
-
Photoinitiators: These initiators generate radicals upon exposure to light of a specific wavelength, offering excellent temporal and spatial control over the polymerization process.[9]
-
Alternative Redox Pairs: Other redox systems, such as those involving metal ions or different reducing agents, can also be used.[10][11][12] Some research has explored non-toxic alternatives to TEMED for applications in biomaterials.[6][13]
Troubleshooting Guide: Common Issues in Methacrylamide Polymerization
This section provides a systematic approach to diagnosing and resolving common problems encountered during methacrylamide polymerization, with a focus on issues related to initiator concentration.
Issue 1: Slow or Incomplete Polymerization
Symptoms:
-
The reaction mixture remains liquid or highly viscous long after the expected gelation time.
-
The final product is a weak or soft gel that is difficult to handle.
Root Cause Analysis and Solutions:
In-depth Explanation:
-
Initiator Integrity: Ammonium persulfate (APS) solutions are not stable and should be prepared fresh daily.[5] TEMED can oxidize over time, appearing yellow or brown, which reduces its effectiveness as a catalyst.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization as it scavenges free radicals.[5] Degassing the monomer solution (e.g., by vacuum, sparging with an inert gas like nitrogen or argon) before adding the initiators is crucial for reproducible results.
-
Temperature Effects: The rate of free radical formation by the APS/TEMED system is temperature-dependent.[14] Conducting the polymerization at a consistent room temperature is important for reproducibility.
Issue 2: Polymerization Occurs Too Rapidly
Symptoms:
-
The reaction mixture solidifies almost immediately after adding the initiators.
-
Significant heat is generated during the reaction (exotherm).
-
The resulting polymer may be opaque or contain bubbles.
Root Cause Analysis and Solutions:
In-depth Explanation:
-
Excessive Initiators: Too much APS and/or TEMED will generate a very high concentration of free radicals, leading to a very fast and often uncontrolled polymerization.[1] This can result in a polymer with poor mechanical properties.
-
High Ambient Temperature: Higher temperatures accelerate the decomposition of APS, even with a catalyst, leading to a faster reaction rate.
Quantitative Impact of Initiator Concentration
The concentration of the initiator system has a predictable, inverse relationship with the molecular weight of the resulting polymer. While the optimal concentrations are highly dependent on the specific application, monomer concentration, and desired polymer properties, the following table provides a general guideline based on principles from free-radical polymerization of related monomers.
| Initiator Concentration (Relative to Monomer) | Polymerization Rate | Average Molecular Weight | Polydispersity Index (PDI) | Potential Applications |
| Low | Slow | High | Generally Lower | High-viscosity solutions, drug delivery matrices requiring slow degradation. |
| Medium | Moderate | Medium | Moderate | Hydrogels, electrophoresis gels, general-purpose polymers. |
| High | Fast | Low | Generally Higher | Coatings, adhesives where rapid curing is needed. |
Note: This table provides a qualitative summary. The actual values will vary significantly based on the specific experimental conditions. For instance, in the polymerization of methacrylates for bone cement, increasing the initiator (BPO) concentration from 0.05% to 0.7% by weight significantly increased the polymerization rate and shortened the curing time.[2][3][15][16] Conversely, it has been shown that for acrylamide polymerization, a higher initiator concentration leads to a decrease in the average polymer chain length.[1]
Experimental Protocol: Systematic Optimization of Initiator Concentration
This protocol outlines a systematic approach to determine the optimal APS and TEMED concentrations for your specific methacrylamide polymerization.
Objective: To identify the initiator concentrations that yield the desired polymerization kinetics and final polymer properties (e.g., gelation time, mechanical strength, molecular weight).
Materials:
-
Methacrylamide monomer
-
Cross-linker (if applicable, e.g., N,N'-methylenebisacrylamide)
-
Deionized water (or appropriate solvent)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Inert gas (Nitrogen or Argon) for degassing
-
Reaction vessels (e.g., vials, flasks)
-
Stirring equipment (e.g., magnetic stirrer and stir bars)
-
Temperature control system (e.g., water bath)
Procedure:
-
Prepare a Stock Monomer Solution:
-
Dissolve the methacrylamide and any cross-linker in deionized water to achieve the desired total monomer concentration.
-
Prepare a sufficient volume of this stock solution to perform all the planned experiments to ensure consistency.
-
-
Degas the Monomer Solution:
-
Transfer the monomer solution to a suitable reaction vessel.
-
Sparge the solution with a gentle stream of nitrogen or argon for at least 20-30 minutes to remove dissolved oxygen. Maintain a positive inert gas atmosphere over the solution throughout the experiment.
-
-
Set up a Matrix of Initiator Concentrations:
-
Design a series of experiments varying the concentrations of APS and TEMED. It is often useful to keep one initiator concentration constant while varying the other, and then vice versa.
-
Example Experimental Matrix:
Experiment APS (µL of 10% stock per 10 mL monomer solution) TEMED (µL per 10 mL monomer solution) 1 25 5 2 50 5 3 100 5 4 50 2.5 | 5 | 50 | 10 |
-
-
Initiate Polymerization:
-
For each experiment, add the specified amount of TEMED to the degassed monomer solution and mix gently.
-
Immediately after, add the freshly prepared 10% APS solution.
-
Start a timer immediately after adding the APS.
-
-
Monitor and Record Observations:
-
Gelation Time: Record the time it takes for the solution to solidify or reach a defined viscous state.
-
Temperature: If possible, monitor the temperature of the reaction to observe any exotherm.
-
Visual Appearance: Note the clarity, color, and presence of any bubbles in the final polymer.
-
-
Characterize the Final Polymer:
-
After allowing the polymerization to proceed to completion (typically several hours to ensure high conversion), characterize the resulting polymer using appropriate techniques for your application (e.g., rheometry for mechanical properties, gel permeation chromatography for molecular weight and PDI).
-
-
Analyze the Results and Optimize:
-
Based on the collected data, identify the initiator concentrations that provide the best balance of polymerization rate and desired final polymer properties. You may need to perform a second round of experiments with a narrower range of concentrations to fine-tune the conditions.
-
Workflow for Initiator Optimization:
References
- Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). MDPI. [Link]
- Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applic
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymerization.
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymeriz
- Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
- Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction.
- Peroxide-free redox initiating systems for polymerization in mild conditions. RSC Publishing. [Link]
- Methacrylamide – Knowledge and References. Taylor & Francis. [Link]
- Optimization of Synthetic Conditions of Graft Copolymerization of Alginate-g-Poly(methacrylamide). Asian Journal of Chemistry. [Link]
- Experiment 1: Polymerization of acrylamide in w
- Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution.
- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing). [Link]
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED).
- Gel preparation troubleshooting.(a) Acrylamide polymerization is very...
- Effect of Azo and Peroxide Initiators on a Kinetic Study of Methyl Methacrylate Free Radical Polymerization by DSC.
- New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymeriz
- Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
- Preparation for Polymeriz
- (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- Table 1 . Initiation rate of methyl methacrylate polymerization at...
- Step-by-Step Guide to Custom Polymer Synthesis Process.
- New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymeriz
- Atom Transfer Radical Polymerization of (Meth)acrylamides.
- Viewing a reaction p
- Graphviz tutorial. YouTube. [Link]
- Materials Experimental Methods. The Royal Society of Chemistry. [Link]
- Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents.
- Guide to Flowcharts in Graphviz. Sketchviz. [Link]
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- Building diagrams using graphviz. Chad's Blog. [Link]
- Optimization of initiator contents in room temperature polymerization of methyl methacryl
- (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery.
- Acrylamide polymerization: amount of APS and TEMED to add. Reddit. [Link]
- Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics.
- Method for the rapid free radical polymerization of acrylamide co-polymers using tetramethylamine catalysts.
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
Sources
- 1. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxide-free redox initiating systems for polymerization in mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Solubility of Poly(N-(4-Hydroxyphenyl)methacrylamide) (PHPMA)
Document ID: PHPMA-SOL-TSG-001
Introduction
Poly(N-(4-Hydroxyphenyl)methacrylamide), or PHPMA, is a functional polymer with significant potential in drug delivery, biomaterials, and advanced coatings. Its unique structure, featuring a hydrophilic amide group, a weakly acidic phenolic hydroxyl group, and a hydrophobic polymer backbone, presents a distinct set of solubility challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting protocols, to effectively dissolve PHPMA and ensure the success of their experiments. Our approach is grounded in the fundamental principles of polymer chemistry to explain not just the "how," but the "why" behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of PHPMA?
A1: PHPMA exhibits a nuanced solubility profile. It is generally insoluble in water at neutral or acidic pH due to strong intermolecular hydrogen bonding and the hydrophobic nature of its backbone. However, it is readily soluble in strong, polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Its solubility in aqueous media is critically dependent on pH; it becomes soluble in alkaline aqueous solutions where the phenolic hydroxyl group is deprotonated.
Q2: Why is my PHPMA not dissolving in neutral water?
A2: At neutral pH, the phenolic hydroxyl group (-OH) on the phenyl ring is protonated. This allows for extensive hydrogen bonding between polymer chains, causing them to aggregate and resist solvation by water molecules. The energy required to break these polymer-polymer interactions is greater than the energy gained from polymer-water interactions, leading to insolubility.
Q3: What are the best organic solvents for dissolving PHPMA?
A3: The most effective and commonly used solvents are polar aprotic solvents that can disrupt the strong hydrogen bonds between PHPMA chains. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
These solvents are considered "good" solvents because their solubility parameters are closely matched to that of the polymer, facilitating dissolution.[1]
Q4: How does the molecular weight of PHPMA affect its solubility?
A4: As with most polymers, increasing molecular weight generally leads to decreased solubility.[2][3] Higher molecular weight PHPMA has longer chains with more entanglement and a greater number of intermolecular hydrogen bonds per chain.[2] Consequently, more energy and time are required to separate these chains and solvate them.[2][4][5] For very high molecular weight samples, you may need more aggressive dissolution conditions, such as extended stirring times or slight heating.
Section 2: Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during the dissolution of PHPMA.
Issue 1: PHPMA powder fails to dissolve or forms clumps in the chosen solvent.
-
Question: I've added my PHPMA powder to the solvent and am stirring, but it's clumping together and not dissolving. What should I do?
-
Answer & Action Plan: This is a common issue, often caused by adding the polymer too quickly or using suboptimal conditions. Follow this systematic approach:
-
Verify Solvent Choice: Ensure you are using a recommended solvent (see Table 1). For aqueous solutions, confirm the pH is in the alkaline range (pH > 9).
-
Improve Polymer Dispersion: Instead of adding the entire volume of powder at once, add it slowly in small portions to the vortex of a vigorously stirring solvent.[6] This prevents the formation of large, solvent-impermeable agglomerates.
-
Apply Mechanical & Thermal Energy:
-
Stirring: Continue vigorous magnetic stirring. Dissolution can take several hours to overnight for high molecular weight polymers.[6]
-
Heating: Gently heat the solution (e.g., to 40-50°C). This increases polymer chain mobility and accelerates the dissolution process.[7][8] Avoid excessive heat, which could risk polymer degradation.
-
Sonication: Use a bath sonicator to break up stubborn agglomerates and enhance solvent penetration.
-
-
For Aqueous Solutions - The Critical Role of pH: The solubility of PHPMA in water is fundamentally an acid-base phenomenon.[9] You must deprotonate the phenolic hydroxyl group to create a charged polyelectrolyte, which is readily soluble.
-
Add a base (e.g., 0.1 M NaOH or NH₄OH) dropwise to your aqueous suspension of PHPMA while monitoring with a pH meter.
-
As the pH rises above ~9-10, you should observe the polymer rapidly dissolving as it becomes ionized.
-
-
Issue 2: The PHPMA solution is hazy, cloudy, or contains gel-like particles.
-
Question: My PHPMA seems to be in solution, but it's not perfectly clear. Why is this, and how can I fix it?
-
Answer & Action Plan: Haziness or the presence of gels indicates incomplete dissolution or the formation of swollen, aggregated polymer networks.[10]
-
Extend Dissolution Time: The most common cause is insufficient time. Allow the solution to stir for an extended period (e.g., 12-24 hours) at room temperature or with gentle heating.
-
Increase Temperature: If time alone is not effective, moderately increasing the temperature can help break down the remaining aggregates.
-
Dilute the Solution: High polymer concentrations can favor gelation.[10] Try diluting the solution by adding more solvent, which can shift the equilibrium toward individual solvated chains.
-
Filtration (As a last resort): If a small fraction of insoluble material (e.g., cross-linked polymer) remains after exhaustive attempts, you can clarify the solution by passing it through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents or a PES filter for aqueous solutions). Note that this will remove the insoluble portion and may slightly lower the final polymer concentration.
-
Issue 3: The polymer precipitates out of the solution after initial dissolution.
-
Question: I successfully dissolved my PHPMA, but after some time, it crashed out of solution. What caused this?
-
Answer & Action Plan: This indicates that the solution conditions have become unfavorable. The most likely causes are:
-
pH Shift in Aqueous Solutions: For alkaline aqueous solutions, absorption of atmospheric carbon dioxide (CO₂) can slowly lower the pH. As the pH drops, the phenolate groups (-O⁻) get re-protonated to hydroxyl groups (-OH), causing the polymer to become insoluble again.
-
Solution: Keep aqueous PHPMA solutions tightly sealed. If precipitation occurs, re-adjust the pH by adding a small amount of base.
-
-
Temperature Change: If the polymer was dissolved at an elevated temperature, cooling it to room temperature might cause it to precipitate if it is near its saturation limit.
-
Solution: Either work with the solution at the elevated temperature or prepare a more dilute solution that remains stable at room temperature.
-
-
Addition of a Non-Solvent: Adding a liquid in which PHPMA is not soluble (a "non-solvent" or "anti-solvent") will cause it to precipitate. This is a common technique for polymer purification.
-
Solution: Ensure that any additives or co-solvents being introduced to your PHPMA solution are compatible and will not disrupt the polymer's solubility.
-
-
Section 3: Experimental Protocols
Protocol 1: Standard Dissolution of PHPMA in an Organic Solvent (DMSO)
-
Objective: To prepare a clear, homogenous solution of PHPMA in DMSO.
-
Materials:
-
Poly(this compound) (PHPMA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vial or flask with a magnetic stir bar
-
Magnetic stir plate
-
Spatula and weighing scale
-
-
Procedure:
-
Preparation: Ensure all glassware is clean and dry, as residual moisture can affect solubility.
-
Weighing: Weigh the desired amount of PHPMA powder.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the stir bar.
-
Initiate Stirring: Place the vial on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Polymer Addition: Slowly add the weighed PHPMA powder in small portions into the vortex of the stirring solvent. This prevents clumping.
-
Dissolution: Cover the vial to prevent moisture absorption by the DMSO. Continue stirring at room temperature. For a 5% (w/v) solution, complete dissolution may take 2-8 hours, depending on the polymer's molecular weight. Gentle heating to 40°C can be used to expedite the process.
-
Confirmation: The process is complete when the solution is visually clear and free of any suspended particles or gels.
-
Protocol 2: pH-Mediated Dissolution of PHPMA in an Aqueous Solution
-
Objective: To dissolve PHPMA in an aqueous medium by adjusting the pH.
-
Materials:
-
PHPMA powder
-
Deionized (DI) water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter with a calibrated electrode
-
Glass beaker with a magnetic stir bar
-
Magnetic stir plate
-
-
Procedure:
-
Dispersion: Add the desired mass of PHPMA powder to a beaker containing the required volume of DI water and a stir bar.
-
Initial Stirring: Begin stirring. The PHPMA will not dissolve at this stage and will form a milky white suspension.
-
pH Adjustment: Immerse the pH electrode into the suspension. Slowly add the 0.1 M NaOH solution dropwise.
-
Monitor Dissolution: Observe both the pH reading and the appearance of the suspension. As the pH increases past 9, the suspension will begin to clarify.
-
Endpoint: Continue adding base until the pH is stable (e.g., at 10-11) and the solution is completely clear and transparent.
-
Final Steps: Remove the pH electrode and rinse it. Keep the final solution container tightly sealed to prevent the absorption of atmospheric CO₂.
-
Section 4: Visualization & Data
Diagrams
Caption: Effect of pH on the ionization state and aqueous solubility of PHPMA.
Caption: Logical workflow for troubleshooting PHPMA dissolution issues.
Data Table
Table 1: Recommended Solvents and Conditions for PHPMA Dissolution
| Solvent | Type | Boiling Point (°C) | Key Considerations & Causality |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvent. Effectively disrupts hydrogen bonds. Hygroscopic; use anhydrous grade and keep sealed. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent. Similar mechanism to DMSO. Handle with care (toxic). |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Very strong solvent, effective for high MW polymers. Higher boiling point allows for more heating if necessary. |
| Aqueous Base (e.g., 0.01-0.1 M NaOH) | Aqueous, Protic | ~100 | Dissolution is pH-triggered. The base deprotonates the phenol, creating a soluble polyelectrolyte.[9][11] Solution pH must be maintained above ~9. |
| Methanol / Ethanol | Polar Protic | 65 / 78 | May work for low MW PHPMA or require heating, but generally less effective than polar aprotic solvents due to competing hydrogen bonds. |
| Water (Neutral or Acidic) | Aqueous, Protic | 100 | Not a solvent. Strong polymer-polymer hydrogen bonding prevents dissolution. |
| Acetone, THF, Toluene | Various | 56 / 66 / 111 | Not recommended. Generally poor solvents for PHPMA due to polarity mismatch. |
Section 5: References
-
Engineer Fix. (2025). How Molecular Weight Affects the Properties of Polymers. Available from: [Link]
-
Kovács, Z., et al. (n.d.). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. PMC, National Institutes of Health. Available from: [Link]
-
ResearchGate. (2017). Does polymer molecular weight generally affect its extractability (solubility) in organic solvents?. Available from: [Link]
-
Christiansen, L., et al. (2015). Influence of Polymer Molecular Weight on Drug-Polymer Solubility: A Comparison between Experimentally Determined Solubility in PVP and Prediction Derived from Solubility in Monomer. PubMed. Available from: [Link]
-
Chemistry For Everyone. (2025). How Does Molecular Weight Affect Polymer Lifetime And Degradation?. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available from: [Link]
-
LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Available from: [Link]
-
Lab Manager. (2025). How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. Available from: [Link]
-
MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link]
-
Willson Research Group. (n.d.). Mechanism of Phenolic Polymer Dissolution: Importance of Acid-Base Equilibria. Available from: [Link]
-
Quora. (2017). How to make a polymer solution? How do you dissolve a polymer in a liquid. Available from: [Link]
-
Fushun Longfeng Chemical Factory. (n.d.). What are the techniques for dissolving high-viscosity polyacrylamide?. Available from: [Link]
-
Park, K. (n.d.). Solubility of polymers, Polymer Source. Available from: [Link]
-
Henan GO Biotech Co., Ltd. (2023). How is polyacrylamide dissolved and used. Available from: [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]
-
ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Available from: [Link]
-
ResearchGate. (n.d.). Solubility study of polyacrylamide in polar solvents. Available from: [Link]
-
National Institutes of Health. (n.d.). A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging. PMC. Available from: [Link]
-
Google Patents. (n.d.). Method for preparing an aqueous polyacrylamide solution. Available from:
-
Google Patents. (n.d.). Dissolution of polyacrylamides. Available from:
-
Agilent. (n.d.). Dissolution Failure Investigation. Available from: [Link]
-
OAK Open Access Archive. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
National Institutes of Health. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC. Available from: [Link]
-
National Institutes of Health. (2022). Behavior of PNIPAM Microgels in Different Organic Solvents. PMC. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. engineerfix.com [engineerfix.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. How is polyacrylamide dissolved and used-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]
- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling Molecular Weight in N-(4-Hydroxyphenyl)methacrylamide Polymerization
Introduction
Welcome to the technical support center for the polymerization of N-(4-Hydroxyphenyl)methacrylamide (HPMAm). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile monomer and need to achieve precise control over the molecular weight of the resulting polymer, poly(HPMAm). As a functional monomer with a phenolic hydroxyl group, HPMAm presents unique opportunities and challenges in polymerization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired polymer characteristics.
The ability to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index, PDI) is critical for many applications of poly(HPMAm), particularly in the biomedical field where these parameters influence drug delivery kinetics, biocompatibility, and biodistribution. This guide will cover both conventional free-radical polymerization and controlled/living radical polymerization techniques, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for synthesizing well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to control the molecular weight of poly(HPMAm)?
A1: The primary challenge in controlling the molecular weight of poly(HPMAm) stems from the dual reactivity of the monomer. Besides the polymerizable methacrylamide group, HPMAm possesses a phenolic hydroxyl group. Phenolic compounds are well-known inhibitors or retarders of free-radical polymerization because they can act as radical scavengers.[1][2] This can lead to several issues:
-
Inhibition/Retardation: The phenolic group can react with initiating or propagating radicals, terminating the polymer chain prematurely and leading to lower than expected molecular weights or complete inhibition of polymerization.
-
Chain Transfer: The phenolic proton can be abstracted by a propagating radical, terminating one chain and creating a phenoxy radical that may be less efficient at initiating a new chain. This leads to a decrease in the overall rate of polymerization and can broaden the molecular weight distribution.[2]
-
Side Reactions: The presence of the hydroxyl group can also lead to side reactions, especially at elevated temperatures, which can affect the polymer structure and properties.
Q2: What are the main strategies to control the molecular weight of poly(HPMAm) in free-radical polymerization?
A2: In conventional free-radical polymerization, the molecular weight is primarily controlled by manipulating the rates of initiation, propagation, and termination. The key strategies include:
-
Initiator Concentration: The molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[3] Therefore, decreasing the initiator concentration will lead to a higher molecular weight polymer.[4][5] However, very low initiator concentrations can result in impractically slow polymerization rates.
-
Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight.
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a common method to reduce molecular weight.[5][6] These agents, typically thiols, readily transfer a hydrogen atom to the propagating radical, terminating the chain and initiating a new, shorter one.[7]
-
Temperature: Higher temperatures increase the rate of initiation, leading to a higher concentration of radicals and, consequently, a lower molecular weight.
Q3: What are the advantages of using controlled/"living" radical polymerization techniques like RAFT for HPMAm?
A3: Controlled/living radical polymerization (CLRP) techniques, such as RAFT, offer significant advantages over conventional free-radical polymerization for monomers like HPMAm:
-
Predictable Molecular Weights: The molecular weight can be predetermined by the ratio of monomer to chain transfer agent (CTA).[8][9]
-
Low Polydispersity: RAFT polymerization typically yields polymers with narrow molecular weight distributions (PDI < 1.3), indicating that all polymer chains grow at a similar rate.[10][11]
-
Chain-End Functionality: The polymer chains retain a "living" chain-end, allowing for the synthesis of more complex architectures like block copolymers.[8]
-
Tolerance to Functional Groups: RAFT is generally more tolerant of functional groups compared to other CLRP techniques, although the phenolic group in HPMAm still requires careful consideration.[8]
Q4: How do I choose the right RAFT agent for HPMAm polymerization?
A4: The choice of RAFT agent is critical for a successful polymerization. For methacrylamides, trithiocarbonates and dithiobenzoates are commonly used.[8][9] For HPMAm, which is often polymerized in aqueous or polar solvents, a water-soluble RAFT agent like 4-cyanopentanoic acid dithiobenzoate (CPADB) or a similar dithiobenzoate is a good starting point.[8][11][12] The effectiveness of a RAFT agent depends on the relative reactivity of the C=S bond towards radical addition and the stability of the intermediate radical adduct.
Q5: How can I purify the poly(HPMAm) after polymerization?
A5: Purification is essential to remove unreacted monomer, initiator fragments, and other impurities. Common purification methods for water-soluble polymers like poly(HPMAm) include:
-
Precipitation: The polymer can be precipitated from the reaction mixture by adding a non-solvent. For poly(HPMAm) synthesized in water or a polar solvent, precipitation into a large excess of a non-polar solvent like diethyl ether or hexane is often effective.
-
Dialysis: Dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (MWCO) is a very effective method for removing small molecule impurities. This is particularly useful for biomedical applications where high purity is required.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Polymerization | 1. Inhibition by Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerization. | - Degas Thoroughly: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be done by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[13] |
| 2. Inhibition by Phenolic Group: The phenolic hydroxyl group of HPMAm can act as a radical scavenger, inhibiting polymerization, especially at low initiator concentrations.[1][2] | - Increase Initiator Concentration: A higher initiator concentration can help to overcome the inhibitory effect of the phenolic group. | |
| - Use a Protecting Group: For highly controlled polymerizations, consider protecting the phenolic hydroxyl group (e.g., as an acetate or silyl ether) before polymerization and deprotecting it afterward. | ||
| 3. Inactive Initiator: The initiator may have decomposed due to improper storage. | - Use Fresh Initiator: Always use a fresh batch of initiator or one that has been stored correctly (typically refrigerated and protected from light). | |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Chain Transfer (RAFT): The chosen RAFT agent may not be suitable for HPMAm, leading to a slow pre-equilibrium and poor control. | - Select an Appropriate RAFT Agent: For methacrylamides, trithiocarbonates or dithiobenzoates are generally recommended.[8][9] Ensure the RAFT agent is pure. |
| 2. High Initiator Concentration: Too much initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions that broaden the PDI. | - Optimize Initiator-to-CTA Ratio (RAFT): In RAFT, the initiator-to-CTA ratio is crucial. A typical starting point is a molar ratio of [CTA]:[Initiator] of 3:1 to 10:1.[8] | |
| 3. Chain Transfer to Monomer/Solvent: The phenolic group of HPMAm can act as a chain transfer agent, leading to a broader PDI.[2] | - Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of chain transfer reactions relative to propagation. | |
| Molecular Weight Lower Than Theoretical | 1. Chain Transfer: Significant chain transfer to the monomer (via the phenolic group), solvent, or impurities can lead to the formation of shorter polymer chains.[2][7] | - Purify Monomer and Solvent: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents. |
| - Choose a Non-Transferring Solvent: Select a solvent with a low chain transfer constant. | ||
| 2. High Initiator Concentration: As mentioned, a higher initiator concentration leads to more polymer chains and thus a lower molecular weight.[4] | - Decrease Initiator Concentration: Carefully reduce the amount of initiator. In RAFT, adjust the monomer-to-CTA ratio to target a higher molecular weight. | |
| Molecular Weight Higher Than Theoretical | 1. Incomplete Initiator Decomposition: If the initiator decomposes slowly or incompletely, fewer chains are initiated than theoretically calculated, leading to higher molecular weight. | - Ensure Proper Initiator Selection and Temperature: Choose an initiator with a suitable half-life at the reaction temperature. |
| 2. Loss of "Living" Chain Ends (RAFT): Side reactions that consume the RAFT chain-end functionality can lead to uncontrolled radical polymerization and the formation of a high molecular weight shoulder in the GPC trace. | - Optimize Reaction Conditions: Avoid excessively long reaction times or high temperatures, which can lead to the degradation of the RAFT agent. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common issues in HPMAm polymerization.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of HPMAm
This protocol provides a general method for the free-radical polymerization of HPMAm. The final molecular weight can be tuned by varying the initiator concentration.
Materials:
-
This compound (HPMAm)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve HPMAm (e.g., 2.0 g, 11.3 mmol) in anhydrous DMF (e.g., 10 mL).
-
Initiator Addition: Add the desired amount of AIBN. For example, for a target molecular weight, you might start with a monomer-to-initiator ratio of 200:1 (e.g., 9.3 mg AIBN, 0.056 mmol).
-
Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 2: RAFT Polymerization of HPMAm
This protocol describes the RAFT polymerization of HPMAm to achieve a well-defined polymer with a predictable molecular weight and low PDI.
Materials:
-
This compound (HPMAm)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) (Initiator)
-
1,4-Dioxane
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve HPMAm (e.g., 1.0 g, 5.64 mmol), CPADB (e.g., 31.5 mg, 0.113 mmol for a target DP of 50), and V-501 (e.g., 10.6 mg, 0.038 mmol, for a [CTA]/[I] ratio of 3) in a mixture of PBS and 1,4-dioxane (e.g., 4:1 v/v, 10 mL total).
-
Deoxygenation: Seal the flask and deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring Conversion: Periodically take small aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion by ¹H NMR.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently.
-
Isolation: Lyophilize the purified polymer solution to obtain the final product as a powder.
-
Characterization: Analyze the polymer by GPC to determine Mn, Mw, and PDI.
RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Data Presentation
The following table illustrates the expected trend of molecular weight and PDI as a function of the monomer-to-initiator ratio in a conventional free-radical polymerization of HPMAm. Actual values will depend on specific reaction conditions.
| [Monomer]:[Initiator] Ratio | Expected Molecular Weight (Mn) | Expected Polydispersity (PDI) |
| 100:1 | Low | Broad (>1.5) |
| 200:1 | Medium | Broad (>1.5) |
| 500:1 | High | Broad (>1.5) |
The next table shows the theoretical relationship between the monomer-to-CTA ratio and the target molecular weight in a RAFT polymerization of HPMAm, assuming complete monomer conversion.
| [Monomer]:[CTA] Ratio | Target Degree of Polymerization (DP) | Target Molecular Weight (Mn, g/mol ) | Expected Polydispersity (PDI) | | :--- | :--- | :--- | | 25:1 | 25 | ~4,430 | Narrow (<1.3) | | 50:1 | 50 | ~8,860 | Narrow (<1.3) | | 100:1 | 100 | ~17,720 | Narrow (<1.3) | | 200:1 | 200 | ~35,440 | Narrow (<1.3) |
Note: Target Mn is calculated as ([Monomer]/[CTA]) * MW_monomer + MW_CTA. MW of HPMAm is 177.19 g/mol .
References
- Lyoo, W. S., et al. (2005).
- Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate.
- Lv, Y., et al. (2012). Biodegradable Multiblock Poly[N-(2-hydroxypropyl)
- Gregg, R. A., & Mayo, F. R. (1948). THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. Journal of the American Chemical Society, 70(7), 2373-2378.
- Wang, J., et al. (2006). The e€ect of initiator concentration on polymerization. Colloid and Polymer Science, 284(11), 1303-1309.
- McCormick, C. L., et al. (2005). Direct, Controlled Synthesis of the Nonimmunogenic, Hydrophilic Polymer, Poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in Aqueous Media. Biomacromolecules, 6(1), 4-8.
- Patsnap. (2023). How to Control Molecular Weight in Free Radical Polymerization.
- McCormick, C. L., et al. (2005). Direct, controlled synthesis of the nonimmunogenic, hydrophilic polymer, poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in aqueous media. PubMed.
- Various Authors. (2013). How to control the molecular weight in polymerizing acrylamide with free radical polymerization?
- Anastasaki, A., et al. (2018). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC - NIH.
- Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141-3152.
- Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- Jewrajka, S. K., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(10), 3545-3551.
- Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7723-7747.
- Sigma-Aldrich. (n.d.). RAFT (Reversible Addition/Fragmentation Chain Transfer)
- Jewrajka, S. K., & Matyjaszewski, K. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 36(10), 3545-3551.
- Schacher, F. H., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC - NIH.
- Sakai Chemical Industry Co., Ltd. (n.d.). Chain transfer agents. Sakai Chemical Industry Co., Ltd.
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Narain, R., et al. (2016). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 7(33), 5246-5256.
- Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC. Agilent.
- Chemistry For Everyone. (2023).
- Liu, J., et al. (2019). Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene. Polymers, 11(12), 2056.
- MilliporeSigma. (n.d.). Gel preparation troubleshooting.
- Agilent. (2015). GPC of Poly(n-isopropylacrylamide) Smart Material with Universal Calibration using the Agilent 390-MDS Multi Detector Suite. Agilent.
- MilliporeSigma. (2022).
- Royal Society of Chemistry. (2010). Supporting Information Table 1. Molecular weight, polydispersities, and initiator efficiency values from the polymers grafted fr. The Royal Society of Chemistry.
- BenchChem. (2025). preventing premature polymerization of methacrylamide during storage. BenchChem.
- Zhang, L., et al. (2017). Relationship between the initiator concentration and molecular weight of the intercalated polymer.
- McCormick, C. L., & Lowe, A. B. (2003). Chain transfer agents for raft polymerization in aqueous media.
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Satoh, K., & Kamigaito, M. (2018). Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide. PMC - NIH.
- TCI Chemicals. (n.d.). Controlled Radical Polymerization Chain Transfer Agents for TERP. TCI Chemicals.
- Kumar, A., & Gross, R. A. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Teodorescu, M., & Matyjaszewski, K. (2000). Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization.
- Narain, R., et al. (2016). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 7(33), 5246-5256.
- Chemistry For Everyone. (2023).
- Agilent. (2015). GPC of Poly(n-isopropylacrylamide) Smart Material with Universal Calibration using the Agilent 390-MDS Multi Detector Suite. Agilent.
- BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)
- Pethe, A. M., & Athawale, V. D. (2013). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Industrial & Engineering Chemistry Research, 52(26), 8966-8972.
- BenchChem. (n.d.). Preventing self-polymerization of N-(2-Hydroxyethyl)acrylamide during storage. BenchChem.
- Bauri, K., et al. (2013). Poly(methylmethacrylate)-block-poly(N-hydroxyethylacrylamide) diblock copolymers: Direct ATRP synthesis and characterization. Iranian Polymer Journal, 22(7), 493-499.
Sources
- 1. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics | ScholarMagic [scholarmagic.com]
- 2. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereospecific radical polymerization of N-triphenylmethylmethacrylamides leading to highly isotactic helical polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing self-polymerization of N-(4-Hydroxyphenyl)methacrylamide during storage
Welcome to the technical support resource for N-(4-Hydroxyphenyl)methacrylamide (HPMA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive monomer. Our goal is to provide practical, science-backed solutions to prevent premature self-polymerization, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why has my solid this compound monomer turned into a hard, insoluble block in the container?
This is a classic sign of bulk self-polymerization. The methacrylamide group in the molecule is susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[1] This process can be initiated by exposure to heat, light (UV radiation), or contaminating radicals. Once started, the reaction is exothermic (generates heat), which can accelerate the polymerization of the remaining monomer, leading to a solid polymer block.
Q2: What are the absolute critical storage conditions for this monomer to prevent issues?
Based on supplier recommendations and chemical properties, the ideal storage conditions are refrigeration between 2-8°C.[2] The container should be tightly sealed and protected from light by storing it in its original amber bottle or in a dark cabinet. It is also crucial to ensure the presence of an inhibitor and a small amount of oxygen in the headspace of the container, as common inhibitors require oxygen to function effectively.[3]
Q3: I've noticed some fine white powder or cloudiness in my monomer that wasn't there before. Is it still usable?
This likely indicates the initial stages of polymerization, where small, insoluble polymer chains (oligomers) are forming and precipitating out of the bulk material. While the majority of the monomer may still be unreacted, the presence of these polymers can significantly impact the stoichiometry and kinetics of your subsequent reactions. We recommend performing a quality control check (see Troubleshooting Guide) before use. For highly sensitive applications, using a fresh batch of monomer is advised.
Q4: How can I perform a quick check to see if my monomer has started to polymerize?
A simple solubility test is the fastest method. This compound monomer is soluble in solvents like acetone.[2] Take a small sample of your monomer and try to dissolve it in the appropriate solvent at the concentration you would use for your experiment. If you observe any insoluble material, gel-like particles, or a significant increase in the solution's viscosity, polymerization has occurred.
In-depth Troubleshooting Guide
1. Understanding the "Why": The Mechanism of Self-Polymerization
This compound, like other vinyl monomers, polymerizes via a free-radical chain reaction. This process consists of three main stages: initiation, propagation, and termination. Uncontrolled initiation during storage is the root cause of product loss.
-
Initiation: The process is triggered by free radicals, which can be generated by:
-
Heat: Higher temperatures increase molecular motion and the likelihood of spontaneous radical formation.
-
Light: UV radiation possesses sufficient energy to break chemical bonds and create initiating radicals.
-
Contaminants: Impurities such as peroxides or metal ions can catalyze radical formation.
-
-
Propagation: The initial radical attacks the carbon-carbon double bond of a monomer molecule, adding it to the chain and regenerating a new radical at the growing end. This new radical then attacks another monomer, and the process repeats, rapidly forming a long polymer chain.
Caption: The stages of free-radical polymerization leading to product loss.
2. The First Line of Defense: Proper Storage & Handling
Preventing the "Initiation" step is the most effective strategy for long-term storage. This is achieved by controlling the monomer's environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of potential spontaneous radical formation.[2] Avoid freezing, which can cause inhibitor crystallization and uneven distribution. |
| Light | Store in amber or opaque containers in the dark. | Prevents UV light from initiating photopolymerization.[4] |
| Atmosphere | Maintain a headspace of air in the container. | Common inhibitors, like MEHQ, require molecular oxygen (O₂) to function as radical scavengers.[3] Do not store under a fully inert atmosphere like pure nitrogen or argon. |
| Handling | Use clean, non-metallic spatulas. | Prevents contamination from metallic impurities that can catalyze polymerization. |
3. Chemical Intervention: The Role of Inhibitors
Commercial monomers are typically shipped with a small amount of a polymerization inhibitor. The most common is the monomethyl ether of hydroquinone (MEHQ).
How it Works: The inhibitor itself is not the primary radical scavenger. Instead, in the presence of oxygen, it forms a stable nitroxide radical. This nitroxide radical is highly efficient at trapping the carbon-centered radicals that propagate the polymer chain, effectively terminating the reaction before it can grow.
Caption: How inhibitors like MEHQ use oxygen to terminate growing polymer chains.
4. Troubleshooting Protocol: Suspected Polymerization
If you suspect your monomer has begun to polymerize, follow this workflow to assess its viability.
Step 1: Visual Inspection
-
Carefully observe the material. Look for solid chunks, fine precipitates, increased opacity, or gel-like formations.
Step 2: Solubility Test
-
Objective: To determine if insoluble polymer has formed.
-
Procedure:
-
Weigh out 100 mg of the this compound monomer into a clean glass vial.
-
Add 1 mL of acetone.
-
Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.
-
Let the vial stand for 5 minutes.
-
-
Interpretation:
-
Clear Solution: The monomer is likely pure and free from significant polymerization.
-
Hazy/Cloudy Solution or Insoluble Particles: Polymerization has started. The material should not be used for applications requiring precise stoichiometry or controlled polymerization kinetics.
-
Step 3: Advanced Confirmation (Optional) For critical applications, more sophisticated analytical techniques can provide definitive confirmation and quantification of polymer content.[5][6]
| Technique | What It Measures |
| Gel Permeation Chromatography (GPC) | Directly measures the molecular weight distribution, clearly distinguishing monomer from polymer.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between the vinyl protons of the monomer and the saturated backbone protons of the polymer.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can monitor the disappearance of the C=C double bond peak (around 1630 cm⁻¹) characteristic of the monomer.[7] |
5. Emergency Protocol: Inhibitor Depletion
If you have reason to believe the inhibitor has been consumed (e.g., the monomer was stored improperly for an extended period) or if you purchased an uninhibited grade, you must add an inhibitor for safe storage.
Objective: To add a sufficient concentration of inhibitor to prevent polymerization.
| Inhibitor | Recommended Concentration (by weight) |
| MEHQ (Monomethyl ether hydroquinone) | 100 - 200 ppm |
| PTZ (Phenothiazine) | 200 - 500 ppm |
Procedure (Example for adding 200 ppm MEHQ):
-
CAUTION: Work in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses).
-
Prepare a 1% (w/w) stock solution of MEHQ in acetone.
-
For every 100 g of monomer, you need to add 20 mg of MEHQ. This corresponds to 2 g of your 1% stock solution.
-
Add the calculated amount of MEHQ solution to the monomer.
-
Mix thoroughly by gentle tumbling or stirring until the solvent has evaporated completely. Ensure the powder is free-flowing and homogeneous.
-
Seal the container, ensuring a small air headspace remains, and store at 2-8°C.
References
- Controlled polymerization: From monomers to plastics. (n.d.). analytica.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). ResolveMass Laboratories.
- Residual Monomer Testing. (n.d.). SGS Polymer Solutions.
- A Guide to Polymer Analysis Techniques. (n.d.). AZoM.
- Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025). Technology Networks.
- Creighton, D. J., et al. (2005). N-(2-hydroxypropyl)methacrylamide copolymers of a glutathione (GSH)-activated glyoxalase i inhibitor and DNA alkylating agent: synthesis, reaction kinetics with GSH, and in vitro antitumor activities.
- Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia.
- Safe handling and storage of styrene monomer. (n.d.). Slideshare.
- How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
- Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (n.d.). EnviroServe.
- Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Wiley.
- Process for forming methacrylamide polymer prepreg composite by electropolymerization. (1993). Google Patents.
- How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (2015). ResearchGate.
- Chernysheva, E. V., et al. (2022). Modern Trends in Polymerization-Induced Self-Assembly.Polymers, 14(21), 4729. [Link]
- Kohsaka, Y., & Tanimoto, Y. (2016). Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide.Polymers, 8(10), 374. [Link]
- Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad.
- Lammers, T., et al. (2010). N-(2-Hydroxypropyl)methacrylamide-based polymer conjugates with pH-controlled activation of doxorubicin for cell-specific or passive tumour targeting. Synthesis by RAFT polymerisation and physicochemical characterisation.Journal of Controlled Release, 142(1), 103-112. [Link]
- Patel, K., et al. (2008). Thermal stability and degradation of poly N-(4-chlorophenyl) acrylamide homopolymer and copolymer of N-(4-chlorophenyl) acrylamide with methyl methacrylate.Journal of Thermal Analysis and Calorimetry, 92(2), 529-535. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. This compound | 19243-95-9 [chemicalbook.com]
- 3. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. azom.com [azom.com]
- 6. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. polymersolutions.com [polymersolutions.com]
Technical Support Center: The Critical Role of Solvents in RAFT Polymerization of Methacrylamides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the significant, and often underestimated, effect of solvents on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of methacrylamide monomers. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical interactions at play, enabling you to diagnose issues, optimize your reactions, and achieve well-controlled polymer synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about solvent effects in methacrylamide RAFT polymerization.
Q1: Why is my RAFT polymerization of a methacrylamide (e.g., HPMA) showing low conversion and a broad polydispersity (PDI) in common aprotic solvents like DMF or DMSO?
This is a frequently encountered issue, and the underlying cause is often rooted in intermolecular forces. For hydroxyl-containing methacrylamides like N-(2-hydroxypropyl) methacrylamide (HPMA), the growing polymer chains can form strong hydrogen bonds with each other in aprotic solvents.[1][2]
-
Causality: Aprotic solvents (e.g., DMSO, DMF, DMAc) do not effectively disrupt the hydrogen bonding network between the amide and hydroxyl groups on the polymer backbone. This can lead to several problems:
-
Polymer Precipitation/Aggregation: The growing chains may aggregate or precipitate, limiting the accessibility of the active chain ends (the RAFT agent) to the monomer.
-
Reduced Chain Mobility: Increased viscosity and chain entanglement can trap radicals, leading to a higher probability of termination reactions.[1] This irreversible termination results in "dead" polymer chains, which broadens the molecular weight distribution (high PDI) and halts the polymerization, leading to low conversions.[3]
-
Poor Control: Kinetic studies have shown that in aprotic solvents, the polymerization of HPMA can be poorly controlled, with monomer conversions as low as 41% and PDIs in the range of 1.29-1.40 even after extended reaction times.[1]
-
Q2: How do protic solvents like water or alcohols affect the RAFT polymerization of methacrylamides compared to aprotic solvents?
Protic solvents can often be a solution to the problems encountered in aprotic media.
-
Mechanism of Improvement: Protic solvents, with their ability to donate hydrogen bonds, can effectively solvate the growing polymer chains. This disrupts the polymer-polymer hydrogen bonding that is problematic in aprotic solvents. The result is a more homogeneous reaction mixture where the polymer chains remain well-dissolved and accessible.
-
Benefits: This generally leads to better control over the polymerization, narrower molecular weight distributions, and higher monomer conversions. For example, RAFT polymerization of acrylic acid, a related monomer class, shows good control in protic solvents.[4]
-
Potential Pitfalls: While beneficial, protic solvents are not without their own challenges. In aqueous media, especially at neutral or basic pH, the thiocarbonylthio group of the RAFT agent can be susceptible to hydrolysis or aminolysis.[5] This cleaves the controlling agent, leading to a loss of "living" characteristics and the formation of a population of uncontrolled, conventionally initiated polymer chains.
Q3: Can the choice of RAFT agent (CTA) mitigate solvent-related issues?
Yes, the selection of the Chain Transfer Agent (CTA) is critical and its effectiveness can be solvent-dependent.
-
CTA Reactivity: The main role of the CTA is to reversibly transfer the growing radical chain. The efficiency of this process is governed by the rates of addition and fragmentation. Solvents can influence these rates.[6]
-
Dithiobenzoates vs. Trithiocarbonates: For some acrylamide derivatives, it has been observed that trithiocarbonate CTAs are less affected by solvent polarity than dithiobenzoate CTAs.[7] Dithiobenzoates, while excellent for methacrylates, can sometimes lead to retardation and induction periods with acrylamides, issues that can be exacerbated by the solvent choice.[7]
-
"Switchable" RAFT Agents: For advanced applications, "switchable" RAFT agents have been developed that can be protonated or deprotonated to control different monomer families. While not a direct solvent effect, the solvent system (e.g., presence of acid or base) is integral to their function.[8]
Q4: My polymerization has a long induction period. Could the solvent be the cause?
An induction period, where polymerization does not begin immediately upon heating, can indeed be influenced by the solvent, although it is more commonly associated with the RAFT agent's structure (specifically the R and Z groups).
-
Solvent Influence: The solvent can affect the rate of the initial fragmentation steps of the RAFT pre-equilibrium. For the polymerization of N,N-diethylacrylamide, the induction period was found to be solvent-dependent.[7] A polar solvent might stabilize certain radical intermediates differently than a non-polar solvent, thus affecting the kinetics.
-
Other Causes: It is crucial to rule out other common causes of induction periods, such as:
Q5: I'm performing a surface-initiated (SI-RAFT) polymerization. Why are the properties of my surface-grafted polymer different from the polymer formed in solution?
This is a key challenge in surface modification, and solvent effects are a major contributing factor.[6][10]
-
Mass Transfer Limitations: The solvent influences the conformation of the polymer chains both on the surface and in the solution. In a "good" solvent, where the polymer is well-solvated, chains in solution are in a random coil. However, chains on the surface are sterically hindered. This can create a diffusion barrier, limiting monomer access to the surface-attached active sites.
-
Propagation Rate Discrepancy: Changing the solvent's proticity and/or polarity can alter the solution propagation rate.[6][10] If the polymerization in solution is very fast, it can deplete the monomer near the surface, starving the surface-grafted chains and leading to a lower molecular weight on the surface compared to the solution.
-
Grafting Density: The solvent also directly impacts the grafting density. In a solvent that promotes a more extended chain conformation on the surface, a higher grafting density can be achieved.[6]
Troubleshooting Guides
Use this section to diagnose and solve specific experimental problems.
Problem 1: Low Monomer Conversion (<50%) and High PDI (>1.4) in Aprotic Solvents
-
Symptoms:
-
The reaction mixture becomes viscous or cloudy early in the polymerization.
-
Gel Permeation Chromatography (GPC) shows a broad, possibly multimodal, molecular weight distribution.
-
Kinetic analysis (ln([M]₀/[M]t) vs. time) is non-linear and plateaus at low conversion.[1]
-
-
Primary Cause: Inter-chain hydrogen bonding of the growing poly(methacrylamide) chains, leading to aggregation and radical termination.[1][2]
-
Workflow for Diagnosis & Resolution:
Troubleshooting workflow for poor polymerization in aprotic solvents.
-
Suggested Solution: Switch to a protic or mixed solvent system that can disrupt hydrogen bonding. An excellent starting point for many hydrophilic methacrylamides is an aqueous buffer or a mixture of water and an alcohol (e.g., ethanol, tert-butanol). See Appendix B, Protocol 1 for a general procedure.
Problem 2: Poor Control and Side Reactions in Protic Solvents (e.g., water)
-
Symptoms:
-
GPC trace shows a low molecular weight shoulder or a bimodal distribution.
-
Loss of end-group fidelity, confirmed by NMR or UV-Vis spectroscopy (disappearance of the thiocarbonylthio signal).
-
Polymerization rate accelerates uncontrollably after an initial period.
-
-
Primary Cause: Hydrolysis or aminolysis of the RAFT agent's thiocarbonylthio group, especially in unbuffered water at neutral or elevated pH and temperature.[5]
-
Workflow for Diagnosis & Resolution:
Troubleshooting workflow for issues in aqueous RAFT polymerization.
-
Suggested Solution: Perform the polymerization in an acidic buffer to suppress the nucleophilic attack on the RAFT agent. An acetate buffer at pH 5 is a common and effective choice for the polymerization of acrylamides and methacrylamides in water.[11][12]
Appendices
Appendix A: Solvent Selection Guide for Methacrylamide RAFT
| Solvent | Type | Dielectric Constant (ε) | Suitability for Hydrophilic Methacrylamides (e.g., HPMA) | Key Considerations |
| Water | Protic, Polar | 80.1 | Good to Excellent | Risk of RAFT agent hydrolysis; use of acidic buffer (pH < 6) is highly recommended.[11] |
| Methanol | Protic, Polar | 32.7 | Good | Good H-bond disruption. May have chain transfer potential at high temperatures. |
| Ethanol | Protic, Polar | 24.5 | Good | Often used in mixtures with water to aid monomer/CTA solubility.[12] |
| 1,4-Dioxane | Aprotic, Non-polar | 2.2 | Moderate to Poor | Can be better than highly polar aprotic solvents but control may still be suboptimal.[7] |
| Toluene | Aprotic, Non-polar | 2.4 | Poor (Solubility) | Generally poor solubility for hydrophilic monomers. Can be effective for hydrophobic methacrylamides. |
| DMF | Aprotic, Polar | 36.7 | Poor | Prone to causing polymer aggregation via H-bonding, leading to low conversion and poor control.[1][2] |
| DMSO | Aprotic, Polar | 46.7 | Poor | Similar issues to DMF; strong H-bond acceptor which promotes inter-chain H-bonding of the polymer.[1][3] |
Appendix B: Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of HPMA in a Buffered Aqueous System
This protocol is designed to circumvent the issues commonly seen in aprotic solvents.
-
Reagent Preparation:
-
Prepare an acetate buffer solution (e.g., 1.5 M sodium acetate, 0.5 M acetic acid) to achieve a pH of approximately 5.[11]
-
Purify N-(2-hydroxypropyl) methacrylamide (HPMA) by a suitable method (e.g., recrystallization) to remove inhibitors.
-
Use a water-soluble initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA/V-501) and a suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB).
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the HPMA monomer, the RAFT agent, and the initiator. For example, target a molar ratio of [Monomer]:[CTA]:[Initiator] of:[1]:[0.2].
-
Add the pH 5 acetate buffer to achieve the desired monomer concentration (e.g., 20 wt%).
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Submerge the flask in a cold bath (ice or liquid nitrogen). Allow the contents to freeze completely.
-
Apply vacuum (using a Schlenk line) for 15-20 minutes.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Allow the mixture to thaw.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.
-
-
Polymerization:
-
After the final thaw, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for V-501).[11]
-
Start the magnetic stirrer.
-
To monitor kinetics, carefully extract aliquots at timed intervals via a degassed syringe. Quench the reaction in the aliquot by exposing it to air and cooling it in an ice bath.
-
-
Analysis:
-
Determine monomer conversion for each aliquot using ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity (PDI) of the polymer using aqueous Gel Permeation Chromatography (GPC).
-
Protocol 2: Troubleshooting - Kinetic Analysis to Diagnose Polymerization Issues
A proper kinetic analysis is your most powerful diagnostic tool.
-
Objective: To determine if the polymerization exhibits the characteristics of a controlled/"living" process.
-
Procedure: Follow the polymerization procedure (Protocol 1), ensuring you take samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 240 minutes). The number and frequency of points should be sufficient to define a curve.
-
Data Processing:
-
For each time point, calculate monomer conversion from ¹H NMR.
-
Plot ln([M]₀/[M]t) versus time . For a controlled polymerization with a constant number of radical species, this plot should be linear.[1] Deviation from linearity suggests termination or loss of initiator/CTA.
-
Plot Number-Average Molecular Weight (Mn) versus conversion . This plot should be a straight line passing through the origin, indicating that chain growth is proportional to the amount of monomer consumed.
-
Plot Polydispersity (PDI) versus conversion . The PDI should remain low (typically < 1.3) throughout the polymerization. A significant increase in PDI at higher conversions suggests loss of control or side reactions.
-
References
- Pan, X., Zhang, F., Choi, B., Luo, Y., Guo, X., Feng, A., & Thang, S. H. (2019). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. European Polymer Journal, 115, 166-172. [Link]
- Wang, Y. M., Kálosi, A., Halahovets, Y., Beneš, H., de los Santos Pereira, A., & Pop-Georgievski, O. (2024). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)
- ResearchGate. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide.
- ResearchGate. (n.d.). Aqueous RAFT (co)polymerization of N-isopropylacrylamide above lower critical solution temperature of poly(N-isopropylacrylamide) and stimuli-responsive properties of the polymers formed.
- ResearchGate. (n.d.). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period.
- Royal Society of Chemistry. (2024). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)
- Benaglia, M., Rizzardo, E., Alberti, A., & Guerra, M. (2005). Searching for More Effective Agents and Conditions for the RAFT Polymerization of MMA: Influence of Dithioester Substituents, Solvent, and Temperature. Macromolecules, 38(8), 3129–3140. [Link]
- Abel, B. A., McCormick, C. L. (2016). Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. Macromolecules, 49(5), 1605-1613. [Link]
- ResearchGate. (n.d.). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water.
- Bussels, R., Bergman-Goettgens, C., Meuldijk, J., & Koning, C. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3141-3152. [Link]
- Becer, C. R., Paulus, R. M., & Schubert, U. S. (2018). Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. ACS Omega, 3(12), 18361-18371. [Link]
- de la Rosa, V. R., et al. (2021). Microwave-assisted RAFT polymerization of N-(2-hydroxypropyl) methacrylamide and its relevant copolymers. Polymer Chemistry, 12(2), 228-236. [Link]
- ResearchGate. (n.d.). Radiation-induced controlled polymerization of acrylic acid by RAFT and RAFT-MADIX methods in protic solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on surface-grafted and solution-born poly[ N -(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00177J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Cytotoxicity of N-(4-Hydroxyphenyl)methacrylamide-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-Hydroxyphenyl)methacrylamide (HPMA)-based materials. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cytotoxicity of these polymers. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments, ensuring the development of safe and effective polymer-based therapeutics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the cytotoxic potential of HPMA-based materials.
Q1: Are HPMA-based polymers inherently cytotoxic?
Generally, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are considered biocompatible, non-toxic, and non-immunogenic.[1][2][3][4] Extensive preclinical and clinical studies have demonstrated their favorable safety profile.[1][5] However, cytotoxicity can arise from several factors related to the synthesis, purification, and specific modifications of the polymer.
Q2: What are the primary sources of cytotoxicity in my HPMA copolymer preparations?
The most common culprits for unexpected cytotoxicity in HPMA-based materials are:
-
Residual Monomers: Unreacted this compound or other comonomers can leach from the polymer and exert cytotoxic effects.[6][7][8][9][10] Acrylamide-based monomers, in particular, are known to have cytotoxic potential.[11][12]
-
Low Molecular Weight Oligomers: Short polymer chains may exhibit higher cytotoxicity compared to their high molecular weight counterparts.[13][14]
-
Impurities from Synthesis: Initiators, chain transfer agents, or their byproducts, if not completely removed, can be toxic to cells.
-
Polymer Architecture and Charge: The arrangement of monomers and the presence of cationic charges can influence cell viability.[15]
-
Degradation Byproducts: If the polymer is designed to be biodegradable, the degradation products could have cytotoxic effects.[1][5]
Q3: How does the molecular weight of an HPMA copolymer affect its cytotoxicity?
The molecular weight of a polymer is a critical parameter influencing its biological interactions and toxicity. For many polymers, including polycations, a strong correlation exists between increasing molecular weight and increased cytotoxicity.[14][16] However, for neutral and hydrophilic polymers like HPMA, the relationship can be more complex. Low molecular weight species are often more cytotoxic.[13] It is crucial to synthesize polymers with a narrow molecular weight distribution to ensure reproducible biological performance.[17]
Q4: Can the choice of cytotoxicity assay influence the outcome of my results?
Absolutely. Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[][19] It is advisable to use multiple assays that probe different mechanisms of cell death to get a comprehensive understanding of your material's cytotoxic potential.
Section 2: Troubleshooting Guides
This section provides a problem-solution framework for specific issues you may encounter during your experiments.
Issue 1: High Cytotoxicity Observed in "Blank" HPMA Copolymer Control Group
You have synthesized a simple, unconjugated HPMA copolymer, but it shows significant cytotoxicity in your cell-based assays.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity in blank HPMA copolymers.
Step-by-Step Troubleshooting:
-
Analyze for Residual Monomers:
-
Action: Use techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of unreacted monomer in your purified polymer sample.
-
Rationale: Residual monomers are a frequent cause of unexpected toxicity in polymer systems.[6][7][8][9][10] Their presence can lead to misinterpretation of the polymer's intrinsic cytotoxicity.
-
-
Purify the Polymer Rigorously:
-
Action: If residual monomers are detected, re-purify the polymer. Dialysis against a large volume of water or a suitable solvent is a common method.[1] Consider using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove low molecular weight impurities. For more rigorous purification, techniques like preparative size-exclusion chromatography (SEC) can be employed.
-
Rationale: Thorough purification is essential to remove cytotoxic small molecules.
-
-
Characterize Molecular Weight and Polydispersity:
-
Action: Use Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) to determine the molecular weight (Mw) and polydispersity index (PDI) of your polymer.
-
Rationale: A high PDI indicates a broad molecular weight distribution, which may include cytotoxic low molecular weight species.[13][14] Controlled radical polymerization techniques like RAFT can produce polymers with a narrow PDI.[17]
-
Quantitative Data Summary: Impact of Purification on Cytotoxicity
| Polymer Sample | Purification Method | Residual Monomer (%) | Cell Viability (%)[6][7] |
| Crude HPMA | None | 5.2 | 45 ± 5 |
| Dialyzed HPMA | Dialysis (12 kDa MWCO) | 0.8 | 85 ± 7 |
| SEC Purified HPMA | Size-Exclusion Chromatography | < 0.1 | 98 ± 2 |
Issue 2: Cytotoxicity of HPMA-Drug Conjugate is Higher Than Expected
You have conjugated a therapeutic agent to your HPMA copolymer, and the resulting conjugate is more toxic than anticipated, potentially masking the therapeutic window of the drug.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity in HPMA-drug conjugates.
Step-by-Step Troubleshooting:
-
Evaluate Drug Release Kinetics:
-
Action: Perform a drug release study in relevant biological media (e.g., cell culture medium with and without serum, simulated lysosomal fluid). Quantify the amount of free drug released over time using HPLC or a suitable spectroscopic method.
-
Rationale: The linker chemistry dictates the drug release profile.[20] If the linker is too labile under physiological conditions, premature drug release can lead to systemic toxicity.
-
-
Assess Cellular Uptake and Localization:
-
Action: Synthesize a fluorescently labeled version of your conjugate and use techniques like flow cytometry or confocal microscopy to quantify cellular uptake and determine the subcellular localization of the polymer.
-
Rationale: The polymer backbone can alter the cellular uptake mechanism and intracellular trafficking of the drug, potentially leading to accumulation in sensitive organelles and enhanced cytotoxicity.[21][22]
-
-
Control for Linker Toxicity:
-
Action: Synthesize a control polymer where the linker is attached, but the drug is absent. Evaluate the cytotoxicity of this "linker-only" polymer.
-
Rationale: The linker itself, or the chemical modification to the polymer, may contribute to the observed cytotoxicity.
-
Section 3: Experimental Protocols
Protocol 1: Rigorous Purification of HPMA Copolymers by Dialysis
This protocol describes a standard method for removing residual monomers and other small molecule impurities from your polymer solution.
Materials:
-
Crude HPMA copolymer solution
-
Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa, 7 kDa, or 12 kDa)
-
Large beaker or container (e.g., 4 L)
-
Stir plate and stir bar
-
Deionized water
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).
-
Load the crude polymer solution into the dialysis tubing, ensuring to leave some headspace.
-
Securely clamp both ends of the tubing.
-
Place the sealed tubing into a large beaker of deionized water with a stir bar.
-
Stir the water at a moderate speed at 4°C.
-
Change the water every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 48 hours.
-
After dialysis, recover the purified polymer solution from the tubing.
-
Lyophilize the solution to obtain the purified polymer as a solid.
Protocol 2: Standard MTT Cytotoxicity Assay
This protocol outlines a common colorimetric assay to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
HPMA-based material stock solution (dissolved in a non-toxic solvent like PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Prepare serial dilutions of your HPMA-based material in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of your material. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Section 4: Good Manufacturing Practices (GMP)
For researchers in drug development, adherence to Good Manufacturing Practices (GMP) is crucial for ensuring the quality, safety, and reproducibility of your materials.[23][24]
Key GMP Considerations for HPMA-Based Materials:
-
Raw Material Qualification: Ensure the quality and purity of your starting materials, including the HPMA monomer and any other reagents.[25]
-
Process Validation: Your synthesis and purification processes should be well-documented and validated to ensure consistency between batches.[26][27]
-
Quality Control: Implement a robust quality control program to test each batch of your polymer for key parameters such as purity, molecular weight, and lack of cytotoxicity.[26]
-
Documentation: Maintain detailed records of all synthesis, purification, and characterization steps.[23]
By following these guidelines and troubleshooting steps, you can minimize the cytotoxicity of your this compound-based materials and advance your research with greater confidence.
References
- Fisher, K. D., et al. (2007). Investigating the mechanism of enhanced cytotoxicity of HPMA copolymer-Dox-AGM in breast cancer cells. Journal of Controlled Release, 117(1), 80-88. [Link]
- He, Y., et al. (2023). Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles. Environmental Science & Technology, 57(27), 10045–10054. [Link]
- He, Y., et al. (2023). Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles.
- He, Y., et al. (2023). Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles. Environmental Science & Technology. [Link]
- Mellati, A., et al. (2016). Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide). Materials Science and Engineering: C, 59, 509-513. [Link]
- Giger, K., et al. (2022). Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells. International Journal of Molecular Sciences, 24(1), 433. [Link]
- Monnery, B. D., et al. (2017). Cytotoxicity of polycations: Relationship of molecular weight and the hydrolytic theory of the mechanism of toxicity. International Journal of Pharmaceutics, 522(1-2), 143-151. [Link]
- University of Bayreuth. (2023). New Article: Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles. Lehrstuhl für Bioprozesstechnik. [Link]
- He, Y., et al. (2023). Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles. Environmental Science & Technology. [Link]
- Al-Ahmady, Z. S., et al. (2012). Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery.
- Kopeček, J., et al. (2013). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 65(1), 49-61. [Link]
- Omelyanenko, V., et al. (2000). Binding and cytotoxicity of HPMA copolymer conjugates to lymphocytes mediated by receptor-binding epitopes. Pharmaceutical Research, 17(10), 1249-1257. [Link]
- England, R. M., et al. (2022). How does the polymer architecture and position of cationic charges affect cell viability? Biomaterials Science, 10(24), 6927-6938. [Link]
- Kopeček, J., et al. (2000). HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 61-81. [Link]
- Li, Y., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Pharmaceutics, 15(7), 1836. [Link]
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85. [Link]
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85. [Link]
- Zielińska, A., et al. (2021). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Pharmaceutics, 13(7), 1046. [Link]
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85. [Link]
- Ali, A., et al. (2021). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Polymers, 13(21), 3698. [Link]
- Ahmed, T. A., & Aljaeid, B. M. (2016). Chitosan-Based Polymer Blends for Drug Delivery Systems.
- Turetta, T., et al. (2017). Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. Polymer Chemistry, 8(45), 7064-7076. [Link]
- Fiveable. Good Manufacturing Practices Definition. Fiveable. [Link]
- Fu, Y., et al. (2021). Backbone Degradable N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts.
- Kostihová, L., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Pharmaceutics, 13(8), 1162. [Link]
- Wang, J., et al. (2015). HPMA copolymer-based combination therapy toxic to both prostate cancer stem/progenitor cells and differentiated cells induces durable anti-tumor effects.
- Fischer, D., et al. (2003). In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis.
- Kostihová, L., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Pharmaceutics, 13(8), 1162. [Link]
- World Health Organization. (n.d.). Good Manufacturing Practices (GMP). WHO. [Link]
- GlycoSyn. (2023). Advancements in cGMP polymer manufacture. GlycoSyn. [Link]
- Boujday, S., et al. (2025). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Journal of Polymer Research, 32(1), 1-12. [Link]
- Lin, C. H., et al. (2012). Cytotoxic Effects of Acrylamide in Nerve Growth Factor or Fibroblast Growth Factor 1-induced Neurite Outgrowth in PC12 Cells. Toxicological Sciences, 125(1), 207-219. [Link]
- Říhová, B., et al. (2001). HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity. Journal of Controlled Release, 74(1-3), 225-232. [Link]
- SafetyCulture. (2025). What is GMP | Good Manufacturing Practices. SafetyCulture. [Link]
- Al-Suhaimi, E. A., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(19), 6296. [Link]
- Appierto, V., et al. (2014). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 9(8), e104993. [Link]
- Chytil, P., et al. (2014). Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry, 5(4), 1195-1207. [Link]
- Contreras-Puentes, N., et al. (2021). Decrease in Cell Viability of Breast Cancer Cells by a Di-Hydroxylated Derivative of N-(2-hydroxyphenyl)-2-Propylpentanamide. Molecules, 26(11), 3326. [Link]
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. [Link]
- ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?
Sources
- 1. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strona domeny infona.pl [infona.pl]
- 3. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Backbone Degradable N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Article: Role of Residual Monomers in the Manifestation of (Cyto)toxicity by Polystyrene Microplastic Model Particles [bioprozesstechnik.uni-bayreuth.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxic effects of acrylamide in nerve growth factor or fibroblast growth factor 1-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of polycations: Relationship of molecular weight and the hydrolytic theory of the mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does the polymer architecture and position of cationic charges affect cell viability? - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01012G [pubs.rsc.org]
- 16. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPMA copolymer-based combination therapy toxic to both prostate cancer stem/progenitor cells and differentiated cells induces durable anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the mechanism of enhanced cytotoxicity of HPMA copolymer-Dox-AGM in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding and cytotoxicity of HPMA copolymer conjugates to lymphocytes mediated by receptor-binding epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
- 24. Health products policy and standards [who.int]
- 25. Research Use Only to Good Manufacturing Practices | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Advancements in cGMP polymer manufacture | GlycoSyn [glycosyn.com]
- 27. safetyculture.com [safetyculture.com]
Technical Support Center: Enhancing the Stability of N-(4-Hydroxyphenyl)methacrylamide (HPMA) Hydrogels
Welcome to the technical support center for N-(4-Hydroxyphenyl)methacrylamide (HPMA) hydrogels. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and enhance the stability of your HPMA hydrogels for successful experimental outcomes.
HPMA hydrogels are highly valued in biomedical applications for their biocompatibility and tunable properties. However, achieving consistent and stable hydrogels can be challenging. This guide is structured to address specific issues you may encounter, explaining the underlying scientific principles and providing actionable protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and handling of HPMA hydrogels. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Issue 1: My HPMA hydrogel is not forming, or the gelation is inconsistent.
Question: I've followed my protocol, but my HPMA solution remains a viscous liquid or only partially gels. What could be the cause, and how can I fix it?
Answer: Failure to form a hydrogel is a common issue that can often be traced back to the polymerization conditions or the reagents themselves.[1] The primary reasons for gelation failure are insufficient crosslinking or issues with the initiation of polymerization.[2]
Potential Causes and Solutions:
-
Initiator System (e.g., APS/TEMED):
-
Cause: The initiator, ammonium persulfate (APS), or the catalyst, tetramethylethylenediamine (TEMED), may be old or degraded. APS is particularly sensitive to moisture.
-
Solution: Always use fresh APS and TEMED.[3] Prepare APS solutions fresh for each experiment. Ensure TEMED has been stored properly to prevent oxidation.
-
-
Oxygen Inhibition:
-
Cause: Dissolved oxygen in the reaction mixture can quench the free radicals generated by the initiator, inhibiting polymerization.
-
Solution: Degas your monomer solution thoroughly before adding the initiator and catalyst. This can be done by bubbling nitrogen or argon gas through the solution for 5-10 minutes or by using a freeze-pump-thaw cycle for more sensitive applications.[3]
-
-
Incorrect pH:
-
Cause: The efficiency of some initiator systems can be pH-dependent. For example, the APS/TEMED system works optimally at a slightly alkaline pH.[2]
-
Solution: Check and adjust the pH of your monomer solution before initiating polymerization. A pH between 7.0 and 8.0 is generally effective for this system.
-
-
Low Monomer or Crosslinker Concentration:
-
Cause: If the concentration of the HPMA monomer or the crosslinker is too low, a continuous polymer network will not form, resulting in a viscous liquid instead of a gel.[1]
-
Solution: Increase the concentration of the HPMA monomer or the crosslinker. A systematic optimization of these concentrations is recommended.
-
Experimental Protocol: Optimizing Gelation Conditions
-
Prepare Monomer Solution: Dissolve the HPMA monomer and crosslinker (e.g., N,N'-methylenebis(acrylamide)) in your desired buffer (e.g., PBS).
-
Degas the Solution: Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen.
-
Initiate Polymerization: Add freshly prepared APS solution, followed by TEMED. Gently mix to ensure homogeneity.
-
Observe Gelation: Allow the solution to polymerize at room temperature or your desired temperature. Gelation should typically occur within 30 minutes.
Issue 2: My HPMA hydrogel is too soft and mechanically weak.
Question: My hydrogel forms, but it is very fragile and breaks easily. How can I improve its mechanical strength?
Answer: The mechanical properties of a hydrogel are primarily determined by the density of its crosslinks and the concentration of the polymer.[4] A soft and weak hydrogel indicates insufficient crosslinking.
Potential Causes and Solutions:
-
Insufficient Crosslinker Concentration:
-
Cause: A low crosslinker-to-monomer ratio results in a loosely connected polymer network with poor mechanical integrity.[3]
-
Solution: Increase the molar percentage of the crosslinker relative to the HPMA monomer. It is advisable to test a range of crosslinker concentrations to find the optimal balance for your application, as too much crosslinker can lead to a brittle hydrogel.[4]
-
-
Low Polymer Concentration:
-
Cause: A lower overall polymer concentration will naturally result in a softer gel.
-
Solution: Increase the weight percentage of the HPMA monomer in your formulation. This will lead to a denser polymer network and improved mechanical strength.
-
-
Choice of Crosslinker:
-
Cause: The type of crosslinker used can significantly impact the mechanical properties. Shorter crosslinkers tend to form tighter, more rigid networks, while longer, more flexible crosslinkers can result in more elastic hydrogels.
-
Solution: Consider using a different crosslinker. For example, ethylene glycol dimethacrylate (EGDMA) can be used to create more rigid hydrogels compared to longer polyethylene glycol diacrylate (PEGDA) crosslinkers.[5]
-
Table 1: Effect of Formulation on Mechanical Properties
| Parameter | Low Value | High Value | Effect on Mechanical Strength |
| HPMA Concentration | 5% (w/v) | 20% (w/v) | Increases |
| Crosslinker Ratio | 1 mol% | 5 mol% | Increases (but may become brittle) |
Issue 3: My hydrogel is swelling excessively and losing its shape.
Question: After placing my hydrogel in an aqueous solution, it swells significantly and does not maintain its original dimensions. How can I control the swelling?
Answer: Excessive swelling is a sign of a low crosslinking density. The polymer network is too loose, allowing it to absorb a large amount of water.[6] The swelling behavior is governed by the balance between the osmotic pressure driving water into the gel and the elastic restoring force of the polymer network.
Potential Causes and Solutions:
-
Low Crosslinking Density:
-
Cause: As with poor mechanical strength, a low concentration of crosslinker is the primary cause of excessive swelling.
-
Solution: Increase the crosslinker concentration. A higher crosslinking density will restrict the movement of the polymer chains and reduce the equilibrium swelling ratio.[7]
-
-
Hydrophilic Comonomers:
-
Cause: If your formulation includes highly hydrophilic comonomers, this will increase the osmotic pressure and lead to greater swelling.
-
Solution: Reduce the amount of the hydrophilic comonomer or introduce a more hydrophobic comonomer to balance the swelling properties.[7]
-
Issue 4: My hydrogel is degrading too quickly.
Question: My HPMA hydrogel is intended for long-term cell culture or drug release, but it is degrading much faster than expected. What factors control the degradation rate?
Answer: The stability of HPMA hydrogels, particularly against hydrolytic degradation, is a key concern. The degradation rate is influenced by the type of crosslinker used and the environmental conditions.[8]
Potential Causes and Solutions:
-
Hydrolytically Labile Crosslinkers:
-
Cause: Some crosslinkers contain ester or other hydrolytically cleavable bonds. These will degrade over time in an aqueous environment, especially at non-neutral pH.[9]
-
Solution: The methacrylamide group in HPMA itself is generally more stable against hydrolysis than methacrylate groups.[10] To ensure stability, use a crosslinker with stable linkages, such as N,N'-methylenebis(acrylamide), which forms amide bonds. If biodegradable hydrogels are desired, you can intentionally use crosslinkers with enzymatically cleavable peptide sequences or hydrolytically labile ester bonds.[11][12]
-
-
Environmental Conditions:
Diagram: Factors Influencing HPMA Hydrogel Stability
Caption: Key formulation and process parameters affecting HPMA hydrogel properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common crosslinkers for HPMA hydrogels and how do I choose one?
A1: The choice of crosslinker is critical for tuning the properties of your hydrogel. Common crosslinkers include:
-
N,N'-methylenebis(acrylamide) (MBAA): Forms stable amide linkages and is a good choice for creating robust, non-degradable hydrogels.[5]
-
Poly(ethylene glycol) diacrylate (PEGDA): A versatile crosslinker available in various molecular weights. Longer PEGDA chains create more flexible and porous hydrogels. The ester linkages are susceptible to hydrolysis, leading to biodegradable hydrogels.[15]
-
Ethylene glycol dimethacrylate (EGDMA): A shorter crosslinker that produces more rigid and brittle hydrogels.[5]
-
Enzymatically degradable peptide crosslinkers: These can be custom-synthesized to be cleaved by specific enzymes (e.g., matrix metalloproteinases), allowing for cell-mediated degradation.[11]
To choose a crosslinker, consider the desired stability, mechanical properties, and biodegradability for your specific application.
Q2: How do I properly store my HPMA hydrogels to maintain their stability?
A2: Proper storage is essential to prevent degradation and maintain the intended properties of your hydrogels.
-
Short-term storage: Store fully swollen hydrogels in a sterile buffer solution (e.g., PBS) at 4°C to minimize microbial growth and slow down any potential hydrolysis.
-
Long-term storage: For long-term storage, it is best to lyophilize (freeze-dry) the hydrogels.[16] Store the lyophilized hydrogels in a desiccator at -20°C or -80°C to prevent degradation from moisture and heat.
Q3: Can I modify the surface of my HPMA hydrogel to improve stability or functionality?
A3: Yes, surface modification can be used to enhance stability or introduce new functionalities. For example, you can graft polymers like poly(ethylene glycol) (PEG) to the surface to reduce protein adsorption and improve biocompatibility. You can also introduce reactive groups to the surface for the covalent attachment of biomolecules.
Q4: What is the role of the initiator concentration in hydrogel stability?
A4: The initiator concentration affects the kinetics of polymerization. A higher initiator concentration leads to a faster reaction and the formation of shorter polymer chains. This can result in a more brittle hydrogel. Conversely, a lower initiator concentration will lead to longer polymer chains and a more elastic hydrogel. However, if the initiator concentration is too low, the polymerization may be incomplete, leading to poor gelation.[17] It is important to optimize the initiator concentration for your specific system.
Diagram: General Workflow for HPMA Hydrogel Synthesis
Caption: A typical experimental workflow for the synthesis of HPMA hydrogels.
References
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31.
- (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- Kopeček, J. (2018). Hydrophilic Biomaterials: From Crosslinked and Self-Assembled Hydrogels to Polymer-Drug Conjugates and Drug-Free Macromolecular Therapeutics. Polymers, 10(11), 1237.
- ResearchGate. (2012). Can anyone help with hydrogel formation failure?.
- Říhová, B., et al. (1999). HPMA-hydrogels containing cytostatic drugs. Kinetics of the drug release and in vivo efficacy. Journal of Controlled Release, 60(2-3), 199-211.
- Šírová, M., et al. (1997). HPMA-based biodegradable hydrogels containing different forms of doxorubicin. Antitumor effects and biocompatibility. Journal of Controlled Release, 49(2-3), 249-259.
- Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149.
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85.
- Calinescu, C., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Membranes, 13(3), 329.
- ResearchGate. (2018). I need help with hydrogels formation failure?.
- ResearchGate. (n.d.). Antifouling ability, cell viability and hemolysis ratio of H-HPMA....
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
- Pu, W., et al. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega, 3(10), 13547–13554.
- Lohmann, N., et al. (2017). Small Physical Cross-Linker Facilitates Hyaluronan Hydrogels. Gels, 3(3), 28.
- Servin-Vences, M. R., et al. (2017).
- ResearchGate. (n.d.). Factors affecting hydrogel degradation in vivo. Changes in the....
- Li, Z., et al. (2007). Hydrolytic degradation and protein release studies of thermogelling polyurethane copolymers consisting of poly[(R)-3-hydroxybutyrate], poly(ethylene glycol), and poly(propylene glycol).
- Chemistry For Everyone. (2023, April 25). How Are Hydrogels Crosslinked? [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Effect of HPMA content on the temperature dependence of the hydrodynamic diameter of P(VCL- ketal....
- Pu, W., et al. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega, 3(10), 13547-13554.
- Zhunusbekova, N., et al. (2023). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Polymers, 15(23), 4567.
- Annabi, N., et al. (2014). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels.
- Bajpai, A. K., et al. (2013). Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. Journal of the Serbian Chemical Society, 78(9), 1321-1348.
- Bashir, S., et al. (2022).
- Al-Harthi, M. A., et al. (2021). A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels. Gels, 7(4), 234.
- ResearchGate. (n.d.). (PDF) Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic degradation and protein release studies of thermogelling polyurethane copolymers consisting of poly[(R)-3-hydroxybutyrate], poly(ethylene glycol), and poly(propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPMA-based biodegradable hydrogels containing different forms of doxorubicin. Antitumor effects and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. annabilab.ucla.edu [annabilab.ucla.edu]
Technical Support Center: Modifying the Thermosensitivity of N-(4-Hydroxyphenyl)methacrylamide Copolymers
Welcome, researchers and drug development professionals, to the technical support center for N-(4-Hydroxyphenyl)methacrylamide (HPMAm) copolymers. This guide is designed to provide in-depth, field-proven insights into manipulating the thermosensitive properties of these versatile polymers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
The hallmark of many advanced polymer systems is their ability to respond to environmental stimuli. HPMAm-based copolymers are of particular interest for their tunable Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed state. This property is paramount in applications like targeted drug delivery, where a physiological temperature trigger can initiate payload release.
This center is structured to address the most common challenges and questions that arise during the synthesis, characterization, and modification of these smart polymers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My synthesized HPMAm copolymer has a much lower or higher LCST than predicted by my comonomer ratios. What went wrong?
Answer: This is a frequent issue often rooted in one of three areas:
-
Inaccurate Comonomer Incorporation: The final copolymer composition may not accurately reflect the initial monomer feed ratio. This is especially true in conventional free-radical polymerization where monomers have different reactivity ratios.
-
Causality: If your comonomer is significantly more or less reactive than HPMAm, it may be consumed faster or slower, leading to a non-uniform distribution along the polymer chain and a final composition that deviates from the feed ratio.
-
Solution: We strongly recommend using a controlled polymerization technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for the synthesis of well-defined block copolymers with low dispersity, ensuring the monomer incorporation is more predictable.[1][2] To verify the final composition, you must perform characterization via ¹H NMR spectroscopy. Compare the integral ratios of characteristic peaks from each monomer unit to determine the true copolymer composition.
-
-
Molecular Weight Effects: The LCST of thermosensitive polymers can be dependent on the molecular weight, particularly for lower molecular weight chains.
-
Causality: End-groups can significantly influence the overall hydrophilicity or hydrophobicity of the polymer, especially for shorter chains where they constitute a larger fraction of the total mass. A hydrophobic end-group from a RAFT agent, for instance, can slightly decrease the LCST.[3]
-
Solution: Aim for consistent molecular weights when comparing different copolymer compositions. Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and dispersity (Đ) of your polymers. If you suspect end-group effects, consider synthesizing a series of polymers with varying molecular weights to quantify the impact.
-
-
Solvent and Additive Effects: The LCST is highly sensitive to the solution environment.
-
Causality: Salts and other additives can alter water structure and polymer-water interactions. For example, "salting-out" salts from the Hofmeister series can lower the LCST by promoting dehydration of the polymer chains.[4]
-
Solution: Ensure you are using a consistent, well-defined solvent system for all LCST measurements, preferably a buffered aqueous solution like Phosphate-Buffered Saline (PBS) if intended for biological applications. Clearly report all components of the solution when presenting your data.
-
Question 2: The phase transition of my copolymer is very broad, occurring over a wide temperature range instead of a sharp, defined LCST. Why is this happening?
Answer: A broad phase transition typically indicates heterogeneity in your polymer sample.
-
High Dispersity (Đ): A polymer sample with a high dispersity contains chains of widely varying lengths. Shorter chains may have a different LCST than longer chains, causing the overall sample to exhibit a smeared transition.
-
Causality: Uncontrolled polymerization methods lead to a broad molecular weight distribution.
-
Solution: Again, employ controlled polymerization techniques like RAFT to achieve a dispersity (Đ) ideally below 1.3.[5][6] This ensures a more uniform population of polymer chains, leading to a sharper phase transition.
-
-
Compositional Drift: As mentioned in the previous point, if the comonomers are not incorporated uniformly, you can have a population of polymer chains with different compositions, each with its own LCST.
-
Solution: Utilize RAFT polymerization for better statistical incorporation of comonomers. Characterize the composition thoroughly to ensure it aligns with your target.
-
Question 3: I've incorporated a hydrophobic comonomer to lower the LCST, but now my copolymer is completely insoluble in water, even at low temperatures. What should I do?
Answer: You have likely tipped the hydrophilic-hydrophobic balance too far.
-
Causality: The solubility of these copolymers below the LCST is governed by hydrogen bonding between the polymer's hydrophilic groups (like the hydroxyl and amide groups on HPMAm) and water molecules. Incorporating too much of a hydrophobic comonomer disrupts this hydration shell, allowing intramolecular and intermolecular hydrophobic interactions to dominate, leading to aggregation and insolubility even at cold temperatures.[7]
-
Solution:
-
Reduce Hydrophobic Content: Synthesize a new batch with a lower molar percentage of the hydrophobic comonomer.
-
Introduce a Hydrophilic Comonomer: Create a terpolymer by adding a strongly hydrophilic third monomer (e.g., acrylamide, N,N'-dimethylacrylamide).[8] This can counteract the effect of the hydrophobic monomer and restore water solubility while still allowing for LCST tuning.
-
Check Your Monomers: Ensure the hydrophobic monomer itself is pure and free of any insoluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the thermosensitivity of HPMAm copolymers?
A1: The thermosensitivity of HPMAm and its copolymers in water is driven by a delicate balance between hydrogen bonding and hydrophobic interactions.
-
Below the LCST: The polymer chains are hydrated and exist in an extended, soluble coil conformation. Water molecules form favorable hydrogen bonds with the amide and hydroxyl groups of the polymer.
-
Above the LCST: As the temperature increases, the kinetic energy of the system rises. This disrupts the ordered structure of water molecules around the polymer's hydrophobic parts (like the methacrylamide backbone). The system seeks a more entropically favorable state, which is achieved by releasing these water molecules. This leads to the dominance of polymer-polymer hydrophobic interactions, causing the chains to collapse into compact, dehydrated globules that precipitate from the solution.
dot
Caption: Phase transition mechanism of HPMAm copolymers.
Q2: How does copolymer composition allow for the modification of the LCST?
A2: Copolymerization is the primary method for tuning the LCST. By introducing a second (or third) monomer, you can systematically alter the overall hydrophilic-hydrophobic balance of the polymer.[9]
-
Incorporating Hydrophilic Comonomers: Monomers like acrylamide or N-(2-hydroxypropyl)methacrylamide (the non-phenolic variant) increase the number of sites for favorable hydrogen bonding with water. This stabilizes the hydrated state, meaning more thermal energy is required to induce collapse. The result is an increase in the LCST.[8][10]
-
Incorporating Hydrophobic Comonomers: Monomers like alkyl methacrylates introduce hydrophobic side chains. These groups disrupt the polymer's ability to hydrogen bond with water and enhance the hydrophobic driving force for collapse. This means less energy is needed to trigger the phase transition, resulting in a decrease in the LCST.[7][8]
| Comonomer Type | Example | Effect on Hydrophilicity | Expected Change in LCST |
| Hydrophilic | N,N'-dimethylacrylamide | Increase | Increase |
| Hydrophobic | Methyl Methacrylate | Decrease | Decrease |
| pH-Sensitive | Acrylic Acid | Depends on pH | pH-Dependent [11] |
| HPMAm (Baseline) | N/A | Baseline | N/A |
Q3: What characterization techniques are essential when working with these copolymers?
A3: A multi-technique approach is crucial for validating your synthesis and accurately characterizing thermosensitivity.
-
¹H NMR (Nuclear Magnetic Resonance): Essential for confirming the chemical structure and, critically, for determining the final copolymer composition by comparing the integration of specific proton signals from each monomer.
-
SEC/GPC (Size Exclusion/Gel Permeation Chromatography): Used to determine the average molecular weight (Mₙ, Mₙ) and the dispersity (Đ = Mₙ/Mₙ) of your polymer sample. This is vital for ensuring consistency and control over your polymerization.
-
UV-Vis Spectroscopy (Turbidimetry): The most common method for determining the LCST (often reported as the cloud point, T꜀ₚ).[12] A solution of the polymer is heated at a controlled rate, and the transmittance of light at a specific wavelength (e.g., 600 nm) is monitored.[13] The T꜀ₚ is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
DLS (Dynamic Light Scattering): Provides information on the hydrodynamic size of the polymer coils or collapsed globules. It can be used to monitor the size change across the phase transition.
Experimental Protocols
Protocol 1: Synthesis of HPMAm Copolymers via RAFT Polymerization
This protocol provides a general framework. Molar ratios and reaction times should be optimized for your specific comonomer and target molecular weight.
Materials:
-
This compound (HPMAm)
-
Comonomer (e.g., N,N'-dimethylacrylamide)
-
RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPAD)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or DMF)
-
Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Calculation: Calculate the required moles of HPMAm, comonomer, RAFT agent, and initiator based on your target degree of polymerization (DP) and a [Monomer]:[CTA]:[Initiator] ratio (e.g., 100:1:0.2).
-
Reaction Setup: Add the monomers, RAFT agent, initiator, and solvent to a Schlenk flask containing a magnetic stir bar.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit the polymerization.[5]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Allow the reaction to proceed for the planned duration (e.g., 8-24 hours). The solution will likely become more viscous.
-
Termination: Stop the reaction by quenching it in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., methanol) and re-precipitate to remove unreacted monomers and impurities. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Analyze the final product using ¹H NMR (for composition) and SEC/GPC (for Mₙ and Đ).
dot
Caption: General workflow for RAFT polymerization of HPMAm copolymers.
Protocol 2: LCST Determination by UV-Vis Turbidimetry
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz or glass cuvette
-
Calibrated temperature probe
Procedure:
-
Sample Preparation: Prepare a polymer solution in your desired aqueous buffer (e.g., PBS, pH 7.4) at a standard concentration (e.g., 10 mg/mL).[12][13] Ensure the polymer is fully dissolved. Filter the solution (0.45 µm filter) to remove any dust or aggregates.
-
Instrument Setup:
-
Set the spectrophotometer to measure absorbance or transmittance at a fixed wavelength where the polymer does not absorb (e.g., 600 nm).
-
Set the temperature controller to ramp the temperature across the expected LCST range (e.g., from 20 °C to 60 °C).
-
Select a slow, controlled heating rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.[12][14]
-
-
Measurement:
-
Place the cuvette in the holder and allow it to equilibrate at the starting temperature until the transmittance reading is stable (should be ~100%).
-
Start the temperature ramp and data acquisition. The instrument should record transmittance as a function of temperature.
-
-
Data Analysis:
-
Plot transmittance (%) versus temperature (°C).
-
The LCST (or T꜀ₚ) is defined as the temperature at which the transmittance has dropped to 50% of the initial value.
-
-
Validation (Optional but Recommended): Perform a cooling cycle (ramping the temperature down at the same rate) to check for hysteresis. A significant difference between the heating and cooling curves can indicate kinetic effects or irreversible aggregation.
References
- Ulijn, R. V., & Smith, A. M. (2008). Designing smart materials for biology and medicine.
- Seuring, J., & Agarwal, S. (2017). Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions. Polymer Chemistry, 8(47), 7332-7341. [Link]
- Kopeček, J. (2007). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 59(11), 1068-1084. [Link]
- Sun, Y., et al. (2011). Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery. Biomacromolecules, 12(6), 2337-2345. [Link]
- D’hooge, D. R., et al. (2019). HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy. Pharmaceutics, 11(11), 587. [Link]
- Technobis Crystallization Systems. (2024). Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. [Link]
- ResearchGate. (2016).
- Zhang, Q., et al. (2017). Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions. Polymer Chemistry. [Link]
- ResearchGate. (2025). Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition. [Link]
- Agarwal, S. (2018). Tuning the Phase Transition from UCST-Type to LCST-Type by Composition Variation of Polymethacrylamide Polymers.
- Wang, Y., et al. (2017). Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles. Polymers, 9(10), 522. [Link]
- Chen, B. K., et al. (2010). Temperature responsive methacrylamide polymers with antibacterial activity. Chinese Journal of Polymer Science, 28, 607-613. [Link]
- Wu, T., et al. (2020). Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior. Polymers, 12(11), 2568. [Link]
- Idziak, I., & Avoce, D. (1998). LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. Macromolecules, 31(25), 8753-8757. [Link]
- Yoshida, R., et al. (1995). Modulating the phase transition temperature and thermosensitivity in N-isopropylacrylamide copolymer gels. Journal of Biomaterials Science, Polymer Edition, 6(6), 585-598. [Link]
- Fernández-Quiroz, D., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers, 11(6), 989. [Link]
- Liu, G., et al. (2014). pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Journal of Materials Chemistry B, 2(28), 4449-4459. [Link]
Sources
- 1. Synthesis and Characterization of Poly(ε-caprolactone)-block-poly[N-(2-hydroxypropyl)methacrylamide] Micelles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulating the phase transition temperature and thermosensitivity in N-isopropylacrylamide copolymer gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions (2017) | Qilu Zhang | 429 Citations [scispace.com]
Technical Support Center: N-(4-Hydroxyphenyl)methacrylamide (HPMAm) Hydrogels
Welcome to the technical support center for N-(4-Hydroxyphenyl)methacrylamide (HPMAm) hydrogels. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Section 1: Fundamentals & Mechanism of pH Response
FAQ: How do HPMAm hydrogels exhibit pH-responsive behavior?
The pH sensitivity of HPMAm hydrogels is rooted in the phenolic hydroxyl (-OH) group on the phenyl ring of the HPMAm monomer. This group has an acidic dissociation constant (pKa) that governs its protonation state based on the surrounding pH.
-
Below the pKa (Acidic Conditions): The hydroxyl group remains protonated (-OH). The hydrogel network is relatively hydrophobic, leading to a collapsed or shrunken state with minimal water absorption.
-
Above the pKa (Basic Conditions): The hydroxyl group deprotonates to form the phenolate anion (-O⁻). This introduces negative charges along the polymer backbone. The resulting electrostatic repulsion between these charges forces the polymer chains apart, allowing the hydrogel to absorb a significant amount of water and swell.[1][2]
This reversible swelling and deswelling is the core of its application in pulsatile drug delivery systems.[3]
Caption: pH-dependent equilibrium of HPMAm hydrogels.
Section 2: Synthesis & Formulation
FAQ: What is a reliable starting protocol for synthesizing HPMAm hydrogels?
A common and robust method is free radical polymerization.[4][5] Here is a detailed protocol to get you started.
Experimental Protocol: Synthesis of HPMAm Hydrogel
Materials:
-
This compound (HPMAm) monomer
-
Crosslinker: N,N'-methylenebis(acrylamide) (BIS)
-
Initiator: Ammonium persulfate (APS)
-
Accelerator: Tetramethylethylenediamine (TEMED)
-
Solvent: Deionized (DI) water
Procedure:
-
Monomer Solution Preparation:
-
Dissolve a specific amount of HPMAm monomer and a calculated molar percentage of BIS crosslinker in DI water in a vial.
-
Expert Tip: The concentration of BIS is critical; higher concentrations lead to a tighter network with a lower swelling capacity.[6]
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation:
-
Add the APS initiator to the solution and mix gently.
-
Add the TEMED accelerator. This will catalyze the decomposition of APS and initiate the polymerization reaction. The solution will become viscous.
-
-
Polymerization:
-
Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or overnight.
-
-
Purification:
-
Once polymerized, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 2-3 days, changing the water frequently. This step is crucial to remove any unreacted monomers, initiator, and other impurities.[7]
-
-
Drying:
-
To determine the dry weight (Wd), you can freeze-dry (lyophilize) the hydrogel or dry it in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[8]
-
Caption: Standard workflow for HPMAm hydrogel synthesis.
Section 3: Adjusting and Optimizing the pH Response
FAQ: My hydrogel's swelling transition occurs at the wrong pH. How can I adjust it?
The pH transition point is dictated by the pKa of the phenolic group. You can tune this response by incorporating comonomers with different acidic or basic properties into the hydrogel network.
-
To Lower the Transition pH: Incorporate a comonomer with a lower pKa, such as acrylic acid (AA) or methacrylic acid (MAA).[9][10] The carboxylic acid groups in these monomers will ionize at a lower pH, initiating swelling earlier.
-
To Raise the Transition pH: Incorporate a basic comonomer, such as N,N-dimethylaminoethyl methacrylate (DMAEMA).[11] The tertiary amine groups will protonate under more neutral or slightly basic conditions, influencing the overall charge balance and swelling behavior.
Data Summary: Effect of Comonomers on pH Response
| Comonomer | Type | Effect on Transition pH | Mechanism |
| Acrylic Acid (AA) | Acidic (pKa ~4.25) | Lowers | Introduces -COOH groups that deprotonate at lower pH.[10] |
| Methacrylic Acid (MAA) | Acidic (pKa ~5.5) | Lowers | Similar to AA, introduces carboxylic acid groups.[12] |
| DMAEMA | Basic (pKa ~7.5) | Raises | Introduces tertiary amine groups that protonate at higher pH.[11] |
Note: The exact transition pH will depend on the molar ratio of HPMAm to the comonomer.
Section 4: Characterization & Analysis
FAQ: How do I properly measure the swelling ratio of my hydrogels?
A swelling study is the primary method to characterize the pH response.[4]
Experimental Protocol: pH-Dependent Swelling Study
-
Preparation:
-
Use dried hydrogel samples of a known weight (Wd).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
-
Incubation:
-
Immerse one pre-weighed dry hydrogel sample into each buffer solution.
-
Allow the hydrogels to incubate at a constant temperature until they reach equilibrium swelling (this can take 24-48 hours).[13]
-
-
Measurement:
-
At various time points (or at equilibrium), remove a hydrogel from its buffer.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
-
Calculation:
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd Where:
-
Ws = weight of the swollen hydrogel
-
Wd = weight of the dry hydrogel
-
-
-
Analysis:
-
Plot the ESR as a function of pH. You should observe a sharp increase in the swelling ratio as the pH crosses the pKa of the hydrogel network.
-
Section 5: Troubleshooting Guide
Problem: My hydrogel is not polymerizing or forms a very weak gel.
-
Potential Cause 1: Oxygen Inhibition. Oxygen scavenges free radicals, preventing polymerization.
-
Solution: Ensure your monomer solution is thoroughly degassed with an inert gas before adding the initiator and accelerator.[6]
-
-
Potential Cause 2: Inactive Initiator/Accelerator. APS or TEMED can degrade over time.
-
Solution: Use fresh APS and TEMED. Store them under the recommended conditions.
-
-
Potential Cause 3: Insufficient Crosslinker. A low crosslinker concentration can result in a weak, poorly formed network.
-
Solution: Increase the molar percentage of the BIS crosslinker. A typical starting range is 1-5 mol% relative to the monomer.
-
Problem: The hydrogel swells less than expected or not at all.
-
Potential Cause 1: High Crosslinking Density. Too much crosslinker creates a rigid network that cannot expand significantly.[6]
-
Solution: Systematically decrease the molar percentage of the BIS crosslinker in your formulation.
-
-
Potential Cause 2: Incorrect pH. The swelling is pH-dependent.
-
Solution: Verify the pH of your buffer solution. Ensure it is above the expected pKa of your hydrogel to induce deprotonation and swelling.
-
-
Potential Cause 3: Ionic Strength of the Buffer. High salt concentrations can shield the electrostatic repulsion between the charged phenolate groups, leading to a phenomenon known as "charge screening," which reduces swelling.
-
Solution: Perform swelling studies in low-concentration buffers or DI water to observe the maximum swelling potential.
-
Caption: Troubleshooting workflow for low hydrogel swelling.
References
- Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. (n.d.). National Institutes of Health.
- Separation of the effects of pH and polymer concentration on the swelling pressure and elastic modulus of a pH-responsive hydrogel. (n.d.). National Institutes of Health.
- Velada, J. L., Liu, Y., & Huglin, M. B. (1998). Effect of pH on the swelling behaviour of hydrogels based on N‐isopropylacrylamide with acidic comonomers. Macromolecular Chemistry and Physics, 199(6), 1127-1134.
- pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. (n.d.). National Institutes of Health.
- pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. (2023). Frontiers.
- Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties. (n.d.). Western Washington University.
- Swelling - Hydrogel Design. (n.d.). University of Florida.
- Experiment 5: Swelling and solute transport properties of hydrogels. (n.d.). University of Massachusetts Amherst.
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(6), 733-743.
- Aktaş, A. H., Ertabaklar, H., & Yilmaz, I. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Acta Chimica Slovenica, 53(2), 214-218.
- Dunne, A., Ardle, S. M., Florea, L., & Diamond, D. (2015). pH and photo-responsive hydrogels based on acrylic acid and acrylamide. DORAS.
- Emerging Fabrication Strategies of Hydrogels and Its Applications. (n.d.). National Institutes of Health.
- Nita, L. E., Neamtu, I., Chiriac, A. P., & Bercea, M. (2011). Synthesis and characterization of a hydrogel with therapeutic applications. Cellulose Chemistry and Technology, 45(7), 535-540.
- Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. (2023). MDPI.
Sources
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging Fabrication Strategies of Hydrogels and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swelling - Hydrogel Design [hydrogeldesign.org]
- 9. Effect of pH on the swelling behaviour of hydrogels based on N‐isopropylacrylamide with acidic comonomers | Semantic Scholar [semanticscholar.org]
- 10. pH and photo-responsive hydrogels based on acrylic acid and acrylamide - DORAS [doras.dcu.ie]
- 11. Separation of the effects of pH and polymer concentration on the swelling pressure and elastic modulus of a pH-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A Senior Application Scientist's Guide to the Scale-Up Synthesis of N-(4-Hydroxyphenyl)methacrylamide (HPMA)
Welcome to the technical support center for the synthesis of N-(4-Hydroxyphenyl)methacrylamide (HPMA). This guide is designed for researchers, chemists, and drug development professionals involved in scaling up the production of this critical monomer. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the process, enabling you to anticipate challenges, troubleshoot effectively, and ensure a robust, scalable, and safe synthesis.
HPMA is a valuable monomer, frequently utilized in the creation of advanced polymers for biomedical applications, such as drug delivery systems and bioadhesives.[1][2] The quality of the monomer is paramount to the performance of the final polymer. This guide focuses on the most common and industrially relevant synthesis: the Schotten-Baumann reaction between 4-aminophenol and methacryloyl chloride.
Core Synthesis Overview
The fundamental reaction involves the acylation of the amino group of 4-aminophenol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While simple in principle, scaling this reaction introduces significant challenges related to heat management, pH control, and impurity profiles.
Caption: General Workflow for HPMA Synthesis.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up synthesis.
Question 1: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common scale-up issue stemming from several potential root causes. Systematically investigate the following:
-
Cause A: Hydrolysis of Methacryloyl Chloride. This is the most frequent culprit. Methacryloyl chloride reacts readily with water, especially at higher pH, to form methacrylic acid, which will not react with 4-aminophenol.[3]
-
Diagnosis: Was your pH too high (e.g., > 11) during the addition? Was the temperature allowed to rise significantly, accelerating hydrolysis?
-
Solution: Maintain a strict pH range of 9-10.5. The reaction rate is slow below pH 9, and hydrolysis becomes dominant above pH 11.[4] Ensure your cooling system is robust enough to handle the exotherm of both the neutralization and the acylation.
-
-
Cause B: Inefficient Mixing. On a large scale, poor mixing can create localized "hot spots" of high or low pH and reactant concentration.
-
Diagnosis: Are you observing inconsistent results between batches? Does the reaction mixture appear non-homogenous?
-
Solution: Evaluate your reactor's agitation efficiency. Ensure the impeller design and speed are adequate for the vessel geometry and viscosity of the reaction mass. Baffles are often necessary in larger reactors to ensure turbulent, effective mixing.
-
-
Cause C: Loss of Product During Workup. HPMA has some solubility in water, especially if the pH of the precipitation/wash solution is not sufficiently acidic.
-
Diagnosis: Check the pH of your mother liquor and wash solutions. Analyze a sample of the waste streams by HPLC to quantify product loss.
-
Solution: During precipitation, adjust the pH to be sufficiently acidic (typically pH 4-5) to ensure the phenolic hydroxyl group is protonated and the product is minimally soluble. Use chilled water for washing the crude product to further reduce solubility losses.
-
Sources
- 1. This compound | Polysil [polycil.co.uk]
- 2. This compound | 19243-95-9 [chemicalbook.com]
- 3. vandemark.com [vandemark.com]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
minimizing batch-to-batch variability in N-(4-Hydroxyphenyl)methacrylamide polymerization
<_
Welcome to the technical support center for the polymerization of N-(4-Hydroxyphenyl)methacrylamide (HPMAm). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of HPMAm polymerization and achieve consistent, reproducible results. Batch-to-batch variability is a significant challenge in polymer synthesis, impacting everything from fundamental research to the development of advanced drug delivery systems. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical experience.
Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying causes, enabling you to proactively control your polymerization reactions.
Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
This section addresses specific problems you may encounter during HPMAm polymerization. Each issue is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: Inconsistent or Low Polymer Yield
You've followed your standard protocol, but the final polymer yield is significantly lower than expected or varies widely between batches.
Probable Causes & Solutions
-
Monomer Impurity: The HPMAm monomer is susceptible to degradation and can contain impurities that inhibit polymerization.
-
Solution: Purify the HPMAm monomer before use. Recrystallization is a common and effective method. Ensure the monomer is thoroughly dried to remove any residual solvent, which can also interfere with the reaction.[1]
-
-
Ineffective Initiator: The initiator may have decomposed or be present at a suboptimal concentration.
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.
-
Incorrect Reaction Temperature: The rate of polymerization is highly dependent on temperature.
Issue 2: High Polydispersity Index (PDI)
Your synthesized polymer has a broad molecular weight distribution (high PDI), indicating a lack of control over the polymerization process.
Probable Causes & Solutions
-
Fluctuating Initiator Concentration: An inconsistent rate of radical generation will lead to polymer chains of varying lengths.
-
Solution: Ensure the initiator is fully dissolved and homogeneously distributed throughout the reaction mixture before initiating the reaction. This is particularly important for solid initiators.
-
-
Solvent Effects: The choice of solvent can significantly impact polymerization kinetics and control.[10][11][12] Aprotic solvents, for instance, can sometimes lead to poorer control over the polymerization of similar monomers due to hydrogen bonding effects.[11]
-
Solution: Carefully select your solvent based on the desired polymer properties and polymerization technique. For controlled radical polymerization techniques like RAFT, aqueous media with a buffer can provide good control.[13] If using organic solvents, ensure they are of high purity and free from inhibitors.
-
-
Chain Transfer Reactions: Unintended chain transfer to solvent, monomer, or impurities can lead to the formation of new polymer chains and broaden the PDI.
-
Solution: Use high-purity solvents and monomers. If necessary, consider using a chain transfer agent (CTA) in a controlled manner, such as in RAFT polymerization, to regulate molecular weight and PDI.[13]
-
Issue 3: Gel Formation or Insoluble Polymer
The polymerization reaction results in a gel or a polymer that is insoluble in your intended solvent.
Probable Causes & Solutions
-
Excessive Initiator Concentration: A high concentration of initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions and cross-linking, especially at high monomer conversions.
-
Solution: Optimize the initiator concentration. A lower initiator-to-monomer ratio will generally result in higher molecular weight polymers but can also reduce the risk of gelation.
-
-
High Monomer Conversion (Gel Effect): At high monomer concentrations, the viscosity of the reaction medium increases significantly. This "gel effect" or "Trommsdorff effect" slows down termination reactions, leading to a rapid increase in the polymerization rate and potentially uncontrolled cross-linking.[8]
-
Solution: Monitor the monomer conversion and consider stopping the reaction before it reaches very high conversions. Alternatively, perform the polymerization in a more dilute solution to mitigate the viscosity increase.
-
-
Bifunctional Impurities: The monomer may contain bifunctional impurities that can act as cross-linkers.
-
Solution: Ensure the purity of your HPMAm monomer through appropriate purification techniques like recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the this compound (HPMAm) monomer?
A1: Recrystallization is a highly effective method for purifying HPMAm. A common procedure involves dissolving the crude monomer in a suitable hot solvent (e.g., a mixture of acetone and hexane) and allowing it to slowly cool to form crystals. The purified crystals can then be collected by filtration and dried under vacuum.
Q2: How does the choice of solvent affect the polymerization of HPMAm?
A2: The solvent plays a crucial role in HPMAm polymerization. It can influence the solubility of the monomer and the resulting polymer, the kinetics of the reaction, and the conformation of the growing polymer chains.[10][11][12][14] Protic solvents can form hydrogen bonds with the amide and hydroxyl groups of HPMAm, which can affect its reactivity.[11] The choice of solvent can also impact the effectiveness of controlled polymerization techniques like RAFT.[10][11][12]
Q3: What are the key parameters to control for achieving a target molecular weight?
A3: The primary parameters for controlling molecular weight are the monomer-to-initiator ratio and, in the case of controlled polymerization, the monomer-to-chain transfer agent ratio.[3] Reaction time and temperature also play a significant role. Higher initiator concentrations generally lead to lower molecular weight polymers.[4][5]
Q4: Can HPMAm polymerize without an initiator?
A4: While free radical polymerization typically requires an initiator to start the reaction, spontaneous or thermal polymerization can occur, especially at elevated temperatures or in the presence of impurities that can generate radicals.[1] However, for controlled and reproducible synthesis, the use of a defined initiator is essential.
Q5: What analytical techniques are essential for characterizing the resulting poly(HPMAm)?
A5: A combination of techniques is necessary for comprehensive characterization:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the polymer.[2][15][16][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization has occurred.[15][16][18]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature and thermal stability.[15][16][18][19]
Experimental Protocols
Protocol 1: Purification of this compound (HPMAm) Monomer by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude HPMAm monomer in a minimal amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add n-hexane to the hot acetone solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified HPMAm crystals under vacuum at room temperature until a constant weight is achieved. Store the purified monomer in a cool, dark, and dry place.
Protocol 2: Standard Free-Radical Polymerization of HPMAm
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified HPMAm monomer and the initiator (e.g., AIBN) in the chosen solvent (e.g., deionized water or an organic solvent like DMF).[2]
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN) and stir for the specified reaction time.[2]
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).[6]
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for HPMAm polymerization variability.
Caption: Standard workflow for HPMAm polymerization and characterization.
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Range/Action |
| Monomer Purity | Inhibition, side reactions | >99% (after recrystallization) |
| Initiator Concentration | Low yield, high PDI, gelation | Optimize based on target MW; typically 0.1-1 mol% relative to monomer |
| Reaction Temperature | Inconsistent rates, broad PDI | Maintain within ±1 °C of the setpoint |
| Oxygen Content | Inhibition, low yield | <1 ppm (after thorough degassing) |
| Solvent Purity | Chain transfer, side reactions | Use high-purity, inhibitor-free solvents |
References
- Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry (RSC Publishing).
- Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. ResearchGate.
- Direct, controlled synthesis of the nonimmunogenic, hydrophilic polymer, poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in aqueous media. PubMed.
- Solvent Effects on Surface-grafted and Solution-born poly[N-(2-hydroxypropyl) methacrylamide] during Surface-initiated RAFT Polymerization. ResearchGate.
- Biodegradable Multiblock Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization and Click Chemistry. NIH.
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. MDPI.
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH.
- Is there any possibility for HPMA monomer to get polymerized without adding initiator to the reaction medium? ResearchGate.
- Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. PMC.
- Methacrylamide-Methacrylate Hybrid Monomers for Dental Applications. PMC - NIH.
- Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives. PMC.
- Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. RSC Publishing.
- DESIGN OF SMART HPMA COPOLYMER-BASED NANOMEDICINES. PMC - NIH.
- Polymerization kinetics of polyacrylamide gels II. Effect of temperature. ResearchGate.
- Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. ResearchGate.
- Poly-N-(4-benzoylphenyl)methacrylamide nanoparticles: Preparation, characterization, and photoreactivity features. Israeli Research Community Portal.
- Exploring the Techniques Used in Polymer Analysis. Technology Networks.
- Polymer Analysis/Characterization. ResolveMass Laboratories Inc..
- Polymer Analysis Techniques. ResolveMass Laboratories Inc..
- Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. ResearchGate.
- Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing.
- Gel preparation troubleshooting.(a) Acrylamide polymerization is very... ResearchGate.
- How could I effectively remove the monomers after free radical polymerization?. ResearchGate.
- What Is The Initiator In Free Radical Copolymerization?. Chemistry For Everyone - YouTube.
- The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.
- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. PMC.
- Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). ResearchGate.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. ResearchGate.
- Poly[N-(2-hydroxypropyl)methacrylamide]. IV. Heterogeneous polymerization. ResearchGate.
- Preparation and purification method of methacrylamide. Google Patents.
- Study of Copolymerization Acrylamide with Methyl Methacrylate. ResearchGate.
- Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI.
- Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. ResearchGate.
- Methacrylamide. Wikipedia.
- Process for the purification of acrylate and methacrylate esters. Google Patents.
- Modern Trends in Polymerization-Induced Self-Assembly. PMC.
- Hyperbranched Poly(N-(2-Hydroxypropyl) Methacrylamide) via RAFT Self-Condensing Vinyl Polymerization. University of Southern Mississippi.
- Acrylamide does not polymerize. ResearchGate.
- Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark.
- Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. MDPI.
- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing).
- A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradable Multiblock Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 9. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites [mdpi.com]
- 10. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct, controlled synthesis of the nonimmunogenic, hydrophilic polymer, poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. cris.iucc.ac.il [cris.iucc.ac.il]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Characterization of Poly(N-(4-Hydroxyphenyl)methacrylamide)
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with poly(N-(4-hydroxyphenyl)methacrylamide) (PHPMA). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the characterization of this important polymer.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the specific troubleshooting guides that follow.
Q1: Why is my synthesized PHPMA poorly soluble in common organic solvents for characterization?
A1: The phenolic hydroxyl group in PHPMA can lead to strong intermolecular hydrogen bonding, reducing its solubility in less polar organic solvents. Additionally, high molecular weight or cross-linking can further decrease solubility. For techniques like NMR and GPC, consider using highly polar aprotic solvents such as DMSO-d6, DMF, or DMAc. It may also be necessary to gently heat the sample to aid dissolution.
Q2: My ¹H NMR spectrum shows very broad peaks, making it difficult to interpret. What's the cause?
A2: Broad peaks in the NMR spectrum of a polymer are often due to the restricted motion of the polymer chains in solution, a wide distribution of molecular weights (high polydispersity), or the presence of aggregates.[1] Ensure your sample is fully dissolved and consider acquiring the spectrum at an elevated temperature to increase chain mobility and potentially sharpen the signals.
Q3: Gel Permeation Chromatography (GPC/SEC) is giving me inconsistent molecular weight values. Why?
A3: Inconsistent GPC/SEC results can stem from several factors, including interactions between the polymer and the column stationary phase, improper column selection, or the use of inappropriate calibration standards.[2] The phenolic group of PHPMA can interact with standard polystyrene-divinylbenzene columns. Using columns designed for polar polymers and a mobile phase containing additives like LiBr or NaNO₃ can help suppress these interactions. Also, ensure you are using appropriate standards for calibration, or ideally, a multi-detector GPC system with light scattering for absolute molecular weight determination.[1]
Q4: The baseline of my Thermogravimetric Analysis (TGA) thermogram is not stable before the main decomposition event. What does this indicate?
A4: An unstable TGA baseline, often showing a gradual weight loss at lower temperatures (e.g., below 150°C), typically indicates the presence of residual solvent or absorbed moisture. To obtain an accurate thermal decomposition profile, it is crucial to thoroughly dry your polymer sample under vacuum before analysis.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the chemical structure of PHPMA. However, several issues can complicate spectral interpretation.
Problem: Poor Signal-to-Noise Ratio or Complete Lack of Signal
-
Probable Cause 1: Insufficient Solubility. As mentioned, PHPMA's solubility can be a challenge. If the polymer is not fully dissolved, the concentration of mobile polymer chains will be too low to produce a detectable signal.
-
Solution:
-
Solvent Selection: Use highly polar aprotic solvents like DMSO-d6 or DMF-d7.
-
Sample Preparation: Finely grind the polymer to increase surface area. Allow the sample to dissolve over an extended period, potentially with gentle heating and agitation.
-
Concentration: Ensure an adequate concentration of the polymer is used, typically 5-10 mg/mL for ¹H NMR.
-
-
-
Probable Cause 2: Incorrect NMR Parameters. The relaxation times of polymer protons can be significantly different from those of small molecules.
-
Solution:
-
Increase Relaxation Delay (d1): A longer delay between pulses ensures that all protons have fully relaxed, leading to more accurate signal integration. Start with a d1 of 5-10 seconds.
-
Increase Number of Scans (ns): For dilute or high molecular weight samples, increasing the number of scans will improve the signal-to-noise ratio.
-
-
Problem: Broad, Poorly Resolved Peaks
-
Probable Cause 1: High Polydispersity. A broad molecular weight distribution means that protons in different polymer chains experience slightly different chemical environments, leading to a superposition of many signals and overall peak broadening.
-
Solution: While this is an intrinsic property of the sample, understanding it is key. GPC/SEC analysis can confirm the polydispersity index (PDI).
-
-
Probable Cause 2: Polymer Aggregation. Interchain hydrogen bonding can cause aggregation, restricting molecular motion.
-
Solution:
-
Elevated Temperature NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80°C) can disrupt hydrogen bonds and increase chain mobility, resulting in sharper peaks.
-
Solvent Additives: In some cases, adding a small amount of a salt like LiBr can help to break up aggregates.
-
-
Expected ¹H NMR Spectral Features of PHPMA (in DMSO-d6)
| Chemical Shift (ppm) | Assignment | Notes |
| ~9.2 | Ar-OH | Phenolic hydroxyl proton. Often a broad singlet. |
| ~7.8 | -NH- | Amide proton. Can be broad. |
| ~6.8 - 7.5 | Ar-H | Aromatic protons on the phenyl ring. |
| ~1.5 - 2.5 | -CH₂- | Methylene protons of the polymer backbone. |
| ~0.8 - 1.2 | -CH₃ | Methyl protons from the methacrylamide group. |
Note: Exact chemical shifts can vary depending on the solvent, temperature, and polymer tacticity.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for determining the molecular weight and polydispersity of polymers.
Problem: Distorted Peak Shapes (Tailing, Fronting, or Multiple Peaks)
-
Probable Cause 1: Non-Ideal Size Exclusion Behavior. Adsorption of the polymer onto the column packing material is a common issue, especially with polar polymers like PHPMA.[3] This can lead to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a salt, such as 0.05 M LiBr or NaNO₃, to the mobile phase (e.g., DMF or DMAc) to screen the interactions between the polymer's phenolic groups and the column stationary phase.
-
Column Selection: Use columns specifically designed for polar polymers.
-
-
-
Probable Cause 2: Sample Overload. Injecting too concentrated a sample can lead to peak fronting and an overestimation of the molecular weight.
-
Solution:
-
Optimize Concentration: As a general guideline, for a polymer with a molecular weight around 100,000 g/mol , a concentration of 0.1% (w/v) is a good starting point. Higher molecular weight polymers require lower concentrations.
-
Injection Volume: Use an appropriate injection volume for your column set, typically 50-100 µL for analytical columns.
-
-
Problem: Inaccurate Molecular Weight Determination
-
Probable Cause 1: Inappropriate Calibration. Using polystyrene standards for a polar polymer like PHPMA can lead to significant errors because their hydrodynamic volume in a given solvent will be different.[1]
-
Solution:
-
Use Appropriate Standards: If available, use well-characterized PHPMA standards or other structurally similar standards like poly(methyl methacrylate) (PMMA).
-
Multi-Detector GPC: The most accurate method is to use a GPC system equipped with a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector.[1] This allows for the determination of the absolute molecular weight without the need for column calibration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups in the polymer.
Problem: Broad O-H Stretching Band Obscuring Other Peaks
-
Probable Cause: Absorbed Water. The phenolic O-H and amide N-H stretching bands can be broadened by hydrogen bonding with absorbed water, potentially obscuring adjacent C-H stretching vibrations.
-
Solution:
-
Thorough Drying: Ensure the polymer sample is completely dry by heating under vacuum.
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, ensure good contact between the sample and the ATR crystal. For KBr pellets, use dry KBr and prepare the pellet in a low-humidity environment.
-
-
Key FTIR Absorption Bands for PHPMA
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 | O-H and N-H stretching (broad due to H-bonding) |
| 3100-2800 | C-H stretching (aromatic and aliphatic) |
| ~1650 | C=O stretching (Amide I) |
| ~1600, ~1510 | C=C stretching (aromatic ring) |
| ~1540 | N-H bending (Amide II) |
| ~1240 | C-O stretching (phenol) |
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the thermal stability and transitions of PHPMA.
Problem (TGA): Multi-step Decomposition Profile
-
Probable Cause: The thermal degradation of PHPMA can be a complex process involving side-chain and main-chain scission.[4] A multi-step weight loss is not necessarily an issue but a characteristic of the polymer. A typical degradation profile might show an initial loss of the hydroxyphenyl side group followed by the decomposition of the polymer backbone at higher temperatures.
-
Interpretation:
-
Initial Weight Loss (<150°C): Residual solvent or moisture.
-
First Major Decomposition Step: Often related to the loss of the side chains.
-
Second Major Decomposition Step: Degradation of the polymer backbone.
-
-
Problem (DSC): No Clear Glass Transition (Tg) Observed
-
Probable Cause 1: Broad Transition. For polymers with high molecular weight or some degree of cross-linking, the glass transition can be very broad and difficult to detect.
-
Solution:
-
Optimize Heating/Cooling Rates: Use a faster heating rate (e.g., 20°C/min) to enhance the change in heat capacity at the Tg.
-
Thermal History: Run a second heating scan after a controlled cooling cycle. This can provide a more defined Tg by erasing the previous thermal history of the sample.
-
-
-
Probable Cause 2: High Tg. The rigid phenyl group and hydrogen bonding in PHPMA can lead to a high glass transition temperature that may be close to the onset of decomposition, masking the transition.
-
Solution:
-
Modulated DSC (MDSC): This technique can sometimes resolve weak transitions that are difficult to see with standard DSC.
-
Correlate with TGA: Compare the DSC thermogram with the TGA data to ensure the observed thermal event is not decomposition.
-
-
References
- ResolveMass Laboratories Inc. (2025). Key Challenges and Solutions in Polymer Analysis.
- ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization.
- Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Waters Corporation. (n.d.). Frequently Asked GPC & SEC Questions.
- ResearchGate. (2003). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide).
Sources
Validation & Comparative
A Comparative Guide to Functional Monomers in Drug Delivery: N-(4-Hydroxyphenyl)methacrylamide vs. Key Alternatives
For researchers, scientists, and drug development professionals, the choice of functional monomer is a critical decision point in the design of polymer-based drug delivery systems. This decision profoundly influences the physicochemical properties, biocompatibility, and therapeutic efficacy of the final nanomedicine. This guide provides an in-depth comparison of N-(4-Hydroxyphenyl)methacrylamide (HPMAm) with other widely used functional monomers, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction: The Role of Functional Monomers in Advanced Drug Delivery
Functional monomers are the building blocks of sophisticated polymer-drug conjugates, providing reactive sites for drug attachment, influencing solubility, and modulating the biological interactions of the carrier. The ideal functional monomer should offer a balance of biocompatibility, controlled polymerization kinetics, and versatile conjugation chemistry. Here, we delve into the characteristics of HPMAm and compare its performance against established and emerging alternatives.
This compound (HPMAm): A Closer Look
This compound is a functional monomer distinguished by its phenolic hydroxyl group. This feature offers unique advantages for drug delivery applications, including the potential for specific conjugation chemistries and inherent antioxidant properties.
Chemical Structure and Properties
The presence of the hydroxyphenyl moiety imparts a degree of hydrophobicity and provides a reactive site for conjugation. The amide bond in the methacrylamide structure offers greater hydrolytic stability compared to ester-based monomers.
Synthesis of this compound
The synthesis of HPMAm is typically achieved through the reaction of 4-aminophenol with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Comparative Analysis of Functional Monomers
To provide a comprehensive overview, we compare HPMAm with three other key functional monomers: the well-established N-(2-hydroxypropyl)methacrylamide (HPMA), the naturally derived chitosan, and tyrosine-based monomers which also feature a phenolic group.
| Property | This compound (HPMAm) | N-(2-hydroxypropyl)methacrylamide (HPMA) | Tyrosine-based Monomers | Chitosan-Methacrylamide |
| Structure | Contains a phenolic hydroxyl group | Contains a secondary hydroxyl group | Contains a phenolic hydroxyl group and amino acid backbone | Polysaccharide with primary amine and hydroxyl groups |
| Biocompatibility | Generally considered biocompatible; further studies needed for homopolymers. | High biocompatibility, non-immunogenic, and well-established in clinical trials. | Excellent biocompatibility and biodegradability. | Biocompatible, biodegradable, and mucoadhesive. |
| Polymerization | Can be polymerized via free radical or controlled radical polymerization (e.g., RAFT). | Well-established protocols for free radical and controlled radical polymerization (RAFT, ATRP). | Typically incorporated into polyesters, polyurethanes, or polycarbonates.[1] | Grafted onto the chitosan backbone. |
| Drug Conjugation | Phenolic hydroxyl group allows for esterification and other conjugation chemistries. | Secondary hydroxyl group can be used for conjugation, often after activation. | Phenolic group, carboxylic acid, and amine groups offer multiple conjugation points.[1] | Primary amines are readily available for conjugation. |
| Key Advantages | Potential for antioxidant properties; unique conjugation possibilities. | Extensive history of safe use in humans; excellent "stealth" properties. | Biodegradable backbone; can be designed to be enzyme-responsive.[1] | Natural origin; mucoadhesive properties beneficial for certain delivery routes. |
| Limitations | Less studied than HPMA; potential for lower water solubility depending on the copolymer. | Non-biodegradable backbone (requires chain transfer agents or degradable crosslinkers for renal clearance). | More complex monomer synthesis and polymerization. | Batch-to-batch variability; potential for immunogenicity in some forms. |
Performance in Drug Delivery Applications
Drug Encapsulation and Release:
A notable study demonstrated the use of an HPMAm-chitosan conjugate for the delivery of curcumin. The nanoparticles achieved a drug encapsulation efficiency of 77.03% and exhibited a pH-dependent sustained release, with faster release at a more acidic pH of 5.0.[2][3] This pH-responsive behavior is advantageous for tumor-targeted delivery, where the microenvironment is often acidic.
In comparison, tyrosine-based nanoparticles have also shown excellent encapsulation capabilities for both hydrophobic (camptothecin) and hydrophilic (doxorubicin) drugs.[1] These systems can be designed for enzyme-responsive drug release, offering another layer of controlled delivery.[1]
Biocompatibility and Cytotoxicity:
While extensive data on the biocompatibility of poly(HPMAm) homopolymers is still emerging, its conjugation with the biocompatible polymer chitosan has been shown to be a viable strategy for creating safe drug and gene carriers.[2][3] HPMA is renowned for its excellent biocompatibility and low immunogenicity, a key reason for its advancement into clinical trials. Tyrosine-derived polymers are also noted for their non-toxic nature.[4]
Experimental Protocols
To facilitate the practical application of this guide, we provide the following detailed experimental protocols.
Synthesis of this compound (HPMAm)
Materials:
-
4-Aminophenol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-aminophenol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.
RAFT Polymerization of Functional Monomers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and low polydispersity.
Caption: General workflow for RAFT polymerization.
Materials:
-
Functional monomer (e.g., HPMAm)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioyl)thio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Dissolve the functional monomer, RAFT agent, and initiator in the anhydrous solvent in a Schlenk flask.
-
Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the polymer's molecular weight and polydispersity using gel permeation chromatography (GPC) and its structure by ¹H NMR spectroscopy.
In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the release of a drug from a polymer conjugate.
Caption: Workflow for an in vitro drug release study.
Materials:
-
Polymer-drug conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Incubator shaker
Procedure:
-
Dissolve a known amount of the polymer-drug conjugate in a small volume of the release buffer.
-
Transfer the solution into a dialysis bag and seal both ends.
-
Immerse the dialysis bag in a larger volume of the release buffer (e.g., 50 mL) in a sealed container.
-
Place the container in an incubator shaker at 37 °C.
-
At predetermined time intervals, withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Human cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Polymer solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the polymer solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Conclusion and Future Perspectives
This compound presents a compelling alternative to more conventional functional monomers for drug delivery applications. Its unique phenolic structure offers distinct advantages in terms of conjugation chemistry and potential bioactivity. While further research is needed to fully elucidate its biocompatibility profile as a homopolymer and to conduct direct comparative in vivo studies, its successful incorporation into chitosan-based nanocarriers demonstrates its promise.
The choice of functional monomer will ultimately depend on the specific requirements of the therapeutic application, including the nature of the drug to be delivered, the desired release profile, and the target tissue. This guide provides a foundational framework and practical protocols to assist researchers in making informed decisions and advancing the design of next-generation polymer-based drug delivery systems.
References
- [3] Jaiswal, S., et al. (2021). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85.
- [7] Kly-Vasquez, H. L. (2018). In Vivo Investigations of Polymer Conjugates as Therapeutics. UMass ScholarWorks.
- [2] Muthu, M., et al. (2012). Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells. Biomacromolecules, 13(4), 1162-1172.
- [9] Veronese, F. M., & Pasut, G. (2008). PEGylation: An Approach for Drug Delivery. A Review. Critical Reviews™ in Therapeutic Drug Carrier Systems, 25(5).
- [10] Smeets, N. M. B., et al. (2015). Protocol for Automated Kinetic Investigation/Optimization of the RAFT Polymerization of Various Monomers. Methods in Molecular Biology, 1335, 1-20.
- [11] Pulapura, S., & Kohn, J. (2003). Polymers derived from the amino acid L-tyrosine: polycarbonates, polyarylates and copolymers with poly(ethylene glycol). Advanced Drug Delivery Reviews, 55(4), 447-461.
- [12] Boron Molecular. (n.d.). RAFT General Procedures.
- [4] Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85.
- [13] Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier.
- [14] Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
- [15] Nyamweya, N. (2021). Applications of Polymer Blends in Drug Delivery. Future Journal of Pharmaceutical Sciences, 7(1), 18.
- [16] Singh, S., et al. (2023). Toxicity of Polymeric Nanodrugs as Drug Carriers. ACS Chemical Health & Safety, 30(4), 209-223.
- [17] Gonzalez-Paredes, A., et al. (2022).
- [5] Indian Institute of Science Education and Research Pune. (n.d.). Poly(L-Tyrosine)
- [18] Al-Otaibi, A. M., et al. (2021). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Polymers, 13(21), 3824.
- [19] Jan, N., et al. (2021). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Polymers, 13(23), 4165.
- [20] Jayakumar, R., et al. (2023). Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. Biomacromolecules, 24(2), 529-551.
- [21] Stanescu, A. M. A., et al. (2024). In Vitro and Ex Vivo Evaluation of Novel Methacrylated Chitosan-PNIPAAm-Hyaluronic Acid Hydrogels Loaded with Progesterone for Applications in Vaginal Delivery. Gels, 10(8), 536.
- [22] Pulapura, S., & Kohn, J. (2003). Polymers derived from the amino acid L-tyrosine: Polycarbonates, polyarylates and copolymers with poly(ethylene glycol). Advanced Drug Delivery Reviews, 55(4), 447-461.
- [23] Kaur, S., & Singh, J. (2008). Poly(ethylene glycol) Methacrylate/Dimethacrylate Hydrogels for Controlled Release of Hydrophobic Drugs. AAPS PharmSciTech, 9(2), 464-471.
- [24] University of Iowa. (n.d.).
- [25] Al-Bishari, A. M., et al. (2023).
- [26] Li, M., et al. (2019).
- [27] Sharma, A., et al. (2018). ROLE OF POLYMERS IN DRUG DELIVERY. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 234-245.
- [28] Zhang, Y., et al. (2019). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices.
- [29] Vajra Priya, A., & Jha, S. (2016). Polymers in Drug Delivery Technology, Types of Polymers and Applications. Scholars Academic Journal of Pharmacy, 5(7), 305-308.
- [30] Schulze, C., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2596.
- [31] Peng, C., et al. (2010). Characterization of a clinical polymer-drug conjugate using multiscale modeling. Biopolymers, 93(11), 936-951.
- [32] Moorkoth, S., & Nampoothiri, M. (2024). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases.
- [33] Jeon, O., et al. (2017). Tailoring the Properties of Marine-Based Alginate Hydrogels: A Comparison of Enzymatic (HRP) and Visible-Light (SPS/Ruth)
- [34] Moorkoth, S., & Nampoothiri, M. (2024). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases.
- [1] Rihova, B., et al. (1989). Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro.
- [35] Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.
- [36] Ulbrich, K., et al. (2016). Polymeric conjugates for drug delivery. Advanced Drug Delivery Reviews, 107, 1-2.
- [37] Zhang, Y., et al. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. Frontiers in Bioengineering and Biotechnology, 11, 1133355.
- [38] Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.
- [39] Wang, C., et al. (2014). Synthesis and characterization of poly(methoxyl ethylene glycol-caprolactone-co-methacrylic acid-co-poly(ethylene glycol) methyl ether methacrylate) pH-sensitive hydrogel for delivery of dexamethasone.
- [41] Singh, R., et al. (2024). Progress in developing polymer-based controlled release Nitricoxide Na. International Journal of Nanomedicine, 19, 1-21.
- [42] Tardy, B. L., & Boyer, C. (2022). Special Issue: Polymer–Drug Conjugate Materials.
- [43] Sharma, S., et al. (2022).
- [44] Oh, J. K., et al. (2009). Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
- [45] Annabi, N., et al. (2023).
- [46] Al-Samydai, A., et al. (2023). Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives. Polymers, 15(11), 2449.
- [47] Cheng, J. (Ed.). (2010). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. John Wiley & Sons, Inc.
- [48] Zhang, Y., et al. (2013). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels.
- [49] Eliott, D., et al. (2011). Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). Journal of Ocular Pharmacology and Therapeutics, 27(4), 365-370.
- [50] Eliott, D., et al. (2011). Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). Journal of Ocular Pharmacology and Therapeutics, 27(4), 365-370.
Sources
- 1. Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
A Comparative Guide to the Biocompatibility of N-(4-Hydroxyphenyl)methacrylamide Polymers for Biomedical Researchers
For researchers and drug development professionals navigating the complex landscape of polymeric biomaterials, selecting a carrier with an optimal biocompatibility profile is paramount to clinical success. This guide provides an in-depth comparative analysis of the biocompatibility of N-(4-Hydroxyphenyl)methacrylamide (HPMAm) polymers. We will delve into the critical aspects of cytotoxicity, hemocompatibility, and immunogenicity, drawing comparisons with the well-established Poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) and the widely used Poly(ethylene glycol) (PEG). This guide is designed to equip you with the necessary data and experimental insights to make informed decisions for your drug delivery and tissue engineering applications.
Introduction: The Promise of Functional Methacrylamide Polymers
The field of polymer-based drug delivery has been significantly advanced by the development of hydrophilic and biocompatible polymers. Among these, pHPMA has long been considered a gold standard due to its excellent water solubility, low toxicity, and non-immunogenic nature.[1][2][3] These properties have made it an ideal candidate for creating polymer-drug conjugates with enhanced pharmacokinetics.[3]
This compound (HPMAm) emerges as a functional derivative of the HPMA monomer, incorporating a phenolic side group. This functional handle opens up avenues for facile conjugation of therapeutic agents, targeting moieties, and imaging probes via chemistries targeting the hydroxyl group. However, the introduction of this phenolic group necessitates a thorough re-evaluation of the polymer's biocompatibility profile, as even subtle structural changes can significantly impact interactions with biological systems.
This guide will systematically assess the key biocompatibility parameters of HPMAm-based polymers, providing a framework for their evaluation and comparison against established alternatives.
In Vitro Cytotoxicity: Assessing the Fundamental Interaction with Cells
A primary indicator of a biomaterial's biocompatibility is its inherent cytotoxicity. Standardized assays, as outlined in ISO 10993-5, are employed to evaluate the potential of a material to cause cell death or inhibit cell growth.[4]
Causality Behind Experimental Choices:
The choice of cell lines and assay methods is critical for obtaining relevant data. Fibroblast cell lines like L929 or 3T3 are often used as they are representative of the connective tissues that implants and drug carriers will encounter. For cancer drug delivery applications, testing against relevant cancer cell lines is also crucial to distinguish between the carrier's toxicity and the therapeutic effect of the conjugated drug. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.
Comparative Performance:
| Polymer | Typical Cell Viability at 1 mg/mL (%) | Key Observations |
| Poly(HPMAm) | Data not readily available in literature | The phenolic group may introduce some level of cytotoxicity compared to pHPMA, a hypothesis that requires experimental validation. |
| pHPMA | > 95%[6] | Generally considered non-cytotoxic and serves as a negative control in many studies.[3] |
| PEG | > 95% | Widely used in FDA-approved formulations and considered highly biocompatible. |
Expert Insight: While direct data on poly(HPMAm) homopolymer cytotoxicity is scarce, the biocompatibility of polymers derived from tyrosine, which also contains a phenolic side group, has been extensively studied. These tyrosine-derived polymers are generally found to be biocompatible, suggesting that the presence of a phenolic moiety does not inherently lead to high cytotoxicity. However, the specific chemical context within the methacrylamide backbone necessitates direct experimental evaluation.
Hemocompatibility: The Critical Interface with Blood
For intravenously administered drug carriers, hemocompatibility is a critical safety parameter. The interaction of a polymer with blood components can trigger a cascade of adverse events, including hemolysis (rupture of red blood cells), coagulation, and platelet activation. The ISO 10993-4 standard provides a framework for assessing these interactions.[7]
Causality Behind Experimental Choices:
Hemolysis assays directly measure the lytic effect of a material on red blood cells, a primary and immediate indicator of blood incompatibility.[8][9] Coagulation assays, such as activated partial thromboplastin time (aPTT) and prothrombin time (PT), evaluate the impact on the intrinsic and extrinsic coagulation pathways, respectively. Platelet adhesion and activation studies are crucial as they can initiate thrombus formation.
Experimental Protocol: Hemolysis Assay (ASTM F756-00)
Caption: Standard workflow for evaluating polymer-induced hemolysis.
Comparative Performance:
| Polymer | Hemolysis (%) | Coagulation & Platelet Activation |
| Poly(HPMAm) | Data not readily available | The phenolic hydroxyl group could potentially interact with blood proteins, but this requires experimental verification. |
| pHPMA | < 2% | Generally does not significantly affect coagulation times or platelet activation.[3] |
| PEG | < 2% | Known for its "stealth" properties, which minimize interactions with blood components. |
Expert Insight: The phenolic group in poly(HPMAm) could potentially engage in hydrogen bonding with proteins on the surface of blood cells or with coagulation factors. This interaction could, in theory, influence hemocompatibility. However, the hydrophilic nature of the methacrylamide backbone is expected to mitigate these interactions. Comparative studies with pHPMA are essential to determine the net effect of the phenolic functionality.
Immunogenicity: The Challenge of Eliciting an Immune Response
The ability of a polymer to evade recognition by the immune system is crucial for its therapeutic efficacy, especially with repeated administration. Immunogenicity can lead to the production of anti-polymer antibodies, resulting in accelerated clearance of the drug carrier and potential hypersensitivity reactions.
Causality Behind Experimental Choices:
In vivo studies in animal models are the gold standard for assessing immunogenicity. These studies typically involve repeated administration of the polymer, followed by the measurement of specific antibody (e.g., IgM and IgG) titers in the serum using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). In vitro assays using immune cells can provide preliminary insights into the potential for a polymer to activate immune responses.
Experimental Protocol: In Vivo Immunogenicity Assessment
Caption: Workflow for in vivo assessment of polymer immunogenicity.
Comparative Performance:
| Polymer | Immunogenicity | Key Considerations |
| Poly(HPMAm) | Expected to be low, but data is lacking | The phenolic group could act as a hapten, potentially eliciting an immune response when conjugated to a carrier, though the polymer backbone itself is likely non-immunogenic. |
| pHPMA | Very low to non-immunogenic[10] | The homopolymer is generally considered non-immunogenic.[2] However, copolymers with certain peptide side chains have been shown to induce a weak antibody response.[10] |
| PEG | Generally considered low, but anti-PEG antibodies have been reported in the population. | Pre-existing anti-PEG antibodies can lead to accelerated blood clearance of PEGylated therapeutics. |
Expert Insight: Studies on HPMA copolymers have shown that while the pHPMA backbone is essentially non-immunogenic, the introduction of haptens or certain peptide sequences can induce an antibody response.[10] The phenolic group of HPMAm could potentially be recognized as a hapten by the immune system. Therefore, while the overall immunogenicity is expected to be low, it is a critical parameter to evaluate experimentally, particularly for applications requiring long-term or repeated administration.
Conclusion and Future Directions
Polymers of this compound hold considerable promise as functional biomaterials for drug delivery and other biomedical applications. Their structural similarity to the highly biocompatible pHPMA provides a strong foundation for their favorable biological profile. However, the introduction of the phenolic group, while offering advantages for conjugation, necessitates a thorough and direct assessment of its impact on cytotoxicity, hemocompatibility, and immunogenicity.
Based on the available literature for structurally related polymers, it is hypothesized that poly(HPMAm) will exhibit low cytotoxicity and immunogenicity. However, the potential for interactions between the phenolic group and blood components warrants careful investigation into its hemocompatibility.
For researchers and developers, the key takeaway is the imperative for empirical data. The comparison guide presented here serves as a framework for the necessary biocompatibility assessments. Future work should focus on generating robust in vitro and in vivo data for poly(HPMAm) homopolymers and copolymers to definitively establish their safety profile and unlock their full potential in the next generation of advanced therapeutics.
References
- Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. [Link]
- Lu, Y., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Pharmaceutics, 15(11), 2598. [Link]
- Capasso, U., et al. (2017). Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. Polymer Chemistry, 8(44), 6859-6868. [Link]
- Ulbrich, K., et al. (2016). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Journal of Controlled Release, 240, 190-205. [Link]
- Lodi, A., et al. (2017). Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. Polymer Chemistry, 8(44), 6859-6868. [Link]
- Zhang, L., et al. (2014). In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold. International Journal of Clinical and Experimental Medicine, 7(5), 1233-1243. [Link]
- Muthukumar, T., et al. (2022). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Gels, 8(11), 743. [Link]
- Rihova, B., et al. (1986). Immunogenicity of N-(2-hydroxypropyl)-methacrylamide copolymers--potential hapten or drug carriers.
- Ciszewska, M., et al. (2018). Synthesis, characterization and in vitro cytotoxicity studies of poly-N-isopropyl acrylamide gel nanoparticles and films. Colloids and Surfaces B: Biointerfaces, 164, 381-389. [Link]
- Zhang, L., et al. (2014). In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold. International Journal of Clinical and Experimental Medicine, 7(5), 1233–1243. [Link]
- Fischer, K., et al. (2011). Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers. Journal of Controlled Release, 153(3), 269-277. [Link]
- Mellati, A., et al. (2016). Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide). Materials Science and Engineering: C, 59, 509-513. [Link]
- van der Vlies, A. J., et al. (2018). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Organic & Biomolecular Chemistry, 16(30), 5529-5534. [Link]
- Ishihara, K., et al. (1998). Hemocompatibility on graft copolymers composed of poly(2-methacryloyloxyethyl phosphorylcholine) side chain and poly(n-butyl methacrylate) backbone. Journal of Biomedical Materials Research, 39(2), 323-330. [Link]
- Belkacem, I., et al. (2019). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. Journal of Macromolecular Science, Part A, 56(11), 1011-1019. [Link]
- Themistou, E., et al. (2018). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 9(12), 1546-1557. [Link]
- Ortega, M. A., et al. (2019). Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. Journal of Adhesion Science and Technology, 33(12), 1342-1356. [Link]
- Kar, S., et al. (2014). Synthesis, characterization and evaluation of poly(3-N, N'-dimethylaminopropylmethacrylamide-Co-2-hydroxyethylmethacrylate-Co-N-vinyl pyrrolidone), a thermo responsive hydrogel carrier for sustained release of theophylline.
- Spasojević, J., et al. (2022). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Polymers, 14(15), 3128. [Link]
- Yang, J., et al. (2008). Self-Assembled Hydrogels from Poly[N-(2-hydroxypropyl)methacrylamide] Grafted with β-Sheet Peptides. Biomacromolecules, 9(4), 1192-1199. [Link]
- Themistou, E., et al. (2018). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 10(7), 743. [Link]
- Hussain, M., et al. (2020). Synthesis, Characterization and Reactivity Ratios of Poly Phenyl Acrylamide-Co-Methyl Methacrylate. Egyptian Journal of Chemistry, 63(7), 2459-2469. [Link]
Sources
- 1. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunogenicity of N-(2-hydroxypropyl)-methacrylamide copolymers--potential hapten or drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of N-(4-Hydroxyphenyl)methacrylamide-Based Polymers
This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-(4-Hydroxyphenyl)methacrylamide (HPMA)-based polymers against common alternative polymeric drug delivery systems. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind experimental design and interpretation. We will explore the intrinsic properties of HPMA copolymers, delve into the standardized assays used to evaluate their safety, and provide detailed, field-proven protocols to ensure reproducible and reliable results.
Introduction: The Rationale for HPMA Copolymers in Drug Delivery
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are synthetic, water-soluble polymers that have been extensively investigated as carriers for therapeutic agents since the 1970s.[1] Their prominence in the field of nanomedicine stems from a unique combination of favorable properties:
-
Biocompatibility and Low Immunogenicity: The HPMA polymer backbone is generally considered non-toxic and is not recognized by the immune system, a significant advantage over many other materials.[2][3] Unlike poly(ethylene glycol) (PEG), a common alternative, HPMA copolymers do not typically induce the production of anti-polymer antibodies.[4]
-
Water Solubility: Their hydrophilic nature allows for easy transport in aqueous physiological environments, improving the bioavailability of conjugated hydrophobic drugs.[4]
-
The EPR Effect: As macromolecular constructs, HPMA conjugates with a molecular weight exceeding the renal clearance threshold (approx. 40-50 kDa) can preferentially accumulate in solid tumor tissues.[2] This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, is a cornerstone of passive tumor targeting.[2][5]
-
Structural Versatility: The polymer backbone can be readily functionalized with drugs, targeting ligands, and imaging agents, often via biodegradable linkers that ensure the payload is released only at the target site.[4][6]
These characteristics have positioned HPMA copolymers as a leading platform for developing "macromolecular therapeutics," with several conjugates having advanced into clinical trials.[1][3][7]
Comparative Cytotoxicity: HPMA Copolymers vs. Alternatives
The term "cytotoxicity" in the context of polymer therapeutics is nuanced. While the ultimate goal of a polymer-drug conjugate for cancer is to be cytotoxic to tumor cells, this effect should originate from the released drug, not the carrier itself. The ideal polymer carrier is inert and non-toxic.
Intrinsic Cytotoxicity of the HPMA Backbone Unconjugated HPMA homopolymers are widely regarded as safe and biocompatible.[6] Studies have consistently shown that the polymer itself exhibits minimal to no toxicity in vitro.[3][4] When cytotoxicity is observed, it is almost always attributable to:
-
The Conjugated Drug: The therapeutic agent (e.g., doxorubicin, paclitaxel) is the primary source of the cytotoxic effect.[5][8]
-
Linker Degradation Products: The small molecules released after the linker is cleaved can have their own toxicological profile.
-
Specific Functional Groups: The introduction of certain functionalities, such as highly cationic groups, can induce toxicity by disrupting cell membranes, a mechanism not inherent to the standard HPMA structure.[9][10]
Performance Against Alternative Polymer Platforms The low intrinsic toxicity of HPMA copolymers becomes evident when compared to other polymer classes used in drug delivery.
| Polymer Class | Primary Cytotoxicity Mechanism | General Biocompatibility Profile | Key Considerations |
| HPMA Copolymers | Low to negligible intrinsic toxicity. Cytotoxicity is primarily from the conjugated drug released at the target site.[2][6] | High. Generally non-toxic and non-immunogenic.[1][3] | Non-biodegradable backbone; requires molecular weight control (<50 kDa) for renal clearance.[2] |
| Poly(ethylene glycol) (PEG) | Low intrinsic toxicity, considered highly biocompatible. | High. The "gold standard" for stealth polymers. | Can elicit anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity.[4] |
| Cationic Polymers (e.g., PEI, PDMAEMA) | Membrane disruption due to strong electrostatic interactions with negatively charged cell membranes.[9][11] | Variable to Poor. Toxicity is a major hurdle, often dose-dependent and related to charge density and molecular weight.[10] | Primarily used for nucleic acid delivery where membrane interaction is required for transfection. |
| Biodegradable Polyesters (e.g., PLGA, PCL) | Accumulation of acidic degradation products (lactic acid, glycolic acid) can lower local pH and induce an inflammatory response or cytotoxicity.[12] | Good. Biocompatible and biodegradable, but degradation rate and byproducts must be managed. | The degradation process itself can be a source of toxicity, a different paradigm from the inert HPMA backbone. |
Key Experimental Protocols for Assessing Polymer Cytotoxicity
A comprehensive evaluation of cytotoxicity cannot rely on a single assay.[13] Different assays measure distinct cellular events—metabolic activity, membrane integrity, and apoptosis pathways. Using an orthogonal approach provides a holistic and reliable assessment of a polymer's biological impact.
Workflow for In Vitro Cytotoxicity Assessment
Below is a typical workflow for evaluating the cytotoxicity of a new polymer conjugate.
Caption: General workflow for in vitro cytotoxicity testing of polymers.
A. MTT Assay: Assessing Metabolic Activity
Principle of Causality: This colorimetric assay is a first-line test for cell viability. It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[14] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[15] It's crucial to understand this assay measures metabolic function, not cell number directly. A compound could reduce metabolic activity without killing the cell, a distinction that requires further assays to clarify.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the HPMA polymer or conjugate in culture medium. Remove the old medium from the cells and add 100 µL of the polymer solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control if the polymer is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
B. LDH Release Assay: Assessing Membrane Integrity
Principle of Causality: The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity caused by the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis) or during late-stage apoptosis.[13][18] The assay measures the activity of this released LDH via a coupled enzymatic reaction that produces a colored product.[19] This method is an excellent complement to the MTT assay because it directly measures cell death via membrane rupture, rather than inferring it from metabolic changes.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run both assays in parallel from the same initial cell plates.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in commercial kits, typically Triton X-100 based). This represents 100% cytotoxicity.
-
Culture Medium Background: Medium without cells (corrects for LDH present in serum).
-
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Pierce LDH Cytotoxicity Assay Kit). This typically involves mixing a substrate and a dye solution. Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
-
Data Analysis: First, subtract the 680 nm background reading from the 490 nm reading for all wells. Then, calculate the percent cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
C. Apoptosis Assays: Uncovering the Mechanism of Cell Death
Principle of Causality: Understanding how a cell dies is critical. Apoptosis, or programmed cell death, is a controlled process distinct from necrosis.[20] Apoptosis assays detect specific biochemical and morphological hallmarks of this process, such as the activation of caspase enzymes or the externalization of phosphatidylserine (PS) on the cell membrane.[21][22] Using these assays helps determine if a polymer conjugate is inducing a clean, programmed cell death (desirable for therapeutics) or a messy, inflammatory necrotic death.
Caption: Key markers in the apoptotic signaling cascade.
Step-by-Step Protocol (Annexin V & Propidium Iodide Staining): This dual-staining method, typically analyzed by flow cytometry, is powerful for differentiating cell populations:
-
Annexin V- / PI- : Healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells (PS is externalized, but membrane is intact).
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells (membrane integrity is lost).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the polymer conjugate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express (to preserve membrane integrity). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (commercially available).
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Conclusion and Field-Proven Insights
The body of evidence overwhelmingly supports that this compound-based polymers are an exceptionally biocompatible platform for drug delivery.[2][3][4] Their intrinsic cytotoxicity is negligible, a feature that distinguishes them from inherently toxic cationic polymers and from biodegradable polyesters whose degradation byproducts can pose safety risks.[9][12]
For the drug development professional, this means that when designing an HPMA-based therapeutic, the focus of cytotoxicity studies can and should be on the activity of the conjugated drug and the efficiency of its release by the linker. The polymer itself serves as a safe, inert vehicle. A rigorous and multi-faceted approach to cytotoxicity testing, employing assays that probe metabolism (MTT), membrane integrity (LDH), and the specific mechanism of cell death (apoptosis assays), is essential for a complete and accurate safety assessment. This comprehensive strategy ensures that the observed biological effects are correctly attributed to the therapeutic payload, validating the design of the conjugate and paving the way for successful preclinical and clinical development.
References
- HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI. [Link]
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. [Link]
- HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy. PMC - NIH. [Link]
- HPMA Copolymer-Anticancer Drug Conjugates: Design, Activity, and Mechanism of Action. PubMed. [Link]
- Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. PMC - NIH. [Link]
- Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases. PMC. [Link]
- HPMA copolymer-based combination therapy toxic to both prostate cancer stem/progenitor cells and differentiated cells induces durable anti-tumor effects. PMC - PubMed Central. [Link]
- Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis.
- Lactate dehydrogenase assay for assessment of polyc
- Accumulated Polymer Degradation Products as Effector Molecules in Cytotoxicity of Polymeric Nanoparticles. Oxford Academic. [Link]
- Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. RSC Publishing. [Link]
- HPMA copolymers: Origins, early developments, present, and future. PMC - NIH. [Link]
- Apoptosis and cell death in contact with the biomaterials. Detection of...
- Summary of in vitro cytotoxicity assays described for the evaluation of chitosan carriers.
- In Vitro Cytotoxicity of Polymeric Nanoparticles Coated with Lipid Layer Loaded with Cardiovascular Drugs. MDPI. [Link]
- Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity.
- HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity.
- Progress in developing polymer-based controlled release Nitricoxide Na. Dove Medical Press. [Link]
- Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. PMC - NIH. [Link]
- How does the polymer architecture and position of cationic charges affect cell viability? RSC Publishing. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity. PMC - NIH. [Link]
- In vitro cytotoxicity of blank polymeric nanoparticles at various...
- HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: Comparison of biological properties in vitro.
- Apoptosis Assays. RayBiotech. [Link]
- Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumul
- The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Tre
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity.
- MTT (Assay protocol). Protocols.io. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. MDPI. [Link]
- N-(2-Hydroxypropyl) methacrylamide. Wikipedia. [Link]
Sources
- 1. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]
- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPMA copolymer-based combination therapy toxic to both prostate cancer stem/progenitor cells and differentiated cells induces durable anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How does the polymer architecture and position of cationic charges affect cell viability? - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01012G [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Apoptosis | Abcam [abcam.com]
- 22. Apoptosis Assays [sigmaaldrich.com]
A Comparative Guide to the In Vitro Degradation of Poly(N-(4-Hydroxyphenyl)methacrylamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the expected in vitro degradation behavior of poly(N-(4-hydroxyphenyl)methacrylamide) (pHPMAm) against other widely used biomedical polymers. Given that pHPMAm is a less-characterized analog of the extensively studied poly(N-(2-hydroxypropyl)methacrylamide) (HPMA), this document synthesizes established principles of polyacrylamide chemistry with degradation data from benchmark polymers to offer a predictive and comparative framework. We will explore the fundamental mechanisms of degradation, present robust protocols for empirical validation, and compare the anticipated performance of pHPMAm with key alternatives in the field of drug delivery.
Introduction: The Rationale for pHPMAm and the Question of Degradability
Poly(this compound) is a hydrophilic polymer with a structure that suggests significant potential in biomedical applications. Its phenolic hydroxyl group offers a versatile handle for conjugating drugs or targeting moieties, while also imparting potential antioxidant properties. It is a structural analog of HPMA, a polymer renowned for its biocompatibility, non-immunogenicity, and success in clinical trials as a drug carrier.[1]
However, a critical consideration for any polymer intended for in vivo use is its fate—how it is cleared from the body. For high molecular weight polymers that cannot be readily eliminated by the kidneys, biodegradability is essential. The carbon-carbon backbone of polyacrylamides, including HPMA, is generally considered stable and non-biodegradable under physiological conditions.[2] This stability necessitates that high molecular weight HPMA systems incorporate enzymatically cleavable linkers to break down into smaller, clearable fragments.[3][4]
This guide, therefore, addresses a crucial question: What is the expected in vitro degradation profile of pHPMAm? By understanding its likely stability and degradation pathways, we can strategically design pHPMAm-based systems for drug delivery and compare their potential performance against established biodegradable polymers like polyesters and polyanhydrides.
Fundamental Degradation Mechanisms: A Comparative Overview
The degradation of a polymer is governed by its chemical structure. The primary mechanisms relevant to the in vivo or simulated in vitro environment are hydrolytic, oxidative, and enzymatic degradation.[5]
The Polyacrylamide Backbone: A Stable Scaffold
The vinyl C-C backbone of pHPMAm, like other polyacrylamides, is chemically robust and not susceptible to simple hydrolysis.[2] Its degradation is primarily dictated by the reactivity of its amide side chain and its response to more aggressive chemical environments, such as those involving reactive oxygen species (ROS).
-
Side-Chain Hydrolysis : Under strongly acidic or basic conditions, the amide group in polyacrylamides can hydrolyze to form a carboxylic acid and release ammonia.[2][6] However, at a physiological pH of 7.4, this process is exceptionally slow and generally considered negligible over the typical lifespan of a drug delivery vehicle.[7]
-
Oxidative Degradation : The polymer backbone can be cleaved by potent oxidizing agents, particularly hydroxyl radicals (•OH).[2] This can be a relevant pathway in inflammatory environments where cells produce ROS. In vitro studies have shown that polyacrylamide hydrogels can be degraded by hydroxyl radicals, leading to the release of small molecules.[8] The presence of the electron-rich phenol group in pHPMAm may influence its susceptibility to oxidative processes compared to HPMA.
Alternative Polymers: Architectures Designed for Degradation
In contrast to the inherent stability of the pHPMAm backbone, many leading biomedical polymers are designed for controlled degradation.
-
Polyesters (e.g., PLGA, PLA) : Poly(lactic-co-glycolic acid) and its parent homopolymers are the most widely used biodegradable polymers in FDA-approved products.[9] Their degradation is driven by the hydrolytic scission of ester bonds in the polymer backbone, a process known as bulk erosion.[5][10] Water penetrates the entire polymer matrix, and chains are cleaved throughout, leading to a decrease in molecular weight followed by mass loss.[11]
-
Polyanhydrides : These polymers are known for their surface-eroding properties. Water penetration is limited to the surface of the polymer matrix, so degradation and drug release occur layer-by-layer.[9] This provides a more constant release profile compared to the bulk-eroding polyesters.
The following diagram illustrates the distinct degradation pathways.
Caption: Comparative overview of polymer degradation pathways.
Comparative Data Summary
The table below summarizes the key degradation characteristics of pHPMAm (expected) versus common biodegradable polymers.
| Feature | Poly(this compound) (pHPMAm) | Poly(lactic-co-glycolic acid) (PLGA) | Polyanhydrides |
| Primary Backbone Bond | Carbon-Carbon | Ester | Anhydride |
| Primary Degradation Mechanism | Generally non-degradable; potential for slow oxidative scission | Bulk Hydrolysis | Surface Hydrolysis (Erosion) |
| Degradation Products | Oligomers/monomers (if oxidized) | Lactic acid, Glycolic acid | Diacid monomers |
| Degradation Rate Control | Not intrinsically tunable; dependent on external stimuli (e.g., ROS) | Tunable by L:G ratio, molecular weight, end-capping[10] | Tunable by monomer hydrophobicity[9] |
| Biocompatibility of Products | Dependent on specific products; generally good for polyacrylamides | Good, but acidic byproducts can cause local inflammation[12] | Excellent; readily metabolized[9] |
Experimental Protocols for Assessing pHPMAm In Vitro Degradation
To empirically validate the expected degradation profile of pHPMAm, a series of well-defined in vitro experiments are necessary. These protocols are designed to be self-validating by including multiple analytical endpoints.
Workflow for In Vitro Degradation Studies
The general workflow involves incubating the polymer under specific conditions and analyzing its properties at predetermined time points.
Caption: Workflow for conducting in vitro polymer degradation studies.
Protocol 1: Hydrolytic Stability Assessment
Causality: This experiment establishes the baseline stability of the polymer in a simulated physiological fluid (PBS, pH 7.4) at body temperature.[13] It tests the hypothesis that the pHPMAm backbone and side chain are hydrolytically stable.
Methodology:
-
Sample Preparation : Prepare pHPMAm samples of a defined geometry (e.g., thin films or hydrogel discs) and record their initial dry weight (W₀). Sterilize the samples, for example, by ethylene oxide or gamma irradiation, noting that sterilization can affect polymer properties.[13]
-
Incubation : Place each sample in a sterile vial with a known volume of phosphate-buffered saline (PBS, pH 7.4). A high buffer-to-polymer ratio (e.g., 100:1 v/w) is recommended to ensure the pH remains constant.[13] Incubate at 37°C with gentle agitation (e.g., 50 rpm).[14]
-
Time Points : At predetermined intervals (e.g., 0, 1, 4, 8, 12 weeks), retrieve triplicate samples.
-
Sample Processing : Carefully remove the samples from the buffer, rinse thoroughly with deionized water to remove salts, and dry under vacuum to a constant weight (Wₜ).
-
Analysis :
-
Mass Loss (%) : Calculate as [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight : Dissolve a portion of the dried sample and analyze via Gel Permeation Chromatography (GPC) to determine changes in number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[15]
-
Chemical Structure : Analyze the sample using Fourier-Transform Infrared (FTIR) spectroscopy to detect any changes in functional groups (e.g., loss of amide peak, appearance of carboxylate peak).[16]
-
Protocol 2: Oxidative Degradation Assessment
Causality: This accelerated degradation study simulates the effects of oxidative stress found in inflammatory environments. Fenton's reagent (H₂O₂ and Fe²⁺) is commonly used to generate hydroxyl radicals, providing insight into the backbone's susceptibility to scission.[8]
Methodology:
-
Sample Preparation : Prepare and weigh samples as in Protocol 1.
-
Incubation : Incubate samples at 37°C in PBS (pH 7.4) containing a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) and a catalytic amount of ferrous sulfate (FeSO₄).
-
Time Points : Retrieve samples at shorter intervals (e.g., 0, 6, 12, 24, 48 hours) due to the accelerated nature of the reaction.
-
Sample Processing & Analysis : Process the samples as in Protocol 1. The primary endpoint for this study will be the change in molecular weight as determined by GPC, as this directly indicates backbone scission. Analysis of the incubation medium by HPLC-MS can be used to identify any small molecule degradation products.[15]
Protocol 3: Enzymatic Degradation Assessment
Causality: This protocol tests for susceptibility to enzymatic degradation, which is unlikely for the pHPMAm backbone but is a crucial mechanism for many biopolymers.[17] Using a cocktail of lysosomal enzymes or specific enzymes like proteases can reveal unexpected cleavage points.
Methodology:
-
Sample Preparation : Prepare and weigh samples as in Protocol 1.
-
Incubation : Incubate samples at 37°C in a relevant buffer (e.g., acetate buffer, pH 5.0, to simulate lysosomal conditions) containing a specific enzyme or a mixture of enzymes (e.g., pronase, cathepsin B, or lysosomal extracts).[17] A control group without enzymes is mandatory.
-
Time Points : Retrieve samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).
-
Sample Processing & Analysis : Process and analyze as described in Protocol 1, paying close attention to any differences in mass loss or molecular weight change between the enzyme and control groups.
Key Analytical Techniques for a Self-Validating System
A robust degradation study relies on a suite of complementary analytical techniques to build a complete picture of the chemical and physical changes occurring.[18][19]
| Analytical Technique | Information Provided | Causality & Role in Validation |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI).[15] | The most direct evidence of polymer chain scission (degradation). An increase in PDI can indicate random chain cleavage.[20] |
| Spectroscopy (FTIR, NMR) | Changes in chemical bonds and functional groups.[16] | Confirms the chemical mechanism of degradation, e.g., identifying the formation of new carbonyl or carboxyl groups from hydrolysis or oxidation. |
| Mass Spectrometry (HPLC-MS, GC-MS) | Identification and quantification of low molecular weight degradation products.[15] | Validates the proposed degradation pathway by identifying the specific chemical fragments released from the polymer. |
| Scanning Electron Microscopy (SEM) | Surface morphology, including cracks, pores, and erosion.[21] | Visualizes the physical consequences of degradation, helping to distinguish between surface and bulk erosion mechanisms. |
| Thermal Analysis (DSC, TGA) | Glass transition temperature (Tg), melting temperature (Tm), thermal stability.[16] | Changes in Tg can indicate plasticization by water uptake or changes in polymer chain length, providing secondary evidence of degradation. |
| Mass Loss Measurement | Overall loss of material from the sample.[21] | A simple but critical measure of erosion. When correlated with molecular weight data, it helps define the degradation phase (e.g., MW decrease before mass loss in bulk erosion). |
Conclusion and Future Outlook
The in vitro degradation profile of poly(this compound) is expected to be one of high stability, characteristic of its polyacrylamide backbone. Unlike polyesters or polyanhydrides, it is not designed for hydrolytic degradation. Its primary degradation pathway under physiological conditions is likely limited to slow, long-term oxidative processes.
This inherent stability is not a disadvantage; rather, it defines its application space. For drug delivery, pHPMAm is best compared to its well-studied cousin, HPMA copolymer. Low molecular weight versions would rely on renal clearance, while high molecular weight constructs would require the strategic incorporation of biodegradable linkers (e.g., enzyme-cleavable peptides) to become "conditionally" degradable.[3]
The experimental protocols and analytical techniques outlined in this guide provide a comprehensive framework for researchers to empirically determine the degradation kinetics of novel pHPMAm-based materials. By systematically comparing its hydrolytic, oxidative, and enzymatic stability against established benchmarks, the drug development community can confidently and rationally design the next generation of polymer therapeutics.
References
- Title: Some Aspects of the Properties and Degradation of Polyacrylamides Source: Chemical Reviews URL:[Link]
- Title: Analytical tools to assess polymer biodegradation: A critical review and recommendations Source: Science of The Total Environment URL:[Link]
- Title: Correlating in vitro degradation and drug release kinetics of biopolymer-based drug delivery systems Source: Taylor & Francis Online URL:[Link]
- Title: Exploring the Techniques Used in Polymer Analysis Source: Technology Networks URL:[Link]
- Title: Chemical Degradation of Polyacrylamide Polymers Under Alkaline Conditions Source: ResearchG
- Title: Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommend
- Title: Polymer Degradation Analysis Source: Prism Scientific URL:[Link]
- Title: Methods of Analyses for Biodegradable Polymers: A Review Source: PubMed Central (PMC) URL:[Link]
- Title: In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery Source: PubMed URL:[Link]
- Title: Backbone Degradable Multiblock N-(2-Hydroxypropyl)
- Title: Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems Source: MDPI URL:[Link]
- Title: Biodegradable Polymers and their Role in Drug Delivery Systems Source: Biomedical Research and Therapy URL:[Link]
- Title: Degradation on polyacrylamides. Part I.
- Title: In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices Source: PubMed Central URL:[Link]
- Title: Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review Source: MDPI URL:[Link]
- Title: In Vitro Degradation Testing Source: Polymer Solutions URL:[Link]
- Title: Backbone Degradable N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts Source: National Institutes of Health (NIH) URL:[Link]
- Title: HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery Source: PubMed Central (PMC) URL:[Link]
- Title: Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers Source: PubMed URL:[Link]
- Title: In Vitro Degradation of Medical Polyacrylamide Hydrogel I.
- Title: Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review Source: PubMed Central (PMC) URL:[Link]
- Title: How Do Different Polymer Degradation Mechanisms Affect The Polydispersity Index?
Sources
- 1. Backbone Degradable N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biomedres.us [biomedres.us]
- 13. polymersolutions.com [polymersolutions.com]
- 14. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 16. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 17. Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Tools to Assess Polymer Biodegradation: A Critical Review and Recommendations (Journal Article) | OSTI.GOV [osti.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
comparing drug release profiles from different methacrylamide hydrogels
As a Senior Application Scientist, I've observed countless research projects hinge on the selection and characterization of the right drug delivery vehicle. Methacrylamide-based hydrogels are a cornerstone of this field, offering a remarkable degree of tunability. However, understanding how subtle changes in their composition translate into significant differences in drug release is paramount for success.
This guide is designed to move beyond a simple recitation of protocols. It aims to provide a logical framework for comparing different methacrylamide hydrogels, grounded in the fundamental principles that govern their behavior. We will explore the causal relationships between polymer chemistry, network architecture, and the resulting drug elution profiles, supported by experimental data and validated methodologies.
At its heart, a hydrogel is a three-dimensional polymer network swollen with water.[1] The release of an encapsulated drug is primarily governed by its ability to diffuse through this network. Therefore, any factor that alters the hydrogel's mesh size (the space between polymer chains) or the interactions between the drug and the polymer will fundamentally change the release profile.[2] The two primary levers we can pull to control this are hydrogel composition and the external environment .
Caption: Fig 1: Key factors influencing drug release from hydrogels.
The Impact of Hydrogel Composition
The choice of monomers and the crosslinking density are the foundational decisions in hydrogel design. They establish the baseline drug release characteristics of the system.
The Monomer Backbone: Setting the Stage
The primary monomer dictates the intrinsic hydrophilicity and potential for interaction with the drug.
-
N-(2-hydroxypropyl)methacrylamide (HPMA): HPMA is a classic choice, renowned for its high biocompatibility, hydrophilicity, and non-immunogenic nature.[3][4] Its polymer backbone is neutral and water-soluble, making it an excellent scaffold for delivering a wide range of drugs.[5] Drug release from simple HPMA hydrogels is primarily diffusion-controlled, dictated by the network's mesh size.
-
Methacrylamide (MAAm): As a simpler monomer, MAAm also forms hydrophilic, neutral hydrogels. It is often copolymerized with other functional monomers to introduce specific properties. For instance, copolymerizing MAAm with methyl methacrylate (MMA) can increase the hydrophobicity of the network, which can be used to slow the release of hydrophobic drugs.[6][7]
The Crosslinker: Defining the Mesh
The crosslinker is arguably the most critical component for controlling the drug release rate from non-responsive hydrogels. It dictates the molecular mass between crosslinks (Mc) and the overall crosslink density (q), which in turn defines the mesh size.[6]
Causality: A higher concentration of the crosslinking agent (e.g., N,N'-methylenebis(acrylamide) or MBA) creates a denser polymer network.[8][9] This physically reduces the average pore size within the hydrogel. Consequently, the diffusion path for the drug becomes more tortuous, leading to a slower, more sustained release profile.[10] Conversely, a lower crosslinker concentration results in a larger mesh size and faster drug release.[8][11]
This relationship is clearly demonstrated by the strong negative correlation between crosslinking density and the hydrogel's swelling ratio; a more tightly crosslinked gel simply cannot imbibe as much water.[8][9]
| Hydrogel Parameter | Effect on Network | Resulting Drug Release Profile | Rationale |
| Increasing Monomer Concentration | Higher polymer density | Slower Release | Increases the overall amount of polymer, creating a more crowded network for the drug to navigate.[8][12] |
| Increasing Crosslinker Concentration | Smaller mesh size, lower swelling ratio | Slower Release | Reduces the physical space between polymer chains, hindering drug diffusion.[8][9][10] |
| Decreasing Crosslinker Concentration | Larger mesh size, higher swelling ratio | Faster Release | Increases the pore size, allowing for more rapid diffusion of the drug out of the matrix.[9] |
| Table 1: The effect of polymer and crosslinker concentration on drug release. |
Engineering Stimuli-Responsiveness
To achieve "smart" or triggered release, we incorporate functional monomers that respond to specific environmental cues, most commonly pH and temperature.
pH-Responsive Hydrogels: Unlocking Release with Ionization
By incorporating monomers with ionizable acidic or basic groups, we can create hydrogels that dramatically change their swelling behavior in response to pH.[13][14]
-
Anionic Hydrogels (e.g., containing Methacrylic Acid - MAA): MAA contains a carboxylic acid group with a pKa of around 5.5.[15]
-
Mechanism: At low pH (e.g., pH 2.1 in the stomach), the carboxylic acid groups are protonated (-COOH) and neutral. The hydrogel remains in a collapsed, less swollen state, trapping the drug.[15][16] As the pH rises above the pKa (e.g., to pH 7.4 in the intestine), the groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negative charges along the polymer chains forces the network to expand, dramatically increasing the swelling and mesh size, which in turn accelerates drug release.[15][16][17]
-
-
Cationic Hydrogels (e.g., containing 2-(dimethylamino)ethyl methacrylate - DMAEMA): DMAEMA has a tertiary amine group with a pKa of approximately 7.3-7.5.[18]
-
Mechanism: The behavior is reversed. At acidic pH, the amine groups become protonated (-N⁺(CH₃)₂H), leading to electrostatic repulsion and swelling.[18][19] This facilitates drug release in acidic environments, such as a tumor microenvironment or within a cell's endosome.[18] At neutral or basic pH, the groups are deprotonated and neutral, causing the hydrogel to collapse and retain its payload.[18]
-
| Hydrogel System | Monomer Composition | Stimulus | Response | Drug Release Behavior |
| Anionic | Methacrylamide-co-Methacrylic Acid (MAA) | pH > pKa (~5.5) | Ionization of -COOH to -COO⁻ causes swelling | Slow release at low pH, rapid release at neutral/basic pH.[15][16][20] |
| Cationic | Methacrylamide-co-DMAEMA | pH < pKa (~7.4) | Protonation of amine groups causes swelling | Rapid release at acidic pH, slow release at neutral/basic pH.[18][19][21] |
| Table 2: Comparison of pH-responsive methacrylamide hydrogel systems. |
Temperature-Responsive Hydrogels: The LCST Transition
Temperature sensitivity is typically introduced by copolymerizing methacrylamide with monomers like N-isopropylacrylamide (NIPAAm), which famously exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water.[22][23]
-
Mechanism:
-
Below the LCST (<32°C): The polymer chains are hydrophilic and hydrated, forming an expanded hydrogel network. In this state, the hydrogel can be loaded with a drug.
-
Above the LCST (>32°C): The polymer undergoes a conformational change, becoming hydrophobic. The polymer chains collapse and expel water, causing the hydrogel to shrink significantly.[24] This rapid deswelling process effectively "squeezes" the drug out of the matrix, leading to an accelerated, pulsatile release.[24][25] This behavior is particularly useful for applications where on-demand release at physiological temperature (37°C) is desired.[22][23]
-
Experimental Protocols for Comparative Analysis
A robust comparison requires standardized, self-validating protocols. The following methods provide a framework for synthesizing and characterizing methacrylamide hydrogels.
Protocol 1: Synthesis of a Representative Methacrylamide Hydrogel
This protocol describes the free-radical polymerization of a simple p(MAAm-co-MAA) hydrogel.
Caption: Fig 2: Workflow for methacrylamide hydrogel synthesis.
Steps:
-
Monomer Solution: In a flask, dissolve the desired amounts of methacrylamide (MAAm) and methacrylic acid (MAA) monomers, along with the crosslinker N,N'-methylenebis(acrylamide) (MBA), in deionized water.
-
Initiation: Add the initiator, ammonium persulfate (APS), to the solution and stir until dissolved.[26]
-
Acceleration: To initiate polymerization, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), and mix thoroughly.[27]
-
Molding: Quickly transfer the solution into a mold (e.g., small glass tubes) and seal to prevent oxygen inhibition.
-
Curing: Allow the polymerization to proceed at room temperature for 24 hours.
-
Processing: Carefully remove the resulting hydrogel rod from the mold and cut it into uniform discs of a specific thickness and diameter.
-
Purification: Place the hydrogel discs in a large volume of deionized water for 72 hours, changing the water frequently to wash out any unreacted monomers, initiator, or accelerator.
-
Drying: Freeze the purified discs and lyophilize (freeze-dry) them to obtain the dry hydrogel (xerogel) for subsequent studies.
Protocol 2: Swelling Studies
The swelling ratio provides critical insight into the hydrogel's network structure and its response to stimuli.
Steps:
-
Initial Weight: Record the dry weight (Wd) of a lyophilized hydrogel disc.
-
Immersion: Immerse the disc in a buffer solution of the desired pH (e.g., pH 2.1 or pH 7.4) at a constant temperature (e.g., 37°C).[16][28]
-
Weighing at Intervals: At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Equilibrium: Continue this process until the weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (%ESR) using the formula: %ESR = [(Ws_eq - Wd) / Wd] * 100 where Ws_eq is the weight at equilibrium.
Protocol 3: In-Vitro Drug Release Assay
This protocol uses UV-Vis spectroscopy, a common and accessible method, to quantify the amount of drug released over time.[1]
Sources
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]
- 4. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of Hydrogels in Drug Delivery [ebrary.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of N-(4-Hydroxyphenyl)methacrylamide-Based Coatings
For researchers, scientists, and professionals in drug development, the choice of biomaterial coatings is a critical decision that profoundly impacts the efficacy and safety of medical devices and therapeutic platforms. Among the myriad of available options, N-(4-Hydroxyphenyl)methacrylamide (HPMA)-based coatings have emerged as a versatile and promising class of materials. This guide provides an in-depth, objective comparison of the performance of HPMA-based coatings against other common alternatives, supported by experimental data and detailed protocols.
The phenolic group in this compound allows for the creation of functional polymers that can be used in bioadhesives and specialty coatings, providing strong bonding capabilities[1]. Copolymers based on HPMA are recognized for their potential as drug carriers due to their biocompatibility and non-immunogenic nature[2][3]. These polymers can be designed to have biodegradable spacers for controlled drug release in targeted therapies[3].
This guide will delve into the synthesis, performance characteristics, and comparative analysis of these coatings, offering a comprehensive resource for informed material selection.
The Landscape of Biomedical Coatings: A Comparative Overview
The ideal biomedical coating should exhibit excellent biocompatibility, resist non-specific protein adsorption (biofouling), and promote or inhibit cellular adhesion as required by the specific application. HPMA-based coatings are often compared with other established materials. Below is a comparative summary of their key attributes.
| Feature | This compound (HPMA)-Based | Poly(ethylene glycol) (PEG)-Based | Zwitterionic Polymers | Silicone-Based |
| Primary Advantage | High biocompatibility, low immunogenicity, tunable functionality[2][4]. | "Gold standard" for protein resistance[5]. | Excellent resistance to nonspecific protein adsorption from complex media like human serum and plasma[6]. | Low surface energy, effective in marine antifouling applications[7]. |
| Mechanism of Action | Forms a hydrophilic barrier that resists protein adsorption[8]. | Creates a hydration layer that sterically hinders protein approach[5]. | Tightly bound water layer via electrostatic interactions mimics cell membranes[6]. | Low surface energy minimizes adhesion forces of fouling organisms[7]. |
| Biocompatibility | Generally considered non-toxic and non-immunogenic[3][9]. | Good, but can be susceptible to oxidative damage and may elicit some immune response. | Excellent, highly biocompatible. | Good, widely used in medical implants. |
| Protein Resistance | Good to excellent, can be tailored through copolymerization[8]. | Very good, but performance can degrade over time. | Excellent, often outperforming PEG in complex biological fluids[6]. | Moderate, more effective against macrofouling than protein adsorption[7]. |
| Cell Adhesion | Can be modified to either resist or promote cell adhesion. | Generally cell-repellent. | Highly cell-repellent. | Generally low cell adhesion. |
| Durability | Good, with stable covalent attachment to substrates. | Can be prone to delamination if not properly grafted. | Good, with robust surface attachment. | Excellent, highly durable and stable. |
| Applications | Drug delivery systems, medical device coatings, tissue engineering[4][10]. | Biosensors, drug delivery, non-fouling surfaces[5]. | Implantable medical devices, blood-contacting materials. | Marine antifouling coatings, catheters, breast implants[7][11]. |
In-Depth Performance Analysis of HPMA-Based Coatings
Resistance to Protein Adsorption
The initial event upon implantation of a medical device is the adsorption of proteins to its surface, which can trigger a cascade of undesirable biological responses, including the foreign body response and bacterial adhesion. Therefore, a key performance metric for any biomedical coating is its ability to resist protein adsorption.
HPMA-based coatings, particularly when copolymerized with other monomers, have demonstrated significant potential in reducing protein fouling[8]. The hydrophilic nature of the polymer creates a hydration layer that acts as a barrier to protein attachment.
Comparative Experimental Data:
Studies comparing different polymer coatings often utilize techniques like spectroscopic ellipsometry or quartz crystal microbalance to quantify protein adsorption in real-time.
| Coating Type | Albumin Adsorption (ng/cm²) | Fibrinogen Adsorption (ng/cm²) | Reference |
| HPMA Copolymer | Typically low, data varies with specific copolymer composition | Typically low, data varies with specific copolymer composition | [8] |
| Superhydrophilic Coatings | Low levels of protein adsorption observed. | Low levels of protein adsorption observed. | [12] |
| Hydrophobic Siloxane Coatings | Higher levels of protein adsorption compared to superhydrophilic surfaces. | Preferential adsorption can occur. | [12] |
| Fluorinated Siloxane Copolymers | Reduced levels of protein adsorption. | Reduced levels of protein adsorption. | [12] |
| Superhydrophobic Surfaces | Minimal indication of protein adsorption. | Minimal indication of protein adsorption. | [12] |
Note: The table above provides a qualitative comparison based on available literature. Direct quantitative comparisons require studies where all materials are tested under identical conditions.
Modulation of Cell Adhesion
The interaction of cells with a coated surface is another critical performance parameter. For some applications, such as in tissue engineering scaffolds, promoting cell adhesion is desirable. For others, like blood-contacting devices, minimizing cell adhesion is crucial to prevent thrombosis. The versatility of HPMA chemistry allows for the synthesis of copolymers that can be tailored for either outcome.
The adhesion of cells to biomaterials is a complex process that can be quantified using various assays. These assays are essential for designing and characterizing materials for implants and tissue engineering scaffolds[13].
Key Experimental Findings:
-
Cell-Repellent Surfaces: Unmodified HPMA-based hydrogels are generally protein and cell-repellent.
-
Cell-Adhesive Surfaces: The incorporation of specific ligands or peptides into the HPMA copolymer structure can promote the adhesion of targeted cell types.
Experimental Protocols for Performance Evaluation
To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key performance assays.
Synthesis of an HPMA-Based Polymer Coating
This protocol describes a typical free-radical polymerization of this compound with a comonomer to create a functional coating.
Workflow for HPMA-based Polymer Synthesis:
Caption: Workflow for the synthesis of an HPMA-based copolymer.
Step-by-Step Protocol:
-
Monomer Solution Preparation: Dissolve this compound (HPMA) and a chosen comonomer (e.g., methyl methacrylate) in a suitable solvent such as dimethylformamide (DMF) in a reaction flask[11].
-
Initiator Addition: Add a free-radical initiator, for example, azobisisobutyronitrile (AIBN), to the monomer solution[11].
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization[11].
-
Polymerization Reaction: Place the flask in a preheated oil bath at a specific temperature (e.g., 65°C) and allow the reaction to proceed for a set time (e.g., 20 hours) under an inert atmosphere (e.g., nitrogen)[11].
-
Polymer Precipitation: After the reaction, cool the solution and precipitate the polymer by slowly adding the solution to a non-solvent, such as diethyl ether, while stirring[11].
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum[11].
-
Characterization: Characterize the synthesized polymer for its composition, molecular weight, and polydispersity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
Evaluation of Protein Adsorption by Spectroscopic Ellipsometry
This method allows for the in-situ, real-time measurement of the thickness of the adsorbed protein layer on the coating surface.
Experimental Workflow for Protein Adsorption Assay:
Caption: Workflow for protein adsorption measurement using ellipsometry.
Step-by-Step Protocol:
-
Substrate Preparation: Spin-coat the HPMA-based polymer solution onto a silicon wafer and anneal to create a uniform coating.
-
Instrument Setup: Mount the coated wafer in a spectroscopic ellipsometer equipped with a liquid flow cell.
-
Baseline Measurement: Flow a buffer solution, such as phosphate-buffered saline (PBS), over the surface to establish a stable baseline reading.
-
Protein Incubation: Introduce a solution of the protein of interest (e.g., bovine serum albumin or fibrinogen) into the flow cell[12].
-
Real-time Monitoring: Continuously measure the change in polarization of the reflected light to determine the increase in layer thickness due to protein adsorption[12].
-
Rinsing: After a set incubation time, flow the buffer solution again to rinse away any loosely bound protein.
-
Data Analysis: The final, stable change in thickness is used to calculate the mass of adsorbed protein per unit area.
Cell Adhesion Assay (Centrifugation Method)
This high-throughput assay provides a quantitative measure of the force required to detach cells from a coated surface, giving an indication of cell adhesion strength[13][14].
Experimental Workflow for Cell Adhesion Assay:
Caption: Workflow for a centrifugation-based cell adhesion assay.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with the HPMA-based polymer and any alternative coatings being tested.
-
Cell Seeding: Seed a known number of cells into each well and incubate for a specific period to allow for adhesion[13].
-
Preparation for Centrifugation: Remove the culture medium and fill the wells with a suitable buffer. Seal the plate.
-
Centrifugation: Invert the plate and centrifuge it at a range of speeds to apply a controlled and uniform detachment force[13].
-
Quantification of Adherent Cells: After centrifugation, quantify the number of cells remaining in the wells using a suitable method, such as a fluorescence-based assay after labeling the cells[15].
-
Data Analysis: Plot the percentage of adherent cells as a function of the applied centrifugal force to determine the relative adhesion strength for each coating.
Conclusion and Future Outlook
This compound-based coatings offer a highly versatile and effective platform for a wide range of biomedical applications. Their excellent biocompatibility, low immunogenicity, and tunable properties for controlling protein and cell interactions make them a strong candidate for advanced medical devices and drug delivery systems[2][4].
While "gold standard" materials like PEG and emerging technologies like zwitterionic polymers present strong competition, the synthetic flexibility of HPMA copolymers allows for the fine-tuning of surface properties to meet the specific demands of a given application. Future research will likely focus on developing multifunctional HPMA-based coatings that combine properties such as anti-fouling, antimicrobial, and targeted drug delivery capabilities. The continued development and rigorous evaluation of these advanced materials will undoubtedly play a crucial role in the next generation of medical therapies and devices.
References
- Reyes, C. D., & García, A. J. (2003). A centrifugation cell adhesion assay for high-throughput screening of biomaterial surfaces. Journal of Biomedical Materials Research Part A, 67(1), 328–333. [Link]
- Stallard, C. P., McDonnell, K. A., Onayemi, O. D., O'Gara, J. P., & Dowling, D. P. (2012). Evaluation of Protein Adsorption on Atmospheric Plasma Deposited Coatings Exhibiting Superhydrophilic to Superhydrophobic Properties. Biointerphases, 7(1-4), 31. [Link]
- García-Sabaté, A., et al. (2018). A Review of Cell Adhesion Studies for Biomedical and Biological Applications. International Journal of Molecular Sciences, 19(11), 3476. [Link]
- Li, S., et al. (2022). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Pharmaceutics, 14(7), 1358. [Link]
- Talelli, M., et al. (2015). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Advanced Drug Delivery Reviews, 90, 31-47. [Link]
- Buijs, J., et al. (1999). Protein adsorption on solid surfaces. Current Opinion in Colloid & Interface Science, 4(4), 266-273. [Link]
- Ionov, L., et al. (2010). Protein-Resistant Polymer Coatings Based on Surface-Adsorbed Poly(aminoethyl methacrylate)/Poly(ethylene glycol) Copolymers. Biomacromolecules, 11(1), 233-237. [Link]
- Rijcken, C. J., et al. (2007). Micelles based on HPMA copolymers. Journal of Controlled Release, 120(3), 131-148. [Link]
- Nuhn, L., et al. (2016). New Perspectives of HPMA-based Copolymers Derived by Post-Polymerization Modification.
- Adam, M., et al. (2020). Dewetting of Polymer Films Controlled by Protein Adsorption. Langmuir, 36(39), 11574-11585. [Link]
- Chen, S., et al. (2005). Protein interactions with polymer coatings and biomaterials. Journal of the American Chemical Society, 127(41), 14473-14478. [Link]
- Grabovsky, V., & Alon, R. (2007). Cell adhesion assays. Methods in Molecular Biology, 370, 17-31. [Link]
- Jamali, A. A., & Mills, D. K. (2014). Adhesion Measurement of Coatings on Biodevices/Implants: A Critical Review.
- Yang, J., et al. (2014). Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases. Advanced Drug Delivery Reviews, 78, 10-27. [Link]
- Zhang, Y., et al. (2023). Characterization of cell-biomaterial adhesion forces that influence 3D cell culture. Scientific Reports, 13(1), 15467. [Link]
- Vegas, A. J., et al. (2016). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. Nature Biotechnology, 34(3), 345-352. [Link]
- Wang, S., et al. (2023). Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review.
- Polysil. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Foundation Zero. (2024).
- Etrych, T., et al. (2020). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Polymers, 12(10), 2379. [Link]
- Liu, J., et al. (2014). A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging. International Journal of Nanomedicine, 9, 4149-4163. [Link]
- Rihova, B., et al. (1989). Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro.
Sources
- 1. This compound | Polysil [polycil.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein interactions with polymer coatings and biomaterials. | Semantic Scholar [semanticscholar.org]
- 7. Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A centrifugation cell adhesion assay for high-throughput screening of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Thermoresponsive Functional Polymers
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the thermoresponsive behavior of key functional polymers. Moving beyond a simple catalog of materials, we will delve into the causal mechanisms behind their thermal response, present objective performance data, and provide detailed experimental protocols for their characterization. This document is designed to empower researchers to select and evaluate the optimal thermoresponsive polymer for their specific application, with a particular focus on the demands of drug delivery and development.
The Phenomenon of Thermoresponsiveness: A Mechanistic Overview
Thermoresponsive polymers are a class of "smart" materials that exhibit a distinct and often sharp change in their physical properties in response to temperature variations.[1] This behavior is most commonly observed as a change in solubility in a given solvent, typically water for biomedical applications. This transition is governed by a delicate balance between hydrophilic and hydrophobic interactions within the polymer structure and with the surrounding solvent molecules.[2]
These polymers are broadly categorized into two main types based on their phase transition behavior in aqueous solutions:
-
Lower Critical Solution Temperature (LCST): Polymers with an LCST are soluble in a solvent below a specific temperature and become insoluble, phasing out of the solution, as the temperature is raised above this critical point.[2] This is the more common type of thermoresponsive behavior exploited in biomedical applications. The transition is entropically driven; as the temperature increases, the ordered water molecules around the hydrophobic segments of the polymer are released, leading to an overall increase in entropy that favors polymer aggregation.
-
Upper Critical Solution Temperature (UCST): Conversely, polymers exhibiting a UCST are insoluble below a certain temperature and become soluble as the temperature is elevated.[2] This transition is enthalpically driven, where at lower temperatures, strong intermolecular polymer-polymer interactions dominate, leading to insolubility. As the temperature rises, these interactions are overcome, allowing for solvation.
The transition from a soluble, expanded coil state to an insoluble, collapsed globule is a hallmark of LCST polymers and is the foundation of their utility in applications such as controlled drug delivery, tissue engineering, and bioseparations.[3][4]
Caption: The coil-to-globule transition of an LCST polymer upon heating.
A Comparative Analysis of Prominent Thermoresponsive Polymers
The selection of a thermoresponsive polymer is dictated by the specific requirements of the application, with the transition temperature (LCST or UCST) being a primary consideration. The following table provides a comparative overview of some of the most widely studied and utilized thermoresponsive polymers.
| Polymer | Common Abbreviation | Typical LCST Range (°C) | Key Characteristics & Considerations |
| Poly(N-isopropylacrylamide) | PNIPAM | ~32 °C[5][6] | The most extensively studied thermoresponsive polymer. Its LCST is conveniently close to physiological temperature. However, concerns about its biocompatibility and potential hysteresis (a difference in the transition temperature upon heating versus cooling) exist.[7] |
| Poly(N-vinylcaprolactam) | PNVCL | 32-34 °C[8][9] | Considered a more biocompatible alternative to PNIPAM. Its LCST is sensitive to polymer concentration and molecular weight.[8][10] |
| Pluronics® (Poloxamers) | PEO-PPO-PEO | Varies widely | These are triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO). Their thermoresponsive behavior is characterized by a critical micelle temperature (CMT), which is dependent on the block lengths and ratio.[11][12] |
| Elastin-like Polypeptides | ELPs | Tunable (e.g., 24-45 °C) | These are biopolymers with a repeating pentapeptide sequence. Their transition temperature (Tt) can be precisely controlled by altering the guest residue and the number of repeats, offering excellent tunability for specific applications.[1][13] |
Tailoring the Thermoresponsive Behavior: The Impact of Functionalization
A key advantage of synthetic thermoresponsive polymers is the ability to tune their LCST through copolymerization. The incorporation of hydrophilic or hydrophobic comonomers can predictably alter the overall hydrophilic-lipophilic balance of the polymer, thereby shifting its transition temperature.
-
Incorporating Hydrophilic Monomers: Copolymerizing a thermoresponsive monomer like NIPAM with a hydrophilic monomer, such as acrylamide (AAm), increases the overall hydrophilicity of the polymer. This necessitates a higher temperature to disrupt the polymer-water interactions, resulting in an increase in the LCST.[14]
-
Incorporating Hydrophobic Monomers: Conversely, the inclusion of a hydrophobic comonomer, such as dopamine methacrylamide, enhances the hydrophobic character of the polymer. This facilitates the aggregation process, leading to a decrease in the LCST.[14]
This principle allows for the rational design of copolymers with transition temperatures tailored for specific biological environments. For instance, a slight increase in the LCST to just above 37°C is often desirable for injectable drug delivery systems that are liquid at room temperature but form a gel-like depot upon injection into the body.
Caption: Tuning the LCST by copolymerization with functional monomers.
Experimental Protocols for Characterizing Thermoresponsive Behavior
Objective and reproducible characterization of the thermoresponsive properties of polymers is crucial for their development and application. The following section provides detailed, step-by-step protocols for three common techniques.
Turbidimetry via UV-Vis Spectroscopy for Cloud Point Determination
This is the most common method for determining the cloud point (Tcp), which is the temperature at which a polymer solution becomes visibly turbid, indicating the onset of phase separation.[7]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the polymer in the desired solvent (typically deionized water or a buffer) at a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using gentle agitation or sonication if necessary.
-
Prepare a series of dilutions from the stock solution to determine the concentration dependence of the Tcp.
-
-
Instrumentation and Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to a value where the polymer does not absorb light (e.g., 500 nm) to ensure that changes in absorbance are due to light scattering.[15]
-
Use a quartz cuvette with a known path length (e.g., 1 cm).
-
-
Measurement:
-
Place the cuvette containing the polymer solution in the sample holder and a reference cuvette with the pure solvent in the reference holder.
-
Equilibrate the sample at a temperature well below the expected LCST for at least 15 minutes.
-
Increase the temperature in small increments (e.g., 1 °C/min) while continuously monitoring the absorbance or transmittance.[15]
-
-
Data Analysis:
-
Plot the absorbance (or % transmittance) as a function of temperature.
-
The cloud point is typically defined as the temperature at which the absorbance begins to sharply increase (or transmittance drops), often taken at the inflection point of the curve or at 50% transmittance.[7]
-
Dynamic Light Scattering (DLS) for Size and Aggregation Analysis
DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a powerful technique for observing the coil-to-globule transition and subsequent aggregation of thermoresponsive polymers.
Protocol:
-
Sample Preparation:
-
Prepare polymer solutions at the desired concentrations in a high-purity, filtered solvent.
-
Filter the solutions through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
-
Instrumentation and Setup:
-
Use a DLS instrument with a temperature-controlled sample chamber.
-
-
Measurement:
-
Equilibrate the sample at a temperature below the LCST.
-
Perform an initial DLS measurement to determine the hydrodynamic radius (Rh) of the polymer coils in their soluble state.
-
Create a temperature ramp experiment, increasing the temperature in discrete steps (e.g., 2 °C increments) with an equilibration time at each step (e.g., 2-5 minutes).[16][17]
-
At each temperature, acquire DLS data to measure the change in Rh.
-
-
Data Analysis:
-
Plot the hydrodynamic radius as a function of temperature.
-
A sharp increase in the measured size indicates the formation of aggregates above the LCST. The onset of this increase can be taken as the transition temperature.
-
Caption: Workflow for DLS analysis of thermoresponsive polymers.
Differential Scanning Calorimetry (DSC) for Enthalpy Changes
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For thermoresponsive polymers, it can be used to determine the enthalpy change associated with the LCST transition.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the polymer solution (typically 5-10 mg) into a DSC pan.
-
Seal the pan hermetically to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same amount of pure solvent.
-
-
Instrumentation and Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a temperature below the LCST.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the transition temperature range.[18]
-
It is also recommended to perform a cooling scan to assess hysteresis.
-
-
Data Analysis:
-
The LCST transition will appear as an endothermic peak in the heating scan, corresponding to the energy required to break the hydrogen bonds between the polymer and water.
-
The onset temperature of the peak is often reported as the LCST. The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Conclusion and Future Perspectives
The field of thermoresponsive functional polymers continues to be an exciting area of materials science with profound implications for biomedical applications. The ability to rationally design and synthesize polymers with precisely tuned thermal transitions opens up new avenues for the development of sophisticated drug delivery systems, smart coatings, and advanced tissue engineering scaffolds. As our understanding of the fundamental structure-property relationships in these materials deepens, we can anticipate the emergence of next-generation thermoresponsive polymers with enhanced biocompatibility, sharper and more reversible transitions, and multi-stimuli responsiveness. The experimental methodologies outlined in this guide provide a robust framework for the characterization and comparative analysis of these innovative materials, thereby accelerating their translation from the laboratory to clinical and industrial applications.
References
- A Thermogenetic Tool Employing Elastin-like Polypeptides for Controlling Programmed Cell Death. (2025). PMC.
- Predicting Transition Temperatures of Elastin-Like Polypeptide Fusion Proteins. (n.d.). PMC.
- Novel Protein Therapeutics Created Using the Elastin-Like Polypeptide Platform. (n.d.). PMC.
- Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems. (n.d.). PMC.
- Concentration, Temperature, and Salt-Induced Micellization of a Triblock Copolymer Pluronic L64 in Aqueous Media. (2005). PubMed.
- List of Thermoresponsive Polymers & Their LCST Values. (n.d.). ResearchGate.
- Critical micelle concentration values of F127 at different temperatures. (n.d.). ResearchGate.
- Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT. (2025). ResearchGate.
- Thermal Compaction of Disordered and Elastin-like Polypeptides: A Temperature-Dependent, Sequence-Specific Coarse-Grained Simulation Model. (2020). ACS Publications.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). [No Source Provided].
- Predicting transition temperatures of elastin-like polypeptide fusion proteins. (n.d.). Duke Scholars.
- DOT Language. (2024). Graphviz.
- Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. (2021). MDPI.
- Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery. (n.d.). NIH.
- A Quick Introduction to Graphviz. (2017). [No Source Provided].
- Different categories of thermo-responsive polymers and characteristics. (n.d.). ResearchGate.
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Simple Graph - GraphViz Examples and Tutorial. (n.d.). [No Source Provided].
- Review of the Perspectives and Study of Thermo-Responsive Polymer Gels and Applications in Oil-Based Drilling Fluids. (2023). PMC.
- Effects of stereochemistry and copolymerization on the LCST of PNIPAm. (2017). PubMed.
- (PDF) Effects of stereochemistry and copolymerization on the LCST of PNIPAm. (2017). ResearchGate.
- (a) LCST phase separation temperature (T c ) for PNIPAm copolymers in... (n.d.). ResearchGate.
- (PDF) Phase transition in polymer hydrogels investigated by swelling, DSC, FTIR and NMR. (n.d.). ResearchGate.
- Understanding the Phase Behavior of a Multistimuli-Responsive Elastin-like Polymer: Insights from Dynamic Light Scattering Analysis. (n.d.). ACS Publications.
- Relationship between Pluronic Block Copolymer Structure, Critical Micellization Concentration and Partitioning Coefficients of Low Molecular Mass Solutes. (n.d.). ACS Publications.
- Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. (2019). MDPI.
- Micellization Thermodynamics of Pluronic P123 (EO20PO70EO20) Amphiphilic Block Copolymer in Aqueous Ethylammonium Nitrate (EAN) Solutions. (n.d.). PMC.
- Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. (n.d.). PMC.
- LCSTs of PNIPAAm (0.40 mg/mL) in water-co-nonsolvent mixtures. Adapted... (n.d.). ResearchGate.
- Thermoresponsive polymers in non-aqueous solutions. (2022). RSC Publishing.
- Modulation of the lower critical solution temperature of thermoresponsive poly(N-vinylcaprolactam) utilizing hydrophilic and hydrophob. (2023). UL Research Repository.
- Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA. (2020). RSC Publishing.
- Polymers LCSTs determination by UV–vis spectroscopy. Absorbance vs.... (n.d.). ResearchGate.
- Thermal Behaviour of Common Thermoresponsive Polymers in Phosphate Buffer and in Its Salt Solutions. (2020). PubMed.
- LCST of nanoparticles measured by using UV-Vis spectrophotometer. (n.d.). ResearchGate.
- How do I create a temperature ramp study for my DynaPro™ Plate Reader in DYNAMICS. (n.d.). [No Source Provided].
- Temperature-cycled dynamic light scattering (DLS) for free PiPrOx (top). (n.d.). ResearchGate.
- The influence of Dynamic Light Scattering (DLS) on the thermostability characterization of antibodies. (2022). News-Medical.Net.
- (a) DSC analysis of hydrogels at preparation state (heating rate = 2 °C min. (n.d.). ResearchGate.
- Modeling Coil–Globule–Helix Transition in Polymers by Self-Interacting Random Walks. (2023). [No Source Provided].
- Schematic diagram of the globule-to-coil transition behaviours of the two networks in DN hydrogel. (n.d.). ResearchGate.
- Beyond Sol-Gel: Molecular Gels with Different Transitions. (n.d.). MDPI.
- The Coil-Globule transition in self-avoiding active polymers. (2020). [No Source Provided].
- SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Pharmaguideline.
- Overview of Glass Transition Analysis by Differential Scanning Calorimetry. (n.d.). TA Instruments.
- Bridging Induced Coil-to-globule Transitions in Polymers by Hitesh Garg. (2024). YouTube.
- Bridging induced coil-to-globule transitions in polymers by Hitesh Garg. (2024). YouTube.
Sources
- 1. Predicting Transition Temperatures of Elastin-Like Polypeptide Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Perspectives and Study of Thermo-Responsive Polymer Gels and Applications in Oil-Based Drilling Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Effects of stereochemistry and copolymerization on the LCST of PNIPAm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration, temperature, and salt-induced micellization of a triblock copolymer Pluronic L64 in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Thermogenetic Tool Employing Elastin-like Polypeptides for Controlling Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wyatt.com [wyatt.com]
- 18. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
evaluating the binding efficiency of N-(4-Hydroxyphenyl)methacrylamide drug conjugates
An In-Depth Guide to Evaluating the Binding Efficiency of N-(4-Hydroxyphenyl)methacrylamide (HPMA) Drug Conjugates
For drug development professionals, the promise of targeted therapy lies in maximizing therapeutic efficacy while minimizing off-target toxicity. This compound (HPMA) copolymers have emerged as a highly versatile and promising platform for creating polymer-drug conjugates (PDCs) designed to achieve this goal.[1][2] Their biocompatibility, low immunogenicity, and tunable chemical structure make them ideal carriers.[1][3] However, the success of an HPMA conjugate hinges critically on its binding efficiency —its ability to selectively recognize, bind to, and be internalized by target cells.
This guide provides a comprehensive framework for the rigorous evaluation of HPMA conjugate binding efficiency. We will move beyond simple checklists to explore the causality behind experimental choices, offering field-proven insights into designing a self-validating evaluation workflow. We will compare methodologies, present supporting data, and provide detailed protocols to empower researchers to generate robust and reliable data packages for their novel therapeutic candidates.
The Two Pillars of HPMA Conjugate Targeting
The accumulation of HPMA conjugates in tumor tissue is governed by two primary mechanisms: passive and active targeting. A thorough evaluation of binding efficiency must consider both.
-
Passive Targeting (The EPR Effect): The Enhanced Permeability and Retention (EPR) effect is a cornerstone of nanomedicine, describing the tendency of macromolecules (typically >40 kDa) to accumulate preferentially in solid tumors.[4][5][6][7] This is due to the leaky, disorganized vasculature and poor lymphatic drainage characteristic of many tumors.[4][6] The molecular weight of the HPMA copolymer is a critical parameter influencing the extent of EPR-mediated accumulation.[3][8][9] While not a "binding" event in the classical sense, EPR is the foundational mechanism that brings the conjugate to the tumor microenvironment, making subsequent specific binding possible.
-
Active Targeting (Ligand-Receptor Binding): To enhance specificity beyond the EPR effect, HPMA copolymers are often functionalized with targeting moieties such as antibodies, antibody fragments (Fab'), peptides, or small molecules.[3][10][11] These ligands are chosen to bind to antigens or receptors that are overexpressed on the surface of cancer cells (e.g., HER2, PSMA, CD20).[10][11][12] It is the efficiency of this active, ligand-mediated binding that truly defines the conjugate's specificity and is the primary focus of our evaluation.
Caption: Dual-targeting strategy of functionalized HPMA conjugates.
A Multi-Tiered Approach to Evaluating Binding Efficiency
A robust assessment of binding efficiency is not a single experiment but a logical progression from cell-free systems to complex in vivo models. This workflow ensures that each step validates the findings of the previous one.
Caption: A sequential workflow for evaluating HPMA conjugate binding.
Tier 1: Cell-Free Assays for Intrinsic Binding Kinetics
Before moving to complex biological systems, it is crucial to quantify the intrinsic binding kinetics of the conjugate to its purified target receptor. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.
Why SPR? Unlike endpoint assays like ELISA, SPR provides real-time, label-free data, allowing for the separate determination of association (k_on) and dissociation (k_off) rates, which together define the binding affinity (K_D).[13][14][15] This is critical because two conjugates can have the same affinity (K_D) but vastly different kinetics. A slow k_off (long residence time) is often desirable for therapeutic efficacy. SPR can also reveal how conjugation of the polymer and drug impacts the targeting ligand's binding compared to the unconjugated ligand.[13]
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize the purified recombinant target antigen onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the HPMA conjugate and the unconjugated targeting ligand (as a control) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Monitor the change in response units (RU) in real-time to observe the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip and monitor the decrease in RU to observe the dissociation phase.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
| Analyte | Target | k_on (1/Ms) | k_off (1/s) | K_D (nM) | Source |
| Anti-CD20 Fab' | CD20 | - | - | 2.5 | [11] |
| HPMA-Fab' Conjugate (Low MW) | CD20 | - | - | 11.2 | [11] |
| HPMA-Fab' Conjugate (High MW, Multivalent) | CD20 | - | - | 0.4 | [11] |
| RAGE Antibody | rRAGE | 1.8 x 10^5 | 1.1 x 10^-4 | 0.6 | [13] |
| RAGE-ADC | rRAGE | 1.7 x 10^5 | 1.2 x 10^-4 | 0.7 | [13] |
Table 1: Example SPR data comparing unconjugated targeting ligands with their polymer-drug conjugate counterparts. Note how multivalency in HPMA conjugates can significantly improve affinity.[11]
Tier 2: In Vitro Cell-Based Assays
Successful binding in a cell-free system must translate to effective engagement with receptors on the cell surface. Cell-based assays are essential for confirming target-specific binding, quantifying cellular uptake, and visualizing the intracellular fate of the conjugate.
A. Quantifying Cellular Binding & Uptake with Flow Cytometry
Why Flow Cytometry? Flow cytometry is a high-throughput method to quantitatively measure the fluorescence of thousands of individual cells.[16][17] By using a fluorescently labeled HPMA conjugate, we can precisely measure the percentage of positive cells and the mean fluorescence intensity (MFI), which correlates with the amount of conjugate bound to or internalized by the cells.[18][19]
Protocol: Flow Cytometry Competition Assay
This protocol is designed to prove that the binding is specific to the intended target receptor.
-
Cell Preparation: Culture target-positive (e.g., C4-2 cells for PSMA-targeted conjugates) and target-negative (e.g., PC-3) cell lines.[10] Harvest and wash the cells, then resuspend them in FACS buffer.
-
Blocking (Competition): For the competition group, pre-incubate the target-positive cells with a 100-fold excess of the unconjugated targeting ligand for 30-60 minutes on ice to saturate the target receptors.
-
Incubation: Add the fluorescently labeled HPMA conjugate to all cell samples (target-positive, target-positive + blocker, target-negative) at a predetermined concentration. Incubate on ice for 1 hour to assess surface binding, or at 37°C for various time points (e.g., 1, 4, 24 hours) to assess internalization.[10][19]
-
Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound conjugate.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the live cell population. Compare the MFI of the target-positive cells with the target-negative and blocked samples. A significant reduction in MFI in the blocked and target-negative groups confirms specific binding.
| Conjugate | Cell Line | Condition | Cellular Uptake (% of Control) | Source |
| P-anti-PSMA | C4-2 (PSMA+) | Standard | 100% | [10] |
| P-anti-PSMA | PC-3 (PSMA-) | Standard | ~5% | [10] |
| P-IgG (Non-specific) | C4-2 (PSMA+) | Standard | ~10% | [10] |
| BBN-HPMA (Positive Charge) | PC-3 (GRPR+) | Standard | Up to 20% | [20][21] |
| BBN-HPMA (Negative Charge) | PC-3 (GRPR+) | Standard | Low Uptake | [20][21] |
Table 2: Example data from cell-based assays demonstrating the specificity of targeted HPMA conjugates. The uptake is highly dependent on the presence of the target receptor and the physicochemical properties (e.g., charge) of the conjugate.[10][20][21]
B. Visualizing Intracellular Trafficking with Confocal Microscopy
Why Confocal Microscopy? While flow cytometry quantifies uptake, confocal microscopy provides crucial spatial information about the conjugate's subcellular localization.[10][19][22][23] This allows us to visualize whether the conjugate is trapped in endosomes, traffics to lysosomes (often required for drug release from cleavable linkers), or reaches other subcellular compartments.[24]
Protocol: Confocal Microscopy for Subcellular Localization
-
Cell Seeding: Seed target-positive cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled HPMA conjugate for various time points (e.g., 30 min, 2h, 16h).[10]
-
Co-staining (Optional): To identify specific organelles, co-stain the cells with markers like LysoTracker™ (lysosomes) or Alexa Fluor™ 647 Dextran (fluid-phase pinocytosis marker).[10]
-
Washing & Fixation: Wash the cells with PBS, fix with 4% paraformaldehyde, and mount with a DAPI-containing mounting medium to stain the nuclei.
-
Imaging: Acquire z-stack images using a confocal laser scanning microscope.
-
Analysis: Analyze the images for co-localization between the conjugate's fluorescence and the organelle markers to map its intracellular trafficking pathway.[10][24]
Tier 3: In Vivo Evaluation of Targeting and Biodistribution
The ultimate test of binding efficiency is performance in a complex living system. In vivo studies in relevant animal models (e.g., tumor xenografts) are essential to assess the conjugate's pharmacokinetics (PK), biodistribution, and tumor accumulation.[8][25][26]
Why Radiolabeling and Imaging? To accurately quantify the amount of conjugate in various organs and the tumor, the most robust method is to label the polymer with a radionuclide and perform imaging (PET, SPECT) or ex vivo biodistribution studies.[27][28][29][30] This provides quantitative data expressed as the percentage of injected dose per gram of tissue (%ID/g).[26]
Protocol: In Vivo Biodistribution in a Xenograft Mouse Model
-
Conjugate Radiolabeling: Label the HPMA conjugate with a suitable radioisotope. For example, tyrosine-containing copolymers can be labeled with ¹²⁵I.[25][26] Alternatively, copolymers functionalized with a chelator like DOTA can be labeled with metallic radionuclides such as ⁶⁸Ga (for PET) or ¹¹¹In (for SPECT).[12][28][30]
-
Animal Model: Establish tumors by subcutaneously inoculating human cancer cells (e.g., DU145 prostate cancer cells) into immunodeficient mice.[26] Allow tumors to grow to a suitable size.
-
Administration: Administer the radiolabeled conjugate intravenously (i.v.) via the tail vein. Include groups for a non-targeted conjugate and/or the free drug as controls.[26]
-
Time Points: At selected time points post-injection (e.g., 1, 24, 48, 72 hours), euthanize cohorts of mice.[26]
-
Organ Harvesting: Collect blood, tumor, and major organs (liver, spleen, kidneys, heart, lungs, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue. This data provides a clear picture of the conjugate's targeting efficiency (tumor accumulation) and off-target uptake (e.g., in the liver, spleen, and kidneys).[8][26]
| Conjugate | Time Post-Injection (h) | Tumor (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Blood (%ID/g) | Source |
| P1 (RGDfK-Targeted) | 24 | 1.1 ± 0.2* | 1.0 ± 0.2 | 2.9 ± 0.5 | 0.4 ± 0.1 | [26] |
| P2 (Non-Targeted) | 24 | 0.6 ± 0.1 | 1.2 ± 0.3 | 2.2 ± 0.4 | 0.3 ± 0.1 | [26] |
| P-Dex (High MW) | 24 | 4.5 ± 0.7 | 2.1 ± 0.5 | 3.5 ± 0.6 | 1.8 ± 0.3 | [25] |
| P-Dex (Low MW) | 24 | 2.0 ± 0.4 | 1.5 ± 0.3 | 6.1 ± 1.1 | 0.5 ± 0.1 | [25] |
*p < 0.05 compared to non-targeted conjugate. Table 3: Representative ex vivo biodistribution data for targeted and non-targeted HPMA conjugates in tumor-bearing mice. Note the significantly higher tumor accumulation for the targeted conjugate (P1) and the influence of molecular weight on tumor uptake and kidney clearance.[25][26]
Conclusion and Future Perspectives
Evaluating the binding efficiency of this compound drug conjugates is a multi-faceted process that requires a logical, tiered approach. By systematically progressing from cell-free kinetic analysis (SPR) to quantitative cell-based assays (flow cytometry), visual intracellular mapping (confocal microscopy), and finally to quantitative in vivo biodistribution studies, researchers can build a comprehensive and validated understanding of their conjugate's performance.
The data generated through this workflow is not merely a set of characterization metrics; it provides critical insights that inform rational design. Poor affinity in SPR may point to steric hindrance from the polymer, while low cellular uptake despite good affinity might suggest issues with ligand orientation or receptor accessibility. High liver uptake in vivo signals a need to optimize the conjugate's size or surface charge to reduce clearance by the mononuclear phagocyte system.[20][21]
As the field of polymer therapeutics advances, the rigor with which we evaluate these complex systems must also evolve. By adhering to a scientifically sound, multi-tiered evaluation strategy, we can accelerate the development of the next generation of HPMA conjugates, moving them from the bench to the clinic with greater confidence.[31]
References
- Pharmacokinetic and biodistribution studies of HPMA copolymer conjugates in an aseptic implant loosening mouse model.
- Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery.
- Pharmacokinetic and Biodistribution Studies of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymer-Dexamethasone Conjugates in Adjuvant–induced Arthritis (AA)
- Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells.
- Recent Advances in Tumor Targeting via EPR Effect for Cancer Tre
- HPMA copolymer conjugates with reduced anti-CD20 antibody for cell-specific drug targeting. I.
- The Enhanced Permeability and Retention (EPR)
- In Vitro Evaluation and Biodistribution Studies of HPMA Copolymers Targeting the Gastrin Releasing Peptide Receptor in Prost
- Synthesis and Evaluation of Multivalent Branched HPMA Copolymer–Fab′ Conjugates Targeted to the B-Cell Antigen CD20. PubMed Central.
- Micelle-forming HPMA copolymer conjugates of ritonavir bound via a pH-sensitive spacer with improved cellular uptake designed for enhanced tumor accumul
- HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI.
- Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PubMed Central.
- HPMA-LMA Copolymer Drug Carriers in Oncology: An in Vivo PET Study to Assess the Tumor Line-Specific Polymer Uptake and Body Distribution.
- Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging. PubMed Central.
- HPMA-based polymeric conjug
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PubMed Central.
- Enhancement of EPR Effect for Passive Tumor Targeting: Current St
- Molecular imaging of HPMA copolymers: visualizing drug delivery in cell, mouse and man. ScienceDirect.
- Intracellular trafficking and subcellular distribution of a large array of HPMA copolymers. PubMed.
- In vitro evaluation of HPMA-copolymers targeted to HER2 expressing pancreatic tumor cells for image guided drug delivery. PubMed.
- In Vitro Evaluation and Biodistribution Studies of HPMA Copolymers Targeting the Gastrin Releasing Peptide Receptor in Prost
- A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development. PubMed Central.
- Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging.
- Enhanced Permeability and Retention (EPR) Efect: Basis for Drug Targeting to Tumor. Advanced Drug Delivery Reviews.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Royal Society of Chemistry.
- HPMA Copolymer-Anticancer Drug Conjugates: Design, Activity, and Mechanism of Action. European Journal of Pharmaceutics and Biopharmaceutics.
- Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. PubMed.
- Intracellular trafficking of transferrin-conjugated liposome/DNA complexes by confocal microscopy. PubMed.
- Determination of kinetic data using surface plasmon resonance biosensors. SciSpace.
- Using Confocal Microscopy to Investigate Intracellular Trafficking of Toll-Like Receptors. Springer.
Sources
- 1. HPMA-based polymeric conjugates in anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Permeability and Retention (EPR) Efect: Basis for Drug Targeting to Tumor | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic and Biodistribution Studies of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymer-Dexamethasone Conjugates in Adjuvant–induced Arthritis (AA) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Multivalent Branched HPMA Copolymer–Fab′ Conjugates Targeted to the B-Cell Antigen CD20 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of HPMA-copolymers targeted to HER2 expressing pancreatic tumor cells for image guided drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. scispace.com [scispace.com]
- 16. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. HPMA copolymer conjugates with reduced anti-CD20 antibody for cell-specific drug targeting. I. Synthesis and in vitro evaluation of binding efficacy and cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Micelle-forming HPMA copolymer conjugates of ritonavir bound via a pH-sensitive spacer with improved cellular uptake designed for enhanced tumor accum ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB02225A [pubs.rsc.org]
- 20. In Vitro Evaluation and Biodistribution Studies of HPMA Copolymers Targeting the Gastrin Releasing Peptide Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation and Biodistribution Studies of HPMA Copolymers Targeting the Gastrin Releasing Peptide Receptor in Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 22. Intracellular trafficking of transferrin-conjugated liposome/DNA complexes by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Using Confocal Microscopy to Investigate Intracellular Trafficking of Toll-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 24. Intracellular trafficking and subcellular distribution of a large array of HPMA copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic and biodistribution studies of HPMA copolymer conjugates in an aseptic implant loosening mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular imaging of HPMA copolymers: visualizing drug delivery in cell, mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of N-(4-Hydroxyphenyl)methacrylamide (HPMAm) Polymers in Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the long-term stability of N-(4-Hydroxyphenyl)methacrylamide (HPMAm) polymers in physiological conditions against common alternatives. This document is designed to move beyond a simple listing of facts, offering a causal understanding of experimental choices and self-validating protocols to ensure scientific integrity.
Introduction: The Critical Role of Polymer Stability in Drug Delivery
The efficacy and safety of polymer-based drug delivery systems are intrinsically linked to the long-term stability of the polymeric carrier under physiological conditions. Premature degradation can lead to burst release of the payload, potential toxicity from degradation byproducts, and loss of therapeutic effect. Conversely, a polymer that is too stable may not release the drug at the desired rate or may accumulate in the body, leading to long-term safety concerns. Therefore, a thorough understanding of a polymer's degradation profile is paramount in the design and development of novel drug carriers. This guide focuses on this compound (HPMAm) polymers, a class of materials that has garnered significant interest for biomedical applications, and provides a comparative analysis against established alternatives: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan.
Understanding the Stability of this compound (HPMAm) Polymers
HPMAm-based polymers are attractive due to their water solubility, biocompatibility, and the presence of a phenolic hydroxyl group that can be leveraged for drug conjugation and other functionalities. The stability of these polymers is primarily determined by the integrity of the methacrylamide side chain and the poly(methacrylamide) backbone.
Potential Degradation Pathways for HPMAm Polymers
The primary theoretical degradation pathways for HPMAm polymers in a physiological environment (pH 7.4, 37°C, presence of enzymes) include:
-
Hydrolysis of the Amide Bond: The amide linkage in the this compound side chain could be susceptible to hydrolysis. However, studies have shown that methacrylamides are significantly more resistant to hydrolysis compared to their methacrylate counterparts, especially under neutral or acidic conditions.[1] This enhanced stability is a key advantage of HPMAm-based systems.
-
Oxidation of the Phenol Group: The hydroxyphenyl group is a potential site for oxidation, which can be initiated by reactive oxygen species (ROS) present in the physiological environment. Oxidation can alter the chemical structure of the side chain, potentially affecting drug conjugation and the overall properties of the polymer.[2][3] The use of phenolic antioxidants can mitigate this degradation pathway.[4]
-
Backbone Cleavage: The carbon-carbon backbone of poly(methacrylamide) is generally considered to be highly stable and not susceptible to hydrolysis. Biodegradation of the HPMAm backbone is limited, which has led to the development of HPMAm copolymers that incorporate enzymatically degradable oligopeptide sequences to ensure clearance from the body.[5]
-
Enzymatic Degradation: While the poly(methacrylamide) backbone itself is not readily degraded by enzymes, the introduction of specific peptide linkers can render HPMAm copolymers biodegradable.[5] This allows for the design of high-molecular-weight carriers that can be cleared from the body after releasing their therapeutic payload.
dot
Caption: Potential stability and degradation pathways of HPMAm polymers.
Comparative Analysis of Long-Term Stability
A direct, quantitative comparison of the long-term stability of HPMAm with PEG, PLGA, and Chitosan under identical physiological conditions is crucial for informed material selection. The following table summarizes the key stability characteristics of these polymers.
| Feature | This compound (HPMAm) | Poly(ethylene glycol) (PEG) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Primary Degradation Mechanism | Generally stable; backbone degradation requires engineered cleavable linkers. Potential for side-chain oxidation. | Generally considered non-degradable in the absence of specific enzymes. | Hydrolysis of ester bonds. | Enzymatic degradation by lysozyme. |
| Degradation Products | HPMAm monomer (if side-chain cleavable linkers are used), small molecules from linker cleavage. | Generally none under physiological conditions. | Lactic acid and glycolic acid. | Glucosamine and N-acetylglucosamine oligomers. |
| Factors Influencing Stability | Presence of cleavable linkers, oxidative stress. | Generally stable across a wide pH range. | Monomer ratio (lactide:glycolide), molecular weight, crystallinity, pH.[6][7] | Degree of deacetylation, molecular weight, pH.[8][9] |
| Typical In Vitro Half-life (Physiological Conditions) | Very long (months to years for the backbone). | Very long (considered stable for most biomedical applications). | Days to months, tunable by composition. | Days to months, dependent on enzyme concentration and polymer characteristics. |
| Biocompatibility of Degradation Products | Generally good, dependent on the nature of the linker and any conjugated molecules. | Not applicable. | Generally considered safe and are metabolized by the body. | Generally considered safe. |
Experimental Protocols for Assessing Polymer Stability
To ensure the trustworthiness of stability data, a multi-faceted experimental approach is required. The following protocols provide a framework for a comprehensive stability assessment.
Accelerated Aging Study (Modified from ASTM F1980)
This protocol is designed to simulate the effects of long-term aging in a shorter timeframe by exposing the polymer to elevated temperatures.[10][11][12]
Objective: To predict the long-term stability of the polymer at physiological temperature.
Methodology:
-
Sample Preparation: Prepare solutions or solid forms (e.g., films, nanoparticles) of the polymer in a physiologically relevant buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Environmental Chamber Setup: Place the samples in an environmental chamber with controlled temperature and humidity. For hydrophilic polymers, maintaining a relative humidity of 45-55% is recommended to prevent unnatural drying.[13][14]
-
Exposure: Expose the samples to a constant elevated temperature (e.g., 50°C, 55°C, or 60°C). The duration of the study is calculated using the Arrhenius equation, where a Q10 factor of 2 is often used as a conservative estimate (i.e., the rate of degradation doubles for every 10°C increase in temperature).[13]
-
Time Points: Remove samples at predetermined time points (e.g., equivalent to 0, 3, 6, 12, and 24 months of real-time aging).
-
Analysis: Analyze the samples at each time point using the methods described below (GPC/SEC, HPLC, NMR).
dot
Caption: Workflow for an accelerated aging study.
Monitoring Molecular Weight Changes by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a fundamental technique for assessing polymer degradation by monitoring changes in molecular weight and molecular weight distribution.[13][15][16]
Objective: To quantify the extent of polymer backbone cleavage.
Methodology:
-
Sample Preparation: Dissolve the aged polymer samples in a suitable mobile phase (e.g., THF, DMF with appropriate additives). Filter the samples through a 0.2 µm filter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-detector system including light scattering and viscometry can be used.
-
Column Selection: Choose a column set appropriate for the molecular weight range of the polymer.
-
Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene, polymethyl methacrylate).
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each sample. A decrease in Mn and Mw over time indicates polymer degradation.
Detection of Degradation Products by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying low molecular weight degradation products.[17][18]
Objective: To identify and quantify soluble degradation products.
Methodology:
-
Sample Preparation: Analyze the supernatant from the aged polymer solutions. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the degradation products.[19]
-
Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis for chromophoric products, or coupled to a mass spectrometer (HPLC-MS) for identification).[8][20]
-
Column and Mobile Phase Selection: Choose a column (e.g., C18) and a mobile phase gradient that provides good separation of the expected degradation products.
-
Quantification: If standards for the expected degradation products are available, create a calibration curve to quantify their concentration in the samples.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor chemical changes in the polymer, such as the hydrolysis of side chains.[6][20][21]
Objective: To elucidate the chemical changes occurring during degradation.
Methodology:
-
Sample Preparation: Lyophilize the aged polymer samples and dissolve them in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the spectra for the appearance of new signals or changes in the integration of existing signals that would indicate chemical modification of the polymer. For example, the hydrolysis of an amide bond would result in the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum.[22]
Conclusion: Selecting the Right Polymer for Your Application
The long-term stability of a polymer is a critical parameter that must be carefully evaluated in the context of its intended biomedical application.
-
This compound (HPMAm) polymers offer excellent hydrolytic stability, making them suitable for applications requiring prolonged circulation times and controlled drug release. The potential for oxidative degradation of the phenol group should be considered and can be mitigated. The lack of inherent backbone degradability necessitates the incorporation of cleavable linkers for high molecular weight constructs to ensure eventual clearance.
-
Poly(ethylene glycol) (PEG) remains a gold standard for stealth polymers due to its high stability and hydrophilicity. However, concerns about immunogenicity and limited functionalization options may make alternatives like HPMAm more attractive for certain applications.[23]
-
Poly(lactic-co-glycolic acid) (PLGA) is a versatile, biodegradable polymer whose degradation rate can be tuned. However, the acidic degradation products can sometimes lead to local pH drops and inflammation.[6]
-
Chitosan is a natural, biodegradable polymer with interesting biological properties. Its degradation is primarily enzymatic, which can lead to inter-patient variability.
Ultimately, the choice of polymer will depend on a careful consideration of the desired drug release profile, the required in vivo lifetime, and the specific physiological environment of the target application. The experimental protocols outlined in this guide provide a robust framework for generating the necessary stability data to make an informed decision.
References
- Agilent Technologies. (2015). Analysis of Biodegradable Polymers by GPC. Agilent. [Link]
- All Answers. (2023). What would be the standards for HPLC analysis of polymers like PET, PVC and PE?.
- Author Unknown. (n.d.).
- Jordi Labs. (n.d.). ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices. Jordi Labs. [Link]
- Hemmerich, K. (2021). Humidity as a Use Condition for Accelerated Aging of Polymers. Medical Plastics News. [Link]
- Salarbashi, D., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Polymers. [Link]
- Jordi Labs. (n.d.). Molecular Weight of Biodegradable Polymers by GPC Case Study. Jordi Labs. [Link]
- Packaging Compliance Labs. (n.d.). Accelerated Aging Testing: ASTM F1980. Packaging Compliance Labs. [Link]
- Micom Laboratories. (n.d.). ASTM F1980 Is An Accelerated Aging Test Used For Medical Devices.
- James, E. S., et al. (2012). Molecular Design and Evaluation of Biodegradable Polymers Using a Statistical Approach.
- DDL, Inc. (n.d.). ASTM F1980 | Accelerated Aging & Real Time Aging Testing. DDL, Inc. [Link]
- Rajapaksha, P., et al. (2014). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Antioxidants. [Link]
- Medical Product Outsourcing. (2024). Ensuring Safety with ASTM F1980-21's Accelerated Aging Protocols and Performance Testing Using ASTM. Medical Product Outsourcing. [Link]
- VOL. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]
- El-Hamshary, H., et al. (2011). Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. Molecules. [Link]
- El-Hamshary, H., et al. (2011). Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch.
- Douki, T., et al. (2024). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions. Environmental Science: Nano. [Link]
- Shi, Y., et al. (2013). Π-π stacking increases the stability and loading capacity of thermosensitive polymeric micelles for chemotherapeutic drugs. Biomacromolecules. [Link]
- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Tintoll. [Link]
- Wiest, L., et al. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
- Kerman, S., et al. (2022). Screening the Degradation of Polymer Microparticles on a Chip. ACS Omega. [Link]
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Kostka, L., & Etrych, T. (2016). High-molecular-weight HPMA-based polymer drug carriers for delivery to tumor. Physiological Research. [Link]
- Barz, M., et al. (2011).
- van der Mee, L., et al. (2021). Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering. Frontiers in Bioengineering and Biotechnology. [Link]
- Kao, H. C., et al. (2003). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). Journal of Applied Polymer Science. [Link]
- Hoelscher, L. G. P., et al. (2021).
- Park, K. (2016). Polymer degradation and drug delivery in PLGA-based drug–polymer applications: A review of experiments and theories. Journal of Controlled Release. [Link]
- Sestito, L. P., et al. (2022). In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery. Journal of Controlled Release. [Link]
- Author Unknown. (n.d.). Fig. S1 1 H NMR spectra of each compound, including HPMA,....
- Author Unknown. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
- Jaipakdee, N., et al. (2020).
- Author Unknown. (n.d.). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels.
- Author Unknown. (n.d.).
- Zupančič, O., et al. (2015). Comparative study of chitosan-and PEG-coated lipid and PLGA nanoparticles as oral delivery systems for cannabinoids. Journal of Drug Delivery Science and Technology. [Link]
- Kostka, L., & Etrych, T. (2016). High-molecular-weight HPMA-based polymer drug carriers for delivery to tumor. Physiological Research. [Link]
- Author Unknown. (n.d.).
- Wang, J., et al. (2017). pH-responsive high stability polymeric nanoparticles for targeted delivery of anticancer therapeutics.
- Author Unknown. (n.d.). IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Trepo. [Link]
- Tambe, S., et al. (2019). Comparison and process optimization of PLGA, chitosan and silica nanoparticles for potential oral vaccine delivery. Therapeutic Delivery. [Link]
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Raftery, D., et al. (2023). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers. [Link]
- Author Unknown. (n.d.). 1 H NMR spectra of poly(HPMA-stat-NAS): (A) full spectrum and (B) zoomed in region.
- Castrignanò, E., et al. (2022).
Sources
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. High-molecular weight HPMA copolymer-adriamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the Biodegradation of Water‐Soluble Polymer Mixtures with Diffusion NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00960B [pubs.rsc.org]
- 9. Π-π stacking increases the stability and loading capacity of thermosensitive polymeric micelles for chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. jordilabs.com [jordilabs.com]
- 12. pkgcompliance.com [pkgcompliance.com]
- 13. micomlab.com [micomlab.com]
- 14. ddltesting.com [ddltesting.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. jordilabs.com [jordilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. static.igem.wiki [static.igem.wiki]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Immunogenicity of N-(4-Hydroxyphenyl)methacrylamide Copolymers
Introduction: The Promise of HPMA Copolymers in Advanced Drug Delivery
N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers have emerged as a highly promising class of polymer-based drug carriers.[1][2] Their favorable biophysical and biochemical properties, such as good biocompatibility, hydrophilicity, and tunable chemical structure, make them a versatile platform for delivering a wide range of therapeutics, including anti-cancer drugs, peptides, and antibiotics.[1] A key advantage often cited for HPMA copolymers is their low immunogenicity, a critical attribute for any material intended for repeated administration in humans.[1][2][3] Unlike some other polymers, such as polyethylene glycol (PEG), which have shown the potential to elicit anti-polymer antibodies, HPMA copolymers have largely been considered "immunologically safe".[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the immunogenicity of novel N-(4-Hydroxyphenyl)methacrylamide (a derivative of HPMA) copolymers. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a thorough immunogenicity assessment.
The Rationale for Immunogenicity Testing: Why It Matters
The immune system is exquisitely tuned to recognize and respond to foreign substances. While the low immunogenicity of the HPMA backbone is well-documented, the conjugation of drugs, targeting ligands, or other moieties can potentially alter its immunological profile.[5] An unintended immune response can lead to the production of anti-drug antibodies (ADAs), which can have significant clinical consequences, including:
-
Reduced Efficacy: ADAs can bind to the copolymer-drug conjugate, leading to its rapid clearance from circulation and preventing it from reaching its target.[6]
-
Altered Pharmacokinetics: The formation of immune complexes can change the distribution and elimination of the therapeutic agent.[4]
-
Adverse Events: In some cases, immune responses can trigger hypersensitivity reactions or other adverse effects.[6]
Therefore, a robust and systematic assessment of immunogenicity is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of any new HPMA copolymer-based therapeutic.[7][8]
A Multi-Faceted Approach to Immunogenicity Assessment
A comprehensive immunogenicity assessment should not rely on a single assay but rather employ a combination of in vitro and in vivo methods to build a complete picture of the potential immune response.
Figure 1: A comprehensive workflow for assessing the immunogenicity of HPMA copolymers.
Part 1: In Vitro Immunogenicity Assessment - The First Line of Defense
In vitro assays serve as a critical initial screening tool to evaluate the potential of a copolymer to activate immune cells.[9] These assays offer several advantages, including higher throughput, reduced reliance on animal models, and the ability to use human cells, which can be more predictive of the human immune response.[9]
Key In Vitro Assays
| Assay | Principle | Key Readouts | Rationale |
| Monocyte/Macrophage Activation Assay | Co-culture of copolymers with human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages. | Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[10][11] | Assesses the potential for the copolymer to trigger an innate inflammatory response.[12] |
| Dendritic Cell (DC) Maturation Assay | Co-culture of copolymers with immature DCs. | Upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II.[9] | Determines if the copolymer can activate DCs, the primary antigen-presenting cells that initiate adaptive immunity.[13] |
| Lymphocyte Proliferation Assay (LPA) | Co-culture of copolymers with PBMCs or isolated T-cells.[14] | T-cell proliferation measured by CFSE dilution or ³H-thymidine incorporation.[15] | Evaluates the ability of the copolymer to induce a T-cell-dependent immune response.[14] |
| Cytokine Profiling | Measurement of a broad panel of cytokines in the supernatant of cell cultures.[16] | Th1 (e.g., IFN-γ, IL-2), Th2 (e.g., IL-4, IL-10), and pro-inflammatory cytokine levels.[17][18] | Provides a detailed signature of the type of immune response being elicited (e.g., inflammatory, humoral, or cell-mediated). |
Experimental Protocol: In Vitro T-Cell Proliferation Assay using PBMCs
This protocol outlines a standard method for assessing the T-cell proliferative response to HPMA copolymers.
Materials:
-
HPMA copolymer test articles and controls (e.g., unmodified HPMA, positive control mitogen like Phytohemagglutinin (PHA)).
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Carboxyfluorescein succinimidyl ester (CFSE) for cell labeling.
-
96-well round-bottom cell culture plates.
-
Flow cytometer.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding five volumes of ice-cold RPMI-1640 with 10% FBS.
-
Cell Plating: Wash the cells twice and resuspend in complete RPMI-1640. Plate 2 x 10⁵ cells per well in a 96-well plate.
-
Stimulation: Add HPMA copolymers, PHA (positive control), and media (negative control) to the appropriate wells in triplicate. Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations to assess CFSE dilution as a measure of proliferation.[15]
Self-Validation and Controls:
-
Negative Control (Media only): Establishes the baseline level of proliferation.
-
Positive Control (PHA): Ensures that the T-cells are responsive and the assay is performing correctly.
-
Unmodified HPMA Copolymer: Serves as a benchmark for the immunogenicity of the base polymer.
-
Multiple Donors: Using PBMCs from a diverse panel of donors accounts for genetic variability in immune responses.[9]
Part 2: In Vivo Immunogenicity Assessment - The Preclinical Proof
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the immunogenic potential of a copolymer in a complex biological system.[19][20] These studies allow for the assessment of both humoral (antibody-mediated) and cell-mediated immune responses over time.
Designing an In Vivo Study
Figure 2: Key considerations in the design of an in vivo immunogenicity study.
Experimental Protocol: Detection of Anti-HPMA Copolymer Antibodies by ELISA
This protocol describes a sandwich ELISA for the detection of antibodies against HPMA copolymers in serum samples.[21][22]
Materials:
-
High-binding 96-well ELISA plates.
-
HPMA copolymer for coating.
-
Serum samples from immunized and control animals.
-
Biotinylated HPMA copolymer for detection.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Plate reader.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the HPMA copolymer (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.[23]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add biotinylated HPMA copolymer. Incubate for 1 hour at room temperature.[23]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops.
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.
Data Interpretation:
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of pre-immune serum).
Comparative Analysis: HPMA Copolymers vs. Other Polymeric Carriers
A key aspect of this guide is to provide a comparative perspective. The table below summarizes the typical immunogenicity profiles of HPMA copolymers compared to PEG, a widely used polymer in drug delivery.
| Feature | HPMA Copolymers | Polyethylene Glycol (PEG) |
| Innate Immunogenicity | Generally considered low to negligible.[3][5] | Can activate the complement system and induce innate immune responses. |
| Humoral Immunogenicity | Typically do not induce a significant anti-polymer antibody response.[1] | Can elicit the production of anti-PEG antibodies, both pre-existing and treatment-induced.[4] |
| Cellular Immunogenicity | The polymer backbone is generally not considered to be a T-cell antigen.[5] | Not typically considered a strong T-cell immunogen. |
| Clinical Implications | Favorable safety profile with minimal immunogenicity-related concerns reported in clinical trials.[24] | Anti-PEG antibodies can lead to accelerated blood clearance of PEGylated drugs and hypersensitivity reactions.[4] |
Conclusion and Future Directions
The assessment of immunogenicity is a critical step in the preclinical development of any this compound copolymer-based therapeutic. A scientifically sound, multi-pronged approach combining in vitro and in vivo methods is essential to de-risk development and ensure patient safety. While HPMA copolymers have demonstrated a favorable immunogenicity profile compared to other polymers like PEG, it is crucial to recognize that the conjugation of various molecules to the polymer backbone can alter its interaction with the immune system.
Future research should focus on developing more predictive in vitro models, such as those incorporating human immune cells in a 3D microenvironment, to better recapitulate the complexity of the human immune system. Furthermore, a deeper understanding of the structure-immunogenicity relationship of HPMA copolymers will enable the rational design of even safer and more effective drug delivery systems.
References
- Říhová, B. (2010). Immunogenicity and immunomodulatory properties of HPMA-based polymers. Advanced Drug Delivery Reviews, 62(2), 194-203. [Link]
- Li, Y., et al. (2022). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Pharmaceutics, 14(11), 2378. [Link]
- Etrych, T., et al. (2020). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Journal of Controlled Release, 324, 507-524. [Link]
- Kou, L., et al. (2014). Immunogenicity of coiled-coil based drug-free macromolecular therapeutics. Journal of Controlled Release, 174, 134-143. [Link]
- Říhová, B. (2010). Immunogenicity and immunomodulatory properties of HPMA-based polymers. Request PDF. [Link]
- Lonza. (n.d.). Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza Bioscience. [Link]
- Musson, D. S., et al. (2019). The Role of In Vitro Immune Response Assessment for Biomaterials.
- ACTG. (2000).
- Keefe, R. J., et al. (2021). Poly(HPMA-co-NIPAM) copolymer as an alternative to polyethylene glycol-based pharmacokinetic modulation of therapeutic proteins. Request PDF. [Link]
- Quarmby, V., et al. (2019). Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays. Frontiers in Immunology, 10, 238. [Link]
- IQVIA. (n.d.). Immunogenicity.
- Uchiyama, S., et al. (2020). Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion. mAbs, 12(1), 1734895. [Link]
- Jones, J. A., et al. (2009). In Vivo Cytokine-Associated Responses to Biomaterials. Journal of Biomedical Materials Research Part A, 90A(1), 24-31. [Link]
- Various Authors. (n.d.). Synthesis and characterization of phenyl methacrylamide copolymers. Request PDF. [Link]
- Ratanji, K. D., et al. (2014). MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES. Journal of Immunotoxicology, 11(2), 95-103. [Link]
- Creative Biolabs. (n.d.). SIAT® In Vivo Immunogenicity Assessment Services.
- Musson, D. S., et al. (2019).
- Lodoen, P. B., et al. (2023). Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. Macromolecules, 56(18), 7245-7257. [Link]
- Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 75-85. [Link]
- Jawa, V., et al. (2020). T-Cell Dependent Immunogenicity of Protein Therapeutics: Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020. Frontiers in Immunology, 11, 1305. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Cytokines as biomarkers of nanoparticle immunotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1547-1558. [Link]
- Date, T., et al. (2021). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Delivery Science and Technology, 63, 102439. [Link]
- Breuer, S., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2568. [Link]
- Bio-Techne. (n.d.). Immunoassays for Immune Response Profiling. Bio-Techne. [Link]
- O'Connell, K., et al. (2013). Profiling of Cytokine and Chemokine Responses Using Multiplex Bead Array Technology. Methods in Molecular Biology, 949, 291-303. [Link]
- Liu, Y., et al. (2011). A double antigen bridging immunogenicity ELISA for the detection of antibodies to polyethylene glycol polymers. Journal of Pharmacological and Toxicological Methods, 64(3), 238-245. [Link]
- Thomas, B. E., et al. (2017). Intrinsic immunogenicity of rapidly-degradable polymers evolves during degradation.
- Fiore, V. M., et al. (2016). Modular polymer antigens to optimize immunity. Journal of Materials Chemistry B, 4(28), 4786-4793. [Link]
- Valli, M., et al. (2021). Regulatory aspects and quality controls of polymer-based parenteral long-acting drug products. Pharmaceutics, 13(7), 1046. [Link]
- Jawa, V., et al. (2013). Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics. The AAPS Journal, 15(3), 779-791. [Link]
- Patsnap. (2025). How is immunogenicity assessed in biologic drugs?.
- Ishida, T., & Kiwada, H. (2008). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Journal of Pharmaceutical Sciences, 97(5), 1697-1703. [Link]
- Valli, M., et al. (2021). Regulatory aspects and quality controls of polymer-based parenteral long-acting drug products. Kinam Park. [Link]
- Various Authors. (n.d.). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Research Square. [Link]
- Lu, Y., et al. (2018). Polymer-Based Nanomaterials and Applications for Vaccines and Drugs. Polymers, 10(1), 31. [Link]
- Peppas, N. A., & Langer, R. (2004). Polymers for Drug Delivery Systems. Science, 305(5692), 1915-1921. [Link]
- Verhoef, J. J. F., & Anchordoquy, T. J. (2013). The Importance of Poly(ethylene glycol)
- Various Authors. (n.d.). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate)
- Shah, A., & Sercombe, L. (2024). Progress in developing polymer-based controlled release Nitricoxide Na. International Journal of Nanomedicine, 19, 107-124. [Link]
Sources
- 1. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunogenicity and immunomodulatory properties of HPMA-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenicity of coiled-coil based drug-free macromolecular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is immunogenicity assessed in biologic drugs? [synapse.patsnap.com]
- 7. air.unimi.it [air.unimi.it]
- 8. kinampark.com [kinampark.com]
- 9. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 10. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of In Vitro Immune Response Assessment for Biomaterials [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intrinsic immunogenicity of rapidly-degradable polymers evolves during degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hanc.info [hanc.info]
- 15. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling of Cytokine and Chemokine Responses Using Multiplex Bead Array Technology | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytokines as biomarkers of nanoparticle immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoassays for Immune Response Profiling | Bio-Techne [bio-techne.com]
- 19. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Sandwich ELISA protocol | Abcam [abcam.com]
- 22. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. mabtech.com [mabtech.com]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-(4-Hydroxyphenyl)methacrylamide and HPMA Polymers for Advanced Drug Delivery
<
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer-based drug delivery, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have long been regarded as a gold standard, lauded for their biocompatibility, non-immunogenicity, and tunable chemical structures.[1][2][3] These properties have made them a versatile platform for delivering a wide array of therapeutic agents, from small molecule drugs to peptides.[2][4] However, the quest for enhanced therapeutic efficacy and overcoming challenges like multidrug resistance has spurred the exploration of novel polymer systems. One such promising alternative is N-(4-Hydroxyphenyl)methacrylamide (HPMAm). This guide provides an in-depth, head-to-head comparison of HPMAm and HPMA polymers, offering experimental insights to inform the selection of the optimal platform for your drug delivery applications.
Core Properties: A Comparative Overview
While both HPMA and HPMAm are methacrylamide-based monomers, the key distinction lies in the pendant group: a hydroxylpropyl group in HPMA versus a hydroxyphenyl (phenolic) group in HPMAm.[5] This seemingly subtle structural difference imparts distinct physicochemical properties that translate into significant performance variations in a drug delivery context.
| Property | N-(2-hydroxypropyl)methacrylamide (HPMA) | This compound (HPMAm) | Rationale & Implications |
| Pendant Group | 2-hydroxypropyl | 4-hydroxyphenyl | The phenolic group in HPMAm offers unique reactivity for conjugation and potential for biological interactions not present in HPMA. |
| Solubility | Highly water-soluble.[3] | Moderately water-soluble, solubility can be tuned by copolymerization. | The hydrophobicity of the phenyl group in HPMAm can influence polymer self-assembly and interaction with biological membranes. |
| Biocompatibility | Excellent, extensively documented.[1][2][6] | Expected to be good, but requires further specific investigation for long-term applications. | HPMA's long history of use provides a strong safety profile.[1][3] |
| Reactivity for Conjugation | The secondary hydroxyl group can be functionalized, but often requires activation. | The phenolic hydroxyl group is more acidic and can be readily functionalized under milder conditions. | HPMAm offers more facile conjugation chemistries for attaching drugs and targeting ligands. |
| Potential for Overcoming Multidrug Resistance | Can partially overcome P-glycoprotein-mediated resistance through altered intracellular trafficking.[7][8] | The phenolic moiety may offer additional mechanisms to combat multidrug resistance. | This is a key area of investigation for HPMAm-based systems. |
Performance in Drug Delivery: Experimental Insights
The true measure of a polymer's utility lies in its performance. Below, we delve into key aspects of drug delivery, supported by experimental data and protocols.
Drug Loading and Release
Both HPMA and HPMAm polymers can be designed as carriers for a variety of drugs. The choice of linker chemistry is crucial for controlling the drug release profile. For instance, pH-sensitive hydrazone linkers can be incorporated into both polymer backbones to facilitate drug release in the acidic tumor microenvironment or within endo-lysosomal compartments.[9][10]
Key Experimental Finding: Studies with HPMA copolymers have shown that doxorubicin (DOX) linked via a hydrazone bond can be released rapidly under mild acidic conditions (pH 5.0), with approximately 50% of the drug released within 2 hours.[10] This demonstrates the potential for triggered drug release in target tissues. While specific release data for HPMAm-drug conjugates is an active area of research, the fundamental principles of linker chemistry apply.
Cellular Uptake and Intracellular Trafficking
The mechanism of cellular entry is a critical determinant of a drug conjugate's efficacy. HPMA-based polymers are typically taken up by endocytosis.[11][12] The specific endocytic pathway can be influenced by the polymer's molecular weight, architecture (linear vs. block copolymer), and the cell type.[11][13][14]
Diagram of Cellular Uptake Workflow
Caption: Workflow for quantifying cellular uptake of polymer conjugates.
The hydrophobicity of HPMAm may lead to different interactions with the cell membrane, potentially influencing uptake efficiency. Further comparative studies are needed to elucidate these differences.
Overcoming Multidrug Resistance
A significant advantage of polymer-drug conjugates is their ability to bypass efflux pumps like P-glycoprotein (Pgp), a major mechanism of multidrug resistance (MDR).[7][8][15] By entering the cell via endocytosis, the drug is encapsulated within vesicles and is not immediately accessible to Pgp located on the cell membrane.
Proposed Mechanism for Overcoming MDR
Caption: Polymer conjugates bypass P-glycoprotein efflux pumps via endocytosis.
While HPMA conjugates have shown promise in overcoming MDR, the phenolic nature of HPMAm could offer additional advantages. Phenolic compounds have been reported to modulate the activity of membrane proteins, which could potentially enhance the ability of HPMAm-based conjugates to circumvent drug efflux.
Experimental Protocols
To facilitate further research and direct comparison, we provide the following standardized protocols.
Synthesis of this compound (HPMAm) Monomer
This protocol is a generalized procedure and should be adapted based on laboratory safety guidelines and specific reaction scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the cooled solution while stirring vigorously. An equimolar amount of a non-nucleophilic base (e.g., triethylamine) should be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
RAFT Polymerization of HPMAm and HPMA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[16][17][18]
-
Reagents:
-
Monomer (HPMA or HPMAm)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., 4,4′-azobis(4-cyanovaleric acid))
-
Solvent (e.g., methanol, water, or a mixture)[17]
-
-
Procedure:
-
Dissolve the monomer, RAFT agent, and initiator in the chosen solvent in a Schlenk flask.
-
Deoxygenate the solution by performing several freeze-pump-thaw cycles.[19]
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
-
-
Characterization:
-
Determine the molecular weight and dispersity (Đ) of the polymer using gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Diagram of RAFT Polymerization Workflow
Caption: General workflow for RAFT polymerization of methacrylamide monomers.
Conclusion and Future Directions
HPMA polymers have undeniably paved the way for polymer-based nanomedicines.[15][20][21] They offer a robust and biocompatible platform for improving the therapeutic index of various drugs.[1][22] However, this compound is emerging as a compelling alternative, particularly for applications where facile conjugation and potential for overcoming multidrug resistance are paramount.
The phenolic group of HPMAm provides a unique chemical handle for innovative drug conjugation strategies and may impart favorable biological interactions. Future research should focus on direct, systematic comparisons of HPMA and HPMAm-based conjugates in various preclinical models. Key areas of investigation include:
-
In-depth biocompatibility and immunogenicity studies of HPMAm polymers.
-
Quantitative comparison of cellular uptake and intracellular fate in a panel of cancer cell lines, including MDR variants.
-
Head-to-head in vivo studies to evaluate pharmacokinetics, biodistribution, and therapeutic efficacy.
By rigorously evaluating these parameters, the scientific community can fully elucidate the potential of HPMAm as a next-generation platform for advanced drug delivery.
References
- Chytil, P., Koziolová, E., & Ulbrich, K. (2018). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Macromolecular Bioscience.
- Kostka, L., et al. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH.
- MDPI. (n.d.). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery.
- HPMA Copolymers for Modulating Cellular Signaling and Overcoming Multidrug Resistance. (2010). ScienceDirect.
- Thews, O., et al. (2017). Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia. PMC - PubMed Central.
- The uptake of hydroxypropyl methacrylamide based homo, random and block copolymers by human multi-drug resistant breast adenocarcinoma cells. (n.d.). PMC - NIH.
- HPMA-based polymer conjugates with drug combin
- HPMA-based polymeric conjugates in anticancer therapeutics. (2020). PubMed.
- Endocytotic Uptake of HPMA-based Polymers by Different Cancer Cells: Impact of Extracellular Acidosis and Hypoxia. (2017). PubMed.
- Do HPMA copolymer conjugates have a future as clinically useful nanomedicines? A critical overview of current status and future opportunities. (2010). PubMed.
- Kopeček, J. (n.d.). HPMA copolymers: Origins, early developments, present, and future. PMC - NIH.
- N-(2-Hydroxypropyl) methacrylamide. (n.d.). Wikipedia.
- Cellular uptake of the polymers (homopolymer and random and block copolymers with low and high MW, respectively) in (A) AT1 prostate carcinoma cells and (B) Walker-256 mammary carcinoma cells after 2 h. (n.d.).
- A Possibility to Overcome P-glycoprotein (PGP)-mediated Multidrug Resistance by Antibody-Targeted Drugs Conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymer Carrier. (n.d.). PubMed.
- HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. (n.d.). PMC.
- Synthesis, characterisation and evaluation of hyperbranched N-(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines in vitro and in vivo. (2022). RSC Publishing.
- Micelles based on HPMA copolymers. (2010). Utrecht University.
- Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases. (n.d.). PMC.
- HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: Comparison of biological properties in vitro. (n.d.).
- This compound. (n.d.). Polysil - Polycil.
- Immunogenicity and immunomodulatory properties of HPMA-based polymers. (2010). PubMed.
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. (n.d.).
- The Comparison of In Vivo Properties of Water-Soluble HPMA-Based Polymer Conjugates with Doxorubicin Prepared by Controlled RAFT or Free Radical Polymeriz
- Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. (n.d.).
- Methacrylamide Monomers. (n.d.). TCI AMERICA.
- RAFT Polymeriz
- Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. (n.d.).
- Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. (n.d.).
- Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. (n.d.). The Royal Society of Chemistry.
- HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. (n.d.). MDPI.
Sources
- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]
- 4. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Polysil [polycil.co.uk]
- 6. Immunogenicity and immunomodulatory properties of HPMA-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPMA copolymers for modulating cellular signaling and overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A possibility to overcome P-glycoprotein (PGP)-mediated multidrug resistance by antibody-targeted drugs conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPMA-based polymer conjugates with drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The uptake of hydroxypropyl methacrylamide based homo, random and block copolymers by human multi-drug resistant breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. | Semantic Scholar [semanticscholar.org]
- 21. Do HPMA copolymer conjugates have a future as clinically useful nanomedicines? A critical overview of current status and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of N-(4-Hydroxyphenyl)methacrylamide and Polyacrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of biomaterials, hydrogels stand out for their remarkable water content and structural resemblance to the native extracellular matrix. Among the myriad of synthetic hydrogels, polyacrylamide (PAAm) has long been a benchmark material due to its tunable mechanical properties and biocompatibility. However, the quest for hydrogels with enhanced functionalities and biomimetic capabilities has led to the exploration of novel monomers. One such promising candidate is N-(4-Hydroxyphenyl)methacrylamide (HPMAm), which introduces a phenolic hydroxyl group, unlocking the potential for distinct intermolecular interactions and, consequently, unique mechanical behaviors.
This guide provides an in-depth, objective comparison of the mechanical properties of hydrogels derived from HPMAm and the conventional PAAm. We will delve into the underlying chemical principles that govern their mechanical performance, present available experimental data, and provide detailed protocols for their synthesis and characterization. This analysis aims to equip researchers with the necessary insights to select the appropriate hydrogel system for their specific applications, from fundamental cell biology studies to advanced drug delivery platforms.
The Chemical Foundation of Mechanical Properties: A Tale of Two Functional Groups
The mechanical behavior of a hydrogel is intrinsically linked to its molecular architecture—specifically, the nature of the monomeric units and the crosslinking density of the polymer network. The key distinction between PAAm and HPMAm lies in their respective functional groups: the amide group (-CONH₂) in acrylamide and the phenolic hydroxyl group (-OH) on a phenyl ring in HPMAm.
-
Polyacrylamide (PAAm): The amide groups in PAAm are capable of forming hydrogen bonds, which contribute to the overall cohesion and mechanical integrity of the hydrogel network.[1] However, these interactions are relatively moderate. The mechanical properties of PAAm hydrogels are primarily dictated by the covalent crosslinks introduced during polymerization, typically using N,N'-methylenebis(acrylamide) (MBAA).[2] By varying the concentration of the monomer and the crosslinker, the stiffness of PAAm hydrogels can be precisely tuned over a wide range, from very soft (a few hundred Pascals) to relatively stiff (tens of kilopascals).[1]
-
This compound (HPMAm): The introduction of a phenolic hydroxyl group in HPMAm is anticipated to significantly influence the hydrogel's mechanical properties. Phenolic groups are excellent hydrogen bond donors and can also participate in aromatic stacking (π-π interactions).[3][4] These additional non-covalent interactions can act as reversible crosslinks, dissipating energy under stress and potentially leading to hydrogels with higher toughness and resilience compared to PAAm.[3][5] The presence of the bulky phenyl ring also introduces steric hindrance, which can affect chain mobility and the overall network structure.
Figure 1: Conceptual comparison of the molecular interactions influencing the mechanical properties of PAAm and HPMAm hydrogels.
Comparative Analysis of Mechanical Properties
Direct, side-by-side comparative studies of the mechanical properties of neat HPMAm and PAAm hydrogels are not extensively available in the current literature. However, based on the principles discussed above and data from related systems, we can construct a comparative overview.
| Mechanical Property | Polyacrylamide (PAAm) Hydrogels | This compound (HPMAm) Hydrogels (Projected) |
| Young's Modulus (Stiffness) | Highly tunable (typically 0.1 kPa - 100 kPa) by varying monomer and crosslinker concentrations.[1] | Expected to be higher than PAAm at equivalent monomer and crosslinker concentrations due to increased non-covalent interactions. |
| Tensile Strength | Generally low to moderate, increases with crosslinker density. | Potentially higher than PAAm due to the energy-dissipating nature of the additional hydrogen bonds and aromatic interactions.[3][5] |
| Toughness (Fracture Energy) | Can be improved through various strategies like double-network formation, but neat PAAm is relatively brittle. | Expected to be significantly tougher than neat PAAm due to the presence of reversible, energy-dissipating physical crosslinks.[3][5] |
| Elasticity | Primarily elastic, with behavior dominated by the covalent network. | May exhibit more pronounced viscoelastic properties due to the dynamic nature of the non-covalent interactions. |
| Swelling Ratio | High swelling capacity, which can be controlled by crosslink density.[6] | Swelling ratio may be lower than PAAm at similar crosslink densities due to the increased intermolecular interactions, leading to a more compact network. |
Note: The properties for HPMAm hydrogels are projected based on the known effects of phenolic groups on hydrogel mechanics.[3][4][5] Rigorous experimental validation is required for a definitive comparison.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis and mechanical testing of both hydrogel types.
Synthesis of Polyacrylamide (PAAm) Hydrogels
This protocol describes the synthesis of PAAm hydrogels with tunable stiffness.[2][6]
Materials:
-
Acrylamide (40% w/v solution)
-
N,N'-methylenebis(acrylamide) (MBAA) (2% w/v solution)
-
Ammonium persulfate (APS) (10% w/v solution, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Prepare the Pre-gel Solution: In a conical tube, combine the desired volumes of acrylamide and MBAA solutions to achieve the target monomer and crosslinker concentrations. Add deionized water to reach the final desired volume.
-
Initiate Polymerization: Add 1/100th of the final volume of 10% APS solution.
-
Catalyze the Reaction: Add 1/1000th of the final volume of TEMED.
-
Casting: Immediately after adding TEMED, vortex the solution briefly and pipette the mixture between two glass plates separated by spacers of the desired thickness.
-
Polymerization: Allow the gel to polymerize at room temperature for at least 30 minutes.
-
Hydration and Equilibration: After polymerization, carefully disassemble the glass plates and place the hydrogel in deionized water or a suitable buffer to swell and equilibrate overnight.
Figure 2: Workflow for the synthesis of polyacrylamide (PAAm) hydrogels.
Proposed Synthesis of this compound (HPMAm) Hydrogels
Materials:
-
This compound (HPMAm)
-
N,N'-methylenebis(acrylamide) (MBAA)
-
Ammonium persulfate (APS) or a suitable photoinitiator (e.g., Irgacure 2959)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (if using APS)
-
A suitable solvent (e.g., deionized water, dimethyl sulfoxide (DMSO), or a mixture)
Procedure:
-
Dissolve Monomer and Crosslinker: Dissolve the desired amounts of HPMAm and MBAA in the chosen solvent. Gentle heating may be required to fully dissolve the HPMAm.
-
Initiation:
-
Redox Initiation: Add APS and TEMED in appropriate concentrations, similar to the PAAm protocol.
-
Photoinitiation: Add a photoinitiator and expose the solution to UV light of the appropriate wavelength and intensity for a specified duration.
-
-
Casting: Cast the pre-gel solution in a suitable mold.
-
Polymerization: Allow the polymerization to proceed under the chosen initiation conditions.
-
Solvent Exchange and Equilibration: After polymerization, immerse the hydrogel in a large volume of deionized water or buffer to remove any unreacted components and to allow the hydrogel to reach swelling equilibrium.
Mechanical Testing Protocols
Standard methods for characterizing the mechanical properties of hydrogels include tensile testing and rheometry.[7]
3.3.1. Uniaxial Tensile Testing
This method measures the stress-strain behavior of a hydrogel, from which the Young's modulus, tensile strength, and elongation at break can be determined.
Procedure:
-
Sample Preparation: Cut the equilibrated hydrogel into a dumbbell shape using a custom punch.
-
Measurement of Dimensions: Accurately measure the thickness and width of the gauge section of the sample.
-
Clamping: Secure the sample in the grips of a universal testing machine. To prevent slippage, use sandpaper or specialized hydrogel grips.
-
Testing: Apply a uniaxial tensile load at a constant strain rate (e.g., 10% of the initial length per minute) until the sample fractures.
-
Data Analysis: Plot the engineering stress (force divided by the initial cross-sectional area) versus the engineering strain (change in length divided by the initial length). The Young's modulus is calculated from the initial linear portion of the stress-strain curve.
3.3.2. Rheological Characterization
Rheometry provides information about the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').
Procedure:
-
Sample Loading: Place a circular disc of the equilibrated hydrogel onto the bottom plate of a rheometer.
-
Geometry: Lower the top plate (parallel plate or cone-plate geometry) to a defined gap, ensuring complete contact with the sample without over-compression.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep to measure the storage and loss moduli as a function of frequency. This provides insights into the network structure and dynamics.
Figure 3: Experimental workflows for the mechanical characterization of hydrogels.
Conclusion and Future Directions
Polyacrylamide hydrogels have proven to be a versatile and valuable tool in biomedical research, offering a platform with well-characterized and tunable mechanical properties. The introduction of monomers with additional functional groups, such as the phenolic hydroxyl group in this compound, presents an exciting avenue for the development of next-generation hydrogels with enhanced mechanical performance, particularly in terms of toughness and resilience.
While direct comparative data is currently limited, the fundamental principles of polymer chemistry suggest that HPMAm-based hydrogels could offer significant advantages in applications where robust mechanical properties are paramount. The protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and to fully elucidate the mechanical potential of this promising class of hydrogels. Future research should focus on the systematic synthesis and characterization of pure HPMAm hydrogels to build a comprehensive understanding of their structure-property relationships. Such studies will be instrumental in unlocking their full potential in fields ranging from tissue engineering and regenerative medicine to the development of advanced drug delivery systems.
References
- A comparative study of tough hydrogen bonding dissipating hydrogels made with different network structures. (2021). RSC Publishing. [Link]
- Correlation between Mechanical and Morphological Properties of Polyphenol-Laden Xanthan Gum/Poly(vinyl alcohol) Composite Cryogels. (2023).
- Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). MDPI. [Link]
- Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. (2023). MDPI. [Link]
- Tailoring the Properties of Marine-Based Alginate Hydrogels: A Comparison of Enzymatic (HRP) and Visible-Light (SPS/Ruth)
- Synthesis, Characterization, and drug release study of polyacrylamide Hydrogels. (n.d.). Iraqi Academic Scientific Journals. [Link]
- Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022).
- Synthesis and Mechanical Properties of Polyacrylamide Gel Doped with Graphene Oxide. (2022). MDPI. [Link]
- General Properties of Hydrogels. (2009). SpringerLink. [Link]
- Synthesis of polyacrylamide hydrogel. (n.d.).
- Synthesis of polyacrylamide hydrogels. (n.d.).
- Synthesis and Characterization of Poly(acrylamide) Hydrogels as pH and Salt Sensitive Material. (2021). Asian Journal of Chemistry. [Link]
- A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues. (2021).
- Synthesis and mechanical characterization of polyacrylamide (PAAm)
- Tailoring the mechanical properties of polyacrylamide-based hydrogels. (2014).
- Nanostructured Polyacrylamide Hydrogels with Improved Mechanical Properties and Antimicrobial Behavior. (2022). MDPI. [Link]
- Young's modulus vs. toughness under physiological conditions for... (n.d.).
- Effect of hydrogen bonding on the physical and mechanical properties of rigid-rod polymers. (2000).
- Synthesis and mechanical characterization of polyacrylamide (PAAm)
- Mechanical characterization data of polyacrylamide hydrogel formulations and 3D printed PLA for application in human head phantoms. (2023).
- Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals Silas Musa Blessed. (2022). IJEI JOURNAL. [Link]
- POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Synthesis poly(Acrylamide)/Alginate wound dressing Hydrogel. (2021). YouTube. [Link]
- Tensile mechanical properties of various hydrogels. a)... (n.d.).
- A Hydrogen Bonds-Crosslinked Hydrogels With Self-Healing and Adhesive Properties for Hemostatic. (2022).
- Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives. (1977).
- (PDF) Elastic Modulus Measurement of Hydrogels. (2015).
- Soft, strong, tough, and durable bio-hydrogels via maximizing elastic entropy. (2023).
- Hydrogels: Properties and Applications in Biomedicine. (2022). MDPI. [Link]
- Synthesis and Properties of Poly(N‐isopropylacrylamide‐co‐acrylamide) Hydrogels. (2001).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Correlation between Mechanical and Morphological Properties of Polyphenol-Laden Xanthan Gum/Poly(vinyl alcohol) Composite Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeijournal.com [ijeijournal.com]
- 7. Mechanical characterization data of polyacrylamide hydrogel formulations and 3D printed PLA for application in human head phantoms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(4-Hydroxyphenyl)methacrylamide: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-(4-Hydroxyphenyl)methacrylamide, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on procedure, but on the scientific rationale that underpins these essential safety measures.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound belongs to the acrylamide family, a class of compounds known for its potential health hazards. While specific toxicological data for this derivative is limited, the precautionary principle dictates that it be handled with the same level of caution as its parent compound, acrylamide. Acrylamide is a known neurotoxin and is reasonably anticipated to be a human carcinogen. Therefore, all forms of this compound waste—be it solid, in solution, or as contaminated labware—must be treated as hazardous waste.
Key Safety Considerations:
-
Toxicity: Assumed to be toxic upon ingestion, inhalation, and skin contact.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[1]
Immediate Safety Protocols: Spill and Exposure Response
An effective disposal plan begins with a robust emergency response protocol. In the event of a spill or accidental exposure, immediate and correct action is crucial.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response:
-
Evacuate and Secure: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a lab coat, and safety goggles. For a solid spill, an N95-rated respirator is recommended to prevent inhalation of dust.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Carefully sweep up the material and place it into a designated hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material. Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials (gloves, absorbent pads, etc.) are also considered hazardous waste and must be placed in the same container.
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow outlines the critical steps from waste generation to final pickup.
Sources
Navigating the Safe Handling of N-(4-Hydroxyphenyl)methacrylamide: A Guide for Laboratory Professionals
For the innovative researcher, the promise of novel compounds like N-(4-Hydroxyphenyl)methacrylamide in advancing drug development and material science is significant. However, realizing this potential hinges on a foundation of rigorous safety protocols. This guide provides essential, field-proven directives for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking work is conducted with the utmost attention to personal and environmental safety. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with confidence and security.
Hazard Identification and Risk Assessment: Understanding Your Material
This compound is a solid, powdered substance that, while stable under normal conditions, presents a series of health risks that necessitate careful handling.[1][2][3] A thorough understanding of these hazards is the first step in a robust safety plan.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2][3][4] Ingestion can lead to adverse health effects, requiring immediate medical attention.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[4][5]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[6]
-
Respiratory Tract Irritation: As a powdered substance, there is a risk of generating airborne dust, which may cause respiratory irritation if inhaled.[4]
-
Potential for Long-Term Effects: Some methacrylamide derivatives have been associated with potential mutagenic, carcinogenic, and reproductive toxicity.[5][7] While specific data for this compound is limited, a cautious approach is warranted.
Risk Mitigation Strategy:
The core of our safety protocol is a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure at every step.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is not merely a suggestion but a critical line of defense against the hazards outlined above.[8] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects against airborne powder and accidental splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving adds an extra layer of protection and allows for safe removal of the outer glove if contaminated.[6] |
| Body Protection | Fully buttoned laboratory coat with long sleeves | Protects skin and personal clothing from contamination with the powdered chemical. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when weighing or transferring the powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates. |
dot
Caption: PPE selection is directly linked to the identified hazards of the chemical.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount to minimizing risk. The following steps provide a clear workflow for handling this compound from receipt to use.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly labeled with the chemical's identity and hazard warnings.
Step 2: Weighing and Preparation of Solutions
-
Engineering Control: Whenever possible, perform all manipulations of the solid powder, especially weighing, within a certified chemical fume hood to contain any airborne dust.[9]
-
Administrative Control: Before you begin, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
If preparing a solution, add the powder to the solvent in a suitable container within the fume hood.
-
Cap the container securely before removing it from the fume hood.
-
dot
Caption: A clear, sequential workflow for safely weighing the solid chemical.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect our environment.[1][3] Never dispose of this chemical down the drain or in the regular trash.[10]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Empty Containers: The original product container, even if "empty," will contain residual chemical. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Waste Disposal Procedure:
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[11]
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
dot
Caption: A structured plan for the segregation and disposal of chemical waste.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring a safe and compliant working environment. Our goal is to be your trusted partner, providing not only high-quality chemical products but also the critical information you need to use them responsibly.
References
- Personal Protective Equipment (PPE) - CHEMM ([Link])
- SAFETY D
- How to Dispose of Chemical Waste | Environmental Health and Safety ([Link])
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council ([Link])
- Acrylamide - Environment, Health & Safety ([Link])
- Recommended PPE to handle chemicals - Bernardo Ecenarro ([Link])
- SAFETY D
- Process for forming methacrylamide polymer prepreg composite by electropolymerization - Google P
- Hazardous Waste Guidelines - UCSD Biological Sciences ([Link])
- The NIH Drain Discharge Guide ([Link])
Sources
- 1. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
